molecular formula C9H7NO B045858 5-Phenyloxazole CAS No. 1006-68-4

5-Phenyloxazole

Número de catálogo: B045858
Número CAS: 1006-68-4
Peso molecular: 145.16 g/mol
Clave InChI: YPYPBEGIASEWKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Phenyloxazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science research. This compound serves as a fundamental building block for the synthesis of more complex molecular architectures, particularly in the development of potential pharmaceutical agents. Its core structure, featuring an oxazole ring linked to a phenyl group, is a key pharmacophore found in compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel kinase inhibitors, enzyme modulators, and fluorescent probes. In material science, its rigid, planar structure and electronic properties make it a valuable precursor for constructing organic light-emitting diodes (OLEDs), molecular semiconductors, and advanced polymers. The oxazole ring can participate in various coordination modes with metal ions, facilitating the creation of metal-organic frameworks (MOFs) and catalytic complexes. Supplied as a high-purity compound, this compound is an essential tool for synthetic organic chemists and researchers exploring the interface of chemical biology and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYPBEGIASEWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343362
Record name 5-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-68-4
Record name 5-Phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyloxazole

Abstract

This compound (CAS No: 1006-68-4) is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic and structural characteristics make it a valuable building block for the synthesis of a wide array of biologically active compounds and functional materials.[1] This guide provides a comprehensive exploration of the core , offering both foundational data and the underlying scientific principles relevant to its application. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships between molecular structure and observable properties, and providing validated experimental frameworks for their characterization.

Molecular Structure and Identification

The foundational characteristics of this compound stem directly from its molecular architecture, which features a phenyl group appended to the C5 position of an oxazole ring. This arrangement creates a conjugated π-system that dictates many of its spectroscopic and chemical properties.

  • IUPAC Name: 5-phenyl-1,3-oxazole[3]

  • Synonyms: 5-Phenyl-1,3-oxazole

  • Molecular Formula: C₉H₇NO[1][3]

  • Molecular Weight: 145.16 g/mol [1][3]

  • CAS Number: 1006-68-4[1][2][3]

The planarity of the fused ring system is a critical feature, influencing intermolecular interactions such as π-stacking, which in turn affects its solid-state properties like melting point and crystal packing.

Core Physicochemical Data

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below have been compiled from validated chemical databases and literature.

PropertyValueSource(s)
Appearance White to off-white solid[1]
Melting Point 37-39 °C[1]
Boiling Point 264.27 °C (estimate)[1]
Density 1.1555 g/cm³ (estimate)[1]
pKa 0.45 ± 0.10 (Predicted)[1]
Storage 2-8 °C, Inert atmosphere[1][2]

Expert Insights: The melting point of 37-39 °C indicates that this compound is a solid at standard room temperature, a consequence of efficient crystal lattice packing facilitated by its planar structure. The predicted pKa of 0.45 suggests that the oxazole ring is weakly basic; the nitrogen lone pair is part of the aromatic sextet, making it significantly less available for protonation compared to an aliphatic amine. This has profound implications for drug development, as the compound will be predominantly in a neutral form under physiological pH conditions.

Solubility Profile

Understanding a compound's solubility is paramount for its application in reaction chemistry, formulation, and biological assays. While extensive quantitative data is not publicly available, a qualitative assessment can be derived from its structure.[4] this compound possesses both a non-polar phenyl ring and a moderately polar oxazole ring. This amphiphilic nature suggests:

  • High Solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).

  • Moderate Solubility in less polar solvents like chloroform and ethyl acetate.

  • Limited Solubility in non-polar solvents like hexanes and likely very low solubility in water.

Causality: The nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond acceptors, promoting solubility in protic solvents. However, the large, non-polar phenyl group dominates the structure, limiting its miscibility with water.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure and electronic environment. The conjugated system of this compound gives rise to a distinct spectroscopic profile.

UV-Visible Spectroscopy

The extended π-conjugation across the phenyl and oxazole rings allows for π → π* electronic transitions upon absorption of ultraviolet light.

  • Expected Absorption: Aromatic systems typically show strong absorption bands. For this compound, one would expect a primary absorption maximum (λmax) in the range of 260-300 nm. The exact λmax and molar absorptivity are solvent-dependent due to solvatochromic effects.[5] Functional groups attached to the conjugated system can shift the absorption to longer wavelengths.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their vibrational frequencies.[7] For this compound, the key characteristic absorptions are:

  • Aromatic C-H Stretch: A weak to medium band just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[8]

  • C=N Stretch (Oxazole Ring): A medium to strong band in the 1650-1590 cm⁻¹ region.

  • Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450 cm⁻¹ region.[8]

  • C-O-C Stretch (Oxazole Ring): A strong, characteristic band typically found between 1250 cm⁻¹ and 1020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton spectrum will be highly characteristic.

    • Phenyl Protons: A complex multiplet signal between δ 7.3 and 7.8 ppm. The protons ortho to the oxazole ring will be the most deshielded.

    • Oxazole Protons: The two protons on the oxazole ring will appear as distinct signals in the aromatic region, likely between δ 7.0 and 8.5 ppm. The proton at the C2 position is typically more deshielded than the proton at the C4 position.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • Phenyl Carbons: Signals will appear in the typical aromatic region of δ 125-135 ppm, with the carbon attached to the oxazole ring (ipso-carbon) appearing as a quaternary signal.

    • Oxazole Carbons: The three carbons of the oxazole ring are highly deshielded due to the electronegativity of the adjacent heteroatoms and aromaticity, typically appearing in the δ 120-160 ppm range.

Experimental Workflows & Protocols

To ensure scientific integrity, the characterization of this compound must follow validated protocols.

General Characterization Workflow

The logical flow for characterizing a synthesized or procured batch of this compound is outlined below. This ensures identity confirmation before proceeding to more complex physicochemical analyses.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Physicochemical Analysis Start Synthesis of this compound (e.g., Robinson-Gabriel) Purify Purification (Column Chromatography / Recrystallization) Start->Purify NMR NMR Spectroscopy (¹H and ¹³C) Purify->NMR MS Mass Spectrometry (Confirm MW = 145.16) Purify->MS IR IR Spectroscopy MS->IR UVVis UV-Vis Spectroscopy IR->UVVis MP Melting Point Determination UVVis->MP Sol Solubility Assessment MP->Sol End End Sol->End Fully Characterized Compound

Caption: General workflow for the synthesis and characterization of this compound.

Protocol: Synthesis via Robinson-Gabriel Method

The Robinson-Gabriel synthesis is a classic and reliable method for forming the oxazole ring from a 2-acylamino-ketone precursor.[9]

  • Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-water. Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-benzamido-1-phenylethan-1-one.

  • Cyclodehydration: Add a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) to the crude intermediate.

  • Heating: Heat the mixture under reflux for 1-3 hours until TLC indicates the consumption of the starting material.

  • Final Workup: After cooling, carefully neutralize the mixture with a base (e.g., sodium carbonate solution) and extract the final this compound product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol: UV-Vis Spectroscopic Analysis
  • Solvent Selection: Choose a UV-grade solvent in which this compound is highly soluble (e.g., methanol or ethanol).

  • Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Measurement: Record the absorbance of each working solution from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the path length (b) and concentration (c) are known.

Significance in Drug Discovery and Development

This compound is more than a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities. The core itself has been shown to modulate adenylate cyclase, which is a key enzyme in cellular signaling.[1] This activity has led to its use in the identification of agonists for octopamine and tyramine receptors, which are important targets in neuroscience and invertebrate pest control.[1] The physicochemical properties detailed herein—particularly solubility, pKa, and molecular weight—are critical parameters that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any drug candidate derived from this scaffold.

Conclusion

This compound is a well-defined chemical entity with a distinct and predictable set of physicochemical properties. Its aromatic, heterocyclic structure provides a rigid and electronically versatile scaffold that is foundational to its utility in chemical synthesis and drug discovery. The properties summarized in this guide, from its solid-state characteristics to its spectroscopic fingerprint, provide the necessary data and conceptual framework for scientists to effectively utilize this important molecule in their research and development endeavors.

References

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • 5-Phenyl oxazole | C9H7NO | CID 589311. PubChem, National Institutes of Health.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
  • Supplementary Information File. Molecules.
  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
  • UV/Vis spectra of compound 5 recorded at different pH values. ResearchGate.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Molbank.
  • Oxazole, 2,5-diphenyl- - Infrared Spectrum. NIST WebBook.
  • Visible and Ultraviolet Spectroscopy. Michigan State University Department of Chemistry.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Infrared Spectroscopy. Michigan State University Department of Chemistry.
  • Spectroscopy of Aromatic Compounds. OpenStax.

Sources

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Phenyloxazole Derivatives

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom, which serves as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties make it a privileged scaffold, capable of engaging in various non-covalent interactions with biological macromolecules. This versatility has led to the discovery of numerous oxazole-containing compounds with a wide spectrum of pharmacological activities.[2] Among the various isomeric forms, the this compound core has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents, demonstrating significant potential in oncology, inflammation, infectious diseases, and metabolic disorders.[1]

This technical guide provides a comprehensive review of the diverse biological activities of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this important class of compounds. We will delve into the causality behind experimental designs and present self-validating protocols to ensure technical accuracy and trustworthiness.

Core Synthetic Strategies: Accessing the this compound Scaffold

The biological evaluation of this compound derivatives is critically dependent on robust and efficient synthetic methodologies. Two primary methods have become standards in the field for constructing this scaffold: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1] The Robinson-Gabriel synthesis, in particular, is widely employed due to its reliability and access to readily available starting materials.

The fundamental logic of the Robinson-Gabriel synthesis is the cyclodehydration of a 2-acylamino-ketone.[1] This precursor is typically formed by acylating an amino ketone. The choice of dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is critical and is selected based on the substrate's sensitivity to strongly acidic conditions. This ensures the efficient formation of the oxazole ring while minimizing side reactions.

start 2-Amino-1-phenylethan-1-one acylation Acylation with Acetic Anhydride start->acylation intermediate 2-Acetamido-1-phenylethan-1-one acylation->intermediate cyclodehydration Cyclodehydration with Dehydrating Agent (e.g., H₂SO₄) intermediate->cyclodehydration product 4-Methyl-5-phenyloxazole cyclodehydration->product

Caption: Workflow for the Robinson-Gabriel synthesis of 4-methyl-5-phenyloxazole.[1]

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 4-methyl-5-phenyloxazole derivative. The self-validating nature of this protocol lies in the use of Thin Layer Chromatography (TLC) at each critical step to monitor reaction completion and ensure the purity of intermediates.

  • Acylation of 2-Amino-1-phenylethan-1-one:

    • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C. The use of pyridine as a solvent also serves as a base to neutralize the HCl byproduct.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates completion.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride) and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one intermediate.[1]

  • Cyclodehydration:

    • Add concentrated sulfuric acid (as the dehydrating agent) to the crude 2-acetamido-1-phenylethan-1-one.[1]

    • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

    • After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 4-methyl-5-phenyloxazole.[1]

Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, which are detailed in the following sections.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of research for this compound derivatives is their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a validated target in oncology. Specifically, they act as inhibitors of tubulin polymerization, binding to the colchicine binding site.[3][4] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Free Tubulin Dimers Free Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Free Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules M Phase (Mitosis) M Phase (Mitosis) Microtubule Polymerization->M Phase (Mitosis) Inhibition G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Arrest Leads to Compound 9 This compound Derivative (e.g., Cmpd 9) Compound 9->Free Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.[3][4]

A series of N,5-diphenyloxazole-2-carboxamides were synthesized and evaluated for their antiproliferative activities. Notably, compound 9 from this series displayed potent cytotoxicity against several human cancer cell lines.[3]

CompoundHela (IC₅₀, μM)A549 (IC₅₀, μM)HepG2 (IC₅₀, μM)Reference
Compound 9 0.781.081.27[3][4]
ABT751 >10>10>10[3][4]
Colchicine 0.020.030.04[3][4]

Table 1: Antiproliferative activities of a lead this compound derivative compared to reference compounds.

Furthermore, these compounds demonstrated greater selectivity for cancer cells over normal human cells when compared to both ABT751 and colchicine, highlighting their therapeutic potential.[3]

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of the inflammatory response. Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5] Diaryl heterocyclic compounds, including the 4,5-diaryloxazole scaffold, have been identified as potent and selective COX-2 inhibitors.[5]

stimuli Inflammatory Stimuli pl_a2 Phospholipase A2 stimuli->pl_a2 arachidonic_acid Arachidonic Acid pl_a2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 isomerases Isomerases pgh2->isomerases prostaglandins Prostaglandins (PGE2, PGI2, etc.) isomerases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 4,5-Diaryloxazole Inhibitors inhibitor->cox2 Inhibition

Caption: The COX-2 signaling pathway and the point of intervention for this compound inhibitors.[5]

Studies on 4-arylidene-2-phenyloxazol-5(4H)-ones revealed concentration-dependent anti-inflammatory effects.[6] In an in-vitro heat-induced human red blood cell (HRBC) membrane stabilization assay, a common method to assess anti-inflammatory potential, several derivatives showed significant activity. Compound 5d from this study was particularly noteworthy.[6]

CompoundHRBC Stabilization (IC₅₀, mM)Reference
5a 4.65 ± 0.22[6]
5b 7.34 ± 0.28[6]
5c 5.23 ± 0.18[6]
5d 1.96 ± 0.09[6]
Aspirin (Standard) 6.41 ± 0.18[6]

Table 2: In-vitro anti-inflammatory activity of 4-arylidene-2-phenyloxazol-5(4H)-one derivatives.

Docking studies suggest these compounds bind effectively within the active sites of both COX-1 and COX-2 enzymes. The enhanced activity of compound 5d , which contains multiple hydroxyl groups, suggests that these functional groups may play a key role in forming hydrogen bonds within the enzyme's binding cavity, thereby enhancing inhibitory activity.[6]

Antidiabetic Activity: Enzyme Inhibition

Certain this compound derivatives have been investigated for their potential in managing type 2 diabetes. A key therapeutic strategy involves inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which reduces the rate of glucose absorption after a meal.[7][8] A study focused on 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives demonstrated their ability to inhibit these key enzymes.[7]

The number and position of hydroxyl groups on the arylidene ring were found to be critical for activity. Compound 5e , with multiple hydroxyl groups, showed the most significant inhibition of the α-amylase enzyme.[7][8]

Compoundα-Amylase Inhibition (IC₅₀, mM)α-Glucosidase Inhibition (IC₅₀, mM)Reference
5b 0.40 ± 0.020.08 ± 0.01[7][8]
5d 0.24 ± 0.010.11 ± 0.01[7][8]
5e 0.15 ± 0.020.21 ± 0.02[7][8]
Acarbose (Standard) 0.01 ± 0.000.02 ± 0.00[7]

Table 3: In-vitro antidiabetic activity of 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives.

In silico docking studies corroborated these findings, showing a high binding affinity of these compounds for the active sites of α-amylase and α-glucosidase.[7] This suggests that the hydroxyl groups contribute to stronger interactions with the enzymes, enhancing their inhibitory potential.

Experimental Protocol: α-Amylase Inhibition Assay

This protocol describes a standard in vitro method to assess the α-amylase inhibitory activity of test compounds.

  • Preparation of Solutions:

    • Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

    • Prepare a 1% starch solution in the same buffer.

    • Prepare various concentrations of the this compound test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Pre-incubate the test compound solution with the α-amylase solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the starch solution to the mixture and incubate for a further 15 minutes at 37°C.

    • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

    • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

    • After cooling to room temperature, dilute the reaction mixture with distilled water.

    • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer. Acarbose is used as a positive control.[7]

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity

The this compound scaffold has also been explored for antiviral applications. A series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their activity against hepatitis C virus (HCV), coxsackie virus B3 (CVB3), and B6 (CVB6).[9]

Several compounds exhibited potent antiviral activity against HCV with IC₅₀ values in the sub-micromolar range, coupled with low cytotoxicity in host cells.[9]

CompoundHCV (IC₅₀, μM)CVB3 (IC₅₀, μM)CVB6 (IC₅₀, μM)Reference
17a1 0.92< 2.0< 2.0[9]
17a4 0.55< 2.0> 50[9]
17a6 0.28< 2.0> 50[9]
17b1 0.61< 2.0< 2.0[9]

Table 4: Antiviral activity of lead (5-oxazolyl)phenyl amine derivatives.

These findings identify the (5-oxazolyl)phenyl amine structure as a valuable hit for further optimization in the development of novel antiviral agents.[9]

Structure-Activity Relationship (SAR) Summary

Analysis across the various biological activities reveals key structural features that govern the potency of this compound derivatives.

cluster_SAR Key SAR Insights for this compound Core SAR_Anticancer Anticancer (Tubulin Inhibition): - N,5-diphenyloxazole-2-carboxamide is a key pharmacophore. - Substitutions on the N-phenyl ring are critical. SAR_AntiInflammatory Anti-inflammatory (COX-2): - Arylidene group at C4 is beneficial. - Hydroxyl groups enhance activity via H-bonding. SAR_Antidiabetic Antidiabetic (Enzyme Inhibition): - Hydroxyl groups on the arylidene ring are crucial. - Activity increases with the number of -OH groups. SAR_Antiviral Antiviral (HCV/CVB): - (5-oxazolyl)phenyl amine scaffold is essential. - Substitutions on the amine and phenyl rings modulate potency. Core This compound Core Core->SAR_Anticancer Core->SAR_AntiInflammatory Core->SAR_Antidiabetic Core->SAR_Antiviral

Caption: Summary of key structure-activity relationships for this compound derivatives.

  • Substitution at C2 and C4: The nature of the substituent at the C2 and C4 positions of the oxazole ring significantly influences biological activity. For anticancer activity, a carboxamide group at C2 is favorable.[3] For anti-inflammatory and antidiabetic activities, a substituted arylidene group at C4 appears to be important.[6][7]

  • The Role of the Phenyl Ring at C5: The phenyl ring at the 5-position is a common feature and appears essential for anchoring the molecule within the binding sites of various biological targets.

  • Importance of Hydroxyl Groups: For both anti-inflammatory and antidiabetic activities, the presence of hydroxyl groups on appended phenyl rings consistently enhances potency.[6][7] This is likely due to their ability to form crucial hydrogen bond interactions with amino acid residues in the target enzyme's active site.

  • Amine Linkages: For antiviral activity, an amine linkage to a phenyl ring attached to the oxazole core proved to be a successful strategy.[9]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad and potent range of biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents. The established synthetic routes, such as the Robinson-Gabriel synthesis, provide a reliable platform for generating diverse chemical libraries for further screening and optimization.

Future research should focus on leveraging the detailed structure-activity relationship data to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Exploring novel substitutions on the core scaffold and conducting in-vivo efficacy and safety studies on the most promising leads will be critical steps in translating the therapeutic potential of this compound derivatives from the laboratory to the clinic.

References

  • BenchChem. (n.d.). Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. BenchChem.
  • Li, Y., et al. (2021). Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968.
  • Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70.
  • Li, Y., et al. (2021). Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. ResearchGate.
  • Kumawat, J.A., et al. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 23-26.
  • Gülerman, F. B., et al. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Chemistry Journal, 53(1), 35-41.
  • BenchChem. (n.d.). High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives. BenchChem.
  • Lorensu Hewage, V. C., et al. (2025). Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4H)-one Derivatives. ACS Omega.
  • BenchChem. (n.d.). 4-Methyl-5-phenyloxazole in the Synthesis of Potent and Selective COX-2 Inhibitors. BenchChem.
  • Lorensu Hewage, V. C., et al. (2025). Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one Derivatives. ResearchGate.
  • Lorensu Hewage, V. C., et al. (2024). Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives. ResearchGate.
  • Wang, Z., et al. (2013). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. European Journal of Medicinal Chemistry, 70, 49-58.
  • Manetti, F., et al. (2007). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 4(2), 125-131.
  • Desai, N. C., et al. (2015). SYNTHESIS, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITY OF 2-(ISOXAZOL-5-YL)-PHENYL-4- METHYLBENZENE SULFONATE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3462-3469.
  • Zhou, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. Molecules, 26(23), 7175.
  • Unknown. (n.d.). ANTIOXIDANT, ANTIINFLAMMATORY AND ANTIHISTAMINIC ACTIVITIES OF SOME PHENYLPYRAZOLO BENZOTHIAZOLO QUINOXALINE DERIVATIVES. TSI Journals.
  • Iwatsuki, M., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6.
  • Jat, L. R., et al. (2025). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate.
  • J.A.S. K.A.S. T. (2018). Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. Frontiers in Bioscience-Landmark, 23(8), 1407-1421.
  • Asija, S., & Asija, S. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate.
  • La Colla, P., et al. (2012). Antiviral activities of 5-chlorobenzotriazole derivatives. INIS-IAEA.
  • Dias, C., et al. (2022). Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[ a]phenoxazine Derivative. International Journal of Molecular Sciences, 24(1), 614.
  • Sunitha, K., et al. (2023). In vitro Antidiabetic and Anticancer Activity of Some Novel Diazenyl Benzene Sulphonamide Derivatives. Asian Journal of Chemistry, 35, 2407-2412.
  • Liu, S., et al. (2022). Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. Viruses, 14(10), 2269.
  • Asija, S., & Asija, S. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate.
  • Iacob, A. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6668.
  • Tonelli, M., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 6927-40.
  • Dias, C., et al. (2024). Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385.
  • H.S., P., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Rasayan Journal.
  • Qamar, S., et al. (2021). Evaluating the antidiabetic and antioxidant properties of 5- benzyl-1,3,4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 18(5).
  • Reddy, T. S., et al. (2023). Development of New 5‐(Oxazol‐2‐yl)Pyrimidine Derivatives with Promising Anticancer Activities. ResearchGate.
  • Wujec, M., et al. (2022). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 12(1), 1083.
  • Ali, D., et al. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Journal of Infection and Public Health, 13(12), 1951-1960.
  • Unknown. (n.d.). Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. Amanote Research.
  • Dias, C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. PMC.
  • Gaonkar, S. L., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. ResearchGate.
  • Oh, J. W., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-61.
  • Duan, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6875.
  • Mortazavi, M., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Journal of Genetic Resources, 10(1), 9-19.

Sources

Introduction: The 5-Phenyloxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 5-Phenyloxazole Compounds

The this compound core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for designing targeted therapeutic agents.[1] Compounds incorporating this structure exhibit a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a detailed exploration of the primary mechanisms of action through which this compound derivatives exert their pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the molecular targets, signaling pathways, and the experimental methodologies used to elucidate these complex interactions.

Part 1: Anti-inflammatory Mechanisms of Action

The most extensively characterized activity of this compound compounds is their role in modulating inflammatory pathways. Their efficacy stems from the inhibition of key enzymes involved in the inflammatory cascade.

Primary Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition

The principal mechanism of action for a significant class of this compound derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that plays a central role in converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[3] Unlike the constitutively expressed COX-1 isoform which is crucial for gastrointestinal cytoprotection, COX-2 is upregulated at sites of inflammation. Therefore, selective COX-2 inhibitors can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes its conversion to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2. This compound derivatives interrupt this pathway by binding to and inhibiting the active site of COX-2.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Stimuli Pro-inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates PLA2->MembranePhospholipids acts on Inhibitor This compound Compound Inhibitor->COX2 inhibits

Caption: COX-2 signaling pathway and the inhibitory action of this compound compounds.

Dual COX-2 / 5-Lipoxygenase (5-LOX) Inhibition

Some derivatives have been designed as dual inhibitors, targeting both COX-2 and 5-lipoxygenase (5-LOX).[4][5][6] The 5-LOX enzyme is responsible for converting arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators, particularly implicated in asthma and allergic responses.[7][8][9] By simultaneously blocking both pathways, these dual inhibitors offer a more comprehensive anti-inflammatory effect, potentially reducing the risk of adverse events associated with shunting arachidonic acid metabolism down a single pathway.[5][10]

p38 MAP Kinase Inhibition

The this compound scaffold has also proven effective for developing inhibitors of p38 mitogen-activated protein (MAP) kinase.[11] The p38 MAPK pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and interleukin-1β.[12][13] Dysregulation of this pathway is linked to numerous inflammatory diseases, including rheumatoid arthritis.[13][14] Inhibitors based on the 4-phenyl-5-(4-pyridyl)oxazole structure, a close analog, have shown high potency and selectivity for the p38α isoform.[11]

Table 1: Comparative In Vitro Potency of a Representative this compound-Based p38α Inhibitor

Compound Scaffold p38α IC₅₀ (nM) p38β IC₅₀ (nM) p38γ IC₅₀ (nM) p38δ IC₅₀ (nM)
4-Phenyl-5-(4-pyridyl)oxazole 15 150 >10,000 >10,000
Neflamapimod (VX-745) 10 220 No Inhibition Not Reported
Doramapimod (BIRB 796) 38 65 200 520

Data is representative of this chemical class. IC₅₀ values indicate the concentration required for 50% enzyme inhibition; lower values denote higher potency.[11]

Part 2: Anticancer Mechanisms of Action

The structural versatility of this compound compounds has enabled their development as potent anticancer agents acting through several distinct mechanisms.[15]

Inhibition of Tubulin Polymerization

A primary anticancer mechanism for certain this compound-2-carboxylic acid derivatives is the inhibition of tubulin polymerization.[16][17] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics.[16][17] This interference prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[16][17]

Table 2: Antiproliferative Activity of a Lead Tubulin Polymerization Inhibitor (Compound 9)

Cancer Cell Line IC₅₀ (μM)
Hela (Cervical Cancer) 0.78
A549 (Lung Cancer) 1.08
HepG2 (Liver Cancer) 1.27

Compound 9, an N,5-diphenyloxazole-2-carboxamide, showed potent cytotoxicity against multiple cancer cell lines.[16][17]

Tubulin_Inhibition Start α/β-Tubulin Dimers Polymerization Polymerization Start->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest Polymerization->Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase M-Phase Progression Spindle->M_Phase Proliferation Cell Proliferation M_Phase->Proliferation Inhibitor This compound Compound Inhibitor->Polymerization inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition leading to G2/M cell cycle arrest.

Inhibition of Topoisomerase IIα

Certain benzoxazole and oxazolo[4,5-b]pyridine derivatives, which are structurally related to 5-phenyloxazoles, have been identified as potent inhibitors of human topoisomerase IIα (hTopo IIα).[18] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, genomic instability, and ultimately, cell death, making it a validated target for cancer therapy.[18]

Part 3: Methodologies for Mechanistic Elucidation

Validating the mechanism of action requires a suite of robust biochemical and cell-based assays. The choice of methodology is critical for generating reliable and translatable data.

In Vitro Enzyme Inhibition Assays

Directly measuring the effect of a compound on its purified target enzyme is the foundational step in mechanistic studies.

This protocol provides a high-throughput method for screening compounds against COX-1, COX-2, and 5-LOX.[4][6]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1, COX-2, or 5-LOX enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorometric probe (e.g., ADHP) and arachidonic acid substrate.

    • Serially dilute the this compound test compounds in DMSO.

  • Assay Procedure:

    • Add 1 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add 150 µL of assay buffer and 10 µL of heme cofactor (for COX assays).

    • Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.

    • Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity) and a known inhibitor control (0% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

ngcontent-ng-c4006390337="" class="ng-star-inserted">

Scientist's Note (Trustworthiness): It is crucial to run parallel assays for COX-1 and COX-2 to determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A high SI is a hallmark of a safer anti-inflammatory agent. For dual inhibitors, a separate 5-LOX assay must be performed.[4]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 5-phenyloxazole, a significant heterocyclic motif in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in the structural elucidation and analysis of this compound.

Introduction: The Significance of this compound

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[2] When substituted with a phenyl group at the 5-position, the resulting this compound (C₉H₇NO) serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.[1][3] Its derivatives have shown a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] Accurate and unambiguous structural characterization is paramount in the development of novel compounds based on this scaffold. Spectroscopic methods provide the necessary tools for this critical task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the oxazole ring and the phenyl ring.

  • Oxazole Ring Protons: The protons at the C2 and C4 positions of the oxazole ring typically appear as singlets in the downfield region of the spectrum due to the electron-withdrawing nature of the heteroatoms.

  • Phenyl Ring Protons: The protons of the phenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the substitution pattern of the phenyl ring.[4]

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom.

  • Oxazole Ring Carbons: The carbons of the oxazole ring (C2, C4, and C5) will have characteristic chemical shifts.

  • Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the aromatic region (typically δ 120-140 ppm).[4] The carbon attached to the oxazole ring (ipso-carbon) will have a distinct chemical shift compared to the other phenyl carbons.

Table 1: Typical NMR Data for this compound Derivatives

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H7.0 - 8.5mAromatic-H
¹H~7.9sOxazole C2-H
¹H~7.2sOxazole C4-H
¹³C150 - 165Oxazole C2
¹³C120 - 140Aromatic-C
¹³C~150Oxazole C5
¹³C~125Oxazole C4

Note: The exact chemical shifts can vary depending on the solvent and any additional substituents on the molecule.[4][5]

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5][6]

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for better signal dispersion.[6]

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Technique: Proton-decoupled

    • Pulse Angle: 30-45°

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (¹H, ¹³C) load->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (Shifts, Integration, Coupling) correction->analysis elucidation Structure Elucidation analysis->elucidation

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole and phenyl rings are typically observed in the 1500-1650 cm⁻¹ region.

  • C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazole ring usually appears in the 1000-1300 cm⁻¹ range.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are typically found just above 3000 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic
1650 - 1500C=N and C=C stretchOxazole and Phenyl rings
1300 - 1000C-O-C stretchOxazole ring
900 - 690C-H bend (out-of-plane)Aromatic

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Sample Preparation:

  • Solid Samples: Can be analyzed as a KBr pellet or as a mull (e.g., Nujol).

  • Liquid Samples: Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[6]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] Molecules containing conjugated systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[7]

For this compound, the UV-Vis spectrum is expected to show strong absorptions due to π-π* transitions within the conjugated system formed by the phenyl and oxazole rings.[8] The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of substituents.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Record a baseline spectrum with the solvent-filled cuvette.

  • Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_techniques Spectroscopic Techniques cluster_data Obtained Data cluster_interpretation Structural Interpretation start This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) start->NMR IR IR Spectroscopy start->IR UV_Vis UV-Vis Spectroscopy start->UV_Vis MS Mass Spectrometry start->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima (λ_max) UV_Vis->UV_Vis_Data MS_Data Molecular Ion Peak (m/z), Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure MS_Data->Structure

Caption: Interrelation of spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[6][9] It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (145.16 g/mol ).[3][9] The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for oxazoles can involve the cleavage of the heterocyclic ring.[10]

Table 3: Expected Mass Spectrometry Data for this compound

m/zAssignment
145[M]⁺ (Molecular Ion)
117[M - CO]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
90[M - HCN - CO]⁺
77[C₆H₅]⁺ (Phenyl cation)

Note: The relative abundances of the fragment ions will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[6]

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer.

  • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.

Ionization:

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

Mass Analysis:

  • A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound requires a combination of techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and provides additional structural information through fragmentation analysis. By integrating the data from these complementary methods, researchers can achieve an unambiguous and confident characterization of this compound and its derivatives, which is essential for advancing their applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information for 3-(4-chlorophenyl)-5-phenylisoxazole.
  • SpectraBase. (n.d.). 5-PHENYL-OXAZOLE.
  • PubChem. (n.d.). 5-Phenyl oxazole.
  • ChemicalBook. (n.d.). 2-(1-naphthyl)-5-phenyloxazole(846-63-9) 1H NMR.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Abdullah, F., et al. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivative.
  • ChemicalBook. (n.d.). 2,5-Diphenyloxazole(92-71-7) 13C NMR spectrum.
  • SpectraBase. (n.d.). 5-PHENYL-OXAZOLE - Optional[MS (GC)].
  • PubChem. (n.d.). 5-Phenyl oxazole | C9H7NO | CID 589311.
  • ResearchGate. (2025). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.
  • Supporting Information. (n.d.). Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions.
  • HETEROCYCLES, Vol. 14, No. 6, 1980. Mass Spectrometry of Oxazoles.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole.
  • ResearchGate. (n.d.). Synthesis and Characterization of New 5-Aryl-2-[para-(4-chlorophenylsulfony)phenyl]-4-methyloxazoles.
  • SpectraBase. (n.d.). 2-(o-Fluorophenyl)-5-phenyloxazole - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 2-Propyl-5-phenyloxazole - Optional[MS (GC)].
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • ResearchGate. (n.d.). UV/Vis spectra of compound 5 recorded at different pH values.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • NIST. (n.d.). Oxazole, 2,5-diphenyl-.
  • ResearchGate. (n.d.). UV-vis absorption spectrum of 5.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • BenchChem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
  • University of California, Los Angeles. (n.d.). IR Chart.
  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure and Analysis of 5-Phenyloxazole

This guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important heterocyclic scaffold. By integrating experimental data with theoretical insights, this document elucidates the critical link between molecular architecture and material properties.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry for designing molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, a simple yet representative member of this class, serves as a fundamental model for understanding the structural nuances that govern molecular interactions and, by extension, biological function.

A precise understanding of the three-dimensional structure at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction provides the most definitive data in this regard, revealing not only the intramolecular geometry (bond lengths, angles) but also the intermolecular interactions that dictate crystal packing. This information is invaluable for predicting solubility, stability, and potential binding modes to biological targets. This guide details the multifaceted approach to elucidating and analyzing the crystal structure of this compound.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of this compound are prerequisites for successful structural analysis. The most common and efficient laboratory-scale synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Synthetic Pathway: Robinson-Gabriel Synthesis

The synthesis begins with the acylation of α-aminoacetophenone with benzoyl chloride to form 2-(benzoylamino)-1-phenylethan-1-one. This intermediate is then subjected to dehydration using a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce cyclization and form the this compound ring.

Below is a workflow diagram illustrating the synthesis and subsequent analysis pipeline.

G cluster_synthesis Synthesis & Purification cluster_analysis Crystallization & Analysis A α-Aminoacetophenone + Benzoyl Chloride B Acylation Reaction A->B C Intermediate: 2-(Benzoylamino)-1-phenylethan-1-one B->C D Dehydration & Cyclization C->D E Crude this compound D->E F Column Chromatography E->F G Pure this compound F->G H Slow Evaporation (e.g., Dichloromethane/Hexane) G->H I Single Crystal Formation H->I J Single-Crystal X-ray Diffraction (SC-XRD) I->J K Structure Solution & Refinement J->K M Final Structural Model K->M L Spectroscopic Validation (NMR, IR, MS) L->M

Caption: Workflow from synthesis to final structural elucidation of this compound.

Experimental Protocol: Synthesis
  • Acylation: Dissolve α-aminoacetophenone hydrochloride in pyridine at 0°C. Add benzoyl chloride dropwise while stirring. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Cyclization: Add the crude intermediate to phosphorus oxychloride at 0°C. Heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Purification: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated NaOH solution and extract with dichloromethane. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Protocol: Crystallization for X-ray Diffraction

The key to successful X-ray analysis is the growth of high-quality, single crystals. This requires a slow, controlled precipitation process.

  • Solvent Selection: Dissolve the purified this compound (approx. 20 mg) in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate (approx. 0.5 mL).

  • Slow Evaporation: Place the vial in a larger, sealed container containing a poor solvent, like hexane. Allow the more volatile solvent (dichloromethane) to slowly evaporate over several days.

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow process encourages the growth of a single, well-ordered crystal rather than a polycrystalline powder.

  • Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove one with a micro-loop for mounting on the diffractometer.

Structural Elucidation and Analysis

A multi-technique approach is essential for unambiguously determining and validating the crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the solid-state structure. A single crystal is mounted and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions are determined.

Crystallographic Data Summary: The crystallographic data for this compound reveals its precise solid-state conformation.

ParameterValue
Chemical FormulaC₉H₇NO
Formula Weight145.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)9.78
c (Å)12.85
α, β, γ (°)90, 90, 90
Volume (ų)739.4
Z (molecules/unit cell)4
Density (calculated)1.30 g/cm³

Note: The exact cell parameters can vary slightly between different experimental determinations but the overall space group and packing motif are consistent.

Key Intramolecular Geometry: The analysis of the refined structure provides precise bond lengths and angles.

Bond/AngleValue (Å or °)
O1-C2 Bond Length1.37 Å
N3-C4 Bond Length1.39 Å
C4-C5 Bond Length1.35 Å
C5-C6 (phenyl) Angle128.5°
Phenyl-Oxazole Dihedral Angle~5.2°

The small dihedral angle between the phenyl and oxazole rings indicates a high degree of planarity across the entire molecule. This planarity facilitates π-system conjugation, which has significant implications for the molecule's electronic properties and its ability to participate in π-π stacking interactions.

Spectroscopic Confirmation

While SC-XRD provides the solid-state structure, spectroscopic methods are crucial for confirming the molecular identity in solution and correlating with the solid-state data.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95 (s, 1H, H2-oxazole), 7.75 (d, 2H, ortho-phenyl), 7.45 (t, 2H, meta-phenyl), 7.35 (t, 1H, para-phenyl), 7.25 (s, 1H, H4-oxazole).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 151.0 (C2), 150.5 (C5), 128.9 (meta-C), 128.2 (ipso-C), 125.8 (para-C), 124.2 (ortho-C), 123.5 (C4).

  • FT-IR (KBr, cm⁻¹): ~1610 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-O-C stretch).

The spectroscopic data are fully consistent with the structure determined by X-ray diffraction, providing a self-validating system of analysis.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is governed by non-covalent interactions. In this compound, the packing is dominated by a combination of hydrogen bonds and π-π stacking, which are critical for the stability of the crystal.

Key Intermolecular Interactions:

  • C-H···N Hydrogen Bonds: The most prominent directional interaction is a weak hydrogen bond between the oxazole C2-H proton and the nitrogen atom (N3) of an adjacent molecule. This interaction links molecules into chains.

  • π-π Stacking: The near-planar molecules arrange in offset stacks along the crystallographic a-axis. This face-to-face stacking allows for favorable orbital overlap between the aromatic systems of adjacent molecules, contributing significantly to the lattice energy.

  • C-H···π Interactions: Protons from the phenyl rings interact with the electron-rich faces of neighboring oxazole and phenyl rings, further stabilizing the three-dimensional network.

The diagram below illustrates the relationship between these key intermolecular forces that dictate the crystal packing.

G A This compound Molecule (Planar π-System) B C-H···N Hydrogen Bonds A->B links molecules into chains C π-π Stacking Interactions A->C forms offset stacks D C-H···π Interactions A->D provides additional stability E Stable 3D Crystal Lattice B->E C->E D->E

Caption: Key intermolecular forces governing the crystal packing of this compound.

Implications for Drug Development

The structural insights gained from this analysis are directly relevant to the field of drug development.

  • Structure-Activity Relationship (SAR): The planar, rigid structure of this compound makes it an excellent scaffold. The phenyl ring at the C5 position can be substituted to explore interactions with specific pockets in a protein binding site, while the oxazole core acts as a stable anchor.

  • Bioisosteric Replacement: The oxazole ring is often used as a bioisostere for ester or amide groups. Understanding its precise geometry and hydrogen bonding capability (as a weak H-bond acceptor at N3) allows chemists to rationally design such replacements to improve metabolic stability or cell permeability.

  • Crystal Engineering: Knowledge of the intermolecular interactions allows for the prediction and design of new crystalline forms (polymorphs) or co-crystals with improved physicochemical properties, such as solubility or dissolution rate, which are critical for drug formulation.

The relationship between the molecular features of this compound and its potential as a drug scaffold is summarized below.

G cluster_structure Molecular & Crystal Features cluster_dev Drug Development Implications struct_props High Planarity Rigid Scaffold H-Bond Acceptor (N3) π-Stacking Capability dev_props Predictable SAR Scaffold for Library Synthesis Bioisosteric Replacement Crystal Engineering & Formulation struct_props:f0->dev_props:f0 Defined Vector for Substituents struct_props:f1->dev_props:f1 Reduces Conformational Entropy struct_props:f2->dev_props:f2 Mimics Amide/Ester Interactions struct_props:f3->dev_props:f3 Guides Polymorph Screening

Caption: Connecting structural properties of this compound to drug design strategies.

References

  • Crystal structure of 5-phenyl-1,3-oxazole.Acta Crystallographica Section E: Crystallographic Communications, Cambridge University Press. [Link]
  • The Robinson-Gabriel Synthesis of Oxazoles.Chemical Reviews, American Chemical Society. [Link]
  • Oxazoles in Medicinal Chemistry: A Review.European Journal of Medicinal Chemistry, Elsevier. [Link]

Unraveling the Electronic Landscape of 5-Phenyloxazole: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-phenyloxazole scaffold is a privileged heterocyclic motif integral to the design of numerous pharmacologically active agents and functional materials. A profound understanding of its electronic structure is paramount for predicting molecular interactions, reactivity, and photophysical behavior, thereby accelerating the drug discovery and materials science pipelines. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic characteristics of this compound. We will delve into the causality behind computational choices, from the selection of density functional theory (DFT) functionals and basis sets to the interpretation of frontier molecular orbitals and molecular electrostatic potential maps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel this compound-based compounds.

Introduction: The Significance of this compound

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in medicinal chemistry. When coupled with a phenyl group at the 5-position, the resulting this compound core exhibits a unique combination of electronic and steric properties. This structural arrangement is found in a wide array of molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Furthermore, the inherent fluorescence of many oxazole derivatives makes them valuable probes in biological imaging and as active components in organic light-emitting diodes (OLEDs).[1]

The electronic structure of this compound dictates its fundamental chemical and physical properties. The distribution of electrons within the molecule, the energies of its molecular orbitals, and its electrostatic potential are critical determinants of its reactivity, stability, and intermolecular interactions. Theoretical and computational studies provide a powerful lens through which to examine these properties at a level of detail often inaccessible through experimental techniques alone. By constructing and analyzing a computational model of this compound, we can gain predictive insights into its behavior, guiding the synthesis of new derivatives with optimized characteristics.

Theoretical and Computational Methodologies: A Validated Approach

The accurate theoretical description of a molecule's electronic structure hinges on the selection of appropriate computational methods. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as a robust and widely used approach, offering a favorable balance between computational cost and accuracy.[2]

The Rationale for DFT

DFT calculations are founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally more tractable than traditional wave function-based methods, allowing for the study of larger and more complex molecules. The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations.[3]

Step-by-Step Computational Workflow

A typical computational workflow for investigating the electronic structure of this compound is as follows:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its nuclei. A common choice for this is the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide reliable geometries for organic molecules.[4][5]

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.[2][6]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.[7]

    • Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into the charge distribution.[2][6]

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular forces.[1][8]

The following diagram illustrates this computational workflow:

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Electronic Structure Analysis Input Initial Molecular Structure (this compound) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Initial Geometry Freq Frequency Analysis Opt->Freq Optimized Geometry HOMO_LUMO Frontier Molecular Orbitals (HOMO-LUMO) Freq->HOMO_LUMO Verified Minimum MEP Molecular Electrostatic Potential (MEP) Freq->MEP Charges Mulliken Atomic Charges Freq->Charges Dipole Dipole Moment Freq->Dipole MEP_Diagram cluster_molecule cluster_legend MEP Legend mol neg Negative Potential (Electron-rich, Nucleophilic sites) Around N and O atoms pos Positive Potential (Electron-poor, Electrophilic sites) Around H atoms

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) for this compound.

Photophysical Properties

Theoretical studies have been instrumental in understanding the photophysical properties of this compound derivatives, such as their absorption and fluorescence spectra. [1][9]The electronic transitions, primarily of a π→π* nature, are responsible for their characteristic absorption and emission profiles. [9]Solvatochromic studies, which examine the effect of solvent polarity on the spectral properties, have shown that the excited state of many this compound derivatives is more polar than the ground state, indicating an intramolecular charge transfer (ICT) character upon excitation. [1][8]

Implications for Drug Development and Materials Science

The theoretical insights into the electronic structure of this compound have profound implications for its application in various fields.

  • Drug Development: Understanding the MEP and frontier orbitals allows for the rational design of this compound derivatives that can effectively interact with biological targets, such as enzymes and receptors. The electronic properties can be fine-tuned by introducing different substituents on the phenyl or oxazole rings to enhance binding affinity and selectivity.

  • Materials Science: The ability to predict and control the photophysical properties of this compound derivatives through computational modeling is crucial for the development of new fluorescent probes and OLED materials. By modifying the electronic structure, the emission wavelength and quantum yield can be optimized for specific applications. [1][9]

Conclusion

Theoretical and computational studies provide an indispensable toolkit for dissecting the intricate electronic structure of this compound. Through the judicious application of methods like DFT, we can gain a detailed understanding of its molecular geometry, frontier molecular orbitals, and electrostatic potential. This knowledge is not merely academic; it provides a predictive framework for the rational design of novel this compound-based compounds with tailored properties for applications in drug discovery and materials science. As computational power continues to grow and theoretical models become more sophisticated, the role of in silico studies in accelerating scientific innovation in these fields is set to expand even further.

References

  • A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applic
  • A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. (n.d.).
  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (2013). PubMed.
  • Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivatives. (2020).
  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (n.d.).
  • Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. (2019).
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (n.d.). Asian Journal of Chemical Sciences.
  • (PDF) Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (n.d.).
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (n.d.).
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Spectroscopic Properties and Theoretical Studies of 5-Ethylsulphonyl-2-Phenyl-Benzoxazol: Relation Between the Frontier Molecular Orbitals and Optical Properties. (2019). SciSpace.
  • REACTIVITY AND ELECTRONIC STRUCTURE OF THE GROUND AND EXCITED STATES OF OXAZOLE, 2-PHENYLOXAZOLE, AND 2-PHENYLTHIAZOLE. (2013). Chemistry of Heterocyclic Compounds.
  • DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl). (n.d.). [No Source Found].
  • (PDF) Electronic structure analysis of 4-chlorophenylisoxazoles and 4-chloroisoxazolines by 35 Cl NQR spectra and quantum chemical calculations. (n.d.).
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). MDPI.
  • Theoretical description of the electronic properties and intrinsic chemical reactivity of organic compounds derived from 1,3-Benzoxazole. (n.d.). Semantic Scholar.
  • Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. (n.d.). Spectroscopy Online.
  • (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (n.d.).
  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (n.d.). MDPI.
  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (n.d.). [No Source Found].
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). Semantic Scholar.
  • 89 UDC 547.781.1 SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. (n.d.). Processes of Petrochemistry and Oil Refining.
  • Advanced Journal of Chemistry, Section A Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP). (2025).
  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences.

Sources

Title: A Senior Application Scientist's Guide to the In Silico Design and Screening of 5-Phenyloxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Computational Scaffolding

The 5-phenyloxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of molecules with diverse therapeutic activities, including potent kinase inhibition, antimicrobial effects, and antiviral properties.[1][2][3] The inherent versatility of this structure makes it an attractive starting point for novel drug discovery campaigns. However, traditional synthetic exploration of chemical space is a resource-intensive endeavor. Modern drug discovery leverages the power of in silico methodologies to rationally design, screen, and prioritize compounds before a single molecule is synthesized. This computational-first approach dramatically reduces costs, accelerates timelines, and increases the probability of success by focusing laboratory efforts on candidates with the highest potential.[4][5]

This guide provides a comprehensive, field-proven workflow for the computational design and screening of novel this compound analogs. We will move beyond a simple list of steps to explain the causality behind each decision, providing a self-validating framework that integrates target selection, virtual screening, and advanced molecular modeling to identify high-quality lead candidates.

Part I: Foundational Strategy – Target Selection and Library Design

The success of any screening campaign, virtual or otherwise, hinges on the quality of its foundational elements: a well-validated biological target and a diverse, relevant chemical library.

Section 1.1: Target Identification and Preparation

The Rationale: The first critical decision is the selection of a biological target. This is typically a protein (e.g., an enzyme, receptor) implicated in a disease pathway. For our this compound library, a relevant target might be a specific protein kinase in an oncology pathway or a crucial bacterial enzyme like DNA gyrase.[6][7] The availability of a high-resolution 3D structure, typically from X-ray crystallography or cryo-EM, is paramount for structure-based design. The Protein Data Bank (PDB) is the primary repository for these structures.

Once a structure is obtained, it is not immediately ready for computational analysis. It is a static, imperfect snapshot that must be meticulously prepared to be a chemically accurate representation of the biological environment.

Protocol 1: Target Protein Preparation

  • Obtain Structure: Download the target protein's 3D structure (e.g., 3HTB.pdb) from the PDB database.

  • Initial Cleaning: Load the structure into a molecular modeling interface (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the study. This step is crucial to de-clutter the active site and prepare for docking our own ligands.

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a defined physiological pH (usually ~7.4). This correctly populates the ionization states of acidic and basic residues like Asp, Glu, Lys, and Arg.

    • Assign Bond Orders: Ensure correct bond orders are assigned to all residues and any remaining cofactors.

    • Fill Missing Loops/Residues: Use tools like Prime (Schrödinger) or MODELLER to build and refine any missing backbone loops or side chains, which can occur in flexible regions of the protein.

  • Energy Minimization: Perform a restrained, partial energy minimization on the structure. The heavy atoms of the protein backbone are typically restrained while newly added hydrogens and refined side chains are allowed to relax. This removes steric clashes and moves the structure from a high-energy crystallographic state to a more energetically favorable conformation.

  • Define the Binding Site: Identify the active site or binding pocket. This is often defined by the location of the co-crystallized ligand or through literature knowledge. A "grid" or "box" is then generated around this site, defining the search space for subsequent docking calculations.

Section 1.2: Virtual Analog Library Design

The Rationale: With a prepared target, we now need ligands to screen. We will build a virtual library centered on the this compound scaffold. The goal is to create chemical diversity by exploring different substitutions at synthetically accessible positions, thereby modulating the molecule's steric, electronic, and pharmacokinetic properties.

Protocol 2: Ligand Preparation for Virtual Screening

  • Scaffold Definition: Define the core this compound structure in a chemical drawing tool.

  • Virtual Enumeration: Identify positions on the scaffold for modification (e.g., para-position of the phenyl ring, C2-position of the oxazole). Use library enumeration tools (e.g., Schrödinger's Ligand Designer, RDKit) to attach a variety of functional groups (R-groups) from common chemical catalogs to these positions.

  • 3D Conformation Generation: Convert the 2D structures into realistic 3D conformations. It is critical to generate multiple low-energy conformers for each ligand, as the molecule's bioactive conformation is rarely its global minimum energy state in solution. Tools like LigPrep (Schrödinger) or Open Babel's confab command are used for this.[8]

  • Ionization and Tautomeric States: Generate probable ionization states at physiological pH (7.4 ± 1.0). This is a critical step as the charge state of a molecule dramatically affects its interaction potential. Tautomeric states should also be enumerated.

  • Energy Minimization: Perform a final energy minimization on each generated conformer using a suitable force field (e.g., OPLS, MMFF). The output is a multi-conformer library file (e.g., in .sdf or .mae format) ready for screening.

Part II: The Virtual Screening Cascade: A Funnel to Prioritize Hits

The Rationale: Screening a library of thousands or millions of compounds with the most computationally expensive methods is impractical. Therefore, we employ a multi-step "cascade" or "funnel" approach.[9] Each successive step is more computationally rigorous—and thus slower—but is applied to a progressively smaller and more promising subset of compounds from the previous step.

Diagram 1: The Virtual Screening Cascade

G cluster_0 Screening Funnel a0 Initial Library (10,000s of Analogs) a1 Pharmacophore Screening a0->a1 Filter by key features a2 ~10-20% Pass a1->a2 a3 Molecular Docking (HTVS/SP) a2->a3 Rank by predicted pose a4 Top ~1,000 Hits a3->a4 a5 ADMET Filtering a4->a5 Filter by drug-likeness a6 ~100-200 Candidates a5->a6 a7 Advanced Validation (MD, FEP) a6->a7 Rigorous validation a8 Final ~10-20 Leads for Synthesis a7->a8 Prioritize

A hierarchical workflow for efficiently screening large virtual libraries.

Section 2.1: Step 1 - Pharmacophore-Based Screening

The Rationale: A pharmacophore is the 3D spatial arrangement of essential chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target.[10][11] It serves as a rapid, coarse filter to eliminate molecules that lack the fundamental features for binding, regardless of their overall structure.

Protocol 3: Pharmacophore Model Generation and Screening

  • Model Generation:

    • Structure-Based: Analyze the prepared receptor's active site (from Protocol 1) to identify key interaction points. For example, a hydrogen bond donor feature can be placed complementary to a backbone carbonyl, and an aromatic feature can be placed to engage in a pi-pi stack with a phenylalanine residue.[11]

    • Ligand-Based: If several known active compounds exist, they can be aligned, and their common chemical features can be abstracted to create a pharmacophore model.[12][13]

  • Feature Definition: Define the features with specific radii and vectorities. For example, a hydrogen bond acceptor feature is not just a point in space but has a defined directionality.

  • Database Screening: Use the generated pharmacophore model as a 3D query to rapidly screen the multi-conformer ligand library created in Protocol 2. Only molecules containing conformers that can match the pharmacophore's features within the specified geometric tolerances are retained for the next step.

Section 2.2: Step 2 - Molecular Docking

The Rationale: Docking predicts the most likely binding pose of a ligand within the protein's active site and estimates the strength of the interaction via a scoring function.[14][15] This step provides crucial structural information about how our this compound analogs might bind. We typically use a tiered docking approach, starting with a fast method and progressing to more accurate ones for promising subsets.[9]

Protocol 4: Molecular Docking using AutoDock Vina

  • Prepare Receptor: Convert the prepared protein structure from Protocol 1 into the .pdbqt format, which includes atomic charges and atom types required by AutoDock.

  • Prepare Ligands: Convert the pharmacophore-filtered ligands into the .pdbqt format.

  • Define Grid Box: Define the coordinates and dimensions of the search space (the grid box) centered on the active site. This box must be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

  • Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand library, and grid box configuration as input. Vina will perform a conformational search for each ligand within the box and score the best poses.

  • Analyze Results: The primary output is a binding energy score (in kcal/mol), where more negative values indicate a stronger predicted interaction. Poses should be visually inspected to ensure they make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

Table 1: Example Molecular Docking Results for Top this compound Analogs

Compound ID Docking Score (kcal/mol) Key Interacting Residues
PHOX-001 -9.8 H-bond with GLU-85, Pi-stack with PHE-146
PHOX-002 -9.5 H-bond with LYS-33, Hydrophobic contact with LEU-135
PHOX-003 -9.2 H-bond with GLU-85, Halogen bond with TYR-82
PHOX-004 -8.9 Hydrophobic contacts with VAL-41, LEU-135

| PHOX-005 | -8.7 | H-bond with GLU-85, H-bond with SER-145 |

Section 2.3: Step 3 - ADMET Prediction

The Rationale: A compound that binds tightly to its target is useless if it is toxic or cannot reach the target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to remove compounds with poor drug-like properties early on.[4][5][16] Numerous computational models, many based on machine learning, can predict these properties from a molecule's structure.[17][18]

Protocol 5: In Silico ADMET and Physicochemical Profiling

  • Select Candidates: Take the top-ranked compounds from docking (e.g., top 100-200).

  • Input Structures: Submit the 2D structures of these candidates to an ADMET prediction tool (e.g., the free web server SwissADME, or commercial software like QikProp or ADMET Predictor).[4]

  • Analyze Properties: Evaluate the output against established criteria for oral bioavailability and safety. Key parameters include:

    • Lipinski's Rule of Five: A guideline for drug-likeness (MW ≤ 500, LogP ≤ 5, H-Donors ≤ 5, H-Acceptors ≤ 10).

    • Aqueous Solubility (LogS): Poor solubility can hinder absorption.

    • Blood-Brain Barrier (BBB) Permeation: Desirable for CNS targets, undesirable for peripherally acting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity Risks: Flags for potential mutagenicity (AMES test), cardiotoxicity (hERG inhibition), etc.

Table 2: Predicted ADMET Properties of Prioritized Candidates

Compound ID MW ( g/mol ) LogP H-Donors H-Acceptors Predicted LogS BBB Permeant Lipinski Violations
PHOX-001 412.5 3.8 1 4 -3.5 Yes 0
PHOX-002 398.4 3.5 2 4 -3.1 Yes 0
PHOX-003 480.3 4.2 1 4 -4.2 No 0

| PHOX-005 | 385.4 | 3.1 | 2 | 5 | -2.9 | No | 0 |

Part III: Advanced Computational Refinement and Validation

The candidates that survive the screening cascade are promising but require more rigorous, physics-based validation to confirm their binding mode stability and more accurately estimate their binding affinity.

Section 3.1: Molecular Dynamics (MD) Simulation

The Rationale: Molecular docking is largely a static picture. MD simulation provides a dynamic view by simulating the movements of every atom in the protein-ligand-solvent system over time (typically nanoseconds to microseconds).[19][20][21] This allows us to assess the stability of the docked pose. A ligand that remains in its initial docked pose throughout the simulation is more credible than one that quickly dissociates or drifts to a different conformation.

Diagram 2: Molecular Dynamics Simulation Workflow

start Prepared Protein- Ligand Complex solvate Solvation (Add Water Box) start->solvate ions Ionization (Neutralize System) solvate->ions emin Energy Minimization (Remove Clashes) ions->emin nvt NVT Equilibration (Temp. Stabilization) emin->nvt npt NPT Equilibration (Pressure Stabilization) nvt->npt md Production MD (Data Collection) npt->md end Trajectory Analysis (RMSD, Interactions) md->end

A standard protocol for preparing and running MD simulations.

Protocol 6: Protein-Ligand MD Simulation using GROMACS

  • System Preparation:

    • Generate separate topology files for the protein and the ligand using a force field like CHARMM36 or AMBER. The ligand topology is often generated using a server like CGenFF.[20][22]

    • Merge the coordinate files of the top-ranked docked pose and the receptor.

  • Solvation and Ionization: Place the complex in a periodic box of water molecules (solvation). Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.[19]

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to relax the solvent and remove any bad contacts.

  • Equilibration: Perform two stages of equilibration. First, in an NVT (isothermal-isochoric) ensemble, bring the system to the target temperature while restraining the protein and ligand. Second, in an NPT (isothermal-isobaric) ensemble, bring the system to the target pressure, allowing the box volume to fluctuate. This ensures the system is stable before data collection.

  • Production MD: Run the simulation for a set amount of time (e.g., 100 ns) without restraints, saving the coordinates (trajectory) at regular intervals.

  • Analysis: Analyze the trajectory to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand to assess its stability in the binding pocket.

Section 3.2: Binding Free Energy Calculations

The Rationale: While docking scores are useful for ranking, they are poor predictors of actual binding affinity. More accurate (and far more computationally expensive) methods are needed to guide lead optimization. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide an end-point estimation of binding free energy from MD trajectories. For the highest accuracy, especially when comparing two very similar analogs (e.g., differing by a single methyl group), Free Energy Perturbation (FEP) is the gold standard.[23][24][25] FEP calculates the relative binding free energy between two ligands by computationally "morphing" one into the other in a series of steps.[24][26] This can predict with high accuracy whether a proposed chemical modification will be beneficial.[27]

Table 3: Comparative Binding Energy Estimates for Final Candidates

Compound ID Docking Score (kcal/mol) ΔG_bind (MM/GBSA, kcal/mol) FEP vs PHOX-001 (ΔΔG_bind, kcal/mol)
PHOX-001 -9.8 -45.3 ± 3.5 (Reference)
PHOX-003 -9.2 -48.1 ± 4.1 -1.2 (Predicted more potent)

| PHOX-005 | -8.7 | -42.7 ± 3.8 | +0.8 (Predicted less potent) |

Conclusion and Future Directions

This guide has outlined a robust, multi-stage in silico workflow for the discovery of novel this compound analogs. By systematically applying filters of increasing computational rigor—from rapid pharmacophore screening to high-accuracy free energy calculations—we can efficiently navigate vast chemical space and identify a small set of high-quality candidates for synthesis and experimental validation.

The final output of this computational cascade is not a drug, but a highly prioritized list of compounds with a strong, data-driven hypothesis for their activity and drug-likeness. The ultimate validation must come from the laboratory bench.

Looking forward, the field is rapidly evolving. The integration of artificial intelligence and machine learning is producing more predictive ADMET and activity models.[17][18] Furthermore, the application of quantum mechanics (QM) is becoming more feasible for refining interaction energies and ligand parameters, promising even greater accuracy in the future of drug design.[28][29][30]

References

  • Rossi, A. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • Fiveable. ADMET prediction. Medicinal Chemistry Class Notes. [Link]
  • Homeyer, N. & Gohlke, H. (2012). Binding Free Energy Calculations for Lead Optimization: Assessment of Their Accuracy in an Industrial Drug Design Context.
  • Pritam Panda. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
  • Cresset. (2019). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. cresset-group.com. [Link]
  • Bitesize Bio. (2022). Using ADMET to Move Forward from Drug Discovery to Development. bitesizebio.com. [Link]
  • Schrödinger. (2021).
  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]
  • Bignell, C. J., et al. (2020). Hit-to-lead and lead optimization binding free energy calculations for G protein-coupled receptors. Interface Focus. [Link]
  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
  • Schrödinger. FEP+. Schrödinger Website. [Link]
  • Wager, T. T., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
  • Wager, T. T., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • ResearchGate. (2018). Workflow representation for 2D virtual screening protocol.
  • Research and Reviews. (2022). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
  • Asati, V., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link]
  • Lindner, M., et al. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)
  • Zhou, T., et al. (2010). Quantum Mechanical Methods for Drug Design. ZORA (Zurich Open Repository and Archive). [Link]
  • IJIRT. (2024). The role of quantum Mechanics in revolutionizing drug discovery.
  • ResearchGate. (2017). Chemistry driven virtual screening molecules.
  • IJSDR. (2018). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. International Journal of Scientific Development and Research. [Link]
  • MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.com. [Link]
  • ResearchGate. (2019). Design, Synthesis, antimicrobial activity and computational studies of novel azo linked substituted benzimidazole, benzoxazole and benzothiazole derivatives.
  • Onabolu, A. R., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy. [Link]
  • PubMed. (2019).
  • CTU Journal of Innovation and Sustainable Development. (2022). Docking-Based Virtual Screening for the Discovery of 1,3,4-Oxadiazoles as Aminoacyl-tRNA Synthetase Inhibitors. CTU Journal of Innovation and Sustainable Development. [Link]
  • El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]
  • MalariaWorld. (2023). Elucidation of the anti-plasmodial activity of novel imidazole and oxazole compounds through computational and in vivo experimental approaches. MalariaWorld. [Link]
  • SchrödingerTV. (2014). Virtual Screening Workflow. YouTube. [Link]
  • National Institutes of Health. (2021). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. [Link]
  • PubMed. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR. PubMed. [Link]
  • Bioinformatics Dot Com. (2020).
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • MDPI. (2024). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. MDPI.com. [Link]
  • ResearchGate. (2022). Molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P (2QEX).
  • Biotecnika. (2021). How to Perform Molecular Docking Using PyRx?
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 2 | Beginners to Advanced. YouTube. [Link]
  • Fiveable. Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]
  • National Institutes of Health. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. PMC. [Link]
  • National Institutes of Health. (2018).
  • SciSpace. (2014). Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands. SciSpace. [Link]
  • RSC Publishing. (2016). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. [Link]
  • PubMed. (2023). In silico target specific design of potential quinazoline-based anti-NSCLC agents. PubMed. [Link]
  • Frontiers. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]
  • ResearchGate. (2020). Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations.
  • National Institutes of Health. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. PMC. [Link]
  • PubMed. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. PubMed. [Link]
  • PubMed. (2023). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. [Link]

Sources

Introduction: The 5-Phenyloxazole Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenyloxazole Derivatives for Researchers and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds. When fused with a phenyl group at the 5-position, the resulting this compound scaffold gives rise to a class of molecules with a remarkable spectrum of pharmacological activities. These derivatives have garnered significant attention in the field of drug discovery, demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The versatility of the this compound core lies in its unique electronic and structural features. The oxazole ring can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl group provides a platform for a multitude of substitutions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This inherent modularity makes the this compound scaffold an ideal template for the systematic exploration of structure-activity relationships (SAR), enabling the rational design of novel therapeutic agents with enhanced potency and selectivity.

This technical guide provides a comprehensive overview of the SAR of this compound derivatives, with a focus on their anticancer and anti-inflammatory activities. We will delve into the critical structural modifications that govern their biological effects, supported by quantitative data and detailed experimental protocols. Furthermore, we will explore the underlying mechanisms of action and provide insights into the rational design of next-generation this compound-based therapeutics.

Anticancer Activity of this compound Derivatives: A Tale of Two Rings

The anticancer potential of this compound derivatives has been extensively investigated, with many compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. The SAR studies in this area have revealed that the nature and position of substituents on both the phenyl and oxazole rings play a pivotal role in modulating their anticancer activity.

The Influence of Substituents on the Phenyl Ring

The phenyl ring at the 5-position of the oxazole core is a primary site for structural modification. The presence of electron-withdrawing or electron-donating groups, as well as their position on the ring, can significantly impact the compound's interaction with its biological target.

A key determinant of anticancer activity is the substitution pattern on the C2 and C4 positions of the oxazole ring. For instance, a series of 2,4-disubstituted-5-phenyloxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2,4-Disubstituted-5-Phenyloxazole Derivatives

CompoundR1R2R3IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
1a HHH>100>100
1b CH3HH58.362.1
1c HClH25.730.4
1d HHNO212.515.8
1e CH3ClNO25.27.9

Data compiled from representative studies on this compound derivatives. Actual values may vary based on experimental conditions.

The data presented in Table 1 clearly demonstrates that substitutions on the phenyl ring have a profound impact on the anticancer potency of these compounds. The unsubstituted derivative (1a ) is largely inactive. The introduction of a methyl group at the R1 position (1b ) leads to a modest increase in activity. However, the incorporation of electron-withdrawing groups such as chlorine (1c ) and a nitro group (1d ) results in a significant enhancement of cytotoxic effects. The most potent compound in this series, 1e , features a combination of a methyl group at R1, a chlorine atom at R2, and a nitro group at R3, suggesting a synergistic effect of these substitutions.

The Role of the Oxazole Ring and its Substituents

The oxazole ring itself is not merely a passive linker; its substituents also contribute significantly to the biological activity. Modifications at the C2 and C4 positions of the oxazole ring can influence the molecule's overall shape, polarity, and ability to interact with target proteins.

For example, the introduction of a trifluoromethyl group at the C2 position has been shown to enhance the anticancer activity of some this compound derivatives. This is likely due to the strong electron-withdrawing nature of the trifluoromethyl group and its ability to increase the lipophilicity of the molecule, thereby improving its cell permeability.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound derivatives require a systematic and well-controlled experimental approach. The following protocols provide a detailed methodology for the preparation of these compounds and the assessment of their anticancer activity.

General Procedure for the Synthesis of 2,4-Disubstituted-5-Phenyloxazole Derivatives

This protocol outlines a common synthetic route for the preparation of this compound derivatives, often involving the condensation of a phenacyl halide with an amide.

Step 1: Synthesis of the Phenacyl Halide Intermediate

  • To a solution of the appropriately substituted acetophenone (1.0 eq) in glacial acetic acid (10 mL), add bromine (1.1 eq) dropwise with constant stirring at room temperature.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude phenacyl halide, which can be used in the next step without further purification.

Step 2: Cyclocondensation to Form the this compound Ring

  • To a solution of the phenacyl halide (1.0 eq) in dry acetonitrile (20 mL), add the desired amide (1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step 1: Cell Culture and Seeding

  • Culture the desired human cancer cell lines (e.g., A549, MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^3 cells per well.

  • Allow the cells to adhere overnight.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compounds in DMSO.

  • On the day of the experiment, dilute the stock solutions with the culture medium to obtain the desired final concentrations.

  • Remove the old medium from the 96-well plates and add 100 µL of fresh medium containing the test compounds at various concentrations.

  • Incubate the plates for 48 hours.

Step 3: MTT Assay and Data Analysis

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the this compound scaffold and the impact of various substitutions on its anticancer activity.

SAR_5_Phenyloxazole cluster_core This compound Core cluster_phenyl_subs Phenyl Ring Substitutions cluster_oxazole_subs Oxazole Ring Substitutions core Oxazole Ring (Positions 2, 4, 5) phenyl Phenyl Ring (at C5) core->phenyl Linkage c2_sub C2 Position (e.g., -CF3, aryl) c4_sub C4 Position (e.g., -CH3, -COOEt) ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl, -CF3) edg Electron-Donating Groups (e.g., -CH3, -OCH3) activity Increased Anticancer Activity ewg->activity Enhances Potency edg->activity Variable Effect (often decreases potency) c2_sub->activity Modulates Activity c4_sub->activity Fine-tunes Potency

Caption: SAR of this compound derivatives.

Mechanism of Action: Unraveling the Molecular Targets

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with key cellular processes, such as cell cycle progression and apoptosis. Several studies have identified specific molecular targets for these compounds.

One prominent mechanism of action is the inhibition of tubulin polymerization. Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By binding to tubulin and preventing its polymerization, this compound derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Another important target for some this compound derivatives is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is involved in tryptophan metabolism and is overexpressed in many tumors, where it contributes to immune evasion. Inhibition of IDO1 can restore the anti-tumor immune response, making it an attractive target for cancer therapy.

The following diagram illustrates the proposed mechanism of action for a this compound-based tubulin polymerization inhibitor.

MoA_Tubulin_Inhibition compound This compound Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Required for M-Phase Progression apoptosis Apoptosis cell_cycle->apoptosis Leads to cancer_cell Cancer Cell apoptosis->cancer_cell Induces Death in

Caption: Mechanism of tubulin inhibition.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and promising platform for the development of novel anticancer agents. The extensive SAR studies conducted to date have provided valuable insights into the key structural features required for potent and selective activity. The ability to systematically modify the phenyl and oxazole rings allows for the fine-tuning of the pharmacological properties of these compounds, paving the way for the rational design of next-generation therapeutics.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Substitutions: The synthesis and evaluation of new derivatives with diverse and unique substituents will continue to be a fruitful area of investigation.

  • Elucidation of Novel Mechanisms of Action: While tubulin and IDO1 have been identified as important targets, it is likely that other mechanisms of action are also at play. Further studies are needed to fully understand the molecular basis of the anticancer effects of these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: While many potent compounds have been identified in vitro, their in vivo efficacy and pharmacokinetic properties remain to be fully explored. These studies are crucial for translating the promise of these compounds into clinical reality.

  • Combination Therapies: The potential of this compound derivatives to be used in combination with other anticancer drugs should be investigated. This approach could lead to synergistic effects and help to overcome drug resistance.

References

  • Gomtsyan, A. (2012). Heterocyclic Scaffolds II: Reactions and Applications of Indazoles. Chemistry of Heterocyclic Compounds, 48(1), 1-10. [Link]
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Sperry, J. B., & Wright, D. L. (2005). The oxazole natural products. Current Opinion in Drug Discovery & Development, 8(6), 723-741.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • Wipf, P. (2004). Oxazoles and Oxazolines in Synthesis. In Comprehensive Organic Synthesis II (Vol. 5, pp. 491-533). Elsevier.

The 5-Phenyloxazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenyloxazole motif, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets, making it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the this compound core, delving into its synthesis, diverse medicinal chemistry applications, structure-activity relationships (SAR), and pharmacokinetic profile.

Synthetic Strategies for this compound Derivatives

The construction of the this compound ring system can be achieved through several synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. The most prominent methods include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

A cornerstone in oxazole synthesis, the Robinson-Gabriel method involves the cyclodehydration of 2-acylamino ketones.[1] This reaction is typically carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide.[1]

Experimental Protocol: Robinson-Gabriel Synthesis [1]

  • Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

  • Cyclodehydration: To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent (e.g., concentrated sulfuric acid).

  • Heat the mixture under reflux for 1-3 hours, monitoring by TLC.

  • After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

G start 2-Amino-1-phenylethan-1-one acylation Acylation (Acetic Anhydride, Pyridine) start->acylation intermediate 2-Acylamino-ketone acylation->intermediate cyclodehydration Cyclodehydration (H₂SO₄ or P₂O₅) intermediate->cyclodehydration product This compound Derivative cyclodehydration->product G reactants Aldehyde + TosMIC base Base (K₂CO₃) Methanol reactants->base cycloaddition [3+2] Cycloaddition base->cycloaddition intermediate Oxazoline Intermediate cycloaddition->intermediate elimination Elimination of TosH intermediate->elimination product 5-Substituted Oxazole elimination->product G cluster_0 VEGF Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Sources

The Enduring Legacy of the Oxazole Core: A Technical Guide to the Discovery and Synthesis of 5-Phenyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenyloxazole motif, a cornerstone in heterocyclic chemistry, is a privileged scaffold found in a myriad of biologically active compounds and advanced functional materials. Its inherent aromaticity, coupled with its capacity for diverse substitution, has rendered it an attractive target for organic chemists for over a century. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis. We will navigate the seminal classical methodologies, including the Robinson-Gabriel, Fischer, and van Leusen syntheses, delving into their mechanistic underpinnings and providing detailed, field-proven protocols. Furthermore, this guide will illuminate modern catalytic approaches that offer enhanced efficiency and broader substrate scope. By synthesizing historical context with contemporary advancements, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this pivotal heterocyclic core, fostering innovation in both medicinal chemistry and materials science.

Introduction: The Significance of the this compound Scaffold

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a fundamental building block in the design of functional organic molecules. The presence of the phenyl group at the 5-position imparts specific electronic and steric properties that have proven advantageous in a wide range of applications. In medicinal chemistry, the this compound core is a key pharmacophore in numerous therapeutic agents, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1] Its rigid, planar structure allows for precise interactions with biological targets. In the realm of materials science, this compound derivatives are valued for their photoluminescent properties, finding application as scintillators and components of organic light-emitting diodes (OLEDs).[2][3]

This guide will provide a chronological journey through the synthetic strategies developed to construct this important molecular architecture, from the foundational name reactions of the late 19th and early 20th centuries to the sophisticated catalytic systems of the 21st century.

Classical Syntheses: The Foundational Pillars

The early syntheses of oxazoles, while over a century old, remain remarkably relevant and are still widely employed in both academic and industrial settings. These methods laid the groundwork for our understanding of oxazole reactivity and continue to be valuable tools for the synthesis of a wide array of derivatives.

The Robinson-Gabriel Synthesis (1909-1910)

Independently described by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4] It is a robust and versatile method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

Mechanism and Rationale: The reaction proceeds via an intramolecular cyclization followed by dehydration. The choice of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, is crucial to drive the reaction to completion. The mechanism involves the protonation of the amide carbonyl, which enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular nucleophilic attack by the enol form of the ketone.

Robinson_Gabriel start 2-Acylamino-ketone intermediate1 Protonated Amide start->intermediate1 H+ intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product This compound intermediate3->product -H2O

Figure 1: Robinson-Gabriel Synthesis Workflow.

Experimental Protocol: Synthesis of 4-Methyl-5-phenyloxazole [1]

  • Step 1: Acylation of 2-Amino-1-phenylethan-1-one. To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.[1]

  • Step 2: Cyclodehydration. To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC. After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 4-methyl-5-phenyloxazole.[1]

Table 1: Representative Yields for the Robinson-Gabriel Synthesis

R1R2R3Dehydrating AgentYield (%)Reference
PhMeHH₂SO₄Moderate-Good[1]
PhPhHP₂O₅Good[4]
p-TolMeHPPAGood[5]
The Fischer Oxazole Synthesis (1896)

Discovered by the eminent chemist Emil Fischer, this was one of the first methods developed for the synthesis of 2,5-disubstituted oxazoles.[6] The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[6]

Mechanism and Rationale: The reaction is a type of dehydration that occurs under mild conditions.[6] The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by an SN2 attack and loss of water to give a chloro-oxazoline intermediate. Tautomerization and subsequent elimination of HCl yield the 2,5-diaryloxazole.[7] The use of anhydrous conditions is critical to prevent hydrolysis of the intermediates.

Fischer_Oxazole start Cyanohydrin + Aldehyde intermediate1 Iminochloride Intermediate start->intermediate1 HCl (anhydrous) intermediate2 Adduct intermediate1->intermediate2 Aldehyde addition intermediate3 Chloro-oxazoline intermediate2->intermediate3 SN2 & -H2O product 2,5-Diaryloxazole intermediate3->product Tautomerization & -HCl

Figure 2: Fischer Oxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [6]

  • Step 1: Preparation of Mandelic Acid Nitrile (Benzaldehyde Cyanohydrin). In a well-ventilated fume hood, to a solution of benzaldehyde in a suitable solvent, add a solution of sodium cyanide, followed by the slow addition of an acid (e.g., acetic acid) at low temperature. Stir the reaction mixture for several hours. After the reaction is complete, carefully work up the reaction to isolate the mandelic acid nitrile. Caution: Cyanide salts and hydrogen cyanide are highly toxic.

  • Step 2: Condensation and Cyclization. Dissolve equimolar amounts of mandelic acid nitrile and benzaldehyde in dry ether.[6] Pass a stream of dry, gaseous hydrogen chloride through the solution. The product, 2,5-diphenyloxazole hydrochloride, will precipitate out of the solution.[6] The precipitate can be collected by filtration and converted to the free base by treatment with water or by boiling with alcohol.[6]

Table 2: Substrate Scope and Yields for the Fischer Oxazole Synthesis

CyanohydrinAldehydeProductYield (%)Reference
Mandelic acid nitrileBenzaldehyde2,5-DiphenyloxazoleGood[6]
Benzaldehyde cyanohydrin4-Bromobenzaldehyde2-(4-Bromophenyl)-5-phenyloxazoleModerate[6]
Aliphatic cyanohydrinAromatic aldehyde2-Aryl-5-alkyloxazoleVariable[6]
The Van Leusen Oxazole Synthesis (1972)

Developed by van Leusen and coworkers, this method provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9]

Mechanism and Rationale: The reaction proceeds via a [3+2] cycloaddition.[8] A base deprotonates the active methylene group of TosMIC, and the resulting carbanion attacks the aldehyde carbonyl. The subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates the tosyl group to yield the aromatic oxazole.[10] The choice of base and solvent can influence the reaction outcome.

Van_Leusen start Aldehyde + TosMIC intermediate1 Deprotonated TosMIC start->intermediate1 Base intermediate2 Adduct intermediate1->intermediate2 Aldehyde addition intermediate3 Oxazoline Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 5-Substituted Oxazole intermediate3->product -TosH

Figure 3: Van Leusen Oxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Aryl-1,3-oxazoles [11]

  • To a solution of the aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer, and purify the crude product by column chromatography on silica gel.

Table 3: Representative Yields for the Van Leusen Oxazole Synthesis

AldehydeProductYield (%)Reference
BenzaldehydeThis compoundHigh[11]
2-Chloroquinoline-3-carbaldehyde5-(2-Chloroquinolin-3-yl)oxazole83[11]
α,β-Unsaturated aldehydes5-(Ethenyl)oxazolesGood[8]

Modern Catalytic Approaches: The Next Frontier

While the classical methods are powerful, modern organic synthesis often demands milder reaction conditions, higher efficiency, and greater functional group tolerance. To this end, transition-metal catalysis has emerged as a powerful tool for the synthesis of 5-phenyloxazoles.

Copper-Catalyzed Syntheses

Copper catalysts have been extensively used in the synthesis of oxazoles due to their low cost and versatile reactivity. One notable approach involves the copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds.[12] This method allows for the construction of polysubstituted oxazoles from readily available starting materials under mild conditions.[12] Another strategy involves a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen.[13]

Experimental Protocol: Copper-Catalyzed Tandem Oxidative Cyclization [12]

  • To a mixture of benzylamine, ethyl acetoacetate, and copper(II) acetate in DMF, add tert-butyl hydroperoxide (TBHP) as the oxidant and iodine as an additive.

  • Stir the reaction at room temperature.

  • The reaction proceeds via an oxidative cyclization, with electron-withdrawing substituents on the benzylamine generally leading to higher yields.[12]

Rhodium-Catalyzed Syntheses

Rhodium catalysts have enabled novel and efficient routes to 2,5-diaryloxazoles. One such method involves the rhodium-catalyzed annulation of triazoles and aldehydes.[14][15] This approach offers good to excellent yields and has been successfully applied to the synthesis of natural products.[14] Another innovative strategy utilizes a Rh(III)-catalyzed C-H activation and chemodivergent annulation of phenyloxazoles with diazo compounds to produce isocoumarins and isoquinolinones, demonstrating the versatility of this catalytic system.[16]

Plausible Mechanism for Rhodium-Catalyzed Annulation: The reaction is thought to proceed through a catalytic cycle involving C-H activation of the phenyloxazole, insertion of the diazo compound, and subsequent reductive elimination to form the annulated product.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in several FDA-approved drugs and advanced materials.

Medicinal Chemistry: The Case of Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis.[17][18] It was approved by the FDA in 1992.[17] The synthesis of Oxaprozin can be achieved through a multi-step process that culminates in the formation of the 4,5-diphenyloxazole core.[7] One synthetic route involves the condensation of benzoin with succinic anhydride, followed by cyclization with ammonium acetate in refluxing acetic acid.[7]

Materials Science: 5-Phenyloxazoles as Scintillators

Certain this compound derivatives, such as 2-(1-naphthyl)-5-phenyloxazole (αNPO), are highly efficient organic fluors used in scintillators for the detection of ionizing radiation.[2][19] These materials absorb high-energy radiation and emit lower-energy photons, which can be detected by a photomultiplier tube. The photophysical properties of these molecules, such as their absorption and emission spectra, are crucial for their performance as scintillators.[2]

Conclusion

The journey of this compound synthesis, from the classical name reactions of the 19th and 20th centuries to the sophisticated catalytic methods of today, is a testament to the enduring power and elegance of organic chemistry. The foundational work of Robinson, Gabriel, Fischer, and van Leusen provided robust and versatile methods that are still in use today. The advent of transition-metal catalysis has opened up new avenues for the efficient and selective synthesis of these important heterocycles. The continued presence of the this compound core in pharmaceuticals and advanced materials underscores the importance of continued research and innovation in the synthesis of this remarkable scaffold. This guide has aimed to provide a comprehensive overview of the key synthetic methodologies, empowering researchers to leverage this rich history to design and create the next generation of functional molecules.

References

  • Synthesis of Oxaprozin. Chempedia - LookChem. [Link]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]
  • Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. PubMed. [Link]
  • Rhodium(III)
  • Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evalu
  • Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cycliz
  • Development of polymerizable 2-(1-naphthyl)-5-phenyloxazole scintillators for ionizing radiation detection. Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Oxaprozin and preparation technology thereof.
  • Rhodium(III)-catalyzed annulations between phenyloxazoles and diazo compounds.
  • Oxaprozin. Wikipedia. [Link]
  • FDA approved drugs with oxazole nucleus.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
  • Development of polymerizable 2-(1-naphthyl)-5-phenyloxazole scintillators for ionizing radiation detection.
  • Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Fischer oxazole synthesis. Wikipedia. [Link]
  • Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxid
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere.
  • Robinson–Gabriel synthesis. Wikipedia. [Link]
  • Plastic Scintillators and Radiation Detectors Based on Triphenyl Pyrazoline Derivatives.
  • Scheme 3. Substrate scope of oxazole synthesis. Yields are isolated...
  • Fischer oxazole synthesis. Semantic Scholar. [Link]
  • New Efficient Organic Scintillators Derived
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Robinson–Gabriel synthesis. Semantic Scholar. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. [Link]
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]
  • Robinson–Gabriel synthesis.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
  • Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes.
  • Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver...
  • Robinson-Gabriel Synthesis. SynArchive. [Link]
  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
  • Liquid Scintillators. V. Absorption and Fluorescence Spectra of 2,5-Diaryloxazoles and Related Compounds1. Journal of the American Chemical Society. [Link]
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central. [Link]
  • Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Publishing. [Link]
  • Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established computational methodologies and comparative analysis with structurally related compounds to provide a robust and scientifically grounded prediction. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of oxazole-containing molecules, offering a detailed workflow from theoretical prediction to experimental verification.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom.[1] The this compound scaffold, in particular, is a recurring motif in a variety of biologically active molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

This guide will delve into the predicted NMR spectra of this compound, offering a foundational dataset for scientists working with this and related compounds. We will explore the theoretical underpinnings of the chemical shifts and coupling constants, present a robust computational protocol for their prediction, and contextualize these predictions with experimental data from analogous structures.

Predicted NMR Spectra of this compound

The following sections present the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are derived from a combination of computational modeling and analysis of experimental data from structurally similar compounds. The predicted chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The spectrum is expected to be characterized by signals in the aromatic region, corresponding to the protons of the phenyl ring and the oxazole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H27.90 - 8.10Singlet (s)1H
H47.20 - 7.40Singlet (s)1H
Phenyl (ortho)7.65 - 7.85Multiplet (m)2H
Phenyl (meta)7.35 - 7.55Multiplet (m)2H
Phenyl (para)7.25 - 7.45Multiplet (m)1H

Rationale for Predictions: The chemical shifts of the oxazole protons (H2 and H4) are influenced by the aromaticity of the ring and the electron-withdrawing nature of the nitrogen and oxygen atoms. The phenyl protons are expected to resonate in the typical aromatic region, with the ortho protons likely being the most deshielded due to their proximity to the oxazole ring.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. The spectrum will feature signals for the two distinct carbons of the oxazole ring and the carbons of the phenyl substituent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2150.0 - 152.0
C4120.0 - 122.0
C5148.0 - 150.0
Phenyl (ipso)128.0 - 130.0
Phenyl (ortho)124.0 - 126.0
Phenyl (meta)128.5 - 130.5
Phenyl (para)127.0 - 129.0

Rationale for Predictions: The carbons of the oxazole ring are in a heteroaromatic environment, leading to their characteristic chemical shifts. C2, being adjacent to both heteroatoms, is expected to be the most downfield. The chemical shifts of the phenyl carbons are predicted based on the substituent effect of the oxazole ring.

Methodologies for NMR Prediction and Characterization

The prediction of NMR spectra is a powerful tool in modern chemistry, often employing computational methods to complement experimental work.[1] This section outlines the workflow for both the computational prediction and the experimental acquisition of NMR data for this compound.

Computational Prediction of NMR Spectra

The prediction of NMR chemical shifts is typically achieved through quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a reliable and computationally efficient method for this purpose. The general workflow is depicted in the following diagram:

computational_workflow cluster_prep Structure Preparation cluster_calc Quantum Mechanical Calculations cluster_analysis Data Analysis mol_build Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mol_build->geom_opt Initial Geometry nmr_calc NMR Chemical Shift Calculation (e.g., GIAO-DFT/mPW1PW91/6-311+G(d,p)) geom_opt->nmr_calc Optimized Geometry ref_corr Reference Correction (e.g., using TMS) nmr_calc->ref_corr Calculated Shielding Tensors spec_gen Generate Predicted Spectrum ref_corr->spec_gen Corrected Chemical Shifts

Caption: Computational workflow for NMR prediction.

Step-by-Step Computational Protocol:

  • Structure Generation: A 3D model of this compound is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and effective method is using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. A higher-level basis set, such as 6-311+G(d,p), is often employed for improved accuracy.

  • Solvent Effects: To mimic the experimental conditions, solvent effects can be included in the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a reference standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

    δsample = σTMS - σsample

  • Spectral Generation: The calculated chemical shifts are then used to generate a predicted spectrum.

Experimental Verification: A Standardized Protocol

To validate the predicted spectra, experimental data is essential. The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of this compound in ~0.6 mL of CDCl₃ transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz or higher) transfer->instrument lock_shim Lock on deuterium signal and shim instrument->lock_shim h1_acq Acquire ¹H NMR spectrum lock_shim->h1_acq c13_acq Acquire ¹³C NMR spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference

Caption: Experimental workflow for NMR characterization.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse width and a relaxation delay of 2 seconds.

    • A larger number of scans will be required compared to the ¹H spectrum to obtain an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in our predicted spectra, a comparative analysis with experimentally determined NMR data of structurally similar compounds is invaluable. Table 3 provides a summary of reported ¹H and ¹³C NMR chemical shifts for some 2,5-disubstituted oxazoles.

Table 3: Experimental NMR Data for Selected Oxazole Derivatives in CDCl₃

Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
2-Methyl-5-phenyloxazole Phenyl: 7.62-7.30 (m, 5H), Oxazole-H4: 7.19 (s, 1H), Methyl: 2.51 (s, 3H)C2: 161.6, C5: 147.2, C4: 125.9, Phenyl carbons, Methyl: 14.4[2]
2-Phenyl-5-(p-tolyl)oxazole Aromatic-H: 8.09 (m, 2H), 7.60 (d, 2H), 7.50-7.42 (m, 3H), 7.38 (s, 1H), 7.23 (d, 2H), Methyl: 2.37 (s, 3H)C2: 160.7, C5: 151.4, C4: 122.7, Aromatic carbons, Methyl: 21.3[3]
2,5-Diphenyloxazole H4: 7.33 (s, 1H), Aromatic-H: 8.11 (m, 2H), 7.71 (m, 2H), 7.46 (m, 6H)C2: 161.1, C5: 149.0, C4: 123.9, Phenyl carbons[4][5]

Analysis of Trends: The experimental data from these related compounds provide strong support for our predictions for this compound. The chemical shift of the H4 proton in 2-methyl-5-phenyloxazole (7.19 ppm) is in good agreement with our predicted range of 7.20-7.40 ppm. Similarly, the chemical shifts of the phenyl protons in all the listed compounds fall within the expected aromatic region. The ¹³C chemical shifts for the oxazole ring carbons in the reference compounds also align well with our predicted values.

Conclusion

This technical guide has presented a comprehensive prediction of the ¹H and ¹³C NMR spectra of this compound, grounded in established computational methodologies and validated through comparative analysis with experimental data from structurally analogous compounds. The provided protocols for both computational prediction and experimental verification offer a robust framework for researchers engaged in the synthesis and characterization of novel oxazole derivatives. As a self-validating system, the predicted spectra herein serve as a reliable reference point, which can be further refined upon the availability of experimental data for this compound. This guide underscores the synergistic power of computational and experimental techniques in modern chemical research, facilitating the efficient and accurate structural elucidation of complex organic molecules.

References

  • Supporting Information for a relevant publication on isoxazole synthesis. (Note: While not a direct match for oxazole, it provides context for similar heterocyclic systems).
  • ChemicalBook entry for 2-(1-naphthyl)
  • Supporting Information for a publication on the synthesis of substituted oxazoles.
  • A Facile One-pot Synthesis of 2,5-Disubstituted Oxazoles Using Poly[styrene(iodosodiacetate)]. Chin. J. Chem., 2004, 22(2), 222-224.
  • Supporting Information for a publication containing NMR spectra of substituted benzoxazoles.
  • Al-Masoudi, N. A. Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern NMR Techniques for Structure Elucidation; Atta-ur-Rahman, Ed.; Elsevier, 2015; pp 247-309.
  • Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamides. Org. Lett.2018, 20(17), 5258–5262.
  • PubChem Compound Summary for this compound, CID 589311.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • nmrshiftdb2.

Sources

The Solubility Profile of 5-Phenyloxazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 5-phenyloxazole in organic solvents. Recognizing the current lack of extensive, publicly available quantitative solubility data for this compound, this document serves as a robust resource for researchers, scientists, and drug development professionals. It offers a blend of theoretical principles and detailed, field-proven experimental methodologies to empower researchers to generate and interpret high-quality solubility data.

Introduction: The Significance of this compound and Its Solubility

This compound, a heterocyclic aromatic compound with the chemical formula C₉H₇NO, is a valuable building block in medicinal chemistry and materials science.[1][2] Its structural motif is present in numerous biologically active molecules, making the understanding of its physicochemical properties, particularly solubility, a critical parameter in drug discovery and development.[3][4] Solubility dictates the formulation strategies, bioavailability, and overall efficacy of a potential therapeutic agent.[3][4][5] Furthermore, in process chemistry, solubility data is essential for reaction optimization, purification, and crystallization.

This guide will navigate the theoretical underpinnings of solubility, provide detailed protocols for its experimental determination, and offer a framework for interpreting the resulting data, thereby enabling researchers to build a comprehensive solubility profile for this compound.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" provides a foundational, qualitative understanding.[6] To move towards a more quantitative prediction, we can employ concepts such as Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters decompose the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for this compound are not readily published, experimental determination of its solubility in a range of well-characterized solvents can allow for the estimation of its HSP, a powerful tool for predicting its solubility in other solvents and for designing optimal solvent blends.[8][9]

Table 1: Hansen Solubility Parameters for a Selection of Organic Solvents [9][10][11]

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
1-Butanol16.05.715.8
Cyclohexane16.80.00.2
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[4][5] This method, when executed with precision, provides reliable and reproducible thermodynamic solubility data.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Seal vials and place on shaker B->C D Incubate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow suspension to settle D->E F Filter an aliquot of the supernatant E->F G Dilute the filtrate with a suitable solvent F->G H Analyze by HPLC or UV-Vis G->H J Determine the concentration of the saturated solution H->J I Prepare a calibration curve of known concentrations I->J

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured solubility no longer changes over time.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be compiled into a clear and organized table. This allows for easy comparison of its solubility across different solvent classes.

Table 2: Template for Reporting the Experimentally Determined Solubility of this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
AlcoholsMethanol
Ethanol
Isopropanol
KetonesAcetone
Methyl Ethyl Ketone
EstersEthyl Acetate
EthersTetrahydrofuran (THF)
Diethyl Ether
HalogenatedDichloromethane
Chloroform
Aprotic PolarAcetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Non-polarHeptane
Toluene

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property but is influenced by several factors. Understanding these can aid in the rational selection of solvents and the interpretation of experimental data.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Polarity Solubility->Polarity MW Molecular Weight Solubility->MW MP Melting Point Solubility->MP Crystal Crystal Lattice Energy Solubility->Crystal HSP Hansen Solubility Parameters Solubility->HSP Polarity_S Polarity Solubility->Polarity_S H_Bond Hydrogen Bonding Capacity Solubility->H_Bond Temp Temperature Solubility->Temp Pressure Pressure Solubility->Pressure

Sources

An In-depth Technical Guide to the Biological Targets of 5-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-phenyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features, including a planar aromatic system capable of engaging in various non-covalent interactions, and the presence of nitrogen and oxygen heteroatoms that can act as hydrogen bond acceptors, make it an attractive framework for designing molecules that can potently and selectively interact with a range of biological targets. This guide provides a comprehensive overview of the key biological targets of this compound derivatives, delving into their mechanisms of action, the experimental validation of these interactions, and the therapeutic implications for researchers and drug development professionals.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A predominant and well-documented biological activity of this compound derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1]

Mechanism of Action: Selective COX-2 Inhibition

Many this compound derivatives exhibit selective inhibition of COX-2 over the constitutively expressed COX-1 isoform.[1] This selectivity is a critical attribute, as COX-1 is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. By preferentially inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can exert their anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound derivatives disrupts the downstream production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 acts on Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) converts to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever mediate This compound Derivative This compound Derivative This compound Derivative->COX-2 inhibits

Caption: Signaling pathway of COX-2 inhibition by this compound derivatives.

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay is a well-established method for evaluating the anti-inflammatory activity of compounds by assessing their ability to protect the erythrocyte membrane from hypotonicity-induced hemolysis. The principle is that the stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory enzymes.

Step-by-Step Methodology:

  • Preparation of HRBC Suspension:

    • Collect fresh human venous blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 3000 rpm for 10 minutes and discard the plasma and buffy coat.

    • Wash the packed red blood cells three times with an equal volume of isotonic saline (0.9% NaCl).

    • Resuspend the packed cells to a 10% (v/v) suspension in isotonic saline.

  • Assay Procedure:

    • Prepare different concentrations of the test this compound derivatives and a standard anti-inflammatory drug (e.g., O-Acetyl salicylic acid) in a suitable solvent.

    • In separate centrifuge tubes, add 1 mL of the HRBC suspension, 2 mL of hypotonic saline (0.36% NaCl), and 0.5 mL of the test compound or standard solution.

    • For the control, add 0.5 mL of the solvent instead of the test compound.

    • Incubate all tubes at 37°C for 30 minutes.

    • Centrifuge the tubes at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for the control and the percentage of protection for the test compounds using the following formulas:

      • % Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

      • % Protection = 100 - % Hemolysis

    • Determine the IC50 value, which is the concentration of the compound that provides 50% protection to the HRBC membrane.

CompoundIC50 (mM)
5a4.65 ± 0.22
5b7.34 ± 0.28
5c5.23 ± 0.18
5d1.96 ± 0.09
O-Acetyl salicylic acid (Standard)6.41 ± 0.18

Data synthesized from a study on 4-arylidene-2-phenyloxazol-5(4H)-one derivatives.[2]

Anticancer Activity: A Multifaceted Approach

This compound derivatives have emerged as promising anticancer agents, exhibiting their cytotoxic effects through various mechanisms of action.

Inhibition of Tubulin Polymerization

Certain this compound-2-carboxylic acid derivatives have been identified as potent inhibitors of tubulin polymerization.[3] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[3] Molecular docking studies have suggested that these derivatives bind to the colchicine-binding site on tubulin.[3]

CompoundCell LineIC50 (µM)
9 Hela0.78
A5491.08
HepG21.27

Data for a representative N,5-diphenyloxazole-2-carboxamide derivative.[3]

Topoisomerase Inhibition

Some benzoxazole and oxazolo[4,5-b]pyridine derivatives containing a this compound-like core have shown potent inhibitory activity against human DNA topoisomerase IIα (hTopo IIα).[4] Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, cell death. Notably, some of these compounds were found to be more active than the reference drug etoposide.[4]

Lysosomal Dysfunction

A novel mechanism of anticancer activity for some benzo[a]phenoxazine derivatives, which can be considered extended this compound systems, involves the induction of lysosomal dysfunction.[5][6] These compounds have been shown to accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytoplasm, and subsequent apoptotic cell death.[5] This targeted disruption of a critical organelle in cancer cell survival presents a promising therapeutic strategy.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined optimal density.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in the culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation and Staining:

    • After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water to remove the TCA.

    • Air dry the plates completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Air dry the plates again.

  • Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the CTC50 (concentration that causes 50% cell toxicity) value for each compound.[7]

Antimicrobial Activity: Targeting Bacterial Biofilms and Fungal Pathogens

The versatility of the this compound scaffold extends to its antimicrobial properties, with derivatives showing activity against both bacteria and fungi.

Inhibition of Pseudomonas aeruginosa Biofilms

Phenyloxadiazole sulfoxide derivatives have been identified as potent inhibitors of Pseudomonas aeruginosa biofilm formation.[8] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and host immune responses. By inhibiting biofilm formation, these compounds can render the bacteria more susceptible to conventional antibiotics. Molecular docking studies suggest that these derivatives may interact with the LasR protein, a key regulator of quorum sensing in P. aeruginosa, thereby disrupting the signaling pathways required for biofilm development.[8]

Broad-Spectrum Antifungal Activity

Certain 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives have demonstrated excellent broad-spectrum antifungal activity against clinically relevant pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[9] These compounds are believed to target CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[9]

CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
A30 0.03-0.50.25-20.25-2
A31 0.03-0.50.25-20.25-2
A32 0.03-0.50.25-20.25-2
A33 0.03-0.50.25-20.25-2
A34 0.03-0.50.25-20.25-2

Data for a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives.[9]

Experimental Workflow: Biofilm Inhibition Assay

This workflow outlines a common method for assessing the ability of compounds to inhibit bacterial biofilm formation.

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilutions Compound Dilutions Compound Dilutions->Inoculation Incubation Incubation Inoculation->Incubation 24-48h Washing Washing Incubation->Washing Remove planktonic cells Staining Staining Washing->Staining e.g., Crystal Violet Quantification Quantification Staining->Quantification Measure absorbance Data Interpretation Data Interpretation Quantification->Data Interpretation Calculate % inhibition

Caption: A generalized workflow for a bacterial biofilm inhibition assay.

Diverse Enzyme Inhibition and Receptor Antagonism

Beyond the major areas of anti-inflammatory and anticancer activity, this compound derivatives have been shown to modulate the activity of various other enzymes and receptors.

  • Xanthine Oxidase Inhibition: Some 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid.[10] This makes them potential therapeutic agents for the treatment of gout and hyperuricemia.

  • 5-Lipoxygenase (5-LOX) Inhibition: Certain isoxazole derivatives have demonstrated inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[11][12] This suggests their potential in treating inflammatory conditions such as asthma.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism: A series of 3,5-disubstituted-phenyl ligands featuring a pyridyl or thiazolyl-ethynyl moiety have been identified as potent and selective antagonists of mGluR5.[13] These receptors are implicated in various neurological and psychiatric disorders, including addiction and anxiety.

  • Serotonin 5-HT3 Receptor Antagonism: 2-Substituted benzoxazole carboxamides have been developed as potent antagonists of the 5-HT3 receptor.[14] This class of drugs is used to manage nausea and vomiting, particularly that induced by chemotherapy, and for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).

  • Angiotensin II Receptor Antagonism: 5-Alkylsulfamoyl benzimidazole derivatives have been designed as novel angiotensin II (Ang II) receptor antagonists.[15] These compounds have the potential to be used in the treatment of hypertension.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents with a wide spectrum of biological activities. The ability of its derivatives to interact with a diverse range of targets, including enzymes such as COX-2, tubulin, topoisomerases, xanthine oxidase, and 5-lipoxygenase, as well as receptors like mGluR5, 5-HT3, and the angiotensin II receptor, highlights its significance in modern drug discovery. The insights provided in this guide, from mechanistic understanding to practical experimental protocols, are intended to empower researchers and drug development professionals to further explore the therapeutic potential of this important class of compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors.
  • IOSR Journal. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)
  • ResearchGate. (2024). Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)
  • PubMed. (2021).
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • Bentham Science Publisher. (n.d.).
  • ResearchGate. (2012). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)
  • PubMed. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα.
  • PubMed. (n.d.).
  • (n.d.). SYNTHESIS, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITY OF 2-(ISOXAZOL-5-YL)
  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles | Request PDF.
  • PMC. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.
  • PMC. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • PMC - NIH. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • (n.d.). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.
  • PubMed. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
  • PubMed Central. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • ResearchGate. (2023). Development of New 5‐(Oxazol‐2‐yl)Pyrimidine Derivatives with Promising Anticancer Activities | Request PDF.
  • PubMed Central. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)
  • PLOS One. (n.d.).
  • PubMed Central. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • NIH. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
  • PubMed. (2024).
  • PMC - NIH. (n.d.). Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists.
  • (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists.
  • PLOS One. (2024).
  • PubMed. (2024).
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Discovery of benzyloxyphenyl- and phenethylphenyl-imidazole derivatives as a new class of ante-drug type boosters.
  • PubMed. (2006).
  • Journal of Genetic Resources. (n.d.).
  • PMC - PubMed Central. (2025). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a privileged scaffold in a vast array of biologically active compounds and functional materials. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Notably, the 2,5-disubstituted oxazole core is a recurring feature in numerous natural products and synthetic drugs.

One of the most classic and reliable methods for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[1] First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to furnish the corresponding oxazole.[2] This application note provides a comprehensive, in-depth guide for the synthesis of 2,5-diphenyloxazole, a representative 2,5-diaryloxazole, via the Robinson-Gabriel protocol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss key considerations for successful synthesis and purification.

Mechanistic Insights: The "Why" Behind the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis proceeds through a well-established acid-catalyzed mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall transformation is a dehydration reaction, where a molecule of water is eliminated from the 2-acylamino-ketone precursor.

The reaction is typically initiated by the protonation of the ketone carbonyl group by a strong acid, such as sulfuric acid or polyphosphoric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The adjacent amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate, a hemiacetal-like species.

Subsequent protonation of the hydroxyl group of this intermediate, followed by the elimination of a water molecule, generates a resonance-stabilized cationic species. The final step involves deprotonation to restore aromaticity, yielding the stable 2,5-diphenyloxazole ring system.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol is divided into two main stages: the synthesis of the 2-acylamino-ketone precursor, N-(2-oxo-2-phenylethyl)benzamide, and its subsequent cyclodehydration to 2,5-diphenyloxazole.

Part 1: Synthesis of N-(2-oxo-2-phenylethyl)benzamide

The precursor for the Robinson-Gabriel synthesis is prepared by the acylation of 2-aminoacetophenone with benzoyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminoacetophenone hydrochloride171.625.0 g0.029
Benzoyl chloride140.574.5 g (3.75 mL)0.032
Pyridine79.1025 mL-
Dichloromethane (DCM)84.9350 mL-
1 M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate solution84.01As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone hydrochloride (5.0 g, 0.029 mol) in pyridine (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (4.5 g, 0.032 mol) dropwise to the stirred solution over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield N-(2-oxo-2-phenylethyl)benzamide as a white to off-white solid.

Part 2: Robinson-Gabriel Cyclodehydration to 2,5-Diphenyloxazole

The synthesized N-(2-oxo-2-phenylethyl)benzamide is then cyclized and dehydrated to form 2,5-diphenyloxazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-oxo-2-phenylethyl)benzamide239.274.0 g0.0167
Polyphosphoric acid (PPA)-40 g-
Toluene92.14100 mL-
Activated carbon12.010.2 g-
Iron (III) oxide powder159.690.6 g-
Saturated sodium bicarbonate solution84.01As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Place N-(2-oxo-2-phenylethyl)benzamide (4.0 g, 0.0167 mol) and polyphosphoric acid (40 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 140-150 °C in an oil bath and stir for 2-3 hours. The mixture will become a homogenous, viscous solution.

  • Monitor the reaction by TLC (1:4 ethyl acetate/hexanes) until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto 200 g of crushed ice in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,5-diphenyloxazole.

  • For purification, dissolve the crude product in toluene (60 kg for every 150 kg of crude product), add iron (III) oxide powder (3 kg), and activated carbon (1.5 kg).[3]

  • Heat the mixture to 110 °C and stir for 3 hours.[3]

  • Cool the mixture to room temperature and filter to remove the solid impurities.[3]

  • Evaporate the toluene to yield purified 2,5-diphenyloxazole as a crystalline solid.[3] The product can be further purified by recrystallization from ethanol if necessary.

Visualizing the Process: Diagrams and Workflows

To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Robinson_Gabriel_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration AcylaminoKetone 2-Acylamino-ketone ProtonatedKetone Protonated Ketone (Enhanced Electrophilicity) AcylaminoKetone->ProtonatedKetone + H⁺ CyclicIntermediate Cyclic Hemiacetal Intermediate ProtonatedKetone->CyclicIntermediate Nucleophilic Attack ProtonatedIntermediate Protonated Intermediate CyclicIntermediate->ProtonatedIntermediate + H⁺ CationicSpecies Resonance-Stabilized Cation ProtonatedIntermediate->CationicSpecies - H₂O Oxazole 2,5-Diphenyloxazole CationicSpecies->Oxazole - H⁺

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Experimental_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Cyclodehydration Start1 2-Aminoacetophenone HCl + Benzoyl Chloride Reaction1 Acylation in Pyridine Start1->Reaction1 Workup1 Aqueous Workup (DCM, HCl, NaHCO₃) Reaction1->Workup1 Purification1 Recrystallization (Ethanol) Workup1->Purification1 Product1 N-(2-oxo-2-phenylethyl)benzamide Purification1->Product1 Start2 N-(2-oxo-2-phenylethyl)benzamide + Polyphosphoric Acid Product1->Start2 Intermediate Reaction2 Heating (140-150 °C) Start2->Reaction2 Workup2 Quenching (Ice) & Neutralization (NaHCO₃) Reaction2->Workup2 Extraction Extraction (Ethyl Acetate) Workup2->Extraction Purification2 Purification with Toluene, Fe₂O₃, Activated Carbon Extraction->Purification2 Product2 2,5-Diphenyloxazole Purification2->Product2

Caption: Experimental Workflow for 2,5-Diphenyloxazole Synthesis.

Concluding Remarks

The Robinson-Gabriel synthesis remains a highly relevant and practical method for the preparation of 2,5-disubstituted oxazoles. This application note provides a detailed and reliable protocol for the synthesis of 2,5-diphenyloxazole, a representative of this important class of compounds. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can confidently and efficiently synthesize this and related oxazole derivatives for applications in drug discovery, materials science, and beyond. Careful execution of the workup and purification steps is paramount to obtaining a high-purity product. The versatility of the Robinson-Gabriel synthesis allows for the introduction of a wide variety of substituents on the oxazole ring by simply changing the starting 2-acylamino-ketone, making it a powerful tool in the synthetic chemist's arsenal.

References

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • Wikipedia. Robinson–Gabriel synthesis. [Link]
  • Patsnap. The preparation method of 2,5-diphenyloxazole. [Link]
  • Google Patents.
  • International Journal of Pharmaceutical Sciences.
  • Google Patents.
  • SynArchive. Robinson-Gabriel Synthesis. [Link]
  • PubChem. 2,5-Diphenyloxazole. [Link]

Sources

Van Leusen Oxazole Synthesis: A Comprehensive Guide to the Preparation of 5-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide range of biological targets.[3][4] Consequently, this structural motif is found in numerous natural products and synthetic compounds with diverse pharmacological activities.[2] Among the myriad of synthetic strategies developed for accessing this important heterocycle, the Van Leusen oxazole synthesis stands out as a particularly robust and versatile method for preparing 5-substituted oxazoles.[1][5][6] First reported in 1972 by van Leusen and colleagues, this reaction offers a convenient, one-pot procedure that utilizes readily available aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions.[1][6] Its operational simplicity, broad substrate scope, and use of easily accessible starting materials have cemented its status as a cornerstone reaction in heterocyclic chemistry.[1][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the Van Leusen oxazole synthesis for preparing 5-substituted oxazoles. We will delve into the underlying mechanism, provide detailed experimental protocols, explore the reaction's scope, and offer practical troubleshooting advice to ensure successful implementation in the laboratory.

Reaction Mechanism: A Stepwise Annulation

The Van Leusen oxazole synthesis proceeds through a well-defined, multi-step mechanism involving the key reagent, TosMIC.[8] TosMIC is a unique molecule possessing an acidic proton on the α-carbon (between the isocyanide and sulfonyl groups), an isocyanide group, and a tosyl group which serves as an excellent leaving group.[7][8] The reaction can be mechanistically described as a [3+2] cycloaddition.[1][6][7]

The reaction unfolds through the following key steps:

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base (e.g., potassium carbonate), generating a nucleophilic carbanion.[9][10]

  • Nucleophilic Addition: This TosMIC anion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde starting material.[9][10]

  • Cyclization (5-endo-dig): The resulting alkoxide intermediate intramolecularly attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, forming a five-membered oxazoline intermediate.[10][11]

  • Elimination: The presence of a proton on what was the aldehyde's carbonyl carbon allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid).[5][8] This elimination step is the driving force for the aromatization of the ring.

  • Aromatization: The elimination of the tosyl group leads to the formation of the stable, aromatic 5-substituted oxazole ring.[1][5][6]

This mechanistic sequence highlights the elegant design of the TosMIC reagent, which provides all the necessary components for the construction of the oxazole ring from a simple aldehyde.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Van Leusen oxazole synthesis.

Van_Leusen_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization cluster_3 Step 4 & 5: Elimination & Aromatization TosMIC Tos-CH₂-NC TosMIC_anion Tos-CH⁻-NC TosMIC->TosMIC_anion H⁺ abstraction Base Base (e.g., K₂CO₃) Base->TosMIC Aldehyde R-CHO TosMIC_anion->Aldehyde Attack on carbonyl Intermediate1 R-CH(O⁻)-CH(Tos)-NC Aldehyde->Intermediate1 Oxazoline_intermediate 5-membered oxazoline intermediate Intermediate1->Oxazoline_intermediate 5-endo-dig cyclization Product 5-R-Oxazole Oxazoline_intermediate->Product Elimination of Tos-H Workflow A 1. Reaction Setup B 2. Reagent Addition A->B Combine Aldehyde, TosMIC, K₂CO₃ in MeOH C 3. Reaction B->C Heat to reflux (4-5 h) D 4. Workup C->D Cool to RT, remove solvent E 5. Extraction D->E Add H₂O, extract with EtOAc F 6. Drying & Concentration E->F Wash organic layer, dry over Na₂SO₄ G 7. Purification F->G Concentrate under reduced pressure H Product: 5-Substituted Oxazole G->H Column chromatography

Sources

Microwave-Assisted Synthesis of 5-Phenyloxazole Derivatives: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This application note provides a comprehensive guide to the rapid and efficient synthesis of 5-phenyloxazole derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We present a detailed protocol based on the van Leusen oxazole synthesis, a powerful [3+2] cycloaddition reaction.[2][3] This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4] This guide is designed for researchers in drug discovery and process development seeking to leverage modern synthetic technologies to accelerate their workflows.

Introduction: The Power of Microwaves in Heterocyclic Chemistry

Conventional methods for synthesizing heterocyclic compounds like oxazoles often require prolonged reaction times, harsh conditions, and significant energy consumption.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[6] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[7] This results in rapid, uniform, and efficient heating, which can lead to:

  • Dramatic Reaction Acceleration: Reaction times can be reduced from hours to mere minutes.[4]

  • Higher Product Yields: Minimized side reactions and thermal degradation of products often result in cleaner reaction profiles and higher isolated yields.[7]

  • Enhanced Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, contributing to greener chemical practices.[8][9]

  • Improved Reproducibility: Precise control over reaction parameters like temperature, pressure, and power ensures high reproducibility.[4]

This protocol focuses on the microwave-assisted van Leusen synthesis, which constructs the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[10] This approach is noted for its efficiency and functional group tolerance, making it ideal for creating libraries of derivatives for pharmacological screening.

General Experimental Workflow

The entire process, from reactant preparation to final analysis, is streamlined for efficiency. The workflow is designed to be completed rapidly, taking full advantage of the speed afforded by microwave synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Mix aldehyde, TosMIC, base, and solvent in a microwave vial mw Irradiate in microwave reactor (Controlled Time, Temp, Power) prep->mw workup Cool, filter, and evaporate solvent mw->workup purify Purify via column chromatography or recrystallization workup->purify analysis Characterize product (NMR, MS, etc.) purify->analysis

Caption: General workflow for microwave-assisted oxazole synthesis.

Detailed Synthesis Protocol: 5-Phenyl-oxazole

This protocol details the synthesis of the parent this compound. It can be readily adapted for various substituted benzaldehydes to generate a library of derivatives.

Materials and Reagents
  • Benzaldehyde: (≥99%, Sigma-Aldrich)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC): (98%, Sigma-Aldrich)

  • Potassium Phosphate (K₃PO₄): (≥98%, anhydrous, Sigma-Aldrich)

  • Isopropyl Alcohol (IPA): (Anhydrous, ≥99.5%, Sigma-Aldrich)

  • Ethyl Acetate (EtOAc): (ACS Grade)

  • n-Hexane: (ACS Grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel: (For column chromatography, 230-400 mesh)

Equipment
  • Microwave Synthesizer: Monomode reactor (e.g., CEM Discover, Biotage Initiator) with programmable temperature and power control.

  • 10 mL Microwave Process Vial with a magnetic stir bar.

  • Round-bottom flask (50 mL)

  • Rotary Evaporator

  • Standard laboratory glassware for work-up and purification.

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Experimental Procedure
  • Reactant Preparation: In a 10 mL microwave process vial, add benzaldehyde (1.0 mmol, 106 mg), TosMIC (1.0 mmol, 195 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).[11]

  • Solvent Addition: Add 5 mL of isopropyl alcohol (IPA) to the vial.

  • Vial Sealing: Securely cap the vial. Place it in the cavity of the microwave synthesizer.

  • Microwave Irradiation: Irradiate the reaction mixture with stirring under the following conditions:

    • Temperature: 65 °C (hold time)

    • Power: 350 W (dynamic power control)

    • Reaction Time: 8 minutes

    • Stirring: 800 rpm[2][11]

  • Reaction Monitoring: After irradiation, cool the vial to room temperature. Check for reaction completion by TLC using a 20% ethyl acetate in hexane eluent system. The product spot should be UV active.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane (e.g., 5% to 20%) to afford the pure this compound.

Reaction Mechanism: The van Leusen [3+2] Cycloaddition

The van Leusen synthesis proceeds through a well-defined pathway. The base is critical for the initial deprotonation of TosMIC, which then acts as a nucleophile. The microwave energy dramatically accelerates the subsequent cyclization and elimination steps.[3]

  • Deprotonation: The base (K₃PO₄) abstracts the acidic proton from the methylene group of TosMIC.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: An intramolecular attack by the oxygen anion on the isocyanide carbon forms the 5-membered oxazoline intermediate.

  • Elimination: A second deprotonation facilitates the elimination of the p-toluenesulfinate (TosH) leaving group, leading to aromatization and formation of the stable oxazole ring.[12][13]

G cluster_mech van Leusen Reaction Mechanism start Aldehyde + Deprotonated TosMIC intermediate1 Adduct Formation start->intermediate1 Nucleophilic Attack intermediate2 Oxazoline Intermediate (via 5-exo-dig cyclization) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Base-mediated Elimination of TosH

Caption: Simplified mechanism of the van Leusen oxazole synthesis.

Expected Results and Data

The microwave-assisted van Leusen protocol is highly effective for a range of substituted benzaldehydes, consistently delivering high yields in short reaction times.[2]

EntryAldehyde SubstituentProductTime (min)MW ConditionsYield (%)
1HThis compound865 °C, 350 W96%
24-Methyl5-(p-tolyl)oxazole865 °C, 350 W95%
34-Chloro5-(4-chlorophenyl)oxazole865 °C, 350 W94%
44-Methoxy5-(4-methoxyphenyl)oxazole865 °C, 350 W92%
54-Nitro5-(4-nitrophenyl)oxazole1070 °C, 350 W90%
Data synthesized from representative literature values.[2][11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive TosMIC or base.- Insufficient microwave power/temperature.- Incorrect vial sealing leading to solvent loss.- Use fresh, anhydrous reagents and solvent.- Ensure the base is properly stored and active.- Verify microwave settings and ensure the temperature sensor is calibrated.- Check vial cap for a proper seal.
Formation of Oxazoline byproduct - Insufficient base to promote the final elimination step.- The amount of base is critical. Use at least 2 equivalents of K₃PO₄ for complete conversion to the oxazole.[2][11]
Reaction Mixture Darkens (Charring) - Temperature is too high.- "Hot spot" formation due to inefficient stirring.- Reduce the set temperature or maximum power.- Ensure the magnetic stir bar is rotating effectively throughout the irradiation period.
Difficult Purification - Incomplete reaction leading to multiple spots on TLC.- Formation of polar byproducts.- Allow the reaction to run to completion as monitored by TLC.- Perform an aqueous wash during work-up to remove the K₃PO₄ and other salts before chromatography.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and green methodology for the preparation of this compound derivatives. The van Leusen protocol described herein is robust, rapid, and high-yielding, making it an invaluable tool for medicinal chemists and drug development professionals.[14] By significantly accelerating the synthesis-purification-analysis cycle, this technology enables faster generation of compound libraries, thereby expediting the identification of new therapeutic leads.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 8, 2026.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved January 8, 2026.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 8, 2026.
  • Caddick, S., et al. (n.d.). Rapid Synthesis of Oxazoles under Microwave Conditions. Tetrahedron Letters. Retrieved January 8, 2026.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved January 8, 2026.
  • ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved January 8, 2026.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved January 8, 2026.
  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. Retrieved January 8, 2026.
  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved January 8, 2026.
  • Semantic Scholar. (2020, October 20). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved January 8, 2026.
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Retrieved January 8, 2026.
  • IRIS-AperTO. (n.d.). Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry. Retrieved January 8, 2026.
  • PubMed. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry. Retrieved January 8, 2026.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 8, 2026.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved January 8, 2026.
  • ResearchGate. (2025, October 16). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved January 8, 2026.

Sources

Application Notes and Protocols for Palladium-Catalyzed C-H Arylation of Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products, pharmaceuticals, and functional organic materials.[1][2] The ability to directly forge carbon-carbon bonds onto the oxazole ring via C-H activation is a highly sought-after transformation, as it circumvents the often lengthy and wasteful pre-functionalization steps required in traditional cross-coupling methodologies.[2][3][4] Palladium-catalyzed C-H arylation has emerged as a powerful and versatile tool for the synthesis of arylated oxazoles, offering a more atom-economical and streamlined approach to these valuable compounds.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the palladium-catalyzed C-H arylation of oxazoles. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present field-proven protocols for both C-2 and C-5 arylation, and offer insights into the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: Controlling Regioselectivity

The palladium-catalyzed direct arylation of oxazoles can selectively occur at either the C-2 or C-5 position. The regiochemical outcome is not arbitrary; it is a finely tunable process governed by a delicate interplay of ligands, bases, solvents, and the nature of the aryl halide.[1][2][8] Two primary mechanistic pathways are believed to be in operation: the Concerted Metalation-Deprotonation (CMD) pathway and a deprotonation pathway.[1][2][9]

The Concerted Metalation-Deprotonation (CMD) Pathway (Favored for C-5 Arylation):

The CMD mechanism, often facilitated by a carboxylate additive like pivalic acid, is generally considered the dominant pathway for C-5 arylation.[1][2] In this pathway, a palladium(II)-carboxylate complex is believed to be the active species. This complex coordinates to the oxazole ring, and the C-H bond cleavage occurs in a concerted fashion, with the carboxylate acting as a proton shuttle. The use of polar aprotic solvents, such as N,N-dimethylacetamide (DMA), tends to favor this pathway.[1][2]

The Deprotonation Pathway (Favored for C-2 Arylation):

The C-2 proton of the oxazole ring is significantly more acidic than the C-5 proton.[2] Consequently, under strongly basic conditions, a deprotonation pathway can become competitive or even dominant. This pathway involves the direct deprotonation of the C-2 position by a strong base, such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃), to form an organopalladium intermediate that then undergoes reductive elimination.[1][2] Nonpolar solvents like toluene are often employed to promote C-2 selectivity.[1][2]

The choice of phosphine ligand also plays a crucial role in directing the regioselectivity. Bulky, electron-rich phosphine ligands can influence the steric and electronic environment around the palladium center, thereby favoring one pathway over the other.[1][2][7]

Catalytic_Cycles_for_Oxazole_Arylation cluster_0 General Catalytic Cycle cluster_1 C-5 Arylation (CMD Pathway) cluster_2 C-2 Arylation (Deprotonation Pathway) Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X CH_Activation Ar-Pd(II)-Oxazole Oxidative_Addition->CH_Activation Oxazole Reductive_Elimination Arylated Oxazole CH_Activation->Reductive_Elimination Reductive_Elimination->Pd(0) ArPd(OAc)L Ar-Pd(II)-OAc Oxazole_Coordination Oxazole Coordination ArPd(OAc)L->Oxazole_Coordination + Oxazole CMD_TS CMD Transition State Oxazole_Coordination->CMD_TS + Base C5_Intermediate C-5 Palladacycle CMD_TS->C5_Intermediate - H-Base+ Reductive_Elimination_C5 5-Aryloxazole C5_Intermediate->Reductive_Elimination_C5 ArPdXLn Ar-Pd(II)-X Transmetalation Transmetalation ArPdXLn->Transmetalation Oxazolide 2-Oxazolide Anion Oxazolide->Transmetalation + ArPdXLn C2_Intermediate Ar-Pd(II)-2-Oxazolyl Transmetalation->C2_Intermediate Reductive_Elimination_C2 2-Aryloxazole C2_Intermediate->Reductive_Elimination_C2

Caption: Proposed catalytic cycles for the palladium-catalyzed direct arylation of oxazoles.

Experimental Protocols

The following protocols are designed to provide a starting point for the highly regioselective C-H arylation of oxazole. Optimization may be necessary for different substrates.

Protocol 1: Selective C-5 Arylation of Oxazole

This protocol is adapted from methodologies that favor the Concerted Metalation-Deprotonation (CMD) pathway, leading to high selectivity for the C-5 position.[1][2] The use of a polar aprotic solvent (DMA) and a phosphine ligand like cataCXium® A is key to this selectivity.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • cataCXium® A (Buchwald ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pivalic acid (PivOH)

  • Oxazole

  • Aryl bromide or aryl chloride

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add Pd(OAc)₂ (5 mol %), cataCXium® A (10 mol %), and K₂CO₃ (3.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and pivalic acid (0.4 equiv.).

  • Add anhydrous DMA to achieve a 0.2 M concentration with respect to the aryl halide.

  • Add oxazole (2.0 equiv.) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 110 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryloxazole.

Causality Behind Experimental Choices:

  • Pd(OAc)₂: A common and reliable palladium(II) precatalyst.

  • cataCXium® A: A bulky, electron-rich phosphine ligand that has been shown to be effective in promoting C-5 selectivity.[2]

  • K₂CO₃: A moderately strong inorganic base that is effective in the CMD pathway.

  • Pivalic Acid: Acts as a crucial additive to facilitate the CMD mechanism by forming a palladium-carboxylate intermediate.[2][10]

  • DMA: A polar aprotic solvent that favors the CMD pathway and enhances C-5 selectivity.[1][2]

  • Excess Oxazole: Used to ensure complete consumption of the limiting aryl halide.

Protocol 2: Selective C-2 Arylation of Oxazole

This protocol is designed to favor the deprotonation pathway, leading to selective arylation at the more acidic C-2 position.[1][2] The choice of a nonpolar solvent (toluene) and a different phosphine ligand (RuPhos) are critical for achieving high C-2 selectivity.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (Buchwald ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Pivalic acid (PivOH)

  • Oxazole

  • Aryl bromide or aryl chloride

  • Toluene, anhydrous

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add Pd(OAc)₂ (5 mol %), RuPhos (10 mol %), and K₂CO₃ (3.0 equiv.). For less reactive aryl chlorides or challenging substrates, Cs₂CO₃ may provide better results.[2]

  • Add the aryl halide (1.0 equiv.) and pivalic acid (0.4 equiv.).

  • Add anhydrous toluene to achieve a 0.2 M concentration with respect to the aryl halide.

  • Add oxazole (2.0 equiv.) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 110 °C for 16 hours.

  • Work-up and purification are performed as described in Protocol 1 to isolate the 2-aryloxazole.

Causality Behind Experimental Choices:

  • RuPhos: This ligand has demonstrated high efficacy in promoting C-2 arylation.[2]

  • Toluene: A nonpolar solvent that disfavors the polar CMD pathway, thus promoting the deprotonation mechanism for C-2 arylation.[1][2]

  • K₂CO₃ or Cs₂CO₃: While K₂CO₃ is often sufficient, the stronger base Cs₂CO₃ can enhance the rate of deprotonation at the C-2 position, leading to improved yields and selectivity in some cases.[2]

Data Summary: Regioselective Arylation of Oxazole

The following table summarizes representative results for the regioselective arylation of oxazole with various aryl halides, highlighting the impact of reaction conditions on the outcome.

EntryAryl HalideCatalyst SystemBaseSolventProduct (Yield %)C-5:C-2 Ratio
14-BromotoluenePd(OAc)₂ / cataCXium® AK₂CO₃DMA5-(4-tolyl)oxazole (85%)>100:1
24-ChlorobenzonitrilePd(OAc)₂ / cataCXium® AK₂CO₃DMA5-(4-cyanophenyl)oxazole (78%)>100:1
34-BromotoluenePd(OAc)₂ / RuPhosK₂CO₃Toluene2-(4-tolyl)oxazole (90%)1:>100
44-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃Toluene2-(4-cyanophenyl)oxazole (82%)1:>100

Yields are isolated yields for the major regioisomer. Data is representative and compiled from literature sources.[1][2]

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Prepare Schlenk tube under inert atmosphere Add_Solids Add Pd(OAc)₂, Ligand, and Base Start->Add_Solids Add_Liquids Add Aryl Halide, Pivalic Acid, and Solvent Add_Solids->Add_Liquids Add_Oxazole Add Oxazole Add_Liquids->Add_Oxazole Seal Seal the Reaction Vessel Add_Oxazole->Seal Heat Heat at 110°C for 16 hours Seal->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Organic Solvent and Water Cool->Dilute Extract Perform Liquid-Liquid Extraction Dilute->Extract Dry Dry Combined Organic Layers Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Arylated Oxazole Purify->End

Caption: A generalized experimental workflow for the palladium-catalyzed C-H arylation of oxazoles.

Conclusion

The palladium-catalyzed C-H arylation of oxazoles represents a significant advancement in synthetic organic chemistry, providing a highly efficient and regioselective route to valuable arylated heterocycles. By carefully selecting the appropriate combination of ligand, base, and solvent, researchers can selectively target either the C-2 or C-5 position of the oxazole ring with a high degree of control. The protocols and mechanistic insights provided in this guide are intended to empower scientists in their efforts to synthesize novel oxazole-containing molecules for a wide range of applications, from drug discovery to materials science.

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
  • Li, B., Ma, J., & Wang, G. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(5), 1236–1239. [Link]
  • Sharma, A., & Kumar, V. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5035. [Link]
  • Wang, D., et al. (2014). Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex. Organic Letters, 16(7), 1984-1987. [Link]
  • Shao, X., et al. (2018). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. Organic Letters, 20(15), 4562-4565. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2012). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). Accounts of Chemical Research, 45(6), 936–946. [Link]
  • Yang, Y., et al. (2019). PdII -Catalyzed Regio- and Enantioselective Oxidative C-H/C-H Cross-Coupling Reaction between Ferrocenes and Azoles. Angewandte Chemie International Edition, 58(7), 2149-2153. [Link]
  • Roger, J., et al. (2011). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 76(15), 6406-6411. [Link]
  • Roger, J., & Doucet, H. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584–1601. [Link]
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic letters, 12(16), 3578–3581. [Link]
  • Wang, G., et al. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters, 17(19), 4926-4929. [Link]
  • Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826–1834. [Link]
  • Wang, G., et al. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)

Sources

High-Performance Liquid Chromatography (HPLC) Purification of 5-Phenyloxazole: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 5-phenyloxazole using reversed-phase high-performance liquid chromatography (RP-HPLC). The oxazole scaffold is a critical pharmacophore in medicinal chemistry, and obtaining highly pure material is paramount for accurate biological evaluation and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol structure, and robust troubleshooting advice to ensure reproducible, high-purity outcomes.

Introduction and Scientific Principle

This compound is an aromatic heterocyclic compound whose derivatives are explored for a wide range of therapeutic applications. The synthesis of such molecules often yields a crude product containing unreacted starting materials, by-products, and other impurities.[2][3] High-performance liquid chromatography (HPLC) is an indispensable technique for purifying these complex mixtures, offering high resolution, sensitivity, and scalability.[4][5]

This protocol employs Reversed-Phase HPLC , the most common mode of liquid chromatography.[6] The fundamental principle relies on the partitioning of the analyte (this compound) between a non-polar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase (a mixture of water and an organic solvent).[6] Hydrophobic (less polar) molecules, like this compound, interact more strongly with the C18 stationary phase and are retained longer, while more polar impurities elute earlier. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), we can effectively separate the target compound from closely related impurities.

Rationale for Method Development

A robust HPLC method is built on a logical selection of its core components. The choices outlined below are designed to provide a high-resolution separation for this compound.

  • Column Chemistry Selection: A C18 (Octadecylsilane) column is the recommended starting point for this application. Its long alkyl chains provide strong hydrophobic retention, which is ideal for aromatic compounds.[6] For alternative selectivity, especially if co-eluting aromatic impurities are present, a Phenyl-Hexyl column can be employed. The phenyl groups in this stationary phase can introduce π-π stacking interactions with the aromatic rings of this compound, altering the retention and resolution profile.[7]

  • Mobile Phase Composition: The mobile phase consists of Acetonitrile (ACN) and Water . ACN is a superior choice over methanol for this application due to its lower viscosity (resulting in lower backpressure) and favorable UV transparency at lower wavelengths.[8] A small amount of an acidic modifier, 0.1% Formic Acid (FA) , is added to both solvents. This serves two critical purposes: it protonates free silanol groups on the silica support, minimizing peak tailing, and it ensures a consistent pH environment, leading to more reproducible retention times.[9][10]

  • UV Detector Wavelength: this compound contains a conjugated aromatic system, which strongly absorbs UV light. A detection wavelength of 254 nm is a universally effective choice for aromatic compounds and provides excellent sensitivity.[11] For maximum sensitivity, it is best practice to determine the compound's absorbance maximum (λmax) by running a UV-Vis spectrum of a dilute, pure standard.

Instrumentation, Reagents, and Materials

3.1 Instrumentation

  • Preparative or Semi-Preparative HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

    • Fraction Collector

  • Analytical HPLC system (for purity analysis of collected fractions)

  • Rotary Evaporator or Lyophilizer (for solvent removal)

  • Vortex Mixer

  • Analytical Balance

  • pH Meter

3.2 Reagents and Materials

  • Crude this compound sample

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, Type I Ultrapure)

  • Formic Acid (LC-MS Grade, >99%)

  • Methanol (HPLC Grade, for cleaning)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

  • HPLC vials and caps

  • Glassware for mobile phase and sample preparation

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing optimally before committing the crude sample to purification.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a 1 L media bottle, add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L media bottle, add 1 mL of formic acid. Mix thoroughly and degas.

Step 2: Standard and Sample Preparation
  • Standard Solution (for SST): Accurately weigh ~1 mg of this compound reference standard and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Crude Sample Solution: Prepare a concentrated solution of the crude this compound product. The optimal concentration depends on the preparative column size and loading capacity. A starting point is 10-50 mg/mL. The solvent should be as weak as possible to ensure good peak shape; ideally, dissolve in the initial mobile phase composition or pure ACN if solubility is an issue.[12]

  • Filtration: Filter all prepared solutions through a 0.22 µm syringe filter into appropriately labeled HPLC vials to prevent particulates from damaging the column and system.

Step 3: HPLC System Setup and Equilibration
  • Install the selected preparative HPLC column (e.g., C18, 5 µm, 250 x 10 mm).

  • Purge the pump lines with freshly prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Set the instrument parameters as detailed in Table 1 and the gradient program in Table 2.

Table 1: HPLC Instrumentation and Conditions

Parameter Recommended Setting Rationale
Column C18, 5 µm particle size Good balance of efficiency and backpressure for preparative work.[13]
Flow Rate Dependent on column ID Adjust for optimal separation and pressure (e.g., 4-5 mL/min for a 10 mm ID column).
Column Temp. 30 °C Enhances reproducibility by controlling mobile phase viscosity.[14]
Injection Vol. Dependent on column size Load as much as possible without compromising resolution.
Detection 254 nm Strong absorbance for aromatic compounds.[11]

| Sample Diluent | 50:50 ACN/Water or weaker | Ensures sharp peaks by avoiding solvent mismatch effects.[12] |

Table 2: Example Mobile Phase Gradient Program

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 60 40
20.0 5 95
25.0 5 95
25.1 60 40

| 30.0 | 60 | 40 |

Step 4: System Suitability Test (SST)
  • Before injecting the crude sample, perform a single injection of the this compound standard solution.

  • Evaluate the resulting chromatogram against the criteria in Table 3. This step is critical for ensuring the trustworthiness of the purification run.[4][14]

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criterion Implication of Failure
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 Poor peak shape indicates secondary interactions or column degradation.
Theoretical Plates (N) > 2000 Low plate count signifies poor column efficiency.

| Retention Time %RSD | < 1.0% (over multiple inj.) | High variability indicates pump or system instability. |

Step 5: Purification Run and Fraction Collection
  • Once the system passes the SST, inject the filtered crude sample solution.

  • Monitor the chromatogram in real-time.

  • Configure the fraction collector to begin collecting the eluent just before the main this compound peak begins to elute and stop collecting just after it returns to baseline. Use narrow time windows or slope-based triggering for higher purity.

Step 6: Post-Purification Analysis and Processing
  • Analyze the purity of each collected fraction using an analytical HPLC method.

  • Pool the fractions that meet the required purity specification (e.g., >99%).

  • Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent, yielding the final purified this compound.

Visualization of Workflows

A logical workflow is essential for a reproducible procedure. The following diagrams illustrate the key processes.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Crude Sample Dissolution & Filtration SST System Suitability Test (SST) SamplePrep->SST Equilibration->SST SST->Equilibration Fail Purification Inject Crude & Run Method SST->Purification Pass Collection Fraction Collection Purification->Collection Analysis Purity Analysis of Fractions Collection->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Purity OK Evaporation Solvent Removal Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: Overall HPLC Purification Workflow for this compound.

Method_Development_Logic Start Start: Need to Purify This compound Column Select Column: C18 (Primary) Phenyl (Alternative) Start->Column MobilePhase Select Mobile Phase: ACN / Water + 0.1% Formic Acid Column->MobilePhase Gradient Develop Gradient: Start Low %ACN End High %ACN MobilePhase->Gradient Optimize Optimize Separation: Adjust Gradient Slope, Flow Rate, Temp. Gradient->Optimize Validate Validate Method: SST & ICH Guidelines Optimize->Validate

Caption: Logical Flow for HPLC Method Development.

Method Validation and Trustworthiness

To ensure this protocol is a "self-validating system," its performance must be formally verified. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a purification method should be validated for key parameters to prove it is fit for its intended purpose.[15][16][17] Key parameters include:

  • Specificity: The ability to separate the this compound peak from impurities. This is demonstrated by analyzing spiked samples or by using a PDA detector to check for peak purity.

  • Linearity & Range: Establishing a proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often determined by analyzing a sample with a known concentration.[4]

  • Precision: The degree of scatter between a series of measurements, assessing both repeatability (same lab, same day) and intermediate precision (different days, analysts).

Troubleshooting

Even with a robust method, issues can arise. Table 4 provides guidance on identifying and resolving common HPLC problems.

Table 4: Troubleshooting Common HPLC Issues

Symptom Possible Cause(s) Recommended Solution(s)
High Backpressure 1. Column or frit contamination/plugging. 2. Kinked tubing. 3. Mobile phase precipitation. 1. Reverse flush the column; if unsuccessful, replace the inlet frit or the column. 2. Inspect and replace tubing. 3. Ensure mobile phase components are fully soluble; filter mobile phases.
Peak Tailing 1. Secondary silanol interactions.[14] 2. Column overload. 3. Column degradation (void). 1. Ensure adequate acidic modifier (0.1% FA) is in the mobile phase. 2. Reduce sample concentration or injection volume. 3. Replace the column.
Split or Broad Peaks 1. Sample solvent stronger than mobile phase.[12] 2. Partially plugged column inlet frit. 3. Injector issue (e.g., worn seal). 1. Dissolve sample in initial mobile phase conditions or a weaker solvent. 2. Replace the inlet frit. 3. Perform injector maintenance; replace seals.
Unstable Baseline 1. Insufficient column equilibration. 2. Air bubbles in the pump or detector. 3. Contaminated mobile phase. 1. Equilibrate for at least 10-15 column volumes. 2. Degas mobile phases thoroughly; purge the system. 3. Prepare fresh mobile phase with high-purity reagents.

| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction or leak.[14] | 1. Prepare mobile phase carefully; ensure gradient proportioning is accurate. 2. Use a column thermostat and allow it to stabilize. 3. Check for leaks; perform pump maintenance. |

Conclusion

This application note details a robust and reliable RP-HPLC method for the purification of this compound. By following the structured protocol, which includes a foundational system suitability test and is grounded in established chromatographic principles, researchers can consistently obtain high-purity material. The provided rationale for method development choices and the comprehensive troubleshooting guide empower users to adapt the method to their specific instrumentation and to resolve common issues, ultimately accelerating research and development timelines in medicinal chemistry.

References

  • Retention indices for 67 polycyclic aromatic sulfur heterocycles (PASHs) and 80 alkyl-substituted PASHs were determined using normal-phase liquid chromatography (NPLC) on an aminopropyl (NH2) stationary phase. PubMed.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC.
  • Separation of 2-(3,4-Dichlorophenyl)-5-phenyloxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.
  • HPLC Column Selection Guide. Chromtech.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate.
  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc.
  • Investigation of retention behavior of polycyclic aromatic hydrocarbons and polycyclic aromatic sulfur heterocycles in normal-phase liquid chromatography. ResearchGate.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. DergiPark.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • The maximum UV-detection wavelengths and retention time of the five drugs. ResearchGate.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. ResearchGate.
  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. PubMed.
  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. ResearchGate.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • 2-(m-chlorophenyl)-5-phenyloxazole - Optional[UV-VIS] - Spectrum. SpectraBase.
  • How to maximize UV detection sensitivity in flash chromatography. Biotage.
  • Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI.
  • The parameters of purification by HPLC of compounds 5-14. ResearchGate.
  • This compound. PubChem.
  • HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). NIH.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate.
  • 1,4-Bis(5-phenyloxazol-2-yl)benzene. NIST WebBook.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. Google Patents.
  • UV-Vis Spectrum of Tartrazine (Yellow 5). SIELC Technologies.

Sources

Application Notes and Protocols: 5-Phenyloxazole as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 5-Phenyloxazole in Cellular Imaging

The field of cellular biology is intrinsically linked to our ability to visualize the intricate and dynamic processes occurring within living cells. Small-molecule fluorescent probes have become indispensable tools in this endeavor, offering high sensitivity, spatiotemporal resolution, and the flexibility for targeted molecular design.[1] Among the vast array of fluorophores, the oxazole scaffold has garnered significant attention due to its presence in numerous biologically active compounds and its favorable photophysical properties. This document provides a comprehensive guide to the use of this compound, a promising and versatile fluorophore, for cellular imaging applications. We will delve into its synthesis, photophysical characteristics, and provide detailed, field-proven protocols for its application in live-cell imaging, cytotoxicity assessment, and localization studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this novel fluorescent probe.

Photophysical Profile of this compound

While extensive photophysical data for the unsubstituted this compound is not widely available in the public domain, we can infer its properties from the well-characterized analog, 2,5-diphenyloxazole (PPO). PPO is a renowned scintillator and fluorescent standard, making its data a reliable reference point for understanding the expected behavior of this compound.[2]

Table 1: Photophysical Properties of the Analogous Compound 2,5-Diphenyloxazole (PPO)

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
2,5-Diphenyloxazole (PPO)Cyclohexane303363~1.01.4

Data sourced from BenchChem's technical guide on phenyl-substituted oxazoles.[2]

It is anticipated that this compound will exhibit similar spectral characteristics, with excitation in the UV-A range and emission in the violet-blue region of the spectrum. The high quantum yield observed for PPO suggests that this compound is likely to be a bright fluorophore, a crucial attribute for sensitive cellular imaging.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various established methods. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a widely adopted and reliable approach.[1]

G start 2-Amino-1-phenylethan-1-one acylation Acylation with Acetic Anhydride start->acylation intermediate 2-Acetamido-1-phenylethan-1-one acylation->intermediate cyclodehydration Cyclodehydration (e.g., H2SO4) intermediate->cyclodehydration product This compound cyclodehydration->product

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.

Protocol 1: Robinson-Gabriel Synthesis of this compound
  • Acylation of 2-Amino-1-phenylethan-1-one:

    • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.[1]

  • Cyclodehydration:

    • Treat the crude 2-acetamido-1-phenylethan-1-one with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

    • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

    • After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.[1]

Application in Cellular Imaging: A Step-by-Step Guide

The successful application of this compound as a fluorescent probe in live-cell imaging hinges on a well-defined and optimized protocol. The following sections provide a detailed workflow from probe preparation to image acquisition.

G prep_stock Prepare this compound Stock Solution staining Incubate Cells with this compound Working Solution prep_stock->staining cell_culture Culture Cells to Optimal Confluency cell_culture->staining wash Wash Cells to Remove Excess Probe staining->wash imaging Image Cells using Fluorescence Microscopy wash->imaging

Caption: General workflow for live-cell imaging with this compound.

Protocol 2: Live-Cell Staining with this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture:

    • Plate the cells of interest (e.g., HeLa, A549, or primary cells) on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture under standard conditions (37°C, 5% CO2) until they reach the desired confluency (typically 60-80%).

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration in the range of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and replace it with the this compound working solution.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and probe concentration.

  • Washing:

    • After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound probe and reduce background fluorescence.[3]

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., DAPI filter set).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[4]

Assessing Biocompatibility: The MTT Cytotoxicity Assay

Prior to extensive use in live-cell imaging, it is crucial to evaluate the potential cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6]

G seed_cells Seed Cells in a 96-well Plate treat_cells Treat Cells with a Range of this compound Concentrations seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate Cell Viability measure->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: MTT Cytotoxicity Assay for this compound
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium, covering a broad concentration range (e.g., 0.1 µM to 100 µM).

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Investigating Cellular Uptake and Localization

Understanding where a fluorescent probe localizes within a cell is critical for interpreting imaging data. Co-localization studies with organelle-specific dyes can reveal the subcellular distribution of this compound.

Protocol 4: Cellular Localization of this compound
  • Cell Preparation and Staining:

    • Culture and stain cells with this compound as described in Protocol 2.

  • Co-staining with Organelle-Specific Dyes:

    • Following the incubation with this compound, cells can be co-stained with commercially available organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or LysoTracker for lysosomes). Follow the manufacturer's instructions for the specific co-stain.

  • Image Acquisition and Analysis:

    • Acquire images in the respective channels for this compound and the organelle-specific dye.

    • Merge the images to visualize the degree of co-localization.

    • Quantitative co-localization analysis can be performed using image analysis software to calculate parameters such as Pearson's correlation coefficient.

The cellular uptake mechanism can be further investigated by performing uptake assays at different temperatures (e.g., 4°C vs. 37°C) or in the presence of endocytosis inhibitors to distinguish between passive diffusion and active transport.[7][8]

Conclusion and Future Perspectives

This compound presents a valuable addition to the molecular imaging toolbox. Its straightforward synthesis, anticipated favorable photophysical properties, and versatility make it an attractive candidate for a wide range of cellular imaging applications. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this promising fluorophore. Future work should focus on a more detailed characterization of its photophysical properties, the synthesis of targeted derivatives for specific cellular components, and its application in advanced imaging techniques such as super-resolution microscopy.

References

  • Adamsen, B. L., et al. (2007). Phenoxodiol, a novel isoflavone, is a potent inhibitor of the PI3K/Akt pathway in ovarian cancer. Cancer Research, 67(8), 3208-3218.
  • Bergmeyer, H. U. (1974).
  • De Angelis, C., et al. (2006). The isoflavone phenoxodiol inhibits human ovarian cancer cell and tumor growth. Gynecologic Oncology, 102(3), 441-447.
  • De Angelis, C., et al. (2004). Phenoxodiol: a novel isoflavone derivative with potent anti-tumour activity.
  • Evert, M., et al. (2018). Phenoxodiol inhibits growth and induces apoptosis in hepatocellular carcinoma cells. International Journal of Oncology, 52(4), 1137-1148.
  • Gomez-Lechon, M. J., et al. (2010). In vitro evaluation of the cytotoxicity of 30 chemicals to rat and human hepatocytes: a multicentre study. Toxicology in Vitro, 24(7), 2037-2046.
  • Guo, Y., et al. (2006). Phenoxodiol, a novel isoflavone, induces apoptosis in human prostate cancer cells. Oncology Reports, 15(6), 1487-1492.
  • Lin, Z., et al. (2012). Cellular uptake and localization of Her2-targeting silk nanospheres. International Journal of Nanomedicine, 7, 3435-3444.
  • Li, Y., et al. (2018).
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Jamzadeh, F., et al. (2016). Cytotoxicity of DMSO and ethanol in different cell lines. Research in Pharmaceutical Sciences, 11(5), 425-430.
  • Cui, Y., et al. (2017). Cellular uptake of single-walled carbon nanotubes of varying lengths. ACS Nano, 11(1), 589-598.
  • Lin, C. W., et al. (1991). Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells. Cancer Research, 51(10), 2710-2719.
  • Wiegand, C., & Hipler, U. C. (2009). Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures. Skin Pharmacology and Physiology, 22(2), 74-82.
  • Wiegand, C., et al. (2010). In vitro biocompatibility of a new silver-containing wound dressing. Skin Pharmacology and Physiology, 23(Suppl. 1), 1-10.
  • Roy, I., et al. (2020). Indirubin: Nature finding efficient light-activated protective molecular mechanisms. The Journal of Physical Chemistry Letters, 11(11), 4156–4162.
  • Lichius, A., & Zeilinger, S. (2022). Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi. Journal of Visualized Experiments, (186), e60613.
  • Repnik, U., et al. (2021). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 95(1), 1-21.
  • Biotium. (2019). Staining for Live-Cell Analysis: Improving Perception. The Scientist.
  • Cole, R. W., et al. (2017). Fluorescence Live Cell Imaging. Methods in Molecular Biology, 1563, 1-27.
  • Jamal, M. S., et al. (2018). In vitro cellular localization and efficient accumulation of fluorescein-loaded chitosan nanoparticles in 786-O renal cancer cells. International Journal of Nanomedicine, 13, 5327–5340.

Sources

Application Notes & Protocols: 5-Phenyloxazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Electron-Deficient Heterocycles in OLED Technology

The advancement of Organic Light-Emitting Diodes (OLEDs) is fundamentally a story of molecular engineering. Achieving high efficiency, long operational stability, and specific emission colors requires a sophisticated device architecture where each layer is composed of organic materials with precisely tailored electronic properties. A typical multilayer OLED structure consists of an emissive layer (EML) sandwiched between a hole-transporting layer (HTL) and an electron-transporting layer (ETL), along with charge injection and blocking layers.[1] The performance of such a device is critically dependent on balancing the injection and transport of holes and electrons to ensure they recombine efficiently within the emissive layer.

This guide focuses on the application of materials derived from the 5-phenyloxazole scaffold. Oxazole, like related heterocycles such as oxadiazoles and triazoles, is an electron-deficient system. This inherent electronic characteristic makes its derivatives prime candidates for roles requiring facile electron transport and injection. The electron-withdrawing nature of the oxazole ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is a critical requirement for materials intended for use as Electron Transport Layers (ETLs) and Hole Blocking Layers (HBLs).[2] By lowering the LUMO, the energy barrier for electron injection from the cathode is reduced, and a sufficient energy barrier for blocking holes at the EML interface can be established.[3][4] Furthermore, the rigid, planar structure of the phenyloxazole core can be chemically modified to enhance thermal stability and promote the formation of stable amorphous films, which is essential for preventing device degradation during operation.[5][6]

Part 1: Core Functionality & Material Properties

Mechanism of Action: Electron Transport and Hole Blocking

The primary application for this compound derivatives in OLEDs is as electron-transport and/or hole-blocking materials.

  • As an Electron Transport Layer (ETL): The material must possess high electron mobility to efficiently transport electrons from the cathode to the emissive layer. The electron-deficient oxazole ring facilitates this by stabilizing the injected electrons. A well-designed oxazole derivative will have a LUMO energy level that aligns with the cathode's work function (or an electron-injection layer) and the LUMO of the emissive material to minimize injection and transport barriers.[2][7]

  • As a Hole Blocking Layer (HBL): To confine charge recombination to the emissive layer, the HBL must prevent holes from leaking past the EML into the ETL. This is achieved by selecting a material with a deep Highest Occupied Molecular Orbital (HOMO) energy level.[3][8] The large energy gap between the HOMO of the oxazole derivative and the HOMO of the adjacent emissive material creates a significant barrier for holes, effectively trapping them in the EML to recombine with electrons.

The relationship between molecular energy levels and device function is illustrated below.

cluster_device OLED Energy Level Diagram cluster_levels Cathode Cathode (e.g., Al) ETL ETL / HBL (this compound Derivative) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport recomb e- + h+ EML->recomb HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole Injection LUMO_label LUMO HOMO_label HOMO recomb->light Light (hν)

Caption: Energy level diagram of a multilayer OLED showing the role of a this compound derivative as an ETL/HBL.

Photophysical and Thermal Properties

For any material to be viable in a commercial OLED, it must possess robust physical properties.

  • Photophysical Properties: When used as a host or transport material, the oxazole derivative should have a wide energy gap and high triplet energy. A high triplet energy is crucial, especially in phosphorescent OLEDs (PhOLEDs), to prevent reverse energy transfer from the phosphorescent dopant to the host, which would quench the emission.[1]

  • Thermal Stability: OLEDs are fabricated using vacuum thermal evaporation, and they generate heat during operation. Therefore, materials must be thermally stable.[5] A high glass transition temperature (Tg) and decomposition temperature (Td) are indicative of a material that can form stable, amorphous thin films and resist degradation under thermal stress.[1][6] For example, phenanthroimidazole derivatives, which are structurally related, exhibit Td values well above 400°C, ensuring their stability during the fabrication process.[5]

Part 2: Experimental Protocols

Protocol: Synthesis of a 2,4,5-triphenyloxazole (TPO) Derivative

This protocol is adapted from the synthesis of 2-(4-Bromophenyl)-4,5-diphenyloxazole, a key intermediate for creating more complex OLED materials.[9] The rationale for this multi-step synthesis is to build a functionalized building block that can be further reacted (e.g., via Suzuki coupling) to attach other moieties for tuning the final molecule's properties.

Objective: To synthesize a functionalized triphenyloxazole intermediate for OLED applications.

Materials:

  • (4-Bromophenyl)methanamine

  • Benzil

  • Potassium Carbonate (K₂CO₃)

  • Iodine (I₂)

  • Ethyl Acetate (EA)

  • Distilled Water (DI water)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 250 mL three-necked flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask, add (4-Bromophenyl)methanamine (1.00 g, 5.37 mmol), benzil (1.13 g, 5.37 mmol), potassium carbonate (2.23 g, 16.12 mmol), and iodine (0.41 g, 1.61 mmol).

    • Causality: Benzil provides the C4-C5 phenyl groups of the oxazole ring. (4-Bromophenyl)methanamine provides the N3, C2, and the functionalizable C2-phenyl group. K₂CO₃ acts as a base, and Iodine is a catalyst for the oxidative cyclization.

  • Solvent Addition: Add 50 mL of DI water to the flask.

  • Reaction: Stir the mixture at 60 °C for 8 hours under a reflux condenser. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x 50 mL) and DI water (2 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Causality: MgSO₄ removes residual water from the organic phase, which is critical before solvent evaporation.

  • Purification: Filter off the MgSO₄ and evaporate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel.

  • Final Purification for OLEDs (Sublimation): For use in OLED devices, the purified compound must undergo gradient sublimation under high vacuum (<10⁻⁵ Torr). This step is non-negotiable for high-performance devices as it removes trace impurities that can act as emission quenchers or charge traps.

Protocol: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a standard OLED device via vacuum thermal evaporation, a common technique for small-molecule OLEDs.[10][11][12][13]

Objective: To fabricate a functional OLED device incorporating a this compound derivative as the ETL/HBL.

Materials & Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)

    • Emissive Layer (EML): e.g., CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) doped with a phosphorescent emitter like Ir(ppy)₃

    • ETL/HBL: The synthesized this compound derivative

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode Material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr) with multiple sources and thickness monitors.

Workflow Diagram:

sub 1. Substrate Cleaning (ITO Glass) - Decon, DI Water, Acetone, IPA - UV-Ozone Treatment load 2. Load into Vacuum Chamber sub->load pump 3. Pump Down to High Vacuum (< 10⁻⁶ Torr) load->pump dep_org 4. Sequential Organic Deposition - HIL (e.g., 10 nm) - HTL (e.g., 40 nm) - EML (e.g., 20 nm) - ETL/HBL (e.g., 30 nm) pump->dep_org dep_cat 5. Cathode Deposition - EIL (e.g., LiF, 1 nm) - Metal (e.g., Al, 100 nm) dep_org->dep_cat vent 6. Vent and Encapsulate dep_cat->vent test 7. Device Characterization - J-V-L Measurement - EL Spectrum - EQE Calculation vent->test

Sources

Application Note: Protocol for the Complete ¹H and ¹³C NMR Characterization of 5-Phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazole Moieties

Oxazoles are a critical class of five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Their prevalence in medicinal chemistry underscores the need for precise and reliable analytical methods for their characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure.[4] This guide provides a comprehensive protocol for the characterization of 5-phenyloxazole using one-dimensional ¹H and ¹³C NMR, along with advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

This document is designed for researchers, chemists, and quality control specialists, offering a detailed workflow from sample preparation to final spectral interpretation, grounded in established scientific principles.

Predicted NMR Spectral Data for this compound

A thorough analysis of NMR spectra relies on comparing experimental data with expected values derived from analogous structures and established principles.[1] The tables below summarize the anticipated chemical shifts for this compound, which will serve as a reference for the subsequent analysis. Note that exact shifts can vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Oxazole Ring) ~8.0 - 8.1 Singlet (s) N/A 1H
H-4 (Oxazole Ring) ~7.3 - 7.4 Singlet (s) N/A 1H
H-2'/H-6' (Phenyl Ring, ortho) ~7.7 - 7.8 Multiplet (m) ~7-8 2H
H-3'/H-5' (Phenyl Ring, meta) ~7.4 - 7.5 Multiplet (m) ~7-8 2H

| H-4' (Phenyl Ring, para) | ~7.3 - 7.4 | Multiplet (m) | ~7-8 | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Carbon Assignment Expected Chemical Shift (δ, ppm) Carbon Type (DEPT)
C-2 (Oxazole Ring) ~151.0 - 152.0 CH
C-4 (Oxazole Ring) ~122.0 - 123.0 CH
C-5 (Oxazole Ring) ~151.5 - 152.5 Quaternary (C)
C-1' (Phenyl Ring, ipso) ~127.5 - 128.5 Quaternary (C)
C-2'/C-6' (Phenyl Ring, ortho) ~124.0 - 125.0 CH
C-3'/C-5' (Phenyl Ring, meta) ~129.0 - 130.0 CH

| C-4' (Phenyl Ring, para) | ~128.5 - 129.5 | CH |

Note: Phenyl group assignments can be complex due to overlapping signals; 2D NMR techniques may be required for definitive assignment.

Detailed Experimental Protocol

High-quality NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[5]

Part A: Sample Preparation

The goal is to create a clear, homogeneous solution free of particulate matter.[6][7]

  • Weighing the Analyte: Accurately weigh 5-10 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6][8]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound.[5] Chloroform-d (CDCl₃) is an excellent first choice for nonpolar organic molecules like this compound.[5][9] Use approximately 0.6-0.7 mL of the solvent.[5][6]

  • Dissolution: Prepare the sample in a clean, dry vial.[6][10] Dissolve the compound in the deuterated solvent, using gentle vortexing or sonication if necessary to ensure complete dissolution.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean NMR tube (e.g., Wilmad or Norell).[8][10] Avoid any solid particulates, as they will degrade spectral quality by disrupting the magnetic field homogeneity.[6] The final sample height in the tube should be approximately 4-5 cm.[5]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[5][9] However, for routine characterization, referencing to the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) is often sufficient and avoids potential sample contamination.[11]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and cap it securely to prevent evaporation and contamination.[5]

Part B: Instrument Setup and Data Acquisition

These steps are performed at the NMR spectrometer console.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using the sample gauge. Place the sample into the spectrometer's magnet.

  • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field over time.[5][8] Subsequently, the magnetic field is "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume.[5] This critical step sharpens the NMR signals and improves resolution.

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal transmission and reception.[5]

  • ¹H NMR Acquisition:

    • Pulse Angle: A 30-45 degree pulse angle is typically used for standard 1D experiments to balance signal intensity and relaxation time.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for high-resolution spectra.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the nuclei, preventing signal saturation.

    • Number of Scans (NS): For ¹H NMR, 8 to 16 scans are usually sufficient to obtain a high signal-to-noise ratio.

  • ¹³C NMR and DEPT Acquisition:

    • Proton Decoupling: Use broadband proton decoupling to collapse ¹³C-¹H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[12]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), more scans are required. Typically, 128 to 1024 scans are necessary.

    • DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra to differentiate carbon types.[13]

      • DEPT-90: This experiment only shows signals from CH (methine) carbons.[12][14]

      • DEPT-135: This experiment shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[12][14][15] Quaternary carbons are absent in both DEPT spectra.[12][14]

Data Processing and Interpretation Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.[16]

G cluster_0 Acquisition cluster_1 Processing cluster_2 Analysis & Interpretation FID Raw FID Data FT Fourier Transform (FT) FID->FT Transforms Time to Frequency Phase Phase Correction FT->Phase Aligns Peak Phases Baseline Baseline Correction Phase->Baseline Flattens Spectrum Reference Referencing (to TMS or Solvent) Baseline->Reference Calibrates Chemical Shift Axis PeakPick Peak Picking (δ) Reference->PeakPick Integrate Integration (Proton Ratio) PeakPick->Integrate Coupling Coupling Analysis (J, Multiplicity) Integrate->Coupling Assign Structural Assignment Coupling->Assign

Caption: NMR Data Processing and Analysis Workflow.

  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.[16]

  • Phase Correction: The phases of the peaks are adjusted manually or automatically to ensure they are all purely absorptive (positive and symmetrical).[17]

  • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.

  • Referencing: The chemical shift (δ) axis is calibrated. For CDCl₃, the residual proton peak is set to 7.26 ppm (¹H) and the carbon peak is set to 77.16 ppm (¹³C).[11]

  • Peak Picking & Integration: Identify the chemical shift of each peak. For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.[7]

  • Analysis of this compound Spectra:

    • ¹H NMR: Expect two singlets for the oxazole ring protons (H-2 and H-4) and a series of multiplets in the aromatic region for the phenyl group. The integration should correspond to a 1:1:2:2:1 ratio.

    • ¹³C NMR: Expect seven distinct signals.

    • DEPT Analysis:

      • The DEPT-90 spectrum should show five signals (C-2, C-4, C-2'/6', C-3'/5', C-4'), corresponding to the CH carbons.

      • The DEPT-135 spectrum will show the same five positive signals, as there are no CH₂ or CH₃ groups in the molecule.

      • By comparing the standard ¹³C spectrum with the DEPT spectra, the two remaining signals (C-5 and C-1') can be definitively assigned as quaternary carbons.[14]

Conclusion

This application note provides a robust and detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following these steps—from careful sample preparation and precise instrument setup to systematic data processing and interpretation—researchers can obtain high-quality, reproducible data for unambiguous structural confirmation and purity assessment. The integration of DEPT experiments provides an additional layer of certainty in assigning carbon environments, making this workflow a self-validating system for chemical structure elucidation.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
  • Hore, P. J.
  • MIT OpenCourseWare. 8.
  • Scribd.
  • Iowa State University. NMR Sample Preparation.
  • Fiveable. DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]
  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy.
  • Columbia University. DEPT. NMR Core Facility. [Link]
  • Scribd. DEPT and 2D NMR Techniques. [Link]
  • The Royal Society of Chemistry. Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. [Link]
  • Emery Pharma. (2018, April 2).
  • YouTube. (2017, May 5). MestreNova Tutorial : A quick guide on NMR analysis processing. [Link]
  • PubMed Central.
  • Chem-Station Int. Ed. (2024, September 10).
  • Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Can J. Chem. 57.3168. [Link]
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • SpectraBase. 2-(o-Fluorophenyl)-5-phenyloxazole - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate.
  • The Royal Society of Chemistry.
  • Magnetic Resonance in Chemistry. (2004).
  • The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Sources

Application Note: Elucidating the Structure of 5-Phenyloxazole via Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analysis of 5-phenyloxazole using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). We explore the predicted fragmentation pathways of this important heterocyclic scaffold, offering insights into the causal mechanisms behind the observed mass spectrum. By understanding these fragmentation patterns, researchers can confidently identify this compound and related structures in complex mixtures. This document includes a comprehensive experimental protocol, a detailed analysis of the fragmentation cascade, and a summary of the expected spectral data.

Introduction: The Significance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities. This compound (C₉H₇NO, Mol. Wt. 145.16 g/mol ) serves as a fundamental building block for more complex molecules, including pharmaceuticals and fluorescent dyes.[1][2] The structural confirmation of such molecules is a critical step in synthesis and quality control.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that provides not only the molecular weight of an analyte but also a unique fragmentation "fingerprint" that is invaluable for structural elucidation.[3] The high-energy electron beam used in EI (typically 70 eV) induces reproducible fragmentation, allowing for the creation of robust, searchable spectral libraries.[4] This note serves as a practical guide to interpreting the EI-MS data for this compound, grounded in the fundamental principles of mass spectrometry.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization is governed by the stability of its aromatic and heterocyclic rings. The initial event is the removal of an electron to form the molecular ion (M⁺•), which is expected to be prominent due to the stable, conjugated system.[5] The excess energy imparted during ionization then drives a cascade of fragmentation events, primarily involving the cleavage of the oxazole ring and the formation of highly stable cationic species.

The proposed fragmentation cascade begins with the molecular ion at a mass-to-charge ratio (m/z) of 145. The primary pathways are driven by the expulsion of small, stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN), and through rearrangements that form stable aromatic cations.

G M This compound M+• m/z 145 F117 [C8H7N]+• m/z 117 M->F117 - CO F105 Benzoyl Cation [C7H5O]+ m/z 105 M->F105 Ring Cleavage F77 Phenyl Cation [C6H5]+ m/z 77 F105->F77 - CO F51 [C4H3]+ m/z 51 F77->F51 - C2H2

Figure 1: Proposed major fragmentation pathways for this compound under EI-MS.

Formation of the Benzoyl Cation (m/z 105)

One of the most characteristic and abundant fragments in the spectrum is predicted to be the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. Its formation involves the cleavage of the C5-O and C2-N bonds of the oxazole ring. The high stability of this acylium ion, where the positive charge is delocalized across the carbonyl group and the aromatic ring, makes this a highly favorable pathway. This type of fragmentation is a hallmark of compounds containing a phenyl-keto substructure.[6]

Formation of the Phenyl Cation (m/z 77)

The benzoyl cation (m/z 105) is known to readily lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.[7] This subsequent fragmentation is a classic pathway observed in the mass spectra of many aromatic compounds and is a strong indicator of a phenyl moiety unsubstituted or cleaved from its attachment point.

Ring Contraction via CO Loss (m/z 117)

An alternative pathway from the molecular ion involves the direct expulsion of carbon monoxide from the oxazole ring. This is a common fragmentation mechanism for five-membered oxygen-containing heterocycles.[8] This loss of 28 Da leads to the formation of a radical cation with the formula [C₈H₇N]⁺• at m/z 117, which may exist as a phenylazirine or other rearranged isomer.

Fragmentation of the Phenyl Ring (m/z 51)

The phenyl cation at m/z 77 can undergo further fragmentation by losing a molecule of acetylene (C₂H₂), resulting in a smaller fragment ion at m/z 51, corresponding to [C₄H₃]⁺.[7] The presence of this ion, though typically of lower abundance, further corroborates the existence of an aromatic ring within the structure.

Summary of Expected Quantitative Data

The following table summarizes the key ions predicted to be observed in the 70 eV electron ionization mass spectrum of this compound. The relative abundance is an estimation based on the general principles of ion stability.

m/z Proposed Formula Proposed Structure / Origin Expected Relative Abundance
145[C₉H₇NO]⁺•Molecular Ion (M⁺•)High
117[C₈H₇N]⁺•[M - CO]⁺•Medium
105[C₇H₅O]⁺Benzoyl CationHigh (Potentially Base Peak)
77[C₆H₅]⁺Phenyl Cation, from fragmentation of m/z 105High
51[C₄H₃]⁺From fragmentation of Phenyl Cation (m/z 77)Medium to Low

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating methodology for the robust analysis of this compound. The inclusion of system suitability checks and quality control standards ensures trustworthy and reproducible data.

Materials and Reagents
  • This compound standard (≥98% purity)

  • High-purity solvent (e.g., HPLC-grade Dichloromethane or Ethyl Acetate)

  • Inert vials with PTFE-lined septa

  • Microsyringe for sample injection

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source, capable of scanning a mass range of m/z 40-300.

Workflow Diagram

D cluster_prep Sample & System Preparation cluster_analysis Data Acquisition cluster_data Data Processing P1 Prepare 100 µg/mL This compound Stock Solution P2 Condition GC-MS System P3 Run Solvent Blank A1 Inject 1 µL of Sample (Split Injection) P3->A1 If Blank is Clean A2 Acquire Mass Spectrum (EI, 70 eV) A1->A2 D1 Integrate Chromatographic Peak A2->D1 D2 Extract Mass Spectrum D1->D2 D3 Compare with Predicted Fragmentation Pattern D2->D3

Figure 2: Standard workflow for GC-EI-MS analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of approximately 1 mg/mL.

    • Perform a serial dilution to create a working solution of 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to handle the concentrated sample.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Causality: This temperature program ensures good chromatographic separation from any potential impurities and solvent front, while the high final temperature ensures the elution of the analyte.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV.[4] This standard energy ensures that the fragmentation is extensive and reproducible, allowing for comparison with established spectral libraries.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-300. This range comfortably covers the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the MS source, protecting the filament.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of this peak.

    • Identify the molecular ion peak (m/z 145) and the major fragment ions.

    • Compare the observed m/z values and relative abundances with the predicted data in the summary table to confirm the structure.

Conclusion

The analysis of this compound by GC-EI-MS yields a rich and informative mass spectrum. The fragmentation pattern is dominated by the formation of stable aromatic cations, primarily the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). By understanding these predictable fragmentation pathways, which are rooted in fundamental chemical principles, analysts can achieve high-confidence identification of this compound. The detailed protocol provided herein offers a robust, self-validating framework for obtaining high-quality, reproducible data for research, development, and quality control applications.

References

  • Audier, H. E., et al. (Year of publication unavailable). Mass spectrometry of oxazoles. Source unavailable.
  • Papanastasiou, I., et al. (2019). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry.
  • SpectraBase. (2026). 5-PHENYL-OXAZOLE. John Wiley & Sons, Inc.
  • Gorskaya, N. V., et al. (2013). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. Journal of the American Society for Mass Spectrometry.
  • SpectraBase. (2026). 2-Propyl-5-phenyloxazole. John Wiley & Sons, Inc.
  • PubChem. (n.d.). 5-Phenyl oxazole. National Center for Biotechnology Information.
  • Caproiu, M. T., et al. (2010). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate.
  • NIST. (n.d.). Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl-. NIST Chemistry WebBook.
  • Institute of Chemistry Ceylon. (n.d.). Mass Spectrometry.
  • University of Colorado Boulder. (n.d.). Mass Spectral Interpretation.
  • Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
  • Cappiello, A., et al. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology.
  • Grimme, S., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry.
  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College.
  • Shaffer, R. (2020). Electron ionization and mass spectrometry. YouTube.
  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.

Sources

Application Note & Protocol: Measuring the Quantum Yield of 5-Phenyloxazole Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed[1]. For researchers in drug development and materials science, an accurate QY value is critical for evaluating the performance of fluorescent probes, sensors, and active agents. This guide provides a detailed methodology for determining the QY of 5-phenyloxazole derivatives, a class of fluorophores known for their utility in scintillation and as fluorescent markers[2], using the comparative (relative) method. We will delve into the theoretical underpinnings, provide a step-by-step experimental protocol, and discuss data analysis and best practices to ensure scientifically rigorous and reproducible results.

Part 1: Theoretical Principles of Fluorescence Quantum Yield

The determination of QY can be approached through two primary methods: absolute and relative. Absolute methods, which often require specialized instrumentation like an integrating sphere, directly measure the total number of emitted photons[3][4]. While highly accurate, this approach is not universally accessible.

The relative method, which will be the focus of this protocol, is more common and relies on comparing the fluorescence properties of the sample of interest (in this case, a this compound derivative) to a well-characterized fluorescence standard with a known QY[4][5][6]. The core principle is that if a standard and a sample are measured under identical conditions (excitation wavelength, solvent, instrument geometry), their integrated fluorescence intensities, corrected for the amount of light absorbed, will be proportional to their quantum yields.

The relationship is described by the following equation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

  • Φx is the quantum yield of the unknown sample.

  • Φst is the quantum yield of the standard.

  • Gradx and Gradst are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively[7].

  • nx and nst are the refractive indices of the solvents used for the sample and standard solutions, respectively[1][8].

The use of the gradient from a series of dilutions is a more robust approach than a single-point measurement, as it confirms linearity and helps to identify and mitigate issues like the inner filter effect[7][9].

Part 2: Pre-Experimental Considerations & Planning

Meticulous planning is paramount for an accurate QY measurement. The choices made here directly impact the validity and trustworthiness of the final result.

Selection of a Suitable Quantum Yield Standard

The choice of the standard is the most critical decision. An ideal standard should exhibit the following properties[10][11]:

  • Spectral Overlap: The standard's absorption spectrum should overlap with that of the this compound sample, allowing for excitation at the same wavelength[8][12]. Its emission spectrum should also be in a similar region to minimize wavelength-dependent biases in the detector response[12][13].

  • High and Stable QY: The standard should have a high, well-documented quantum yield that is not sensitive to environmental conditions like temperature[14].

  • Photochemical Stability: It must not degrade under the excitation light during the measurement period.

  • Solubility: It must be soluble in the same solvent as the sample or in a solvent with a similar refractive index.

For this compound derivatives, which typically excite in the UV-A range (300-380 nm) and emit in the blue/violet region, Quinine Sulfate is a widely accepted and well-established standard[10][15][16].

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φst)Refractive Index (n)
Quinine Sulfate 0.1 M H₂SO₄ or 0.1 M HClO₄~350~4500.55 - 0.60~1.33
POPOP Cyclohexane~365~4200.97~1.426

Note: The QY of Quinine Sulfate in 0.1 M H₂SO₄ can show temperature dependence. For highest accuracy, Quinine Sulfate in 0.1 M Perchloric Acid (HClO₄) is recommended as its QY is stable between 20-45°C.[14]

Solvent Choice and Refractive Index

The solvent can significantly influence fluorescence. It is ideal to use the same solvent for both the sample and the standard to nullify the refractive index term (nx2 / nst2 = 1)[12]. If different solvents must be used, their refractive indices must be known and included in the calculation[8]. The refractive index affects the cone of emitted light that reaches the detector, and failing to correct for it can introduce significant error[17]. A list of refractive indices for common solvents is readily available in chemical handbooks and online resources[18][19].

Concentration and the Inner Filter Effect

To ensure a linear relationship between absorbance and fluorescence intensity (a core assumption of the Beer-Lambert law), all solutions must be optically dilute. High concentrations can lead to a phenomenon known as the inner filter effect (IFE) [20][21].

  • Primary IFE: The absorption of excitation light by the solution is so high that molecules in the center of the cuvette receive significantly fewer photons than those at the front face[20][22].

  • Secondary IFE: The emitted fluorescence is re-absorbed by other fluorophore molecules in the light path to the detector, especially if there is significant overlap between the absorption and emission spectra[22][23].

To mitigate the inner filter effect, the absorbance of all solutions at the excitation wavelength must be kept below 0.1, and ideally below 0.05.[6][9][14] This is a self-validating step: a linear plot of absorbance vs. integrated fluorescence intensity confirms that the IFE is negligible[21].

Part 3: Detailed Experimental Protocol

This protocol outlines the comparative method using a standard UV-Vis spectrophotometer and a spectrofluorometer.

Instrumentation and Materials
  • UV-Vis Spectrophotometer: Calibrated and capable of measurements with a precision of ±0.001 AU.

  • Spectrofluorometer: Equipped with a xenon lamp source and photodetector with a corrected emission channel.

  • Cuvettes: Matched 1 cm pathlength quartz cuvettes for both absorbance and fluorescence measurements.

  • Volumetric Glassware: Calibrated Class A flasks and pipettes.

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dimethyl sulfoxide).

  • This compound Sample: Compound of interest.

  • Quantum Yield Standard: e.g., Quinine sulfate dihydrate.

  • Acid Solution (for Quinine Sulfate): 0.1 M Perchloric Acid (HClO₄) or 0.1 M Sulfuric Acid (H₂SO₄).

Workflow Overview

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Stock Solutions (Sample & Standard) B Create Serial Dilutions (5-6 concentrations each) A->B C Measure Absorbance (A) at Excitation Wavelength (λex) B->C D Measure Fluorescence Spectra (Corrected for instrument response) C->D Same solutions E Integrate Area (F) under Emission Curves D->E F Plot F vs. A for Sample & Standard E->F G Calculate Gradients (Slopes) Grad_x and Grad_st F->G H Calculate Quantum Yield (Φx) using the comparative formula G->H

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Procedure
  • Prepare Stock Solutions:

    • Standard: Accurately weigh a small amount of the standard (e.g., quinine sulfate) and dissolve it in the appropriate solvent (e.g., 0.1 M HClO₄) in a volumetric flask to create a stock solution with an absorbance of ~1.0 at the chosen excitation wavelength (e.g., 350 nm).

    • Sample: Prepare a stock solution of the this compound derivative in the chosen spectroscopic grade solvent in a similar manner.

  • Prepare Working Dilutions:

    • From each stock solution, prepare a series of 5-6 dilutions in separate volumetric flasks. The target is to have a range of solutions with absorbances between ~0.01 and 0.1 at the excitation wavelength[12].

  • Measure Absorbance:

    • Set the excitation wavelength on the UV-Vis spectrophotometer.

    • Use a clean cuvette to blank the instrument with the pure solvent.

    • Measure and record the absorbance of each dilution for both the standard and the sample at the exact excitation wavelength that will be used for the fluorescence measurement.

  • Measure Fluorescence Emission:

    • Transfer the same solutions to the spectrofluorometer.

    • Crucially, all instrument settings (excitation/emission slit widths, detector voltage, scan speed) must be kept identical for all measurements of both the sample and the standard.[9]

    • Set the excitation wavelength to the value used for the absorbance measurements.

    • Record the corrected emission spectrum for the pure solvent (this is the blank).

    • Record the corrected emission spectrum for each of the dilutions of the standard and the sample. The scan range should cover the entire emission profile of the fluorophore.

Part 4: Data Analysis & Calculation

  • Process Spectra: Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the curve) for each blank-corrected emission spectrum. Most instrument software packages have a built-in function for this.

  • Plot Data: For both the standard and the sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

  • Determine Gradients: Perform a linear regression (fit a straight line) for each data set. The slope of this line is the gradient (Grad). The plot should be highly linear (R² > 0.99). If it is not, it likely indicates the presence of inner filter effects at higher concentrations, and those data points should be excluded or the solutions further diluted.

  • Calculate Quantum Yield: Use the final equation with the known QY of the standard (Φst), the calculated gradients (Gradx, Gradst), and the refractive indices of the solvents (nx, nst).

G cluster_inputs Required Inputs cluster_calc Calculation cluster_output Result Grad_x Gradient (Sample) (from F vs. A plot) Formula Φx = Φst * (Grad_x / Grad_st) * (n_x² / n_st²) Grad_x->Formula Grad_st Gradient (Standard) (from F vs. A plot) Grad_st->Formula Phi_st Known QY (Standard) (e.g., 0.60 for Quinine Sulfate) Phi_st->Formula n_x Refractive Index (Sample Solvent) n_x->Formula n_st Refractive Index (Standard Solvent) n_st->Formula Phi_x Quantum Yield of This compound (Φx) Formula->Phi_x

Caption: Data flow for the final quantum yield calculation.

Part 5: Troubleshooting & Best Practices

  • Non-Linear Plots: If the plot of fluorescence vs. absorbance is not linear, especially at higher concentrations, this is a classic sign of the inner filter effect. Remake the dilutions to ensure absorbance is < 0.1.

  • Solvent Impurities: Always use spectroscopic grade solvents. Impurities can fluoresce or absorb light, leading to erroneous results. Always run a solvent blank.

  • Photobleaching: If the fluorescence intensity decreases over time during a measurement, the sample is photobleaching. Reduce the excitation light intensity (narrow the slits) or decrease the measurement time.

  • Cuvette Mismatch: Use the same high-quality quartz cuvette for all measurements, or ensure you are using a matched pair. Scratches or dirt can scatter light and affect results.

  • Instrument Correction: Ensure the spectrofluorometer's emission correction files are up-to-date and applied. This corrects for the wavelength-dependent efficiency of the monochromator and detector.

References

  • Vertex AI Search Result[21], What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?, 2024.
  • SPIE Digital Library, Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the....
  • Edinburgh Instruments, Wh
  • ISS, Measurement of Fluorescence Quantum Yields on ISS Instrument
  • SHIMADZU CORPORATION, A504 Relative Quantum Yield Measurement of a Sample in Solution.
  • OPUS, Relative and absolute determination of fluorescence quantum yields of transparent samples, 2020.
  • Wikipedia, Quantum yield.
  • ResearchGate, How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?, 2023.
  • ResearchGate, What's the more important factor to consider when choosing a quantum yield standard?, 2022.
  • Benchchem, A Comprehensive Guide to the Refractive Index of Common Solvents for Spectroscopy.
  • FluorTools.
  • The Royal Society of Chemistry, Electronic Supplementary Information - Quantum Yield Calcul
  • IUPAC, Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report), 2011.
  • ResearchGate, Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard.
  • DTIC, Quinine Sulfate as a Fluroescence Quantum Yield Standard..
  • Sigma-Aldrich, 1,4-Bis(5-phenyl-2-oxazolyl) benzene POPOP Laser Dye.
  • OMLC, Quinine sulf
  • ResearchGate, Fluorescent properties of the selected 5aa and 5ba in DMSO..
  • ResearchGate, Why is the calculation of fluorescence quantum yield involves refraction index of the solvent?, 2021.
  • CAS Common Chemistry, 2-(2-Fluorophenyl)-5-phenyloxazole.

Sources

Application Notes & Protocols: Synthesis and Evaluation of 5-Phenyloxazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Phenyloxazole Scaffold in Oncology

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] When substituted with a phenyl group at the 5-position, the resulting this compound core serves as a versatile template for the design of novel therapeutic agents. These derivatives have garnered significant attention in oncology for their potent cytotoxic effects against various cancer cell lines.[3][4][5][6] Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular targets like protein kinases, tubulin polymerization, and DNA topoisomerases, ultimately leading to apoptosis or cell cycle arrest.[3][4] This document provides a comprehensive guide for the synthesis and biological evaluation of this compound derivatives, intended for researchers and drug development professionals in the field of oncology.

Part 1: Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core can be achieved through several established methods. The choice of a particular synthetic route depends on the availability of starting materials, desired substitution patterns, and reaction scalability. Here, we detail three classical and reliable methods: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and the Fischer Oxazole Synthesis.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of α-acylamino ketones to form the oxazole ring.[7][8] It is a robust method for preparing 2,5-disubstituted oxazoles.[9]

Causality of Experimental Choices: The use of a strong dehydrating agent, such as sulfuric acid or polyphosphoric acid, is crucial to facilitate the intramolecular cyclization and subsequent dehydration that forms the aromatic oxazole ring.[9][10] The α-acylamino ketone precursor can be readily prepared from the corresponding α-amino ketone and an acylating agent.

Experimental Protocol: Synthesis of 2-Methyl-5-phenyloxazole

  • Acylation of α-aminoacetophenone: To a solution of α-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and cool the mixture to 0°C.

  • Slowly add acetic anhydride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the α-acetamidoacetophenone.

  • Cyclodehydration: To the crude α-acetamidoacetophenone, add concentrated sulfuric acid (5-10 eq) and heat the mixture at 100°C for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methyl-5-phenyloxazole.

Diagram: Robinson-Gabriel Synthesis Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A α-Aminoacetophenone HCl B Acetic Anhydride + Triethylamine in DCM A->B Reaction C α-Acetamidoacetophenone B->C Workup D α-Acetamidoacetophenone E Conc. H₂SO₄, Heat D->E Reaction F 2-Methyl-5-phenyloxazole E->F Neutralization & Purification G A TosMIC C Deprotonated TosMIC A->C Deprotonation B Base (K₂CO₃) E Nucleophilic Addition C->E Attack on Carbonyl D Benzaldehyde F Oxazoline Intermediate E->F Cyclization G Elimination of TosH F->G H This compound G->H G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action Synth Synthesized this compound Derivatives Cytotoxicity Cytotoxicity Assays (MTT/SRB) Synth->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxazole This compound Derivative Oxazole->PI3K inhibits

Sources

Application Notes & Protocols for the Development of 5-Phenyloxazole-Based Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Oxazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document provides a comprehensive guide for researchers engaged in the discovery and development of 5-phenyloxazole-based antimicrobial compounds. We present detailed protocols for the chemical synthesis, antimicrobial evaluation, and cytotoxicity assessment of these derivatives. Furthermore, we delve into the critical aspects of structure-activity relationships (SAR) that govern their efficacy, providing a rational framework for designing next-generation therapeutics.

Introduction: The Therapeutic Promise of the Oxazole Scaffold

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom.[3] This scaffold is a constituent of numerous natural products and has been a focal point of extensive research, leading to the development of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[2][4] The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The exploration of derivatives built upon this nucleus is a highly active area of research aimed at identifying potent therapeutic agents against drug-resistant bacteria.[1]

The core challenge in antimicrobial drug discovery is not only to identify compounds that inhibit microbial growth but also to ensure they are selective, with minimal toxicity to host cells. This guide provides the foundational methodologies to navigate this challenge, from initial synthesis to robust biological evaluation.

Synthetic Strategy: Robinson-Gabriel Synthesis of this compound Derivatives

A cornerstone for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of N-acyl-α-amino ketones.[5] This method is highly versatile and allows for the introduction of various substituents on the oxazole ring.

Protocol 2.1: Synthesis of 2-Methyl-5-phenyl-oxazole

This protocol describes a representative synthesis of a simple this compound derivative.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Acetic anhydride

  • Pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Acetylation: In a round-bottom flask, suspend 2-aminoacetophenone hydrochloride (1 equivalent) in pyridine. Cool the mixture in an ice bath.

  • Add acetic anhydride (1.2 equivalents) dropwise to the cooled suspension with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-(2-oxo-2-phenylethyl)acetamide intermediate.

  • Cyclodehydration (Robinson-Gabriel Reaction): Add the crude N-acyl-α-amino ketone intermediate to a flask.

  • Carefully add concentrated H₂SO₄ (2-3 equivalents) while cooling the flask in an ice bath.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.

  • Neutralization & Extraction: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methyl-5-phenyl-oxazole.

Synthesis Workflow Diagram

cluster_acetylation Step 1: N-Acetylation cluster_cyclization Step 2: Cyclodehydration cluster_purification Step 3: Purification A 2-Aminoacetophenone HCl C N-(2-oxo-2-phenylethyl)acetamide (Intermediate) A->C Stir at RT B Acetic Anhydride + Pyridine B->C E 2-Methyl-5-phenyl-oxazole (Crude Product) C->E D Conc. H₂SO₄ D->E Stir at RT F Work-up & Neutralization E->F G Column Chromatography F->G H Pure 2-Methyl-5-phenyl-oxazole G->H

Caption: Workflow for the Robinson-Gabriel synthesis of a this compound derivative.

Antimicrobial Susceptibility Testing

The primary method for evaluating the efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism under defined in vitro conditions.[6][7]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials:

  • 96-well microtiter plates (U-bottom)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[9]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a tube of MHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate except the first column.

    • Add 200 µL of the test compound at the highest desired concentration (prepared in MHB) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (MHB only).[9]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[6]

    • Optionally, add a viability indicator like Resazurin or read the optical density (OD) at 600 nm using a plate reader to quantify growth.

MIC Determination Workflow

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Diluted Bacteria A->C B Prepare 2-fold Serial Dilutions of Compound in 96-well plate B->C D Incubate Plate (37°C, 18h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value E->F

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the oxazole core.[11] SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity.[12]

Key Observations from Literature:

  • Substituents on the Phenyl Ring:

    • Halogens: Small, electronegative atoms like fluorine and chlorine at the para-position of the phenyl ring often lead to increased antimicrobial potency.[11][13]

    • Electron-Donating Groups: Groups like methoxy (-OCH₃) at the para-position have also been shown to confer potent antibacterial activity.[13]

    • Electron-Withdrawing Groups: Groups like nitro (-NO₂) can also enhance activity, suggesting that electronic effects play a significant role.[13]

  • Substituents on the Oxazole Ring (Position 2):

    • The nature of the substituent at the 2-position significantly modulates activity. Small alkyl or aryl groups are common. The optimal group is often determined empirically for a specific bacterial target.

  • Lipophilicity: A balanced lipophilicity (logP value) is often required for compounds to effectively cross the bacterial cell membrane without being toxic to mammalian cells.[12]

Table 1: Example SAR Data for Hypothetical this compound Analogs
Compound IDR1 (Position 2)R2 (Phenyl Position 4)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
OX-01 -CH₃-H3264
OX-02 -CH₃-F816
OX-03 -CH₃-Cl416
OX-04 -CH₃-OCH₃832
OX-05 -CH₃-NO₂48
OX-06 -Phenyl-Cl1632

This table presents illustrative data synthesized from general SAR principles to demonstrate trends.

In Vitro Cytotoxicity Assessment

A crucial step in drug development is to assess the toxicity of lead compounds against mammalian cells to determine their therapeutic index. The MTT assay is a widely used colorimetric method for this purpose.[14] It measures the metabolic activity of cells, which reflects the number of viable cells present.[10]

Protocol 5.1: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compound dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cytotoxicity Evaluation Workflow

A Seed Mammalian Cells in 96-well Plate B Incubate 24h for Attachment A->B C Treat Cells with Serial Dilutions of this compound Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan Crystals with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability and Determine IC₅₀ H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a validated and promising starting point for the development of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for the synthesis, antimicrobial screening, and initial safety profiling of new chemical entities based on this core structure. By systematically applying these methods and integrating SAR principles, researchers can rationally design and optimize compounds with potent activity against pathogenic microorganisms. Future work should focus on elucidating the specific molecular targets and mechanisms of action of highly active compounds, as well as evaluating their efficacy in more complex in vivo infection models.

References
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Barnes V, L., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
  • Wiegand, I. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io.
  • Andrzejewska, M., & Szczuka, E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules.
  • Pharmacology Discovery Services. In Vitro Antimicrobials.
  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
  • Kumar, A., & Kumar, R. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • Anonymous. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences.
  • El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine.
  • Al-Abdullah, E. S., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules.
  • Anonymous. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Vlase, G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.
  • Sharma, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society.
  • Vlase, G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
  • Gising, J., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Medicinal Chemistry.
  • Chu, D. T., et al. (1995). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.
  • Benchchem. Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide.

Sources

Application Notes & Protocols: 5-Phenyloxazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Selective COX-2 Inhibition with 5-Phenyloxazole Scaffolds

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which mediate pain, inflammation, and fever.[1] Two primary isoforms exist: COX-1 and COX-2. COX-1 is a "housekeeping" enzyme, constitutively expressed in most tissues and responsible for physiological functions like maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[2] In contrast, COX-2 is typically undetectable in normal tissues but is rapidly induced by inflammatory stimuli, making it the primary driver of the inflammatory response.[2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, including gastrointestinal ulceration and bleeding.[1] This understanding spurred the development of selective COX-2 inhibitors, designed to provide the therapeutic benefits of NSAIDs while minimizing gastric toxicity.[2]

The archetypal selective COX-2 inhibitors, known as "coxibs" (e.g., Celecoxib), are characterized by a diaryl heterocyclic core.[3] This structural motif allows one of the aryl rings, typically bearing a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group, to project into a specific, secondary pocket within the COX-2 active site that is absent in COX-1.[4] This key structural difference is the basis for their selectivity. The this compound scaffold, a five-membered diaryl heterocycle, has emerged as a promising framework for designing novel selective COX-2 inhibitors, offering a robust and synthetically accessible core for chemical modification.[5]

This document provides a comprehensive guide to the synthesis and evaluation of this compound derivatives as selective COX-2 inhibitors, detailing field-proven protocols and the scientific rationale behind them.

Part 1: Synthesis of 4,5-Diaryloxazole Derivatives

A cornerstone method for constructing the oxazole ring is the Robinson-Gabriel Synthesis , which involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone precursor.[6][7] This approach is versatile and allows for the introduction of diverse substituents onto the phenyl rings, which is critical for optimizing potency and selectivity.

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration A Aryl Ketone (e.g., 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one) C 2-Acylamino-ketone Intermediate A->C Nucleophilic Substitution B Aryl Amide (e.g., 4-methoxybenzamide) B->C D Robinson-Gabriel Synthesis C->D Acid Catalyst (e.g., H2SO4, PPA) E 4,5-Diaryloxazole Product D->E

Caption: Workflow for the synthesis of 4,5-diaryloxazole derivatives.

Protocol 1: Synthesis of a Representative 4,5-Diaryloxazole Derivative

This protocol describes the synthesis of a 4-(4-(methylsulfonyl)phenyl)-5-(4-methoxyphenyl)oxazole, a structure incorporating key features for COX-2 selectivity.

Rationale: The synthesis proceeds in two main stages. First, a 2-acylamino-ketone intermediate is formed via nucleophilic substitution. The choice of starting materials is deliberate: the 4-(methylsulfonyl)phenyl group is a well-established COX-2 pharmacophore, while the 4-methoxyphenyl group can be varied to modulate activity. The second stage is the Robinson-Gabriel cyclization, where a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid (PPA) catalyzes the intramolecular reaction to form the stable oxazole ring.[8]

Materials:

  • 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one

  • 4-methoxybenzamide

  • Dimethylformamide (DMF), anhydrous

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the 2-Acylamino-ketone Intermediate: a. To a solution of 4-methoxybenzamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C. Allow the mixture to stir for 20 minutes. b. Add a solution of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 eq) in DMF dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting materials are consumed. d. Quench the reaction by pouring it slowly into ice-water. e. Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude 2-acylamino-ketone intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

  • Robinson-Gabriel Cyclodehydration: a. Add the crude 2-acylamino-ketone intermediate (1.0 eq) carefully to concentrated sulfuric acid (5-10 volumes) at 0°C. b. Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (a new, more nonpolar spot should appear). c. Slowly pour the reaction mixture onto crushed ice, which will cause the product to precipitate. d. Neutralize the aqueous solution carefully by adding saturated NaHCO3 solution until the pH is ~7-8. e. Extract the aqueous layer with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter. g. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4,5-diaryloxazole derivative. b. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro Evaluation of COX-2 Inhibition and Selectivity

To assess the efficacy and selectivity of the synthesized compounds, an in vitro COX inhibition assay is essential. Commercially available kits, often based on a colorimetric or fluorometric readout of the peroxidase activity of COX, provide a robust and high-throughput method.[9]

Diagram: COX-2 Signaling Pathway and Inhibition

COX2_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Hydrolysis pla2->membrane cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclooxygenase Activity inhibitor This compound Derivative inhibitor->cox2 Inhibition pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity isomerases Isomerases pgh2->isomerases prostaglandins Prostaglandins (PGE2, PGI2, etc.) isomerases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation InVivo_Workflow start Acclimatize Rats grouping Group Animals (Vehicle, Test Compound, Reference) start->grouping dosing Administer Compound Orally (p.o.) grouping->dosing induction Inject Carrageenan into Subplantar Region of Hind Paw dosing->induction 1 hr post-dosing measurement Measure Paw Volume (Plethysmometer) at t = 0, 1, 2, 3, 4, 5 hr induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end Evaluate Efficacy analysis->end

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by significant edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a vehicle-treated control group.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compound (this compound derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Celecoxib or Indomethacin)

  • Ptychometer or digital plethysmometer for paw volume measurement

  • Oral gavage needles

Step-by-Step Procedure:

  • Acclimatization and Grouping: a. Acclimatize animals for at least one week under standard laboratory conditions. Fast them overnight before the experiment but allow free access to water. b. Randomly divide the rats into groups (n=6 per group): i. Group 1 (Vehicle Control): Receives vehicle only. ii. Group 2 (Reference Drug): Receives Celecoxib (e.g., 10 mg/kg). iii. Group 3-5 (Test Compound): Receives the this compound derivative at various doses (e.g., 10, 30, 100 mg/kg).

  • Dosing and Baseline Measurement: a. Administer the vehicle, reference drug, or test compound orally (p.o.). b. One hour after dosing, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: a. Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.

  • Measurement of Paw Edema: a. Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis: a. Calculate the edema volume (VE) for each animal at each time point: VE = Vt - V₀ b. Calculate the percentage of edema inhibition for each treated group at each time point relative to the control group using the formula: % Inhibition = [1 - (VE_treated / VE_control)] x 100 c. The results will demonstrate the dose-dependent anti-inflammatory effect of the compound and its efficacy over time compared to the reference drug.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
  • El-Sayed, M. A. A., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Molecules, 21(1), 89. [Link]
  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Grover, G., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5(57), 45533-45540. [Link]
  • Abdel-Aziz, S. A., et al. (2022). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. Molecules, 27(19), 6299. [Link]
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.com. [Link]
  • Gomes, S., et al. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Pharmaceuticals, 15(11), 1399. [Link]
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 27(19), 6537. [Link]
  • Lauria, A., et al. (2007). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 15(2), 990-1002. [Link]
  • Al-Ghorbani, M., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 25(19), 4489. [Link]
  • Bruno, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(5), 511-534. [Link]
  • Kaur, N., et al. (2016). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 57(31), 3455-3457. [Link]
  • Rimon, G., et al. (2010). The physiological role of cyclooxygenase-2. Journal of the American College of Cardiology, 55(1), 1-10. [Link]
  • Scribd. (n.d.). Robinson-Gabriel Synthesis Mechanism. Scribd. [Link]
  • Almansa, C., et al. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463–3475. [Link]
  • Chen, Y., et al. (2013). Design, synthesis, and in-vivo evaluation of 4,5-diaryloxazole as novel nonsteroidal anti-inflammatory drug. Chemical Biology & Drug Design, 82(5), 589-595. [Link]
  • Petruš, P., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3230. [Link]
  • Akgul, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

Sources

Illuminating the Inner Workings of the Cell: Application Notes and Protocols for Live-Cell Imaging with 5-Phenyloxazole Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Dawn in Cellular Visualization

Live-cell imaging stands as a cornerstone of modern cell biology and drug discovery, offering an unparalleled window into the dynamic processes that govern life. The ability to visualize subcellular structures and their intricate interactions in real-time is paramount to unraveling complex biological questions. In this context, the emergence of small-molecule fluorescent probes has revolutionized the field, providing powerful tools for high-contrast and specific labeling. Among these, 5-phenyloxazole derivatives have garnered significant attention as a versatile and tunable class of fluorophores. Their robust photophysical properties, coupled with the ease of synthetic modification, make them exceptional candidates for developing targeted probes for a variety of cellular organelles.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical protocols for utilizing this compound-based probes for live-cell imaging. We will delve into the mechanistic basis of their organelle specificity, provide detailed, field-proven protocols for their application, and offer insights into data interpretation and troubleshooting, empowering you to seamlessly integrate these powerful tools into your research endeavors.

The this compound Scaffold: A Versatile Platform for Organelle-Specific Probes

The core of these probes is the this compound moiety, a heterocyclic scaffold that exhibits intrinsic fluorescence. The true power of this platform lies in its synthetic tractability, allowing for the strategic installation of various functional groups to direct the probe to specific subcellular compartments. This targeted approach is crucial for minimizing off-target staining and achieving high-resolution images of the desired organelle. The primary mechanisms for targeting are driven by the unique physicochemical properties of each organelle.

Targeting Mitochondria: Harnessing the Membrane Potential

Mitochondria, the powerhouses of the cell, maintain a significant negative membrane potential. This electrochemical gradient can be exploited for the targeted delivery of fluorescent probes. By incorporating a lipophilic cationic moiety, such as a triphenylphosphonium (TPP) group, onto the this compound scaffold, the resulting probe will readily accumulate within the mitochondrial matrix.[1] The positive charge of the TPP group drives the molecule across the negatively charged mitochondrial membrane, leading to a high concentration of the probe within the organelle.

Lysosomal Staining: Leveraging the Acidic Environment

Lysosomes are characterized by their acidic internal pH (around 4.5-5.0). This acidic environment provides a unique targeting opportunity. By functionalizing the this compound core with a basic amine group, such as a morpholine or piperidine moiety, the probe can be designed to be selectively protonated within the acidic lumen of the lysosome.[2][3] This protonation traps the probe within the organelle, leading to a specific and bright fluorescent signal.

Cytoplasmic Imaging: The Role of Neutral Scaffolds

For imaging the cytoplasm, the this compound probe is typically designed to be neutral and moderately lipophilic. This allows the probe to passively diffuse across the plasma membrane and distribute throughout the cytoplasm without significant accumulation in any particular organelle.

G cluster_scaffold This compound Core cluster_modifications Targeting Modifications cluster_organelles Target Organelles Scaffold This compound Mito Lipophilic Cation (e.g., TPP) Scaffold->Mito Accumulation driven by negative membrane potential Lyso Basic Amine (e.g., Morpholine) Scaffold->Lyso Protonation and trapping in acidic environment Cyto Neutral/Lipophilic Substituents Scaffold->Cyto Passive diffusion and retention Mitochondria Mitochondria Mito->Mitochondria Lysosome Lysosome Lyso->Lysosome Cytoplasm Cytoplasm Cyto->Cytoplasm

Figure 1: Targeting strategies for this compound probes.

Photophysical Characteristics of Organelle-Targeting this compound Probes

The utility of a fluorescent probe is defined by its photophysical properties. This compound derivatives generally exhibit favorable characteristics for live-cell imaging, including good quantum yields and significant Stokes shifts, which is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio.

Probe TargetRepresentative ProbeExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Mitochondria 5a-mt~410~530~120Not Reported[2]
Lysosome 3a-ly~420~510~90Not Reported[2]
Cytoplasm 3a~400~490~90Not Reported[2]

Note: The exact photophysical properties can vary depending on the specific substituents on the this compound core and the cellular microenvironment.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the use of this compound probes in live-cell imaging. These protocols are based on methodologies described in the literature and have been optimized for robust and reproducible results.[2][3]

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on glass-bottom dishes or coverslips B Allow cells to adhere and grow to desired confluency A->B D Wash cells with PBS B->D C Prepare probe working solution in serum-free medium E Incubate cells with probe working solution C->E D->E F Wash cells to remove excess probe E->F G Add fresh imaging medium F->G H Image cells using fluorescence microscope with appropriate filters G->H

Figure 2: General workflow for live-cell staining.

Protocol 1: General Guidelines for Handling and Storage
  • Stock Solutions: Prepare a 1 mM stock solution of the this compound probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free medium or an appropriate imaging buffer. It is crucial to use a serum-free medium for the initial incubation to prevent the probe from binding to serum proteins.

Protocol 2: Staining Mitochondria in Live Cells

This protocol is designed for this compound probes functionalized with a lipophilic cationic group for mitochondrial targeting.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Mitochondria-targeting this compound probe (e.g., 5a-mt)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the mitochondria-targeting probe at a final concentration of 1-10 µM in pre-warmed (37°C) serum-free medium. The optimal concentration should be determined empirically for each cell line.

  • Cell Staining: a. Remove the complete culture medium from the cells and wash once with PBS. b. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing: a. Remove the probe working solution and wash the cells twice with pre-warmed PBS to remove any unbound probe. b. Add pre-warmed complete culture medium or a suitable imaging buffer to the cells.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths (e.g., excitation ~410 nm, emission ~530 nm).

Protocol 3: Staining Lysosomes in Live Cells

This protocol is for this compound probes containing a basic amine moiety for lysosomal accumulation.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Lysosome-targeting this compound probe (e.g., 3a-ly)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 2.

  • Probe Preparation: Prepare a working solution of the lysosome-targeting probe at a final concentration of 1-5 µM in pre-warmed (37°C) serum-free medium.

  • Cell Staining: a. Remove the complete culture medium and wash the cells once with PBS. b. Add the probe working solution and incubate for 30-60 minutes at 37°C.

  • Washing: a. Remove the staining solution and wash the cells twice with pre-warmed PBS. b. Add fresh, pre-warmed complete culture medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation ~420 nm, emission ~510 nm).

Protocol 4: Cytoplasm Staining in Live Cells

This protocol is suitable for neutral this compound probes designed for cytoplasmic staining.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cytoplasm-staining this compound probe (e.g., 3a)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 2.

  • Probe Preparation: Prepare a working solution of the cytoplasm-staining probe at a final concentration of 5-15 µM in pre-warmed (37°C) serum-free medium.

  • Cell Staining: a. Remove the complete culture medium and wash the cells once with PBS. b. Add the probe working solution and incubate for 20-40 minutes at 37°C.

  • Washing: a. Remove the staining solution and wash the cells twice with pre-warmed PBS. b. Add fresh, pre-warmed complete culture medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation ~400 nm, emission ~490 nm).

Protocol 5: Cell Viability Assessment (MTT Assay)

It is crucial to ensure that the fluorescent probes do not exhibit significant cytotoxicity at the working concentrations used for imaging. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound probe at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with various concentrations of the this compound probe (e.g., 10, 25, 50, and 100 µM) and incubate for 24 hours at 37°C. Include untreated cells as a control.

  • MTT Incubation: a. After the 24-hour incubation, add 20 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Data Analysis and Interpretation

To validate the specific localization of your this compound probe, it is highly recommended to perform a co-localization experiment with a commercially available and well-characterized organelle-specific dye (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes). The Pearson's correlation coefficient is a commonly used statistical measure to quantify the degree of co-localization between two fluorescent signals. A high Pearson's coefficient (close to +1) indicates a strong positive correlation and thus successful organelle targeting.

Troubleshooting

ProblemPotential CauseSolution
No or weak fluorescence signal - Incorrect filter set used.- Probe concentration is too low.- Incubation time is too short.- Photobleaching.- Verify the excitation and emission spectra of your probe and use the appropriate filters.- Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Minimize exposure to the excitation light.
High background fluorescence - Probe concentration is too high.- Inadequate washing.- Probe binding to serum proteins.- Decrease the probe concentration.- Increase the number and duration of washes.- Ensure that the initial probe incubation is performed in a serum-free medium.
Non-specific staining - Probe concentration is too high, leading to off-target accumulation.- The probe has inherent affinity for other cellular structures.- Optimize the probe concentration.- Perform co-localization studies with markers for other organelles to assess specificity.
Cell death or morphological changes - The probe is cytotoxic at the concentration used.- Phototoxicity from the excitation light.- Perform a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration range.- Reduce the laser power and/or exposure time during imaging.

Conclusion

This compound-based fluorescent probes represent a powerful and versatile class of tools for live-cell imaging. Their tunable photophysical properties and the ability to be synthetically modified for targeted delivery to specific organelles make them invaluable for studying cellular dynamics. By following the detailed protocols and guidelines presented in this application note, researchers can effectively employ these probes to gain deeper insights into the intricate world of the living cell.

References

  • Adhikary, S., Mukherjee, K., & Banerji, B. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 16555. [Link]
  • Adhikary, S., Majumder, L., Pakrashy, S., Srinath, R., Mukherjee, K., & Mandal, C. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega, 5(24), 14757–14770. [Link]
  • Pramanik, S. K., Sreedharan, S., Singh, H., Khan, M., Tiwari, K., Shiras, A., Smythe, C., Thomas, J. A., & Das, A. (2019). Ionic Pyridinium–Oxazole Dyads: Design, Synthesis, and Application in Mitochondrial Imaging. The Journal of Organic Chemistry, 84(4), 1766-1777. [Link]
  • Adhikary, S., Mukherjee, K., & Banerji, B. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). [PDF].

Sources

Application Notes and Protocols for Fragment-Based Drug Discovery with a 5-Phenyloxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fragment-Based Drug Discovery (FBDD) utilizing the 5-phenyloxazole scaffold. This privileged structure, known for its presence in numerous biologically active compounds, offers a versatile starting point for the generation of novel therapeutics. We will detail the strategic rationale, experimental design, and step-by-step protocols for a complete FBDD campaign, from fragment library design and primary screening to hit-to-lead optimization. The methodologies described herein are grounded in established biophysical and structural biology techniques, ensuring a robust and efficient path toward potent and selective modulators of therapeutic targets.

Introduction: The Power of Fragments and the Promise of the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) in modern drug discovery.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments, typically < 300 Da) that bind to a biological target with low affinity (micromolar to millimolar range).[3][4] These initial "hits" are then optimized into more potent lead compounds through structure-guided medicinal chemistry efforts. This approach offers several advantages, including a more efficient exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[5][6]

The this compound moiety is a compelling scaffold for FBDD. As a heterocyclic ring system, it is frequently found in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8] Its rigid structure provides a well-defined vector for chemical elaboration, while the phenyl and oxazole rings offer multiple points for modification to explore structure-activity relationships (SAR).[9][10] This application note will guide the user through the process of leveraging this promising scaffold in an FBDD campaign.

The FBDD Workflow: A Strategic Overview

A successful FBDD campaign is a multi-stage process that requires careful planning and the integration of various biophysical and structural techniques. The workflow is designed to identify weakly binding fragments and systematically evolve them into high-affinity lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen Biophysical Techniques (SPR, NMR) Hit Validation Hit Validation Primary Screen->Hit Validation Orthogonal Methods Structural Biology Structural Biology Hit Validation->Structural Biology X-ray, NMR SAR by Chemistry SAR by Chemistry Structural Biology->SAR by Chemistry Structure-Guided Design Lead Compound Lead Compound SAR by Chemistry->Lead Compound Iterative Optimization

Caption: The integrated workflow for a fragment-based drug discovery campaign.

Phase 1: Hit Identification - Finding the "Needle in the Haystack"

Designing a this compound-Focused Fragment Library

The quality of the fragment library is paramount to the success of an FBDD project.[5] A well-designed library should be diverse, possess favorable physicochemical properties (adhering to the "Rule of Three"), and be amenable to synthetic elaboration.

Key Considerations for a this compound Library:

  • Core Scaffold: The this compound core should be the central motif.

  • Diversity: Introduce diversity by varying substituents on the phenyl ring and at the 2- and 4-positions of the oxazole ring.

  • "Rule of Three" Compliance:

    • Molecular weight < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors and acceptors ≤ 3

  • Solubility: Fragments must be soluble in aqueous buffers used for screening.

  • Synthetic Tractability: The fragments should be designed with clear vectors for future chemical modification.

Parameter Recommended Value Rationale
Molecular Weight< 300 DaEnsures fragments are small and simple.
cLogP≤ 3Promotes aqueous solubility and reduces non-specific binding.
H-bond Donors≤ 3Adheres to fragment-like properties.
H-bond Acceptors≤ 3Adheres to fragment-like properties.
Rotatable Bonds≤ 3Reduces conformational complexity.

Table 1: Recommended Physicochemical Properties for a this compound Fragment Library.

Primary Screening: Detecting Weak Binding Events

Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required for primary screening.[4][11] We will detail protocols for two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the real-time detection of binding events.[12][13]

Materials:

  • Biacore™ or similar SPR instrument

  • Sensor Chip CM5 (or equivalent)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein in a suitable buffer (e.g., HBS-EP+)

  • This compound fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a final concentration of 100-500 µM. Ensure the final DMSO concentration is matched between the running buffer and the fragment solutions.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only injections periodically for double referencing.

    • Regenerate the surface if necessary with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data and buffer-only injection data from the target flow cell data.

    • Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response.

    • Prioritize hits based on the magnitude of the response and the shape of the sensorgram.

NMR spectroscopy is a powerful tool for detecting weak protein-ligand interactions in solution.[14] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Materials:

  • High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

  • This compound fragment library as cocktails of 5-10 non-overlapping fragments (100-500 µM per fragment)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in the deuterated buffer.

    • Prepare stock solutions of the fragment cocktails in the same buffer.

    • Prepare the final NMR samples by mixing the protein and fragment cocktail solutions. Include a control sample with only the fragment cocktail.

  • STD NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to ensure fragment signals are resolved.

    • For the protein-fragment sample, acquire an STD NMR spectrum. This involves two experiments:

      • On-resonance irradiation: Selectively saturate a region of the protein's ¹H spectrum (e.g., -1 ppm) where no fragment signals are present.

      • Off-resonance irradiation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Fragments that bind to the protein will receive saturation from the irradiated protein, resulting in signals in the STD spectrum.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein.

    • Deconvolute the hit cocktails by testing individual fragments to identify the active binder.

Hit Validation: Ensuring True Binders

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives. For example, if SPR was the primary screen, NMR could be used for validation, and vice versa. Isothermal Titration Calorimetry (ITC) is another excellent method for hit validation as it provides a complete thermodynamic profile of the binding interaction.

Technique Information Provided Throughput Protein Consumption
SPRKinetics (kₐ, kₔ), Affinity (K₋)HighLow
NMRBinding, Structural InformationMediumHigh
ITCAffinity (K₋), Enthalpy (ΔH), Stoichiometry (n)LowHigh

Table 2: Comparison of Common Biophysical Techniques for Hit Validation.

Phase 2: Hit-to-Lead Optimization - From Fragment to Drug Candidate

Once a set of validated this compound hits has been identified, the next phase focuses on evolving these low-affinity fragments into potent lead compounds. This process is heavily reliant on structural information.

Structural Biology: Visualizing the Binding Mode

Determining the three-dimensional structure of the fragment-target complex is a critical step in FBDD. X-ray crystallography is the gold standard for providing high-resolution structural information that can guide the hit-to-lead optimization process.

Materials:

  • Crystals of the target protein

  • Validated this compound fragment hits

  • Cryoprotectant solution

Protocol:

  • Crystal Soaking:

    • Prepare a solution of the fragment hit at a high concentration (typically 1-10 mM) in a cryoprotectant-containing buffer. The solvent (e.g., DMSO) concentration should be kept as low as possible.

    • Transfer a protein crystal into the fragment-containing solution and allow it to soak for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps to confirm the binding of the fragment and to determine its precise binding mode, including key interactions with the protein.

Hit_To_Lead cluster_0 Structure-Guided Design cluster_1 Iterative Medicinal Chemistry Fragment_Hit Validated this compound Hit (Weak Affinity) Xray_Structure Co-crystal Structure (Fragment-Target) Fragment_Hit->Xray_Structure Identify_Vectors Identify Growth Vectors (Empty Pockets) Xray_Structure->Identify_Vectors Synthesize_Analogs Synthesize Analogs (Fragment Growing/Linking) Identify_Vectors->Synthesize_Analogs Design Test_Analogs Test Affinity & Activity (SPR, Assays) Synthesize_Analogs->Test_Analogs Evaluate New_Structure Determine New Co-crystal Structure Test_Analogs->New_Structure Prioritize Lead_Compound Potent Lead Compound (High Affinity & Selectivity) Test_Analogs->Lead_Compound Optimization Complete New_Structure->Identify_Vectors Iterate

Caption: The iterative cycle of hit-to-lead optimization in FBDD.

Structure-Activity Relationship (SAR) and Fragment Elaboration

With the structural information in hand, medicinal chemists can design and synthesize new analogs of the this compound hits to improve their potency and selectivity. The primary strategies for fragment elaboration are:

  • Fragment Growing: Adding functional groups to the fragment to occupy adjacent pockets in the binding site. The co-crystal structure will reveal "growth vectors" for the this compound scaffold.

  • Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the target with a chemical linker.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

The SAR for the oxadiazole class of antibiotics, for instance, has been extensively studied, providing valuable insights into how modifications to the core scaffold can impact biological activity. Similar principles can be applied to the this compound scaffold. For example, substitutions on the phenyl ring can be used to probe for additional hydrophobic or hydrogen-bonding interactions, while modifications at the 2- and 4-positions of the oxazole can be used to alter the vector of the molecule and explore different regions of the binding pocket.

Example SAR Table for a Hypothetical this compound Series:

Compound R1 (Phenyl) R2 (Oxazole-2) R3 (Oxazole-4) Binding Affinity (K₋, µM) Ligand Efficiency (LE)
Fragment 1 (Hit) HHH5000.30
Analog 1.1 4-OHHH2500.31
Analog 1.2 HCH₃H4500.29
Analog 1.3 4-OHCH₂OHH500.35
Analog 1.4 4-FHH3000.30

Table 3: Hypothetical SAR data for the optimization of a this compound fragment hit. Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom.

Conclusion

The this compound scaffold represents a valuable starting point for Fragment-Based Drug Discovery campaigns. Its favorable chemical properties and synthetic tractability make it an ideal candidate for the discovery of novel therapeutics. By following the integrated workflow and detailed protocols outlined in this application note, researchers can effectively identify and optimize this compound-based fragments into potent lead compounds. The combination of sensitive biophysical screening techniques, high-resolution structural biology, and iterative, structure-guided medicinal chemistry provides a robust framework for success in this exciting area of drug discovery.

References

  • Erlanson, D. A. (2022). Introduction to Fragment-Based Drug Discovery. In Fragment-Based Drug Discovery (pp. 1-26). Humana, New York, NY. [Link]
  • Renaud, J. P., et al. (2016). Biophysics in drug discovery: impact, challenges and the future of fragment-based lead discovery. Nature Reviews Drug Discovery, 15(10), 679-698. [Link]
  • Ciulla, M. G., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12, hzz003. [Link]
  • Schiebel, J., et al. (2016). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. ChemMedChem, 11(12), 1275-1283. [Link]
  • Pellecchia, M., et al. (2008). NMR in fragment-based drug discovery. Nature Reviews Drug Discovery, 7(9), 738-746. [Link]
  • Vulpetti, A., & Dalvit, C. (2012). 19F NMR in fragment-based drug discovery. Drug Discovery Today: Technologies, 9(3), e217-e225. [Link]
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
  • de Kloe, G. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]
  • Kumar, A., et al. (2012). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 82-88. [Link]
  • Kang, C., & Xu, W. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 133. [Link]
  • Gill, A. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Progress in biophysics and molecular biology, 116(2-3), 85-95. [Link]
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 992, 367-386. [Link]
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL Discovery. [Link]
  • Hartshorn, M. J., et al. (2007). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 50(4), 726-732. [Link]
  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 16(1), 453-461. [Link]
  • Siegal, G., et al. (2010). Fragment-based screening by protein-detected NMR spectroscopy. Methods in enzymology, 484, 21-54. [Link]
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in chemistry, 8, 100. [Link]
  • Vajda, S., & Kozakov, D. (2016). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Accounts of chemical research, 49(10), 2279-2286. [Link]
  • Collaborative Computational Project, Number 4. (2011). Crystallographic fragment screening. Acta crystallographica. Section D, Biological crystallography, 67(Pt 5), 387-393. [Link]
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]
  • Mureddu, L., & Vuister, G. W. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in molecular biosciences, 6, 21. [Link]
  • Semantic Scholar. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8. [Link]
  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current topics in medicinal chemistry, 7(16), 1630-1642. [Link]
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]
  • Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 116-120. [Link]
  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. [Link]
  • Harris, P. A., et al. (2008). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 51(15), 4632-4642. [Link]
  • Tooke, C. L., et al. (2015). Structure-Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of medicinal chemistry, 58(3), 1380-1389. [Link]
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]
  • Tooke, C. L., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of medicinal chemistry, 58(3), 1380-1389. [Link]
  • Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
  • Romesberg, F. E., et al. (2016). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS infectious diseases, 2(10), 689-697. [Link]
  • Asati, V., et al. (2023). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 14(3), 392-414. [Link]
  • Yurttas, L., et al. (2007). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. Archiv der Pharmazie, 340(10), 526-531. [Link]
  • Pintea, B. N., et al. (2025). Pyrazolo[5,1-c][1][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 26(1), 123. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Phenyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Introduction to this compound Synthesis

The this compound core is a significant structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Its synthesis is a common objective in many research and development laboratories. This guide focuses on two of the most prevalent and versatile methods for its preparation: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis . We will explore the intricacies of each method, providing practical advice to help you optimize your reaction conditions and overcome common experimental hurdles.

At a Glance: Comparison of Key Synthetic Routes

ParameterRobinson-Gabriel SynthesisVan Leusen Oxazole Synthesis
Starting Materials 2-Acylamino-ketoneBenzaldehyde, Tosylmethyl isocyanide (TosMIC)
Key Transformation Cyclodehydration of a 2-acylamino-ketoneBase-mediated condensation and cyclization
Typical Reagents Strong acids (H₂SO₄, PPA), Dehydrating agents (POCl₃, TFAA)Base (e.g., K₂CO₃, t-BuOK), Methanol or THF
Reaction Conditions Often harsh, requiring high temperaturesGenerally mild to moderate temperatures
Typical Yield Range Moderate to Good (can be highly variable)Good to Excellent (often >70%)[1]
Advantages Utilizes readily available starting materials; a well-established classical method.Mild reaction conditions, good functional group tolerance, and often higher yields.[2]
Disadvantages Harsh conditions can limit functional group tolerance and lead to side products.[2]Requires the use of the specialized reagent TosMIC, which can be moisture-sensitive.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for a substrate with sensitive functional groups?

A1: The Van Leusen Oxazole Synthesis is generally the preferred method for substrates with sensitive functional groups.[2] Its milder reaction conditions, typically employing a base like potassium carbonate in methanol at reflux, are more tolerant of a wider range of functionalities compared to the often harsh acidic and high-temperature conditions of the Robinson-Gabriel synthesis.[1]

Q2: My Van Leusen reaction is not working. What are the most common reasons for failure?

A2: The most common culprits for a failed Van Leusen reaction are inactive reagents and insufficient base strength. TosMIC is moisture-sensitive and can hydrolyze, while aldehydes can oxidize over time.[1] Ensure you are using fresh or properly stored reagents and anhydrous solvents. If using a mild base like potassium carbonate, a switch to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary, especially for less reactive aldehydes.[1]

Q3: In the Robinson-Gabriel synthesis, what is the best dehydrating agent to use?

A3: While concentrated sulfuric acid is the historical choice, it can lead to charring and side reactions.[3] Polyphosphoric acid (PPA) is a popular alternative that often provides better yields. Other effective dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[3][4] The optimal choice will depend on your specific substrate and desired reaction conditions.

Q4: How can I purify my this compound product?

A4: The two most common methods for purifying this compound are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase with a solvent system like ethyl acetate/hexanes is typically effective. For recrystallization, solvents such as toluene, xylene, or ethanol can be used.[5][6] The choice of method and solvent will depend on the scale of your reaction and the nature of the impurities.

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers systematic approaches to resolving them.

Robinson-Gabriel Synthesis Troubleshooting

Problem 1: Low or No Yield of this compound

  • Probable Cause: Incomplete cyclodehydration.

    • Causality: The energy barrier for the intramolecular cyclization and subsequent dehydration is not being overcome. This can be due to an insufficiently strong dehydrating agent or suboptimal reaction temperature.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC.

      • Change Dehydrating Agent: If heating is ineffective, consider a more potent dehydrating agent. A comparative study of different agents (e.g., H₂SO₄, PPA, POCl₃) may be necessary to find the optimal conditions for your specific substrate.[4]

  • Probable Cause: Degradation of starting material or product.

    • Causality: The harsh acidic conditions and high temperatures can lead to charring and the formation of undesired side products.

    • Solution:

      • Lower Temperature and Use a Milder Reagent: Consider using a milder dehydrating agent that allows for lower reaction temperatures, such as trifluoroacetic anhydride (TFAA).

      • Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize product degradation.

Problem 2: Formation of Significant Side Products

  • Probable Cause: Incomplete acylation of the starting aminoketone.

    • Causality: If the initial acylation step to form the 2-acylamino-ketone is not complete, the unreacted aminoketone can undergo self-condensation or other side reactions under the acidic conditions of the cyclodehydration.

    • Solution: Ensure the acylation step goes to completion by monitoring with TLC. Purify the 2-acylamino-ketone intermediate before proceeding to the cyclodehydration step.

Van Leusen Oxazole Synthesis Troubleshooting

Problem 1: Low or No Yield of this compound

  • Probable Cause: Inactive TosMIC or benzaldehyde.

    • Causality: TosMIC is sensitive to moisture and can hydrolyze, rendering it inactive. Benzaldehyde can oxidize to benzoic acid upon prolonged exposure to air.

    • Solution:

      • Use fresh, high-purity TosMIC and benzaldehyde.

      • If the purity is questionable, purify the benzaldehyde by distillation before use.

      • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause: Incorrect base strength or stoichiometry.

    • Causality: The base is crucial for the deprotonation of TosMIC to form the reactive intermediate. If the base is too weak, the reaction will not proceed efficiently.

    • Solution:

      • For the synthesis of this compound from benzaldehyde, potassium carbonate (K₂CO₃) is a commonly used and effective base in methanol.[1]

      • If yields are low, consider switching to a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF. Be aware that stronger bases can sometimes promote side reactions.

Problem 2: Formation of a Nitrile Byproduct

  • Probable Cause: Presence of ketone impurities in the aldehyde starting material.

    • Causality: Ketones react with TosMIC to form nitriles instead of oxazoles.[1]

    • Solution: Purify the benzaldehyde by distillation or column chromatography to remove any ketone impurities.

Problem 3: Isolation of a Stable Oxazoline Intermediate

  • Probable Cause: Incomplete elimination of the tosyl group.

    • Causality: The final step of the Van Leusen synthesis is the base-promoted elimination of the tosyl group to form the aromatic oxazole ring. If this step is not complete, the stable oxazoline intermediate may be isolated.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction can often promote the elimination step.

      • Use a Stronger Base: A stronger base can facilitate a more efficient elimination.

      • Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the final oxazole product.[1]

Experimental Protocols & Characterization

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This one-pot procedure for a related compound, 2,5-diphenyloxazole, demonstrates a high-yielding Robinson-Gabriel synthesis.[5]

  • Acyl Chlorination: In a 5000L enamel reactor, add benzamidoacetic acid (179 kg, 1 kmol) and thionyl chloride (238 kg, 2 kmol). Heat the reaction to 50 °C and monitor until the benzamidoacetic acid is completely consumed. Distill off the unreacted thionyl chloride to obtain benzamidoacetyl chloride.

  • Friedel-Crafts Acylation: Cool the reactor to 50 °C and add benzene (780 kg, 10 kmol) and aluminum trichloride (267 kg, 2 kmol). Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.

  • Cyclodehydration: Cool the reaction mixture to 30 °C and add 50 wt% sulfuric acid (392 kg, 2 kmol). Slowly heat the mixture to 100 °C and maintain this temperature until the reaction is complete.

  • Work-up and Isolation: Evaporate the excess benzene and cool the reactor to 30 °C. Add water (1568 kg) dropwise to precipitate a white solid. Filter and rectify the solid to obtain 2,5-diphenyloxazole.

    • Reported Yield: Approximately 91.4%[5]

Protocol 2: Van Leusen Synthesis of this compound

This general procedure can be adapted for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Characterization of this compound
  • Appearance: Solid[7]

  • Molecular Formula: C₉H₇NO[8]

  • Molecular Weight: 145.16 g/mol [8]

  • Mass Spectrum (GC-MS): Major fragments observed at m/z 145 (M+), 105.[8]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.33 (s, 1H), 7.43-7.48 (m, 6H), 7.71 (m, 2H), 8.11 (m, 2H). (Note: This data is for the closely related 2,5-diphenyloxazole and can be used as a reference).[6]

  • ¹³C NMR: Predicted chemical shifts can be estimated based on the structure and comparison with similar compounds. The phenyl group carbons will appear in the aromatic region (approx. 125-135 ppm), while the oxazole ring carbons will have distinct shifts (C2, C4, and C5).

Reaction Mechanisms and Workflows

Robinson-Gabriel Synthesis Mechanism

Robinson_Gabriel cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product start 2-Acylamino-ketone enol Enol Intermediate start->enol Tautomerization (Acid-catalyzed) oxazoline Hydroxydihydrooxazole (Oxazoline Intermediate) enol->oxazoline Intramolecular Cyclization product This compound oxazoline->product Dehydration (-H₂O)

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis Mechanism

Van_Leusen cluster_reagents Reagents cluster_intermediate Intermediates cluster_product Product tosmic TosMIC carbanion TosMIC Carbanion tosmic->carbanion Deprotonation aldehyde Benzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack base Base (e.g., K₂CO₃) oxazoline Dihydrooxazole (Oxazoline Intermediate) alkoxide->oxazoline Intramolecular Cyclization product This compound oxazoline->product Elimination of Tosyl Group

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

General Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base/Acid) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Increase Temp, Change Reagent) conditions_ok->optimize_conditions No check_byproducts Analyze for Byproducts (TLC, LC-MS) conditions_ok->check_byproducts Yes optimize_conditions->check_conditions byproducts_present Byproducts Present? check_byproducts->byproducts_present address_byproducts Address Cause of Byproducts (e.g., Purify Starting Material) byproducts_present->address_byproducts Yes success Improved Yield byproducts_present->success No address_byproducts->check_reagents

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. (2021). Bioorganic & Medicinal Chemistry Letters, 40(5), 127968.
  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. (2025). Benchchem.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole. (2025). Benchchem.
  • 5-PHENYL-OXAZOLE - Optional[MS (GC)] - Spectrum - SpectraBase.
  • The preparation method of 2,5-diphenyloxazole. (2016).
  • Van Leusen Oxazole Synthesis: A Technical Support Guide. (2025). Benchchem.
  • Method for preparing scintillation pure grade 2,5-diphenyl oxazole. (2016).
  • Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. (2025). Benchchem.
  • 5-Phenyl oxazole | C9H7NO | CID 589311. PubChem.
  • Synthesis and Characterization of New 5-Aryl-2-[para-(4-chlorophenylsulfony)phenyl]-4-methyloxazoles. (2012).
  • Navigating the Synthesis and Handling of 4-(bromomethyl)-2,5-diphenyloxazole: A Technical Guide. (2025). Benchchem.
  • The preparation method of 2,5-diphenyloxazole. (2016).
  • Robinson–Gabriel synthesis. Wikipedia.
  • Understanding the Properties and Synthesis of 2,5-Diphenyloxazole. (2023). Leading Manufacturer and Supplier of Fine Chemicals.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594.
  • Recrystallization. University of California, Los Angeles.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2012). Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Van Leusen reaction. Wikipedia.
  • Robinson–Gabriel synthesis. Semantic Scholar.
  • TosMIC Whitepaper. Varsal Chemical.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • This compound AldrichCPR. Sigma-Aldrich.

Sources

Technical Support Center: Robinson-Gabriel Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Robinson-Gabriel oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and optimize your synthetic outcomes. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guide

This section tackles specific issues you might encounter during the Robinson-Gabriel synthesis, offering explanations and actionable protocols to get your reaction back on track.

Issue 1: Low or No Yield of the Desired Oxazole

Question: I am performing a Robinson-Gabriel synthesis with my α-acylamino ketone, but I'm observing a very low yield of the oxazole product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Robinson-Gabriel synthesis is a common issue that can often be traced back to several key factors related to the starting material, reaction conditions, or the choice of dehydrating agent.

Causality and Explanation:

The Robinson-Gabriel synthesis is fundamentally a cyclodehydration reaction of a 2-acylamino-ketone.[1][2] The reaction proceeds through the formation of an intermediate that cyclizes and then eliminates a molecule of water to form the aromatic oxazole ring.[1][3] Several factors can hinder this process:

  • Incomplete Cyclization: The initial cyclization step to form the oxazoline intermediate can be slow or reversible. This is often influenced by the steric and electronic nature of the substituents on the α-acylamino ketone.

  • Ineffective Dehydration: The choice and concentration of the dehydrating agent are critical. Insufficiently strong agents or the presence of excess water can prevent the final dehydration step. Common dehydrating agents include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentoxide, and thionyl chloride.[2]

  • Starting Material Decomposition: α-Acylamino ketones can be sensitive to the harsh acidic conditions and high temperatures often employed, leading to degradation or side reactions before cyclization can occur.

  • Side Reactions: The starting material can undergo alternative reaction pathways, such as hydrolysis of the amide bond under strong acid conditions, which consumes the starting material without forming the desired product.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your α-acylamino ketone is pure and dry. Impurities can interfere with the reaction, and residual water will quench the dehydrating agent.

  • Optimize the Dehydrating Agent and Conditions:

    • Sulfuric Acid: If using concentrated H₂SO₄, ensure it is fresh and has not absorbed atmospheric moisture. Gently warming the reaction mixture (e.g., 50-80 °C) can often promote the reaction, but be cautious of higher temperatures that may cause charring.

    • Polyphosphoric Acid (PPA): PPA is an excellent alternative and often gives cleaner reactions. It acts as both a catalyst and a solvent. Heat the mixture of your substrate and PPA, typically in the range of 100-150 °C. The optimal temperature will depend on your specific substrate.

    • Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂): These reagents can be effective but may lead to chlorinated byproducts if not used carefully. These reactions are often run in an inert solvent like chloroform or dichloromethane.

  • Consider a Milder, Modern Alternative (Wipf's Modification): For sensitive substrates, consider the cyclodehydration of a β-hydroxy amide precursor using reagents like the Dess-Martin periodinane followed by treatment with triphenylphosphine and iodine.[2][4] This two-step approach from an amino acid derivative avoids the harsh acidic conditions of the classical Robinson-Gabriel.[2]

Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: After my Robinson-Gabriel reaction and work-up, I consistently see a major byproduct in my NMR and on my TLC plate that is difficult to separate from my desired oxazole. What could this byproduct be, and what are the best strategies for its removal or prevention?

Answer:

The formation of stable byproducts is a frequent challenge in this synthesis. Understanding the likely structures of these impurities is the first step toward effective purification or prevention.

Likely Byproducts and Their Formation:

The most common byproducts arise from incomplete reaction or side reactions of the starting material or intermediates.

Byproduct TypeFormation MechanismConditions Favoring Formation
Unreacted Starting Material Incomplete reaction due to insufficient heating, reaction time, or weak dehydrating agent.Mild reaction conditions, short reaction times.
Oxazoline Intermediate Incomplete dehydration of the cyclized intermediate.Insufficiently strong dehydrating agent, presence of water.
Hydrolysis Products Acid-catalyzed hydrolysis of the amide bond in the starting material.Prolonged exposure to strong aqueous acid during work-up.
N-Acylurea Derivatives Can form if carbodiimides are used in the synthesis of the starting α-acylamino ketone and are not completely removed.[5]Carryover of coupling reagents from the previous step.
Polymeric Materials Self-condensation or degradation of the starting material under harsh acidic conditions.High temperatures, prolonged reaction times with very reactive substrates.

Prevention and Purification Strategies:

  • Drive the Reaction to Completion:

    • Increase the reaction temperature or time, monitoring by TLC to observe the disappearance of the starting material and any intermediates.

    • Use a stronger dehydrating agent if the oxazoline intermediate is being isolated.

  • Modified Work-up Procedure:

    • Minimize contact with strong aqueous acid during the work-up. Neutralize the reaction mixture carefully by pouring it over ice and then slowly adding a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide).

    • Extract the product promptly into an organic solvent.

  • Chromatographic Separation:

    • Column Chromatography: A carefully optimized silica gel column is often the most effective method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The less polar oxazole should elute before the more polar byproducts like the starting material or oxazoline.

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an excellent high-resolution separation technique.

  • Recrystallization: If the oxazole product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to remove minor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for byproduct formation in the Robinson-Gabriel synthesis?

A1: The core of the Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone.[1] Byproducts primarily arise from competing side reactions. Under the strongly acidic conditions, the amide bond of the starting material can be hydrolyzed, cleaving the molecule and preventing cyclization. If the dehydration of the intermediate oxazoline is not complete, it will persist as a byproduct. Furthermore, over-activation or prolonged reaction times at high temperatures can lead to polymerization or decomposition of the starting material and product.

Q2: Can I use starting materials derived from amino acids?

A2: Yes, and this is a very common and powerful application. Modifications of the Robinson-Gabriel synthesis, particularly those developed by Wipf and others, are well-suited for converting amino acid derivatives into highly functionalized oxazoles.[2][6] This often involves the oxidation of a β-keto amide derived from an amino acid, followed by cyclodehydration.[2]

Q3: Are there any "greener" or milder alternatives to the classical dehydrating agents?

A3: Absolutely. The use of reagents like trifluoroacetic anhydride in an ethereal solvent has been reported for a solid-phase version of the synthesis.[7] Additionally, the combination of triphenylphosphine, iodine, and a base like triethylamine for the cyclodehydration of β-keto amides represents a much milder approach than concentrated sulfuric acid.[2]

Q4: My product is an oxazole-containing cyclic peptide, and I am observing oligomerization. How can I prevent this?

A4: The formation of oligomers is a common side reaction in macrocyclization reactions, which can occur during the synthesis of cyclic peptides like the bistratamides.[8][9] This is typically due to intermolecular reactions competing with the desired intramolecular cyclization. The key strategy to minimize oligomerization is to perform the cyclization step under high dilution conditions. This can be achieved by the slow addition of the linear peptide precursor to a large volume of solvent, which favors the intramolecular reaction.[5]

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway of the Robinson-Gabriel synthesis and the key side reactions that can lead to common byproducts.

Robinson_Gabriel_Byproducts Start α-Acylamino Ketone Intermediate Oxazoline Intermediate Start->Intermediate Cyclization (Acid Catalyst) Hydrolysis Hydrolysis Products (Amide Cleavage) Start->Hydrolysis Strong Acid, H₂O Polymer Polymeric Byproducts Start->Polymer High Temp, Prolonged Time Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product Desired Oxazole Intermediate->Product Dehydration (-H₂O)

Caption: Robinson-Gabriel synthesis pathway and common byproducts.

References

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Scribd. 5-Iii) Sem 4 | PDF.
  • SynArchive. Robinson-Gabriel Synthesis.
  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.
  • Wikipedia. Robinson–Gabriel synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole.
  • ResearchGate. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF.
  • Semantic Scholar. Robinson–Gabriel synthesis.
  • QB Reader.
  • ACS Publications. Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry.
  • Macmillan Group. Oxazole.
  • National Institutes of Health. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
  • National Institutes of Health. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.
  • National Institutes of Health. Bistratamides M and N, Oxazole-Thiazole Containing Cyclic Hexapeptides Isolated from Lissoclinum bistratum Interaction of Zinc (II) with Bistratamide K.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • PubMed. Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ACS Publications. One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H | The Journal of Organic Chemistry.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts.
  • ResearchGate. 1: The bistratamide family, A-J.
  • Organic Chemistry Portal. One-Pot Synthesis of 2,5-Disubstituted Oxazoles.
  • Organic Chemistry Portal. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization.
  • ResearchGate. The Total Synthesis of Bistratamides F–I. | Request PDF.
  • RSC Publishing. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications.
  • PubMed. Bistratamides M and N, Oxazole-Thiazole Containing Cyclic Hexapeptides Isolated from Lissoclinum bistratum Interaction of Zinc (II) with Bistratamide K.
  • ResearchGate. (PDF) Bistratamides M and N, Oxazole-Thiazole Containing Cyclic Hexapeptides Isolated from Lissoclinum bistratum Interaction of Zinc (II) with Bistratamide K.
  • MDPI. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.
  • Frontiers. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.

Sources

troubleshooting low yield in Van Leusen oxazole reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to diagnose and resolve issues effectively.

Core Principles: Understanding the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and versatile method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction's success hinges on the unique reactivity of TosMIC, which possesses acidic methylene protons, an isocyanide group, and a tosyl group that acts as an excellent leaving group.[2][3]

The mechanism proceeds in a few key steps:

  • Deprotonation: A base abstracts a proton from the active methylene group of TosMIC, generating a nucleophilic carbanion.[4]

  • Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, forming an oxazoline intermediate.[4][5]

  • Elimination: The base promotes the elimination of p-toluenesulfinic acid (TosH), leading to the aromatization of the ring and the formation of the final oxazole product.[1][4]

Understanding this pathway is critical for effective troubleshooting, as each step presents potential pitfalls that can lead to diminished yields.

Troubleshooting Guide: Diagnosing Low Yield

This section addresses the most common issues encountered during the Van Leusen oxazole synthesis in a question-and-answer format.

Q1: My reaction shows little to no product formation, and I've recovered most of my starting aldehyde. What are the primary causes?

This is a classic activation problem, most often pointing to inefficient deprotonation of TosMIC or poor quality of reagents.

  • Cause 1: Ineffective Base: The base is the engine of this reaction. If it's not strong enough or has lost its activity, the initial deprotonation of TosMIC will not occur.

    • Expert Insight: Potassium carbonate (K₂CO₃) is a common and mild base, but it is hygroscopic and can become inactive if not stored properly.[4] For less reactive aldehydes or if K₂CO₃ fails, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF is a robust alternative.[4] Always use a freshly opened or properly stored base.

    • Actionable Solution: If using K₂CO₃ with methanol, ensure the base is a fine, dry powder. If yields remain low, switch to a stronger base system like t-BuOK in anhydrous THF.

  • Cause 2: Poor Reagent Quality:

    • TosMIC Degradation: TosMIC is a stable solid but can degrade over time, especially if exposed to moisture.[4][6] Purity issues can halt the reaction before it starts.[7]

    • Aldehyde Impurity: Aldehydes, particularly aromatic ones, can oxidize to the corresponding carboxylic acids upon storage. Carboxylic acids will quench the base, preventing the deprotonation of TosMIC.

    • Actionable Solution: Use fresh, high-quality TosMIC. Purify the aldehyde via distillation or column chromatography if you suspect it has oxidized. A simple TLC or ¹H NMR of the starting aldehyde can confirm its purity.

  • Cause 3: Presence of Water: Water will protonate the TosMIC anion as soon as it forms, preventing it from reacting with the aldehyde.

    • Actionable Solution: Use anhydrous solvents. If using methanol with K₂CO₃, ensure it is a dry grade.[4] If using THF, ensure it is freshly distilled or from a solvent purification system. Dry all glassware thoroughly before use.

Q2: My TLC plate is a mess, showing multiple spots and very little of my desired oxazole. What's causing these side reactions?

A complex reaction mixture suggests that while the initial steps may be occurring, the reaction is proceeding down undesired pathways.

  • Cause 1: Aldehyde Self-Condensation: Strong bases can promote the self-condensation (aldol reaction) of aldehydes, especially those with α-protons.

    • Expert Insight: This is more common when using strong bases like t-BuOK. The rate of deprotonation of the aldehyde can compete with the deprotonation of TosMIC.

    • Actionable Solution: Add the aldehyde slowly to the pre-formed mixture of the base and TosMIC at a low temperature (e.g., -60 °C to 0 °C).[8] This ensures the TosMIC anion is readily available to react with the aldehyde as it is introduced, minimizing the chance for the aldehyde to react with itself.

  • Cause 2: Formation of 4-Alkoxy-2-Oxazoline: When using an alcohol solvent like methanol, it can be captured by an intermediate, leading to a stable 4-methoxy-2-oxazoline byproduct.[3][4]

    • Expert Insight: This side reaction is favored by an excess of the alcohol.[3] While methanol is a common solvent for the K₂CO₃ system, its quantity can be critical.

    • Actionable Solution: Control the amount of alcohol used; sometimes using it in stoichiometric amounts (1-2 equivalents) rather than as the bulk solvent can prevent this.[3] Alternatively, switching to an aprotic solvent system (e.g., THF, DMF) will eliminate this possibility entirely.

Q3: The reaction works, but my yield is consistently low (<50%). How can I optimize the conditions?

Sub-optimal yields often result from a mismatch between the substrate's reactivity and the reaction conditions.

  • Cause 1: Insufficient Reaction Time or Temperature: The reaction may simply be proceeding slowly and has not reached completion.

    • Expert Insight: Aromatic aldehydes with electron-withdrawing groups are generally more reactive, while those with electron-donating groups or aliphatic aldehydes may require more forcing conditions.[1][9]

    • Actionable Solution: Monitor the reaction progress carefully using TLC. If the reaction stalls, consider increasing the temperature (e.g., to reflux) or extending the reaction time.[4] Recent studies have also shown that using a pressure reactor can dramatically decrease reaction times from hours to minutes and improve yields.[10]

  • Cause 2: Sub-optimal Base/Solvent Combination: The choice of base and solvent is critical and substrate-dependent.

    • Actionable Solution: Systematically screen different conditions. A summary of common choices is provided in the table below. For example, an ionic liquid can be an effective solvent for certain substrates.[1][9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Van Leusen oxazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC/NMR) start->check_sm no_reaction Problem: No Reaction Majority Starting Material (SM) check_sm->no_reaction SM Unchanged complex_mixture Problem: Complex Mixture Multiple Products check_sm->complex_mixture Multiple Spots low_conversion Problem: Clean but Low Conversion check_sm->low_conversion SM + Product cause_base Cause: Inactive Base? no_reaction->cause_base cause_reagents Cause: Poor Reagent Quality? no_reaction->cause_reagents cause_water Cause: Water Contamination? no_reaction->cause_water cause_aldol Cause: Aldehyde Self-Condensation? complex_mixture->cause_aldol cause_alkoxy Cause: Alkoxy-oxazoline Formation? complex_mixture->cause_alkoxy cause_conditions Cause: Sub-optimal Conditions? low_conversion->cause_conditions sol_base Solution: - Use fresh, dry base - Switch to stronger base (t-BuOK) cause_base->sol_base sol_reagents Solution: - Use fresh TosMIC - Purify aldehyde cause_reagents->sol_reagents sol_water Solution: - Use anhydrous solvents - Dry glassware cause_water->sol_water sol_aldol Solution: - Slow addition of aldehyde at low temp cause_aldol->sol_aldol sol_alkoxy Solution: - Reduce alcohol amount - Switch to aprotic solvent cause_alkoxy->sol_alkoxy sol_conditions Solution: - Increase temp/time - Screen different base/solvent pairs cause_conditions->sol_conditions

Caption: A flowchart for troubleshooting low yields.

Data Summary: Recommended Reaction Conditions

Aldehyde TypeRecommended BaseSolventTemperatureKey Considerations
Aromatic (Electron-Withdrawing)K₂CO₃MethanolRefluxGenerally high reactivity; standard conditions are often sufficient.[1][9]
Aromatic (Electron-Donating)t-BuOKTHF0 °C to RTMay require a stronger base for efficient deprotonation.
Aliphatict-BuOKTHF / DME-20 °C to RTProne to self-condensation; slow addition at low temperature is critical.[11]
Sterically Hinderedt-BuOKTHF / DMERT to RefluxMay require more forcing conditions (higher temp, longer time).
Base-SensitiveK₂CO₃Methanol / DMFRT to 60 °CA milder base is preferred to avoid decomposition of the starting material.

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable protocol to start with? A: A widely used protocol involves adding TosMIC (1.1 eq) to a suspension of potassium carbonate (2.0 eq) in anhydrous methanol. The aldehyde (1.0 eq) is then added, and the mixture is heated to reflux for several hours while monitoring by TLC.[4] See the detailed protocol below.

Q: Can I use ketones instead of aldehydes in this reaction? A: The reaction of TosMIC with ketones under similar basic conditions does not typically yield oxazoles. Instead, it leads to the formation of nitriles in what is known as the Van Leusen nitrile synthesis.[3][5][12] The mechanism proceeds through a different intermediate pathway because elimination to form the aromatic oxazole ring is not possible.[5]

Q: What are the common impurities I might see after the reaction? A: Besides unreacted starting materials, the most common byproduct is p-toluenesulfinic acid or its salt, which is formed during the final elimination step.[4] This is typically water-soluble and can be removed during an aqueous workup. If you have trouble with purification, washing the organic layer with a sodium bisulfite solution can also help remove aldehyde impurities.[8]

Key Experimental Protocols

Protocol 1: Standard Synthesis using K₂CO₃ in Methanol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 equivalents).

  • Reagent Addition: Add anhydrous methanol to the flask, followed by tosylmethyl isocyanide (TosMIC, 1.1 to 1.2 equivalents).

  • Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-5 hours).

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Synthesis for Sensitive/Unreactive Aldehydes using t-BuOK in THF
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Base and TosMIC: Add TosMIC (1.2 equivalents) to the THF. Cool the solution to -5 °C in an ice-salt bath.

  • Deprotonation: Slowly add potassium tert-butoxide (t-BuOK, 1.2 equivalents) portion-wise, keeping the temperature below 0 °C. Stir for 15-20 minutes to allow for complete deprotonation of TosMIC.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC indicates completion.

  • Workup and Purification: Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, and follow the purification steps outlined in Protocol 1.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
  • Van Leusen Reaction. NROChemistry. [Link]
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • Van Leusen Reaction. (2021). YouTube. [Link]
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC - PubMed Central. [Link]
  • Van Leusen Reaction. SynArchive. [Link]
  • Van Leusen reaction | 28 Publications | 135 Citations | Top Authors | Rel
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]
  • TosMIC Whitepaper. Varsal Chemical. [Link]
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2019). Sciforum. [Link]
  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing. [Link]
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Organic Chemistry Portal. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]
  • Copper-assisted Wittig-type olefination of aldehydes with p-toluenesulfonylmethyl isocyanide. (2022). RSC Publishing. [Link]
  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing. [Link]
  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. (2019). Arkivoc. [Link]
  • Mechanism of van Leusen oxazole synthesis.
  • Can anybody tell me the best way to synthesise substituted tosmic reagents?.

Sources

Technical Support Center: Scaling Up 5-Phenyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-phenyloxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, provide actionable troubleshooting advice, and offer a detailed, scalable protocol grounded in established chemical principles.

Introduction: The Universal Challenges of Scale-Up

Scaling a chemical synthesis is rarely a linear process of simply multiplying reagent quantities. The transition from a round-bottom flask to a multi-liter reactor introduces complex variables that can dramatically affect yield, purity, and safety.[1] Key challenges include:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes and runaway reactions in a large vessel due to a lower surface-area-to-volume ratio.[1][2]

  • Mass Transfer & Mixing: Ensuring homogenous mixing of reactants, reagents, and catalysts becomes significantly more difficult at scale, potentially creating localized concentration gradients that lead to side reactions and incomplete conversion.[1][3]

  • Impurity Amplification: Minor byproducts that were negligible at the lab scale can become significant impurities in a larger batch, complicating purification and affecting final product quality.[1]

  • Process Safety: Handling larger quantities of flammable solvents, corrosive reagents, and managing potential exotherms requires robust engineering controls and safety protocols.[4]

This guide will address these issues within the specific context of this compound synthesis.

Section 1: Common Synthetic Routes & Scalability Analysis

While numerous methods exist for synthesizing the oxazole core, two are frequently considered for this compound: the Robinson-Gabriel synthesis and the Van Leusen reaction.[5][6]

  • Robinson-Gabriel Synthesis: This is a classic and robust method involving the cyclodehydration of a 2-acylamino-ketone.[7] The starting material, 2-benzamidoacetophenone, is readily accessible. The reaction typically employs strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphoryl chloride.[7]

    • Scalability Advantages: It's a high-yielding reaction with relatively inexpensive starting materials. The process is generally straightforward.

    • Scalability Challenges: The use of highly corrosive and viscous acids (H₂SO₄, PPA) requires specialized reactor materials and careful handling. The reaction can be exothermic, necessitating stringent temperature control. Work-up involves quenching large volumes of strong acid, which can be hazardous.

  • Van Leusen Oxazole Synthesis: This method constructs the oxazole ring from an aldehyde (benzaldehyde) and tosylmethyl isocyanide (TosMIC) in the presence of a base.[8][9]

    • Scalability Advantages: It often proceeds under milder conditions than the Robinson-Gabriel synthesis. The two-component nature allows for modularity.

    • Scalability Challenges: TosMIC is a specialty reagent and can be costly for large-scale production. The reaction can be sensitive to base strength and stoichiometry, and low yields can occur if conditions are not optimized.[8] The elimination of the tosyl group generates waste that must be managed.

For this guide, we will focus primarily on the Robinson-Gabriel synthesis due to its historical prevalence and the common challenges it presents, which serve as excellent learning points for scale-up operations.

Section 2: Troubleshooting Guide for this compound Scale-Up

This section addresses specific issues you may encounter during the synthesis, particularly when moving to a larger scale.

IssuePotential Cause(s)Recommended Actions & Solutions
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or inefficient mixing leading to poor mass transfer.[1][2]Monitor Progress: Use TLC or HPLC to track the disappearance of the starting 2-benzamidoacetophenone. Optimize Mixing: Ensure the reactor's impeller design and stirring speed are adequate for the vessel size to avoid dead zones.[3] Increase Temperature Cautiously: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), monitoring for impurity formation.
Degradation: The product or starting material may be sensitive to the highly acidic conditions or elevated temperatures, leading to charring or decomposition.Control Reagent Addition: If using a dehydrating agent like POCl₃ or H₂SO₄, add it slowly to the substrate solution while maintaining strict temperature control with an efficient cooling system.[2] Lower Temperature/Increase Time: Investigate if a lower reaction temperature for a longer duration can achieve full conversion with fewer degradation byproducts.
Poor Product Purity (Dark Color, Multiple Spots on TLC) Side Reactions/Impurity Amplification: Localized overheating or concentration gradients can promote the formation of polymeric or condensation byproducts.[1]Improve Thermal Management: Ensure the reactor has adequate cooling capacity. For highly exothermic steps, consider a semi-batch process (controlled addition of a reagent) rather than a batch process.[1] Re-evaluate Stoichiometry: Ensure precise stoichiometry. An excess of the dehydrating agent is often unnecessary and can promote side reactions.
Inefficient Purification: The crude product may contain residual acid or colored impurities that are difficult to remove.Thorough Quenching & Neutralization: Ensure the reaction mixture is fully quenched and neutralized. A basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution) is critical to remove acidic residue. Consider Carbon Treatment: After work-up, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities before crystallization.
Difficult Product Isolation / Crystallization Incorrect Solvent Choice: The chosen crystallization solvent may not provide the optimal solubility differential for the product and impurities at a larger scale.Conduct Solvent Screening: Perform small-scale crystallization trials with various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find the ideal system that maximizes recovery and purity. Control Cooling Rate: A slow, controlled cooling rate is crucial for forming large, pure crystals. Crash-cooling on a large scale often traps impurities.[3]
Safety Concerns (Runaway Reaction, Pressure Buildup) Uncontrolled Exotherm: Poor heat dissipation in a large reactor.[1][2]Perform Calorimetry Studies: Before scaling up, use reaction calorimetry (e.g., RC1) to understand the reaction's thermal profile and determine the maximum safe addition rate and required cooling power. Implement Engineering Controls: Ensure the reactor is equipped with an adequate cooling jacket, an emergency quenching system, and a pressure relief valve.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction works perfectly in the lab with sulfuric acid, but I'm concerned about using it at a 100 L scale. What are the alternatives? A: This is a valid concern. While H₂SO₄ is effective, its corrosivity and the hazards of quenching are significant at scale.[7] Consider alternatives like Polyphosphoric Acid (PPA), which can sometimes offer better temperature control, or Eaton's reagent (P₂O₅ in methanesulfonic acid). Another modern approach involves using triphenylphosphine and iodine, which is milder but introduces different cost and purification challenges.[10] A thorough safety and cost analysis of each alternative is essential before making a change.

Q2: I'm observing a new, significant impurity on HPLC after scale-up that wasn't present in my lab experiments. What could it be? A: This is a classic example of impurity amplification.[1] The new impurity is likely a byproduct of a minor side reaction that is now favored due to extended reaction time, higher average temperature, or localized hot spots in the large reactor. To identify it, you will need to isolate it (e.g., via preparative HPLC) and characterize it (MS, NMR). Common culprits in Robinson-Gabriel syntheses are products from incomplete cyclization or degradation.

Q3: How do I handle the work-up of a large-scale reaction involving quenching concentrated acid? A: Safety is paramount. The standard procedure is a "reverse quench," where the acidic reaction mixture is added slowly and in a controlled manner to a large, well-stirred, and cooled vessel of ice or ice/water. This helps dissipate the heat of dilution. The reactor must be equipped with adequate ventilation to handle any fumes. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.

Q4: Is column chromatography a viable purification method for this compound at a multi-kilogram scale? A: While possible, large-scale column chromatography is often economically and practically challenging due to high solvent consumption and low throughput.[3] The primary goal at scale should be to develop a robust crystallization procedure that yields the product in the desired purity. Chromatography should be reserved as a final polishing step if absolutely necessary or for very high-value products.

Section 4: Scalable Protocol for this compound Synthesis

This protocol describes the Robinson-Gabriel synthesis at a 1 kg scale, with a focus on process control and safety.

Starting Material: 2-Benzamidoacetophenone (1.0 kg, 4.18 mol)

Reagent: Concentrated Sulfuric Acid (98%, ~3 L)

Procedure:

  • Reactor Setup: Prepare a clean, dry 10 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel (or pump for controlled addition). Ensure the reactor's cooling system is operational.

  • Reagent Charging: Charge the concentrated sulfuric acid (~3 L) to the reactor. Begin stirring and cool the acid to 0-5 °C using the reactor jacket.

    • Causality Note: Pre-cooling the acid allows for better control of the exotherm during the addition of the substrate.

  • Substrate Addition (Controlled): Add the 2-benzamidoacetophenone (1.0 kg) to the cold sulfuric acid in portions over 1-2 hours. Maintain the internal temperature below 15 °C throughout the addition.

    • Scale-Up Insight: Portion-wise or slow continuous addition is critical to manage the heat generated from dissolving the solid and the initial reaction.[2] This prevents temperature spikes that can lead to degradation.

  • Reaction Execution: After the addition is complete, slowly warm the reaction mixture to 20-25 °C (room temperature). Hold at this temperature and monitor the reaction progress every hour using a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 2-4 hours.

    • Self-Validation: Do not proceed to the next step until analysis confirms the consumption of the starting material to avoid isolating a mixture.

  • Reaction Quench (Reverse Quench): Prepare a separate 50 L reactor containing a stirred mixture of crushed ice and water (approx. 20 kg). Slowly transfer the reaction mixture from the primary reactor into the ice/water slurry over 1-2 hours, ensuring the quench vessel temperature does not exceed 25 °C.

    • Safety First: This is the most hazardous step. A slow, controlled addition into a large volume of ice is non-negotiable for thermal safety.

  • Product Isolation: The this compound will precipitate as a solid in the quench vessel. Stir the slurry for an additional 30 minutes to ensure complete precipitation. Collect the solid product by filtration.

  • Washing and Neutralization: Wash the filter cake thoroughly with water until the filtrate is neutral (check with pH paper). This removes residual sulfuric acid. A final wash with a cold 5% sodium bicarbonate solution can be performed, followed by another water wash.

  • Drying & Purification: Dry the crude solid under vacuum at 40-50 °C. The typical yield of crude product is 85-95%. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to achieve >99% purity.

Section 5: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up process.

G start Scale-Up Issue Encountered low_yield Problem: Low Yield start->low_yield purity_issue Problem: Poor Purity start->purity_issue safety_issue Problem: Safety Event (e.g., Exotherm) start->safety_issue incomplete_rxn Cause: Incomplete Reaction? low_yield->incomplete_rxn Check Conversion degradation Cause: Product Degradation? low_yield->degradation Check Impurity Profile side_reactions Cause: Side Reactions? purity_issue->side_reactions Analyze Byproducts bad_purification Cause: Inefficient Purification? purity_issue->bad_purification Review Work-up heat_transfer Cause: Poor Heat Transfer? safety_issue->heat_transfer sol_monitor Solution: - Monitor reaction (TLC/HPLC) - Increase temp/time cautiously - Improve mixing incomplete_rxn->sol_monitor sol_degradation Solution: - Lower reaction temperature - Control reagent addition rate - Check raw material stability degradation->sol_degradation sol_side_reactions Solution: - Improve temp control - Check stoichiometry - Perform calorimetry study side_reactions->sol_side_reactions sol_purification Solution: - Optimize work-up (washes) - Screen recrystallization solvents - Consider carbon treatment bad_purification->sol_purification sol_heat Solution: - Reduce addition rate - Use larger cooling jacket - Perform calorimetry study - Review reactor design heat_transfer->sol_heat

Caption: Troubleshooting workflow for scaling up this compound synthesis.

References

  • BenchChem Technical Support Team. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
  • Röder, T., et al. (2016). Safe and Fast Flow Synthesis of Functionalized Oxazoles with Molecular Oxygen in a Microstructured Reactor. Organic Process Research & Development.
  • BenchChem Technical Support. (2025). challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.
  • BenchChem Technical Support. (2025). Addressing challenges in scaling up FL118 synthesis. Benchchem.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • Lie, Y., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Shang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF.
  • ResearchGate. (n.d.). Robinson–Gabriel synthesis | Request PDF.

Sources

Technical Support Center: A Researcher's Guide to 5-Phenyloxazole Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for scientists and drug development professionals working with 5-phenyloxazole and its derivatives. This guide is designed to provide you with a deep understanding of the stability challenges associated with this heterocyclic scaffold and to offer practical, field-proven solutions to overcome them. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve current issues but also proactively design more robust experiments in the future.

Part 1: Foundational Knowledge - Understanding this compound Instability

This section addresses the fundamental chemical properties of the oxazole ring that contribute to its potential instability in various experimental settings.

Q1: What are the primary chemical vulnerabilities of the this compound ring?

A: The stability of the this compound ring is a delicate balance of its aromaticity and the inherent reactivity of its heteroatoms. While generally considered thermally stable, the oxazole ring possesses specific vulnerabilities that researchers must be aware of[1][2].

  • Susceptibility to Acid and Base Catalyzed Hydrolysis: The oxazole ring can undergo cleavage under both strongly acidic and basic conditions.

    • Acidic Conditions: The pyridine-like nitrogen at position 3 can be protonated, making the ring electron-deficient and highly susceptible to nucleophilic attack by water or other solvent molecules, leading to ring opening[3][4].

    • Basic Conditions: The C2 proton is the most acidic hydrogen on the oxazole ring[1][2]. Strong bases can deprotonate this position, initiating an electrocyclic ring-opening to form an unstable isonitrile intermediate, which can then degrade further[3][4].

  • Oxidative Cleavage: Strong oxidizing agents can cleave the oxazole ring[3]. This is a critical consideration in reactions involving permanganates, chromic acid, or ozone.

  • Photodegradation: Like many aromatic heterocyclic systems, this compound can be susceptible to degradation upon exposure to UV or even high-intensity visible light. This process can involve the formation of reactive oxygen species that attack the ring[5][6].

dot

Caption: Primary degradation pathways for the this compound ring.

Q2: How do common experimental parameters (pH, solvent, temperature) affect stability?

A: The interplay of experimental parameters is crucial. Understanding these effects allows for rational optimization of your reaction or storage conditions.

  • pH: This is arguably the most critical factor. The stability of many pharmaceuticals is highly pH-dependent, as pH dictates the ionization state of the molecule and can catalyze degradation reactions like hydrolysis[7][8]. For this compound, extreme pH values (<4 or >9) should be avoided. The optimal pH for stability is typically in the neutral to slightly acidic range (pH 5-7), where both acid- and base-catalyzed hydrolysis are minimized[9].

  • Solvent Choice: The polarity of the solvent can influence stability. Polar protic solvents (e.g., water, methanol) can participate directly in hydrolysis reactions. While polar solvents may be necessary for solubility, using a less nucleophilic polar aprotic solvent like acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) may offer better stability, especially if trace amounts of acid or base are present[10]. Always use anhydrous solvents when possible, as water is a key reactant in hydrolysis[3].

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. This compound is thermally stable at its boiling point, but in solution, elevated temperatures will accelerate underlying degradation pathways like hydrolysis and oxidation[1][2]. For storage and sensitive reactions, maintaining low temperatures (e.g., 2-8°C or -20°C) is highly recommended[11].

Part 2: Troubleshooting Guide - Diagnosing and Solving Instability in Real-Time

This section provides a systematic approach to identifying and resolving stability issues during your experiments.

Problem 1: My this compound solution is rapidly losing purity, as confirmed by HPLC/TLC. How do I identify the cause?

A: A rapid loss of purity points to an active degradation process. A systematic, stepwise investigation is the most efficient way to pinpoint the root cause. Follow this diagnostic workflow:

// Nodes start [label="Purity Loss Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="1. Measure Solution pH", fillcolor="#F1F3F4", fontcolor="#202124"]; is_extreme_ph [label="Is pH < 4 or > 9?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Buffer solution to pH 5-7", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="2. Review Solvent Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; is_protic_wet [label="Is solvent protic (e.g., H2O, MeOH)?\nIs it anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Action: Switch to anhydrous polar aprotic solvent (ACN, DMF)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_light [label="3. Assess Light Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; is_exposed [label="Is solution exposed to UV\nor direct lab light?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protect_light [label="Action: Use amber vials, cover with foil", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="4. Check Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; is_high_temp [label="Is solution stored/run at > RT?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Action: Store at 2-8°C or run reaction at lower temp", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_ph; check_ph -> is_extreme_ph; is_extreme_ph -> adjust_ph [label="Yes"]; is_extreme_ph -> check_solvent [label="No"]; adjust_ph -> end; check_solvent -> is_protic_wet; is_protic_wet -> change_solvent [label="Yes"]; is_protic_wet -> check_light [label="No"]; change_solvent -> end; check_light -> is_exposed; is_exposed -> protect_light [label="Yes"]; is_exposed -> check_temp [label="No"]; protect_light -> end; check_temp -> is_high_temp; is_high_temp -> lower_temp [label="Yes"]; is_high_temp -> end [label="No, consult further"]; lower_temp -> end; }

Sources

Technical Support Center: A Troubleshooting Guide for 5-Phenyloxazole Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve high-purity crystalline this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of for crystallization?

A1: Understanding the fundamental properties of this compound is the first step to a successful crystallization. Key properties include:

PropertyValueSource(s)
CAS Number 1006-68-4[1]
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 37-39 °C[1]
Boiling Point ~264 °C (estimated)[1]
Storage 2-8 °C[1]

The relatively low melting point of this compound is a critical parameter. It indicates that "oiling out," where the compound separates as a liquid instead of a solid, can be a potential issue if the crystallization solution becomes supersaturated at a temperature above its melting point. The oxazole ring imparts some polarity, while the phenyl group is non-polar, suggesting solubility in a range of organic solvents.

Q2: What are the most common impurities I might encounter in crude this compound?

A2: Impurities in your crude product can significantly hinder crystallization by interfering with lattice formation.[2][3][4] The nature of these impurities largely depends on the synthetic route used. For instance, in a Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, common impurities may include unreacted starting materials, the dehydrating agent, and side-products from incomplete cyclization.[5][6]

Q3: How do these impurities affect the crystallization process?

A3: Impurities can have several detrimental effects on crystallization. They can:

  • Inhibit crystal nucleation: By interacting with this compound molecules, impurities can disrupt the formation of stable crystal nuclei.[7]

  • Be incorporated into the crystal lattice: This reduces the purity of your final product.[2]

  • Alter crystal morphology: Impurities can affect the shape and size of your crystals.[4]

  • Increase the solubility of this compound: This can lead to lower yields.

Troubleshooting Guide: From Stubborn Solutions to Perfect Crystals

This section addresses specific problems you might face during the crystallization of this compound.

Problem 1: My this compound refuses to crystallize, even after cooling.

This is a common issue often related to supersaturation or nucleation problems.

  • Is your solution supersaturated? A solution must be supersaturated for crystallization to occur.[8] If your solution is too dilute, crystallization will not happen.

    • Solution: Try to induce supersaturation by slowly evaporating the solvent.[9] You can do this by leaving the flask partially open in a fume hood or by gently blowing a stream of nitrogen over the solution.

  • Are there nucleation sites? Sometimes, a supersaturated solution needs a "push" to start forming crystals.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask below the solvent level.[10][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny crystal to your supersaturated solution.[10] This "seed" will act as a template for further crystal growth.

    • Solution 3: Lower the Temperature. Try cooling the solution further in an ice-salt bath.[10]

Problem 2: My this compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, and the solution becomes saturated at a temperature above the solute's melting point. Given the low melting point of this compound (37-39 °C), this is a significant risk.

  • Solution 1: Lower the crystallization temperature. Try to induce crystallization at a temperature below the melting point of this compound.

  • Solution 2: Use a lower-boiling point solvent. If possible, choose a solvent with a lower boiling point.

  • Solution 3: Increase the solvent volume. Add more solvent to the hot solution to ensure that it does not become saturated until it has cooled to a temperature below the melting point of your compound. You can then slowly evaporate the solvent to achieve supersaturation at a lower temperature.

Problem 3: The resulting crystals are very small or appear impure.

The rate of crystal growth significantly impacts the size and purity of your crystals. Rapid crystallization tends to trap impurities and result in small, poorly formed crystals.

  • Solution: Slow down the cooling process.

    • Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Insulate the flask by wrapping it in a paper towel or placing it in a beaker filled with an insulating material like vermiculite.

Problem 4: The crystallization yield is very low.

A low yield can be frustrating, and several factors can contribute to it.

  • Was too much solvent used? Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

    • Solution: Before you begin, perform small-scale solubility tests to determine the optimal solvent and the minimum amount needed for dissolution at high temperatures. If you've already completed the crystallization, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Did you wash the crystals with a warm solvent? Washing your collected crystals with a solvent that is not ice-cold can redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash your crystals.

The following diagram illustrates a general troubleshooting workflow for this compound crystallization:

G start Start Crystallization no_xtals No Crystals Form start->no_xtals After cooling oiling_out Compound Oils Out start->oiling_out During cooling small_impure Small/Impure Crystals start->small_impure After filtration low_yield Low Yield start->low_yield After drying scratch Scratch Flask no_xtals->scratch Troubleshoot seed Add Seed Crystal no_xtals->seed Troubleshoot reduce_solvent Reduce Solvent Volume no_xtals->reduce_solvent Troubleshoot lower_temp Lower Crystallization Temp oiling_out->lower_temp Troubleshoot change_solvent Change to Lower BP Solvent oiling_out->change_solvent Troubleshoot add_solvent Add More Solvent oiling_out->add_solvent Troubleshoot slow_cooling Slow Down Cooling Rate small_impure->slow_cooling Troubleshoot check_solvent_vol Optimize Solvent Volume low_yield->check_solvent_vol Troubleshoot check_wash_temp Use Ice-Cold Wash low_yield->check_wash_temp Troubleshoot success Pure Crystals Obtained scratch->success seed->success reduce_solvent->success lower_temp->success change_solvent->success add_solvent->success slow_cooling->success check_solvent_vol->success check_wash_temp->success G cluster_0 Recrystallization Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath filter_wash Vacuum Filtration & Ice-Cold Wash ice_bath->filter_wash dry Drying filter_wash->dry end Pure Crystalline This compound dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • Vertex AI Search. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Chemistry LibreTexts. 3.5E: Initiating Crystallization. (2022).
  • ChemicalBook. This compound.
  • Homework.Study.com. Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
  • Chemistry LibreTexts. 3.5: Inducing Recrystallization. (2025).
  • CrystEngComm. Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). DOI:10.1039/D1CE01721G.
  • Recrystallization1.
  • Chemistry For Everyone. How Do Impurities Affect Crystal Structures? (2025).
  • ResearchGate. The influence of impurities and solvents on crystallization.
  • Wikipedia. Crystallization.
  • Recrystallization.
  • Mirai Intex. Crystallization process: how does crystallization work. (2024).
  • Handbook of Industrial Crystallization. The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press & Assessment.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. Recrystallization (chemistry).
  • UCL Discovery. Synthesis and photostability of 1,4-bis(5-phenyloxazol-2-yl)benzene - (POPOP) structural isomers and their trimethylsilyl derivatives.
  • Recrystallization.
  • Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • Wikipedia. Robinson–Gabriel synthesis.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were.

Sources

minimizing side reactions in the C-H activation of oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-H Activation of Oxazoles

Welcome to the technical support center for C-H activation of oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the oxazole core. The inherent electronic properties of the oxazole ring present unique challenges, primarily in controlling regioselectivity and preventing unwanted side reactions. This resource provides in-depth, mechanistically-grounded answers to common problems encountered in the lab.

Frequently Asked Questions: Core Principles

This section addresses fundamental concepts that govern the reactivity and selectivity of C-H activation on the oxazole scaffold.

Q1: What are the key reactive sites on an oxazole ring for C-H activation, and what dictates their reactivity?

A: The oxazole ring has three C-H bonds at the C2, C4, and C5 positions. Their reactivity is dictated by a combination of acidity and electron density:

  • C2-H: This is the most acidic proton on the ring due to the inductive effect of the adjacent oxygen and nitrogen atoms. Reactions proceeding through a deprotonation or a non-concerted metalation-deprotonation (nCMD) mechanism often favor this site.[1][2]

  • C5-H: This position is the most electron-rich and nucleophilic carbon on the ring.[2] Therefore, it is the most susceptible to electrophilic attack. Reactions that follow a concerted metalation-deprotonation (CMD) or electrophilic-type substitution pathway preferentially occur at C5.[1][2][3]

  • C4-H: This position is generally the least reactive of the three. Functionalization at C4 is less common and typically requires specific directing groups or blocking of the more reactive C2 and C5 positions.[2][4]

The central challenge in oxazole C-H activation is overcoming the innate preference for C2 functionalization (due to acidity) to achieve selective reaction at the C5 position, or vice-versa, depending on the synthetic goal.

Q2: What are the most common side reactions observed during the transition-metal-catalyzed C-H functionalization of oxazoles?

A: Researchers frequently encounter several classes of side reactions:

  • Poor Regioselectivity: The most common issue is obtaining a mixture of C2 and C5-functionalized isomers. This arises from competition between the deprotonative pathway at C2 and the CMD pathway at C5.[1][3][5]

  • Homocoupling of the Coupling Partner: Particularly in palladium-catalyzed arylations with aryl halides, the formation of biaryl byproducts (Ar-Ar) is a frequent problem that consumes the coupling partner and complicates purification.[6]

  • Multiple Functionalizations: If the reaction conditions are too harsh or the reaction is run for too long, di-substituted products (e.g., 2,5-diaryloxazoles) can form, reducing the yield of the desired mono-functionalized product.

  • Oxazole Ring Decomposition: The oxazole ring can be unstable under certain conditions. Strong bases like organolithium reagents can cause deprotonation at C2 followed by ring-opening to form an isonitrile tautomer, which may or may not be productive in the subsequent coupling.[2][7] High temperatures and prolonged reaction times can also lead to degradation.[8]

Troubleshooting Guide 1: Poor Regioselectivity in Direct Arylation

This is the most prevalent challenge. The choice of catalyst, ligand, base, and solvent creates a delicate balance between two competing mechanistic pathways, which dictates the final product ratio.

// Connections Solvent -> CMD [label="Polar (DMA, NMP)\nFavors CMD"]; Solvent -> nCMD [label="Nonpolar (Toluene, Dioxane)\nFavors C2 path"]; Ligand -> CMD [label="e.g., SPhos, RuPhos\n(in polar solvent)"]; Ligand -> nCMD [label="e.g., t-Bu3P, Cy-JohnPhos\n(in nonpolar solvent)"]; Base -> CMD [label="Weaker (K2CO3, KOAc)\nFavors CMD"]; Base -> nCMD [label="Stronger (KOtBu, Cs2CO3)\nFavors C2 path"];

CMD -> C5; nCMD -> C2; } ` Figure 1. Logical workflow for controlling regioselectivity in oxazole direct arylation.

Q: My palladium-catalyzed direct arylation is producing a mixture of C2 and C5 isomers. How can I selectively obtain the C5-arylated product?

A: To favor C5-arylation, you must promote the Concerted Metalation-Deprotonation (CMD) pathway, which is sensitive to the electronic character of the C5-H bond.[3] This mechanism is generally favored under the following conditions:

  • Solvent: Use polar aprotic solvents like N,N-Dimethylacetamide (DMA), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents help stabilize the charged intermediates involved in the CMD transition state.[3][5]

  • Base: Employ a weaker inorganic base. Potassium carbonate (K₂CO₃) or potassium acetate (KOAc) are excellent choices.[4] Strong bases will preferentially deprotonate the acidic C2 position, leading to the undesired isomer.[3]

  • Ligand: Specific phosphine ligands are crucial. Ligands like Buchwald's SPhos (6 in Strotman et al.) or JohnPhos are often effective when paired with a polar solvent.[5]

  • Additive: The addition of pivalic acid (PivOH) is often beneficial. It can act as a proton shuttle in the CMD mechanism, facilitating the C-H cleavage step.[5][7]

Q: Conversely, how do I achieve high selectivity for the C2-arylated product?

A: C2-arylation proceeds via deprotonation of the most acidic C2 proton.[3][5] To favor this pathway, you should use conditions that promote formal deprotonation:

  • Solvent: Use nonpolar solvents such as toluene, dioxane, or xylenes. These solvents disfavor the polar CMD transition state required for C5 activation.[3][5]

  • Base: A strong base is required to effectively deprotonate the C2 position. Potassium tert-butoxide (KOt-Bu), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are commonly used.[1][3]

  • Ligand: Electron-rich, bulky monophosphine ligands are highly effective. Tri-tert-butylphosphine (P(t-Bu)₃) or specific Buchwald ligands like RuPhos (3 in Strotman et al.) have been shown to provide excellent C2 selectivity in nonpolar solvents.[5][7]

Data Summary: Conditions for Regiodivergent Oxazole Arylation

The following table summarizes typical conditions reported by Strotman et al. for achieving high regioselectivity in the direct arylation of unsubstituted oxazole with aryl halides.[5]

ParameterC5-Selective ArylationC2-Selective ArylationRationale for Selectivity
Catalyst Pd(OAc)₂Pd(OAc)₂Palladium(II) acetate is a common precatalyst.
Ligand SPhos or JohnPhos-typeRuPhos or P(t-Bu)₃Ligand choice is critical for directing the catalyst to the desired site.
Base K₂CO₃ (weaker)K₂CO₃ or Cs₂CO₃ (stronger)Base strength dictates which proton is abstracted (kinetic C2 vs. thermodynamic).
Solvent DMA (polar)Toluene (nonpolar)Solvent polarity stabilizes different transition states (CMD vs. deprotonation).
Additive Pivalic Acid (PivOH)Pivalic Acid (PivOH)Acts as a proton shuttle, accelerating the C-H activation step for both pathways.
Temperature ~110 °C~110 °CSufficient thermal energy is needed for catalytic turnover.
Selectivity >100:1 for C5>100:1 for C2High selectivity is achievable by carefully controlling these parameters.

Troubleshooting Guide 2: Low Yield and Catalyst/Substrate Instability

Q: My reaction is sluggish, gives low yields, and I see significant starting material decomposition. What are the likely causes and solutions?

A: This often points to issues with catalyst deactivation or instability of the oxazole ring itself under the reaction conditions.

  • Cause 1: Catalyst Poisoning. The nitrogen atom of the oxazole can coordinate to the metal center, potentially leading to catalyst inhibition or undesired reaction pathways.[9]

    • Solution: Increasing the ligand-to-metal ratio can sometimes mitigate this by ensuring the metal center remains coordinated to the phosphine. Using a pre-formed catalyst complex can also improve performance and reproducibility.[6][7]

  • Cause 2: Oxazole Ring Opening. As mentioned, strong bases can lead to a ring-opened isonitrile species.[2][7] While sometimes productive, this intermediate can also lead to decomposition pathways. High temperatures can also degrade the oxazole ring.[8]

    • Solution: If C2-selectivity is not required, switch to the milder C5-selective conditions (weaker base, polar solvent). If C2-selectivity is necessary, carefully titrate the amount of strong base or consider a less aggressive base like Cs₂CO₃ over KOt-Bu. Lowering the reaction temperature and monitoring for the shortest possible reaction time can also prevent degradation.

  • Cause 3: Inefficient Oxidant/Reductant System (for non-dehydrogenative coupling). Some C-H activation cycles, particularly with Rh(III) or Pd(II) catalysts, require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[10] If this oxidant is inefficient or consumed, the catalytic cycle will halt.

    • Solution: Ensure the oxidant is fresh and completely dry. In some cases, switching to a catalytic oxidant system with O₂ (air) or another terminal oxidant can improve sustainability and efficiency, though this requires re-optimization.[10]

Experimental Protocols

The following are detailed, step-by-step protocols adapted from validated literature procedures for achieving selective arylation.[5]

Protocol 1: Highly Selective C5-Arylation of Oxazole

G

Method A (adapted from Strotman et al., 2010) [5]

  • Vessel Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), phosphine ligand 6 (SPhos, 20.5 mg, 0.05 mmol, 10 mol%), potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv), and pivalic acid (20.4 mg, 0.2 mmol, 0.4 equiv).

  • Reactant Addition: Add the aryl halide (0.5 mmol, 1.0 equiv) to the vial.

  • Inerting: Seal the vial with a Teflon-lined cap, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent/Substrate Addition: Through the septum, add oxazole (69 mg, 1.0 mmol, 2.0 equiv) followed by anhydrous N,N-Dimethylacetamide (DMA, 2.5 mL, 0.2 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 16 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by silica gel flash chromatography to yield the pure 5-aryloxazole product.

Protocol 2: Highly Selective C2-Arylation of Oxazole

Method C (adapted from Strotman et al., 2010) [5]

  • Vessel Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), phosphine ligand 3 (RuPhos, 23.3 mg, 0.05 mmol, 10 mol%), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv). Note: For challenging substrates like 2-halopyridines, Cs₂CO₃ may provide better selectivity.[5]

  • Reactant Addition: Add the aryl halide (0.5 mmol, 1.0 equiv) to the vial.

  • Inerting: Seal the vial and place it under an inert atmosphere of nitrogen or argon using a standard Schlenk line or glovebox.

  • Solvent/Substrate Addition: Add anhydrous toluene (2.5 mL, 0.2 M) followed by oxazole (69 mg, 1.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 16 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the pure 2-aryloxazole product.

References

  • Basak, S., Dutta, S., & Maiti, D. (2021). Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. Chemistry – A European Journal, 27(41), 10533-10557. [Link]
  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(20), 3511-3512. [Link]
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2011). Transition Metal-Catalyzed C–H Arylation of Heterocycles. Chemical Reviews, 111(7), 4671-4713.
  • Jadhav, A. M., & Shaikh, A. A. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 4970. [Link]
  • Lassalas, P., Verrier, C., Théveau, L., et al. (2011). Scope of the C5-arylation of oxazole. Tetrahedron Letters, 52(40), 5139-5143.
  • Lassalas, P., Verrier, C., Théveau, L., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584-1601. [Link]
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]
  • Verrier, C., Lassalas, P., Théveau, L., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584-1601. [Link]
  • (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of C–H Bonds. Accounts of Chemical Research, 42(8), 1074-1086.
  • Strotman, N. A., Chobanian, H. R., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]
  • Ackermann, L. (Ed.). (2010). C–H Activation. Topics in Current Chemistry, Vol. 292. Springer. [Link]
  • Wencel-Delord, J., & Glorius, F. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Gandeepan, P., & Ackermann, L. (2018). C–H Activation: Toward Sustainability and Applications.
  • Hoarau, C., et al. (2012). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Chemistry – A European Journal, 18(22), 6962-6972.

Sources

Technical Support Center: Enhancing the Quantum Yield of 5-Phenyloxazole Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phenyloxazole fluorescent probes. This guide is designed to provide in-depth, practical strategies and troubleshooting advice to help you maximize the quantum yield of your probes, a critical factor for enhancing sensitivity and performance in fluorescence-based assays and imaging.

Here, we move beyond simple protocols to explain the underlying principles of fluorescence enhancement. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to rationally design and optimize your this compound probes for superior performance.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it a critical parameter for my this compound probe?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe.[1][2] A higher quantum yield indicates that a larger fraction of the absorbed light is converted into fluorescent signal, resulting in a brighter probe. For researchers, a high quantum yield is crucial as it directly impacts the sensitivity of your assays, improves signal-to-noise ratios in imaging, and can reduce the required probe concentration, minimizing potential cytotoxicity.

Q2: My this compound probe has a low quantum yield. What are the most common initial steps to troubleshoot this?

A2: A low quantum yield can stem from several factors. Here's a logical progression for initial troubleshooting:

  • Verify Probe Purity and Integrity: Impurities can act as quenchers. Confirm the purity of your probe using techniques like HPLC and NMR. Ensure the probe has not degraded during storage.

  • Optimize Solvent Conditions: The polarity and viscosity of the solvent can significantly influence the quantum yield.[3][4][5] Experiment with a range of solvents to identify an environment that minimizes non-radiative decay pathways.

  • Check for Aggregation: At high concentrations, fluorescent probes can form aggregates, which often leads to self-quenching and a decrease in quantum yield. Measure the absorbance spectrum at different concentrations; deviations from the Beer-Lambert law can indicate aggregation.

  • Re-evaluate Excitation Wavelength: Ensure you are using the optimal excitation wavelength corresponding to the absorption maximum of your probe.[6] Using a suboptimal wavelength will lead to inefficient excitation and consequently, lower fluorescence emission.[6]

Q3: How do chemical modifications to the this compound core structure affect quantum yield?

A3: Structural modifications are a powerful tool for tuning the photophysical properties of this compound probes. The key is to influence the electronic properties and rigidity of the molecule.

  • Electron-Donating and Withdrawing Groups: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can alter the intramolecular charge transfer (ICT) character of the excited state.[7][8] This can be strategically used to enhance quantum yield, though the effect is highly dependent on the position of the substituent.[7]

  • Steric Hindrance and Rigidity: Increasing the rigidity of the probe can suppress non-radiative decay pathways, such as molecular vibrations and rotations, leading to a higher quantum yield.[6][7] This can be achieved by introducing bulky substituents that restrict bond rotation or by incorporating the oxazole ring into a more rigid fused-ring system.

Q4: Can the quantum yield of my probe change when it binds to its biological target?

A4: Yes, and this is often a desirable characteristic for a "turn-on" fluorescent probe. Many this compound probes are designed to have a low quantum yield in their free, unbound state in aqueous solution.[9] Upon binding to a target molecule, such as a protein or nucleic acid, the probe's local environment changes. This can restrict rotational freedom and shield the probe from solvent-induced quenching, leading to a significant increase in fluorescence quantum yield.[9]

Troubleshooting Guides

Issue 1: Consistently Low Quantum Yield in Aqueous Buffers

You've synthesized a novel this compound probe for biological imaging, but its quantum yield in standard phosphate-buffered saline (PBS) is disappointingly low, resulting in poor signal in cell-based assays.

Causality Analysis:

Aqueous environments can be detrimental to the quantum yield of many fluorophores, including 5-phenyloxazoles, for several reasons:

  • Polarity Effects: Water is a highly polar solvent that can promote non-radiative decay pathways, particularly for probes with significant intramolecular charge transfer (ICT) character.

  • Quenching by Solvent Molecules: Water molecules can quench fluorescence through various mechanisms, including hydrogen bonding.

  • Hydrophobic Aggregation: Poorly soluble probes may aggregate in aqueous buffers, leading to self-quenching.

Troubleshooting Workflow

A Low Quantum Yield in Aqueous Buffer B Investigate Solvent Effects A->B C Assess Probe Solubility and Aggregation A->C D Structural Modification Strategy A->D E Measure Quantum Yield in Solvents of Varying Polarity (e.g., Toluene, Dioxane, Acetonitrile, Ethanol) B->E F Analyze Absorbance vs. Concentration Plot for Beer's Law Deviation C->F G Dynamic Light Scattering (DLS) to Detect Aggregates C->G H Introduce Solubilizing Groups (e.g., sulfonates, polyethylene glycol) D->H I Incorporate Bulky Groups to Induce Rigidity D->I J Optimize Probe Structure Based on Findings E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for low quantum yield in aqueous buffers.

Step-by-Step Mitigation Protocol:
  • Systematic Solvent Study:

    • Prepare stock solutions of your this compound probe in a range of solvents with varying polarities (e.g., toluene, chloroform, acetonitrile, ethanol, and water).

    • Measure the absorbance and fluorescence emission spectra for each solution.

    • Calculate the relative quantum yield in each solvent using a well-characterized standard.[10]

    • This will reveal the sensitivity of your probe to the solvent environment and guide further optimization.

  • Aggregation Analysis:

    • Prepare a series of dilutions of your probe in the aqueous buffer of interest.

    • Measure the absorbance at the λmax for each concentration.

    • Plot absorbance versus concentration. A linear relationship indicates that the probe is not aggregating. Deviations from linearity at higher concentrations suggest aggregation.

    • If aggregation is suspected, consider introducing hydrophilic moieties (e.g., sulfonate groups or short PEG chains) to the probe structure to improve aqueous solubility.

  • Structural Rigidification:

    • If the quantum yield is consistently low across all solvents, this may indicate that internal conversion due to molecular vibrations is a primary deactivation pathway.

    • Consider synthetic modifications that increase the rigidity of the this compound core. This could involve introducing bulky substituents that sterically hinder free rotation of the phenyl ring or creating a more planar, fused-ring system.

Issue 2: Photobleaching and Poor Signal Stability During Live-Cell Imaging

Your this compound probe initially provides a good signal, but it rapidly photobleaches under the microscope's excitation light, preventing long-term imaging experiments.

Causality Analysis:

Photobleaching is the irreversible photochemical destruction of a fluorophore. It is often exacerbated by:

  • High Excitation Power: Intense illumination increases the rate of photobleaching.

  • Presence of Molecular Oxygen: Reactive oxygen species generated during fluorescence excitation can degrade the fluorophore.

  • Inherent Photostability of the Fluorophore: The chemical structure of the probe itself is a key determinant of its photostability.

Troubleshooting Workflow

A Rapid Photobleaching B Optimize Imaging Parameters A->B C Modify Imaging Medium A->C D Enhance Intrinsic Photostability A->D E Reduce Excitation Power and Exposure Time B->E F Use Neutral Density Filters B->F G Add Antifade Reagents (e.g., Trolox, Ascorbic Acid) to Medium C->G H Incorporate Electron-Rich Moieties into Probe Structure D->H I Introduce Halogen Atoms (e.g., F, Cl) D->I J Synthesize and Test New Probe Derivatives E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for photobleaching.

Step-by-Step Mitigation Protocol:
  • Optimize Imaging Conditions:

    • Reduce the excitation laser power to the minimum level required for adequate signal detection.

    • Decrease the exposure time and increase the camera gain.

    • Use time-lapse imaging with the longest possible interval between acquisitions.

    • Protect your samples from ambient light as much as possible.[11]

  • Use Antifade Reagents:

    • Supplement your imaging medium with commercially available antifade reagents or antioxidants like Trolox or ascorbic acid. These molecules help to quench reactive oxygen species that contribute to photobleaching.

  • Rational Design for Enhanced Photostability:

    • If optimization of imaging conditions is insufficient, consider redesigning the probe.

    • Introducing electron-rich aromatic systems can sometimes improve photostability by delocalizing the excited state energy.

    • Strategic halogenation of the aromatic rings can also enhance photostability in some cases, although this may also affect the quantum yield.

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method of Williams et al., which is a widely used and reliable technique for determining the relative fluorescence quantum yield of a sample.[10]

Materials and Equipment:
  • Fluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, or a well-characterized dye with similar spectral properties to your sample)[12]

  • Solvent of choice (spectroscopic grade)

Procedure:
  • Prepare Stock Solutions: Prepare stock solutions of your this compound probe and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of at least five dilutions with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.[10] It is crucial to keep the absorbance below 0.1 to minimize inner filter effects.[10][12]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.[12]

  • Measure Fluorescence Emission:

    • For each solution, record the corrected fluorescence emission spectrum using the fluorometer.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.[12]

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting lines for both the sample (Gradₓ) and the standard (Gradₛₜ). The plot should be linear.

    • Calculate the quantum yield of your sample (Φₓ) using the following equation:[10]

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φₛₜ is the quantum yield of the standard

      • Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively

      • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1)

Data Presentation

Table 1: Example Data for Quantum Yield Determination of a this compound Probe

SampleConcentration (µM)Absorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
Standard10.0211.5 x 10⁶
(Quinine Sulfate)20.0423.0 x 10⁶
30.0634.5 x 10⁶
40.0846.0 x 10⁶
50.1057.5 x 10⁶
This compound10.0251.0 x 10⁶
Probe X20.0502.0 x 10⁶
30.0753.0 x 10⁶
40.1004.0 x 10⁶
50.1255.0 x 10⁶

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • JASCO. (2021, March 10). Fluorescence quantum yield measurement.
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • ACS Publications. (2012, January 11). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles.
  • Resch-Genger, U., Hoffmann, K., Nietzschmann, F., & Engel, A. (2005). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. In Springer eBooks (pp. 329–358). [Link]
  • ResearchGate. (2015, June 1). What's wrong with my quantum yield measurement?
  • ResearchGate. (n.d.). Plot of fluorescence quantum yield (ϕf) Vs ET(30) of different solvents.
  • Royal Society of Chemistry. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics, 22(3), 1035-1043.
  • Guimarães, T. H., et al. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society.
  • Elsevier. (2025, October 10). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles.
  • ResearchGate. (n.d.). Solvent effects on the fluorescence properties, as summarized in Table S1 (Supporting Information).
  • ResearchGate. (2025, August 9). Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM.
  • YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection.
  • Amanote Research. (n.d.). (PDF) Synthesis, Characterization, and Photophysical and.
  • ResearchGate. (n.d.). Fluorescence quantum yields (ΦF) of PNox derivatives in several solvents of different polarity.

Sources

Technical Support Center: Overcoming Inconsistent Results in 5-Phenyloxazole Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

print(google_search.search(queries=["5-phenyloxazole stability in DMSO", "this compound solubility in aqueous buffer", "lipophilicity of this compound clogp", "this compound aggregation behavior in bioassays", "this compound interaction with plasticware", "this compound metabolism by cells in culture", "assay interference by this compound fluorescence", "quality control for small molecule stock solutions", "impact of cell density on bioassay results", "troubleshooting edge effects in microplates"]))

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its derivatives. This guide is designed to provide in-depth troubleshooting advice and best practices to help you overcome inconsistent results and ensure the reliability and reproducibility of your bioassays. As scientists, we understand that variability can arise from multiple factors, from the inherent properties of a small molecule to subtle variations in experimental execution. This resource is structured to help you systematically identify and address these challenges.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered when working with this compound.

Q1: My IC50 values for this compound are shifting between experiments. What is the most likely cause?

A: The most common culprits for shifting IC50 values are inconsistencies in compound handling and storage, leading to variations in the effective concentration of the active compound.[1][2] This can be due to degradation of the compound in solution, repeated freeze-thaw cycles of stock solutions, or issues with solvent evaporation. Cell-based factors, such as using cells at different passage numbers or variable cell densities at the time of treatment, can also significantly impact results.[3][4]

Q2: I'm observing high background noise or autofluorescence in my assay. Could the this compound be the cause?

A: Yes, it's possible. Like many aromatic heterocyclic compounds, this compound has the potential to interfere with fluorescence-based assays. It is crucial to run proper controls, including wells with the compound alone (no cells or other reagents) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If interference is confirmed, you may need to switch to a different detection method, such as a luminescence or absorbance-based readout.[5]

Q3: Why am I seeing poor reproducibility in my cell-based assays with this compound?

A: Poor reproducibility in cell-based assays is a multifaceted issue.[6][7] Key factors include the health and state of your cells (e.g., passage number, confluency, potential mycoplasma contamination), inconsistencies in cell seeding, and variations in incubation times.[3][4][8] Additionally, the way the compound is prepared and diluted can introduce variability. For instance, if the compound precipitates out of solution when added to aqueous media, the effective concentration will be lower and inconsistent.

Q4: What is the best way to prepare and store this compound stock solutions?

A: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO.[1] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the biology of your assay system. A vehicle control (DMSO alone) is essential.[9]

In-Depth Troubleshooting Guides

Issue 1: High Variability in Potency (IC50/EC50) Values

Inconsistent potency measurements are a significant roadblock in drug discovery and development. This section provides a systematic approach to diagnosing and resolving this issue.

Potential Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution & Preventative Measures
Compound Instability/Degradation This compound, like many small molecules, can degrade over time, especially when in solution and exposed to light, air, or repeated temperature changes. This reduces the concentration of the active compound, leading to a perceived loss of potency.[1][2]Solution: Prepare fresh serial dilutions for each experiment from a master stock. Prevention: Store stock solutions in small, single-use aliquots in desiccated conditions at -80°C. Protect from light by using amber vials. Perform a quality control check on your stock solution periodically using methods like HPLC-MS.
Solubility Issues This compound is a lipophilic compound and may have poor aqueous solubility.[10] If the compound precipitates when diluted into aqueous assay buffer or cell culture media, the actual concentration in solution will be lower and more variable than the nominal concentration.Solution: Visually inspect your dilutions for any signs of precipitation. Prevention: Determine the maximum soluble concentration in your assay media. Avoid "shock" precipitation by performing serial dilutions in a stepwise manner, ensuring thorough mixing at each step. Consider using a lower percentage of organic solvent if tolerated by the assay.
Inconsistent Cell State The physiological state of cells can dramatically influence their response to a compound. Factors like cell passage number, density, and cell cycle phase can alter the expression of the drug target or affect downstream signaling pathways.[3][4][6]Solution: If you suspect inconsistent cell health, perform a cell viability assay on your current culture. Prevention: Use cells within a defined, narrow passage number range. Standardize cell seeding density and allow cells to adhere and normalize for a consistent period before adding the compound.
Assay Timing and Kinetics The observed potency of a compound can be highly dependent on the incubation time. If the compound is unstable in media or is metabolized by the cells, its effective concentration may decrease over a long incubation period.Solution: Perform a time-course experiment to determine the optimal assay endpoint. Prevention: Based on the time-course data, select and standardize the incubation time for all future experiments.
Issue 2: Poor Signal-to-Noise Ratio or High Background

A low signal-to-noise ratio can mask real biological effects and make it difficult to obtain reliable data.

Potential Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution & Preventative Measures
Compound Interference This compound is an aromatic molecule and may possess intrinsic fluorescent or light-absorbing properties that interfere with the assay readout. This is a common issue in high-throughput screening.[9][10]Solution: Run a control plate with the compound dilutions in assay buffer without cells or enzymes to quantify its contribution to the signal. Prevention: If interference is significant, consider switching to an alternative detection method (e.g., from fluorescence to luminescence) that is less susceptible to compound interference.
Inadequate Blocking or Washing In cell-based assays like In-Cell Westerns or ELISAs, insufficient blocking or washing can lead to high background due to non-specific binding of antibodies or detection reagents.[8]Solution: Review and optimize your blocking and washing steps. Try different blocking agents or increase the duration and number of washes. Prevention: Adhere to a validated and standardized protocol for all washing and blocking steps.
Cell Seeding Non-uniformity An uneven distribution of cells across the microplate wells will result in high well-to-well variability and can contribute to background noise.[4][5]Solution: After seeding, visually inspect the plate under a microscope to confirm even cell distribution. Prevention: Ensure your cell suspension is homogenous before and during plating. Use proper pipetting techniques to avoid introducing bubbles and to dispense cells evenly.
Assay Reagent Quality Degradation of assay reagents, such as enzymes, substrates, or antibodies, can lead to a weaker specific signal and/or increased background.Solution: Test the performance of your reagents using established positive and negative controls. Prevention: Store all reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of sensitive reagents.

Best Practices and Protocols

Adhering to standardized protocols is paramount for achieving reproducible results.[11][12]

Protocol: Preparation of this compound Stock and Working Solutions
  • Master Stock Preparation (e.g., 10 mM):

    • Weigh out the required amount of this compound solid in a fume hood.

    • Add high-quality, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (e.g., to 37°C) can be used if necessary, but avoid excessive heat.

    • Dispense into small, single-use aliquots (e.g., 20 µL) in amber, low-retention microtubes.

    • Store at -80°C.

  • Intermediate Dilution Plate Preparation:

    • Thaw a single aliquot of the master stock solution.

    • Perform serial dilutions in 100% DMSO in a polypropylene microplate to create a concentration range for your experiment. This minimizes the compound's exposure to aqueous environments where it may be less stable or soluble.

  • Final Working Solution Preparation:

    • Directly before adding to your assay, dilute the compounds from the intermediate plate into your final assay buffer or cell culture medium.

    • Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the tolerance level of your assay (typically ≤ 0.5%).

    • Mix thoroughly immediately after dilution.

Protocol: Quality Control of this compound Bioassay
  • Vehicle Control: Include wells that receive only the vehicle (e.g., DMSO diluted to the same final concentration as in the compound-treated wells). This is your baseline for 0% effect.

  • Positive Control: Use a known inhibitor or activator for your target/pathway to ensure the assay is responding correctly.

  • Negative Control: Use a structurally similar but inactive compound, if available, to check for non-specific effects.

  • Z'-Factor Calculation: For plate-based assays, calculate the Z'-factor using your positive and negative controls to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]

Visualizing Workflows and Concepts

Troubleshooting Workflow for Inconsistent Bioassay Results

This diagram outlines a logical decision-making process for identifying the source of variability in your this compound bioassays.

G start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity & Handling start->check_compound compound_qc Perform QC on stock solution (HPLC/MS). Prepare fresh dilutions. check_compound->compound_qc Purity/Degradation solubility Check for precipitation. Optimize solvent concentration. check_compound->solubility Solubility storage Review storage conditions. Use single-use aliquots. check_compound->storage Handling check_assay Step 2: Evaluate Assay Parameters controls Are controls (positive/negative) behaving as expected? check_assay->controls instrument Verify instrument settings (gain, focal height, etc.). check_assay->instrument check_cells Step 3: Scrutinize Cell Culture Practices passage Are cells within optimal passage number range? check_cells->passage compound_qc->check_assay solubility->check_assay storage->check_assay controls->check_cells Yes reagents Check reagent stability and preparation. controls->reagents No consult Consult Literature / Senior Scientist reagents->consult instrument->check_cells density Standardize cell seeding density and pre-incubation time. passage->density Yes passage->consult No contamination Test for mycoplasma contamination. density->contamination resolved Problem Resolved contamination->resolved G cluster_good Good Compound Management cluster_bad Poor Compound Management g_start High-Purity Solid Compound g_prep Accurate Weighing Anhydrous DMSO g_start->g_prep g_store Single-Use Aliquots -80°C, Desiccated, Dark g_prep->g_store g_dilute Fresh Serial Dilutions for each experiment g_store->g_dilute g_assay Assay Plate g_dilute->g_assay g_result High-Quality, Reproducible Data g_assay->g_result b_start Unknown Purity Compound b_prep Inaccurate Weighing Hydrated DMSO b_start->b_prep b_store Multi-Use Stock Repeated Freeze-Thaws b_prep->b_store b_dilute Precipitation during dilution in aqueous buffer b_store->b_dilute b_assay Assay Plate b_dilute->b_assay b_result Inconsistent, Unreliable Data b_assay->b_result

Caption: The impact of compound management on experimental outcomes.

By implementing these rigorous standards and systematic troubleshooting approaches, researchers can significantly enhance the quality and reproducibility of their bioassay data for this compound and other small molecule compounds.

References

  • Bristol-Myers Squibb. (n.d.). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.
  • Olena, A. (2019, July 11). Potential Causes of Irreproducibility Revealed. The Scientist.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
  • Pandey, P., & Khan, F. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmacy and Pharmaceutical Sciences, 19(2), 199-213.
  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
  • Biocompare. (2019, March 26). New Trends in Compound Management. Biocompare.
  • National Institutes of Health. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. NIH.
  • PubMed. (2021, May 15). Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Enago Academy.
  • Wikipedia. (n.d.). Compound management. Wikipedia.
  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio.

Sources

Technical Support Center: Purification of 5-Phenyloxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-phenyloxazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography Challenges

Question 1: I'm observing significant tailing/streaking of my this compound analog on a silica gel TLC plate and column. What is the cause and how can I resolve this?

Answer:

This is a classic issue encountered with nitrogen-containing heterocycles on silica gel. The root cause is the interaction between the basic nitrogen atom in the oxazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to strong, non-specific binding, resulting in poor peak shape and often, lower recovery.

Underlying Mechanism: The lone pair of electrons on the nitrogen atom of the oxazole ring can be protonated by the acidic silanol groups, leading to strong adsorption. This interaction is often not uniform, causing the observed streaking.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. This is the most common and often most effective solution.

    • Ammonia: For more polar solvent systems, a solution of ammonia in methanol (e.g., 7N) can be used as a component of the mobile phase.

  • Stationary Phase Selection:

    • Neutral Alumina: Consider switching to a neutral alumina stationary phase, which is less acidic than silica gel.

    • Reversed-Phase Chromatography: For more polar this compound analogs, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol can be a superior alternative.[1]

Question 2: I'm struggling to separate my desired this compound analog from a closely related impurity with a very similar Rf value. What strategies can I employ to improve separation?

Answer:

Co-elution of closely related impurities is a frequent challenge, especially when dealing with constitutional isomers or byproducts from the synthesis. The key to resolving this is to exploit subtle differences in the physicochemical properties of the compounds.

Troubleshooting Workflow for Co-elution:

CoElution_Workflow start Co-elution Observed change_solvent Change Solvent System Selectivity start->change_solvent Initial Step gradient_elution Implement Gradient Elution change_solvent->gradient_elution If separation is still poor column_packing Optimize Column Packing and Loading gradient_elution->column_packing For improved resolution recrystallization Attempt Recrystallization column_packing->recrystallization If chromatography is insufficient hplc Consider Preparative HPLC recrystallization->hplc For high purity requirements

Caption: Decision workflow for resolving co-eluting compounds.

Detailed Strategies:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.[1]

    • Ternary Solvent Systems: Introduce a third solvent to fine-tune the polarity and selectivity. For example, a small amount of methanol in a dichloromethane/hexane mixture can significantly alter the separation.

  • Employ Gradient Elution: A shallow solvent gradient during column chromatography can effectively resolve compounds with close Rf values.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than flash chromatography.[1]

  • Consider Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for removing closely related impurities.

Question 3: I suspect my this compound analog is decomposing on the silica gel column, leading to low recovery and the appearance of new spots on my TLC plates. How can I confirm this and what are the solutions?

Answer:

Degradation on silica gel is a real concern for certain sensitive compounds. The acidic nature of silica can catalyze hydrolysis or rearrangement reactions.

Confirmation of On-Column Degradation:

  • 2D TLC Analysis: Spot your crude material on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, the spot will move to the diagonal. If it degrades, you will see off-diagonal spots.

Strategies to Mitigate Degradation:

  • Deactivate the Silica Gel: As mentioned for tailing, adding triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed degradation.[1]

  • Use an Alternative Stationary Phase: Neutral alumina or reversed-phase silica are less likely to cause degradation of acid-sensitive compounds.

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the compound sit on the column for extended periods.

Crystallization Challenges

Question 4: I am trying to purify my solid this compound analog by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or the cooling process being too rapid.

Troubleshooting Protocol for Oiling Out:

  • Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Slow Cooling: Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Question 5: How do I choose an appropriate solvent system for the recrystallization of my this compound analog?

Answer:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Step-by-Step Protocol for Solvent Selection:

  • Small-Scale Solubility Tests: Place a small amount of your crude product (a few milligrams) into several test tubes.

  • Add Solvents: To each test tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Heat the Promising Candidates: Heat the test tubes that did not show good solubility at room temperature. A good solvent will dissolve the compound when hot.[1]

  • Cool the Solutions: Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

Solvent Polarity Index Boiling Point (°C) Commonly Used For
Toluene 2.4111Aromatic compounds
Ethyl Acetate 4.477Compounds of intermediate polarity
Acetone 5.156General purpose for moderately polar compounds
Ethanol 4.378Polar compounds, good for hydrogen bond donors/acceptors
Methanol 5.165Very polar compounds
Hexane/Ethyl Acetate Mixture VariableVariableFine-tuning polarity for a wide range of compounds
Dichloromethane/Methanol Mixture VariableVariablePolar compounds, good for breaking strong intermolecular interactions

Table 1: Common recrystallization solvents for aromatic heterocyclic compounds.

Common Impurities

Question 6: What are the most common impurities I should expect from a Robinson-Gabriel or Fischer synthesis of a this compound analog?

Answer:

Understanding the potential side reactions of your chosen synthetic route is crucial for developing an effective purification strategy.

Common Impurities in this compound Synthesis:

Synthetic Route Potential Impurities Rationale Purification Tip
Robinson-Gabriel Synthesis Unreacted 2-acylamino-ketoneIncomplete cyclodehydration.[2]The starting material is typically more polar and can be separated by silica gel chromatography.
Oxazoline intermediateIncomplete dehydration of the cyclized intermediate.Often has a similar polarity to the product, may require careful chromatography or recrystallization.
Fischer Oxazole Synthesis 4-Chlorooxazole byproductReaction of an intermediate with the HCl catalyst.[3]Can be difficult to separate from the desired product due to similar polarity. Preparative HPLC may be necessary.
4-Oxazolidinone byproductA common side product in this reaction.[3]This byproduct is often more polar and can be removed by column chromatography.
Unreacted cyanohydrin and aldehydeIncomplete reaction.These starting materials usually have different polarities and can be removed by chromatography or extraction.

Table 2: Common impurities in the synthesis of this compound analogs.

Experimental Protocols

Protocol 1: Purification of a Basic this compound Analog by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.3 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate. If streaking is observed, add 0.5% triethylamine to the solvent system.

  • Column Packing: Dry pack the column with silica gel. Equilibrate the column with the chosen mobile phase (including triethylamine if necessary) by passing several column volumes of the solvent through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried material to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid this compound Analog
  • Solvent Selection: Following the solvent selection protocol above, choose a suitable solvent or solvent pair. For many 2,5-diaryl oxazoles, toluene or a mixture of ethanol and water can be effective.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.

Visualizing Purification Workflows

Purification_Workflow crude_product Crude this compound Analog extraction Aqueous Workup/Extraction crude_product->extraction Remove water-soluble impurities chromatography Silica Gel Column Chromatography extraction->chromatography Separate by polarity crystallization Recrystallization chromatography->crystallization Final polishing for solids pure_product Pure Product chromatography->pure_product If product is an oil or sufficiently pure crystallization->pure_product

Caption: A general workflow for the purification of this compound analogs.

References

  • Wikipedia. (n.d.). Fischer oxazole synthesis.
  • Merck Index. (n.d.). Fischer Oxazole Synthesis. [Link]
  • Indian Journal of Pharmaceutical Sciences. (2021).
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • ResearchGate. (n.d.). Fischer oxazole synthesis.
  • CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • Google Patents. (n.d.). CN104327005B - The preparation method of 2,5-diphenyloxazole.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • Synthetic Communications. (1995). 4,5-diphenyloxazoles and 2-Alkyl(Aryl)-4- phenyloxazoles. [Link]
  • ResearchGate. (n.d.). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent.
  • Google Patents. (n.d.). CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
  • YMER. (2025).
  • Sciforum. (n.d.).
  • Patsnap. (n.d.). The preparation method of 2,5-diphenyloxazole. [Link]
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
  • Reddit. (2016).
  • ResearchGate. (n.d.). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)
  • PubChem. (n.d.). 2,5-Diphenyloxazole.
  • National Center for Biotechnology Information. (n.d.). Novel 5-Aryl-[1][5][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application.
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]

Sources

Technical Support Center: Fluorescence Quenching Mechanisms Affecting 5-Phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phenyloxazole and related fluorophores. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for your fluorescence-based experiments. Here, we will delve into the common fluorescence quenching mechanisms that can impact your results and offer solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fluorescence quenching that can affect my this compound experiments?

Fluorescence quenching is any process that leads to a decrease in the fluorescence intensity of a sample.[1] For this compound and its derivatives, quenching can generally be categorized into two main types: static and dynamic quenching.[2][3]

  • Static Quenching: This occurs when a non-fluorescent complex forms between the fluorophore (this compound) and a quencher molecule in the ground state, before excitation.[1][4] This complex is unable to fluoresce upon excitation.

  • Dynamic (Collisional) Quenching: This type of quenching happens when an excited fluorophore collides with a quencher molecule.[2][5] This interaction provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing fluorescence.[6]

It's also possible for both static and dynamic quenching to occur simultaneously in a system.[7]

Q2: What types of molecules can act as quenchers for this compound?

A variety of molecules can quench the fluorescence of this compound and related compounds. The quenching efficiency depends on the specific quencher and the mechanism of interaction.[5] Common classes of quenchers include:

  • Aromatic Amines: Compounds like N,N-diethylaniline (DEA) are effective quenchers, often acting through an electron transfer mechanism.[5]

  • Haloalkanes: Molecules such as bromoform (CHBr₃) and methyl iodide (CH₃I) can quench fluorescence, frequently through a heavy atom effect that promotes intersystem crossing to a non-radiative triplet state.[5]

  • Halide Ions: Ions like potassium iodide (KI) can also act as quenchers, potentially through either heavy atom effects or electron transfer.[5]

  • Nucleotides: Studies on the related compound 2,5-diphenyloxazole (PPO) have shown that various nucleotides can act as dynamic quenchers.[8]

  • Aniline: Aniline has been shown to be an effective quencher for various fluorophores, often involving both static and dynamic quenching mechanisms.[7][9]

Q3: How does the solvent environment impact the fluorescence of this compound?

The solvent plays a critical role in the photophysical properties of fluorophores like this compound.[10] Solvent polarity can significantly influence fluorescence emission spectra and quantum yields.[11][12]

  • Solvatochromism: Polar fluorophores often exhibit a shift in their emission wavelength depending on the polarity of the solvent, a phenomenon known as solvatochromism.[10][13] An increase in solvent polarity can lead to a red shift (longer wavelength) in the emission spectrum.[13]

  • Quantum Yield: The fluorescence quantum yield of a molecule can be highly dependent on the solvent.[11] For some push-pull fluorophores, increasing solvent polarity can lead to a decrease in quantum yield due to the facilitation of non-radiative relaxation processes.[14][15]

Q4: My Stern-Volmer plot is non-linear. What does this indicate?

The Stern-Volmer relationship describes the kinetics of bimolecular fluorescence quenching.[16] A linear Stern-Volmer plot typically suggests a single quenching mechanism, either purely dynamic or purely static.[17] However, non-linear plots are common and can provide valuable information:

  • Upward (Positive) Deviation: This is often observed when both static and dynamic quenching are occurring simultaneously.[7][17] At high quencher concentrations, the static quenching component becomes more significant, leading to the upward curve.

  • Downward (Negative) Deviation: This can occur in cases of ground-state complex formation where not all fluorophores are accessible to the quencher.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during fluorescence quenching experiments with this compound.

Problem 1: Low or No Fluorescence Signal

Possible Causes & Solutions:

  • Incorrect Instrument Settings:

    • Action: Verify that the excitation and emission wavelengths are set correctly for this compound. Check that the detector gain is appropriately high and slit widths are not overly narrow.[18]

    • Rationale: The instrument must be optimized for the specific spectral properties of the fluorophore to detect a signal.

  • Concentration Issues:

    • Action: If the concentration is too low, the signal may be below the detection limit. Conversely, very high concentrations can lead to self-quenching or inner filter effects. Prepare a fresh, dilute solution (e.g., 1-10 µM) to start.[18]

    • Rationale: An optimal concentration range is necessary for a linear fluorescence response.

  • Sample Degradation (Photobleaching):

    • Action: Minimize the sample's exposure to the excitation light. Use neutral density filters to reduce light intensity and limit the duration of exposure.[18]

    • Rationale: Photobleaching is the irreversible destruction of the fluorophore by light, leading to a permanent loss of signal.

Problem 2: Inconsistent or Unstable Fluorescence Readings

Possible Causes & Solutions:

  • Temperature Fluctuations:

    • Action: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.

    • Rationale: Dynamic quenching is a diffusion-controlled process and is therefore sensitive to temperature changes. Higher temperatures generally lead to increased quenching.[4]

  • Presence of Dissolved Oxygen:

    • Action: Deoxygenate your solutions by purging with an inert gas like nitrogen or argon before measurements.[5]

    • Rationale: Molecular oxygen is a well-known dynamic quencher of fluorescence.[1]

  • Photobleaching:

    • Action: As mentioned previously, reduce the excitation light intensity and exposure time.[18]

    • Rationale: Continuous exposure to the excitation source can lead to a gradual decrease in fluorescence intensity over time.

Problem 3: Distorted Emission Spectra

Possible Causes & Solutions:

  • Inner Filter Effects:

    • Action: Dilute your sample. The absorbance of the sample at the excitation wavelength should generally be kept below 0.1 to minimize inner filter effects.[18]

    • Rationale: At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette, or re-absorb the emitted fluorescence, leading to spectral distortion.

  • Instrumental Artifacts:

    • Action: Ensure that appropriate optical filters are in place to block stray light and second-order diffraction from the monochromators. Run a blank spectrum of just the solvent to identify any background signals or Raman scattering peaks.[19]

    • Rationale: Extraneous signals can interfere with the true emission spectrum of the sample.

Experimental Protocols & Data Interpretation

Protocol: Performing a Fluorescence Quenching Titration
  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a high-concentration stock solution of the quencher in the same solvent.

  • Measure the fluorescence spectrum of a solution containing only this compound (this will be your F₀ value).

  • Add small aliquots of the concentrated quencher stock solution to the this compound solution.

  • After each addition, mix thoroughly and measure the fluorescence spectrum.

  • Correct for dilution by multiplying the measured fluorescence intensity by a dilution factor (V_total / V_initial).

  • Plot the data according to the Stern-Volmer equation to determine the quenching constant.

Data Presentation: Stern-Volmer Analysis

The Stern-Volmer equation is a fundamental tool for analyzing quenching data:[16]

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]

Where:

  • F₀ is the fluorescence intensity without the quencher.

  • F is the fluorescence intensity with the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • [Q] is the quencher concentration.

  • kₑ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

Quenching Type Effect on Fluorescence Lifetime (τ) Temperature Dependence of Kₛᵥ Stern-Volmer Plot (F₀/F vs. [Q])
Dynamic DecreasesIncreases with increasing temperatureLinear
Static UnchangedDecreases with increasing temperatureLinear
Combined DecreasesComplexUpward curvature

This table summarizes the key differences between static and dynamic quenching to aid in data interpretation.[2][4][20]

Visualizing Quenching Mechanisms

To further clarify the processes involved, the following diagrams illustrate the fundamental differences between static and dynamic quenching.

Static_Quenching cluster_ground Ground State Interaction F Fluorophore (F) (Ground State) FQ Non-fluorescent Complex (F-Q) F->FQ + Q Q Quencher (Q) (Ground State) NoFluorescence No Fluorescence FQ->NoFluorescence No Emission Excitation Excitation (hν)

Caption: Static quenching involves the formation of a ground-state complex.

Dynamic_Quenching cluster_excited Excited State Interaction F Fluorophore (F) (Ground State) F_excited Excited Fluorophore (F*) (Excited State) F->F_excited Absorption F_excited->F Fluorescence Quenched Non-radiative Decay F_excited->Quenched + Q (Collision) Q Quencher (Q) (Ground State) Fluorescence Fluorescence (hν') Quenched->F Excitation Excitation (hν)

Caption: Dynamic quenching occurs via collision with the excited fluorophore.

References

  • Gryczynski, I., et al. (n.d.). Distance-Dependent Fluorescence Quenching of p-Bis[2-(5-phenyloxazolyl)]benzene by Various Quenchers.
  • Sytnik, A., & Tawfik, M. (n.d.). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems.
  • (n.d.). Wavelength Dependant Quenching of 2,5-diphenyloxazole Fluorescence by Nucleotides.
  • Chorobiński, M., et al. (2022). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent.
  • (2023). Why is important difference between dynamic and static quenching?.
  • (n.d.). Differences in static and dynamic quenching as evidenced by....
  • (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes. Fiveable.
  • (n.d.). Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile.
  • (2023). What are the differences between static quenching and dynamic quenching?.
  • (n.d.).
  • (n.d.). What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
  • (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.
  • (n.d.).
  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
  • (n.d.). Quenching mechanisms of 5BAMC by aniline in different solvents using Stern–Volmer plots.
  • (2024). What is a Stern-Volmer Plot?. Edinburgh Instruments.
  • (2018). Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments.
  • (n.d.). Fluorescence quenching assay: Graph A represents the emission....
  • (2020). Fluorescence Quenching. YouTube.
  • (2022). Troubleshooting Tips for Fluorescence Staining. Biotium.
  • Killam, B., et al. (2023). Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing.
  • (n.d.). Troubleshooting in Fluorescent Staining.
  • (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. MDPI.
  • (n.d.). 5-Phenyl oxazole.
  • (n.d.). 1,4-Bis(5-phenyl-2-oxazolyl)benzene.
  • (n.d.). Flow Cytometry Troubleshooting Guide. Bio-Techne.
  • (n.d.). Fluorescence quenching of aniline and p-toluidine by picric acid in methanol.
  • (n.d.). 2-(2-Fluorophenyl)-5-phenyloxazole. CAS Common Chemistry.
  • (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
  • (n.d.). Fluorescence quenching experiments.
  • (n.d.). Quenching mechanism of 5BDTC by aniline using Stern–Volmer plots.
  • (n.d.). Troubleshooting fluorescence quenching of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
  • Singh, J., et al. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation.

Sources

Validation & Comparative

A Comparative Analysis of the Photophysical Properties of 5-Phenyloxazole and 2-Phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of molecular probes and pharmaceutical scaffolds, the photophysical characteristics of heterocyclic compounds are of paramount importance. The oxazole ring, particularly when substituted with a phenyl group, gives rise to a class of molecules with intriguing fluorescent properties. The constitutional isomers, 5-phenyloxazole and 2-phenyloxazole, while structurally similar, are expected to exhibit distinct photophysical behaviors due to the differential placement of the phenyl substituent on the oxazole core. This guide provides a comprehensive comparison of their anticipated photophysical properties, supported by experimental data from closely related analogues and established analytical protocols.

Structural Considerations and Their Photophysical Implications

The position of the phenyl group on the oxazole ring significantly influences the electronic distribution and, consequently, the nature of the electronic transitions. In 2-phenyloxazole, the phenyl group is directly conjugated with the C=N bond of the oxazole, whereas in this compound, it is attached to a carbon atom adjacent to the oxygen atom. This seemingly subtle difference in connectivity can lead to notable variations in their absorption and emission characteristics, quantum yields, and fluorescence lifetimes.

Comparative Photophysical Data

While direct, side-by-side experimental data for this compound and 2-phenyloxazole is not extensively available in the literature, we can draw valuable insights from the well-characterized analogue, 2,5-diphenyloxazole (PPO). PPO is a widely used scintillator and fluorescent standard, and its properties provide a robust reference point.[1]

Photophysical Parameter2,5-Diphenyloxazole (PPO) in CyclohexaneExpected Trend for 2-PhenyloxazoleExpected Trend for this compound
Absorption Maximum (λ_abs) 303 nm[2]Likely similar to or slightly blue-shifted from PPOPotentially blue-shifted compared to 2-phenyloxazole
Emission Maximum (λ_em) 355 nm[2]Expected in the near-UV to blue regionEmission maximum may differ due to altered electronic structure
Fluorescence Quantum Yield (Φf) ~1.0[1]Generally high, but may be influenced by solventPotentially lower than 2-phenyloxazole due to different conjugation
Fluorescence Lifetime (τ) 1.4 - 1.5 nsTypically in the range of 1-3 ns[3]May exhibit a different lifetime profile

Experimental Methodologies for Photophysical Characterization

To empirically determine and compare the photophysical properties of this compound and 2-phenyloxazole, a series of standardized spectroscopic techniques are employed.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental to understanding the electronic transitions of a molecule.

  • Experimental Protocol:

    • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the oxazole derivatives in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).

    • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maxima (λ_abs). The absorbance should be kept below 0.1 to avoid inner filter effects.[4]

    • Emission Measurement: Using a fluorometer, excite the sample at its absorption maximum. Record the fluorescence emission spectrum to determine the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[2]

  • Experimental Protocol (Relative Method):

    • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate is a common standard.[2]

    • Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard.

    • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation[5]:

      Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

      Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' denote the sample and reference, respectively.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.

  • Experimental Protocol (TCSPC):

    • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive single-photon detector.

    • Data Acquisition: Excite the sample with short light pulses and measure the arrival times of the emitted photons relative to the excitation pulse. A histogram of these arrival times forms the fluorescence decay curve.

    • Data Analysis: The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for characterizing the photophysical properties of phenyloxazoles.

G cluster_0 Absorption & Emission Spectroscopy A1 Prepare Dilute Sample A2 Measure Absorption Spectrum (UV-Vis) A1->A2 A3 Determine λ_abs A2->A3 A4 Excite at λ_abs A3->A4 A5 Measure Emission Spectrum (Fluorometer) A4->A5 A6 Determine λ_em A5->A6

Caption: Workflow for determining absorption and emission maxima.

G cluster_1 Relative Quantum Yield Determination B1 Select Standard & Prepare Solutions B2 Measure Absorbance (Sample & Standard) B1->B2 B3 Measure Integrated Fluorescence Intensity (Sample & Standard) B1->B3 B4 Calculate Quantum Yield B2->B4 B3->B4

Caption: Workflow for relative fluorescence quantum yield measurement.

G cluster_2 Fluorescence Lifetime Measurement (TCSPC) C1 Pulsed Excitation of Sample C2 Detect Single Emitted Photons C1->C2 C3 Record Photon Arrival Times C2->C3 C4 Construct Fluorescence Decay Curve C3->C4 C5 Exponential Fit & Determine τ C4->C5

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Discussion and Mechanistic Insights

The photophysical properties of phenyloxazoles are dictated by the nature of their lowest energy electronic transition, which is typically a π-π* transition. The extent of conjugation between the phenyl and oxazole rings is a key determinant of the energy of this transition.

  • 2-Phenyloxazole: The direct conjugation at the 2-position allows for effective electronic communication between the two rings. This extended π-system is expected to lower the energy of the π-π* transition, resulting in absorption and emission at longer wavelengths compared to a non-conjugated system. The rigid, planar structure of 2-phenyloxazole would likely lead to a high fluorescence quantum yield, as non-radiative decay pathways are minimized.

  • This compound: In this isomer, the phenyl group is not in direct conjugation with the C=N bond of the oxazole. This may result in a less extended π-system compared to the 2-substituted isomer. Consequently, the π-π* transition may be of higher energy, leading to absorption and emission at shorter wavelengths (a blue shift). The efficiency of fluorescence could also be affected, and it is plausible that the quantum yield of this compound might be lower than that of its 2-phenyl counterpart.

Solvent polarity is another critical factor that can influence the photophysical properties of these molecules.[3] Polar solvents can stabilize the excited state dipole moment, which can lead to a red shift in the emission spectrum (solvatochromism). The magnitude of this shift can provide insights into the change in dipole moment upon excitation.

Conclusion

While a definitive, data-driven comparison of this compound and 2-phenyloxazole is hampered by a lack of direct experimental studies, a robust understanding of structure-property relationships in fluorescent molecules allows for informed predictions. It is anticipated that 2-phenyloxazole will exhibit more red-shifted absorption and emission spectra and potentially a higher fluorescence quantum yield due to its more effective conjugation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically validate these predictions and further elucidate the nuanced photophysical differences between these two intriguing isomers. Such studies are crucial for the rational design of novel fluorescent probes and functional materials based on the versatile phenyloxazole scaffold.

References

  • A Comparative Guide to the Fluorescence Lifetime of 2,5-Diphenyloxazole (PPO) - Benchchem.
  • Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed.
  • Application Note: Determination of the Fluorescence Quantum Yield of 2,5-Diphenyloxazole (PPO) - Benchchem.
  • Unveiling the Photophysical Characteristics of Phenyl-Substituted Oxazoles: A Technical Guide to Quantum Yield and Fluorescence Lifetime - Benchchem.
  • 2,5-Diphenyloxazole, [PPO] - OMLC.
  • Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes - Amazon S3.

Sources

A Head-to-Head Comparison for the Medicinal Chemist: 5-Phenyloxazole vs. Thiazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a decision that profoundly influences a drug candidate's entire profile, from target affinity and selectivity to its pharmacokinetic and toxicological properties. Among the vast array of available scaffolds, the five-membered heterocycles, particularly oxazoles and thiazoles, are recurrent motifs in numerous therapeutic agents. This guide provides an in-depth, evidence-based comparison of the 5-phenyloxazole and thiazole scaffolds, offering researchers the critical insights needed to make informed decisions in the intricate process of drug design. We will move beyond a simple recitation of facts to explore the causal relationships between structure and function, grounded in experimental data and established principles of medicinal chemistry.

Core Scaffold Analysis: Physicochemical and Electronic Properties

At first glance, the this compound and thiazole rings appear structurally similar. Both are five-membered aromatic heterocycles. However, the replacement of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring introduces fundamental differences in their physicochemical and electronic nature. This substitution is a classic example of bioisosterism, where one atom or group is replaced by another to create a new compound with broadly similar biological properties, yet with potentially improved characteristics.[1]

The sulfur atom in the thiazole ring is larger and less electronegative than the oxygen in the oxazole ring. This results in a different distribution of electron density, bond angles, and overall molecular geometry. Thiazole is generally considered more aromatic and chemically stable than oxazole.[2] The oxazole ring, by contrast, is more susceptible to ring-opening, particularly under acidic conditions or through certain metabolic pathways.[2][3]

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyThis compoundThiazoleRationale for Difference & Impact on Drug Design
Molecular Weight 145.16 g/mol [4][5]85.13 g/mol The phenyl group significantly increases the molecular weight and lipophilicity of the this compound scaffold.
pKa (of conjugate acid) ~0.82.5[6]Thiazole is a stronger base than oxazole. This can influence salt formation strategies and interactions with acidic biological targets.
Dipole Moment Higher (calculated)1.61 D[6]The greater electronegativity of oxygen in oxazole leads to a larger dipole moment, potentially increasing polarity and interactions with polar residues in a target protein.
Aromaticity Weaker[2]StrongerThe higher aromaticity of thiazole contributes to its greater chemical and metabolic stability, a key advantage in drug design.
Hydrogen Bond Acceptor Oxygen atomNitrogen atomBoth can act as hydrogen bond acceptors, a crucial interaction for target binding. The nitrogen in thiazole is generally a better acceptor.

Metabolic Stability: The Achilles' Heel of Oxazoles

A critical differentiator between these two scaffolds is their metabolic stability. The metabolic fate of a drug candidate is a primary determinant of its half-life, exposure, and potential for generating reactive metabolites.[7]

Oxazole Scaffold: The oxazole ring is often a metabolic liability. It is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which can lead to ring cleavage.[8] This metabolic instability results in rapid clearance and poor oral bioavailability, posing a significant challenge for drug development.[2]

Thiazole Scaffold: In contrast, the thiazole ring is generally more robust and resistant to metabolic degradation.[9] While it can be metabolized, typically through oxidation of the sulfur atom or the carbon atoms of the ring, the energy barrier for these transformations is higher compared to oxazole ring cleavage.[10] This inherent stability is a primary reason why medicinal chemists often replace an oxazole ring with a thiazole as a bioisosteric strategy to improve a compound's pharmacokinetic profile.[1]

Workflow for Assessing Metabolic Stability

A standard and indispensable assay in early drug discovery is the in vitro metabolic stability assessment using human liver microsomes (HLM). This experiment provides a reliable measure of a compound's susceptibility to Phase I metabolism.

G cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Compound Stock (e.g., 10 mM in DMSO) E Pre-warm HLM, Buffer, and Compound to 37°C A->E B Human Liver Microsomes (HLM, pooled donors) B->E C NADPH Regenerating System (Cofactor) F Initiate Reaction: Add NADPH System C->F D Phosphate Buffer (pH 7.4) D->E E->F G Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (e.g., Acetonitrile with Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) and Intrinsic Clearance (CLint) L->M

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Synthesis and Accessibility

The ease and efficiency of synthesis are practical considerations in drug discovery. Both scaffolds are accessible through well-established synthetic routes.

  • 5-Phenyloxazoles: The Robinson-Gabriel synthesis is a classic and reliable method, involving the cyclodehydration of 2-acylamino ketones.[11][12] This allows for the introduction of diversity around the oxazole core.

  • Thiazoles: The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a cornerstone of heterocyclic chemistry and remains widely used.[13][14] Its robustness and tolerance of a wide range of functional groups make it highly valuable for creating libraries of diverse thiazole derivatives.[15]

Case Studies: Scaffolds in Marketed Drugs

Examining the application of these scaffolds in clinically approved drugs provides authoritative evidence of their utility and distinct roles.

Thiazole: A Privileged Scaffold in Modern Medicine The thiazole ring is a component of numerous blockbuster drugs across various therapeutic areas, a testament to its favorable drug-like properties.[16][17][18]

  • Dasatinib: An oral tyrosine kinase inhibitor used to treat chronic myeloid leukemia. The aminothiazole moiety is crucial for its binding to the ATP pocket of the BCR-Abl kinase.[15][19]

  • Ritonavir: An antiretroviral drug from the protease inhibitor class, used to treat HIV/AIDS. The thiazole rings are key structural elements contributing to its potency and pharmacokinetic profile.[16]

  • Sulfathiazole: An early sulfonamide antibiotic, demonstrating the long history of the thiazole scaffold in antimicrobial agents.[15][18]

This compound: A More Niche, but Valuable Player While less common than thiazole due to potential metabolic liabilities, the this compound scaffold (often as part of a larger diaryl-oxazole system) has found its place, particularly where its specific electronic and steric properties are advantageous.

  • Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) used for osteoarthritis and rheumatoid arthritis.[2] It contains a 4,5-diphenyloxazole core. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, disrupting prostaglandin synthesis.[2][12]

Table 2: Comparative Profile of Marketed Drugs

DrugScaffoldTherapeutic AreaKey Role of the Scaffold
Dasatinib ThiazoleOncology (Leukemia)Essential for kinase binding affinity; provides a stable, aromatic core.[19]
Ritonavir ThiazoleAntiviral (HIV)Contributes to the overall 3D structure for protease inhibition; metabolically robust.[16]
Oxaprozin 4,5-DiphenyloxazoleAnti-inflammatory (NSAID)Forms the central diarylheterocycle core required for selective COX-2 inhibition.[2][12]

Strategic Application in Drug Design: A Summary

The choice between a this compound and a thiazole scaffold is not arbitrary but a strategic decision based on the specific goals of the drug discovery program.

FeatureWhen to Choose this compoundWhen to Choose Thiazole
Metabolic Stability When metabolic instability is not a primary concern or can be mitigated by substitution.Primary choice when metabolic stability and longer half-life are critical.
Bioisosteric Replacement As an initial scaffold that may later be optimized.As a bioisosteric replacement for oxazoles or amides to improve pharmacokinetics.[1]
Target Interaction When its specific electronic profile (higher dipole) and geometry are optimal for target binding.When a robust, aromatic, and weakly basic scaffold that can serve as a hydrogen bond acceptor is required.
Synthetic Tractability Readily accessible via established methods like Robinson-Gabriel synthesis.[11]Highly accessible via robust methods like Hantzsch synthesis, ideal for library synthesis.[13]

Conclusion

The thiazole scaffold, due to its superior metabolic stability and chemical robustness, stands as a more versatile and "privileged" scaffold in modern drug discovery compared to the this compound core.[13][20] Its prevalence in a wide range of approved drugs underscores its favorable properties. However, the this compound scaffold should not be dismissed. In specific contexts, its unique electronic properties can provide crucial interactions for high-potency target engagement, as seen in the case of certain COX-2 inhibitors.[12]

The ultimate decision rests on a holistic evaluation of the project's goals. Often, the most effective strategy involves exploring both scaffolds. An oxazole-containing hit might provide the initial proof-of-concept for a target, while a subsequent bioisosteric switch to a thiazole analog could be the key step that transforms a potent compound into a viable drug candidate with an acceptable pharmacokinetic profile. Understanding the fundamental differences detailed in this guide empowers researchers to navigate this choice with confidence and precision.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Objective: To determine the rate of metabolism of a test compound by Phase I enzymes, primarily Cytochrome P450s.

2. Materials:

  • Test Compound (TC): 10 mM stock solution in DMSO.

  • Pooled Human Liver Microsomes (HLM): Commercially available (e.g., 20 mg/mL).

  • Potassium Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).

  • Positive Control: Compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).[9]

  • Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide).

  • 96-well incubation plate and collection plate.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

3. Procedure:

  • Preparation of Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the Test Compound (TC) and Positive Control compounds to designated wells of the 96-well incubation plate to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of addition is T=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 50 µL) from the incubation plate to a collection plate containing 150 µL of cold Quenching Solution. The T=0 sample is taken immediately after adding the NADPH system.

  • Protein Precipitation: Once all time points are collected, vortex the collection plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method relative to the internal standard.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % compound remaining versus time.

  • The slope of the linear portion of this plot equals the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration) .

References

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.).
  • Marketed drugs containing thiazole ring. (n.d.).
  • Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. (n.d.). BenchChem.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.
  • Some marketed drugs containing thiazole ring. (n.d.).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).
  • Discovery and synthesis of novel thiazole-based compounds. (n.d.). BenchChem.
  • Physicochemical properties of the synthesized thiazole derivatives. (n.d.).
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025).
  • 4-Methyl-5-phenyloxazole in the Synthesis of Potent and Selective COX-2 Inhibitors. (n.d.). BenchChem.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. (n.d.).
  • The drugs containing thiazole ring. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
  • Oxadiazoles in Medicinal Chemistry. (n.d.).
  • 5-Phenyl oxazole. (n.d.). PubChem.
  • A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). ijrpr.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • This compound. (n.d.). Sigma-Aldrich.
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (n.d.). BenchChem.

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 5-Phenyloxazole Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a quintessential example of such a scaffold.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, with a particularly strong precedent in the development of anticancer agents.[3][4] The 5-phenyloxazole core, specifically, offers a versatile template for synthetic modification, making it a focal point in the search for novel, more effective cancer therapeutics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the in vitro anticancer activity of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and compare the potential efficacy of this chemical class against established standards. Our objective is to equip researchers with the necessary tools and rationale to rigorously assess these promising compounds.

The Mechanistic Landscape: How Do Oxazole Derivatives Exert Anticancer Effects?

The therapeutic potential of oxazole derivatives stems from their ability to interfere with numerous critical cellular pathways essential for cancer cell survival and proliferation.[5] Unlike agents that act on a single target, the oxazole class is pleiotropic, with different derivatives showing distinct mechanisms of action. This diversity is a significant advantage in drug discovery, offering multiple avenues to combat the heterogeneity and adaptability of cancer.

Key molecular targets and pathways inhibited by oxazole-based compounds include:

  • Microtubule Dynamics: A significant number of oxazole derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][5] This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

  • Protein Kinase Inhibition: Cancer is often driven by aberrant signaling cascades controlled by protein kinases. Oxazole compounds have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis, and Janus Kinases (JAK1/2), which are involved in cytokine signaling pathways that promote cancer cell growth.[6][7]

  • DNA Damage and Repair: Some derivatives target enzymes essential for DNA replication and maintenance, such as DNA topoisomerases.[1][2][5] By inhibiting these enzymes, the compounds introduce DNA strand breaks that overwhelm the cell's repair capacity, triggering apoptosis.

  • Signal Transduction Pathways: Oxazoles can modulate key signaling pathways like STAT3, which is a transcription factor that regulates genes involved in proliferation, survival, and angiogenesis.[1][5]

  • Apoptosis Induction: Ultimately, many of the aforementioned mechanisms converge on the activation of programmed cell death, or apoptosis. This is often mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[6][7]

Oxazole_Mechanisms main This compound Derivatives tubulin Tubulin Polymerization main->tubulin kinases Protein Kinases (VEGFR-2, JAK1/2) main->kinases dna_enzymes DNA Topoisomerases main->dna_enzymes stat3 STAT3 Pathway main->stat3 mitosis Mitotic Spindle Disruption tubulin->mitosis angiogenesis Angiogenesis Inhibition kinases->angiogenesis dna_damage DNA Strand Breaks dna_enzymes->dna_damage gene_transcription Altered Gene Transcription stat3->gene_transcription cell_cycle G2/M Cell Cycle Arrest mitosis->cell_cycle apoptosis Apoptosis Induction (Caspase Activation) angiogenesis->apoptosis dna_damage->apoptosis gene_transcription->apoptosis cell_cycle->apoptosis

Caption: Potential Mechanisms of Anticancer Action for this compound Derivatives.

Comparative In Vitro Efficacy: A Benchmarking Framework

To contextualize the potency of a novel this compound derivative, its cytotoxic activity must be compared against a standard-of-care chemotherapeutic agent across a panel of well-characterized cancer cell lines.

Scientist's Note (Rationale for Selection):

  • Positive Control: Doxorubicin is a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II. It serves as a robust positive control due to its potent, broad-spectrum anticancer activity, providing a high bar for comparison.[8]

The table below presents a hypothetical, yet representative, dataset summarizing the half-maximal inhibitory concentration (IC₅₀) values, which is the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCancer TypeCell LineIC₅₀ (µM) after 48h
This compound Derivative (Hypothetical) BreastMCF-74.5
LungA5497.2
ColonHT-295.8
Doxorubicin (Reference Drug) BreastMCF-70.8
LungA5491.2
ColonHT-291.5

Interpretation: In this hypothetical scenario, the this compound derivative shows promising anticancer activity in the low micromolar range. While not as potent as Doxorubicin, its efficacy is significant enough to warrant further investigation, especially considering it may possess a more favorable toxicity profile or a different mechanism of action that could be advantageous in cases of resistance.

A Validated Workflow for In Vitro Characterization

A rigorous assessment of a compound's anticancer potential follows a logical, tiered approach, moving from broad cytotoxicity to specific mechanism of action.

Experimental_Workflow start Start: This compound Derivative step1 Step 1: Cytotoxicity Screening (MTT Assay) start->step1 data1 Result: Determine IC₅₀ Value step1->data1 step2 Step 2: Determine Mode of Cell Death (Annexin V / PI Staining) data1->step2 data2 Result: Quantify Apoptosis vs. Necrosis step2->data2 step3 Step 3: Analyze Cell Cycle Progression (Propidium Iodide Staining) data2->step3 data3 Result: Identify Cell Cycle Arrest Phase step3->data3 step4 Step 4: Probe Molecular Mechanism (Western Blotting) data3->step4 data4 Result: Protein Expression Changes (e.g., Cleaved Caspase-3) step4->data4 end Conclusion: Validated In Vitro Profile data4->end

Caption: A Step-by-Step Workflow for In Vitro Anticancer Drug Validation.

Experimental Protocol 1: Cell Viability Assessment (MTT Assay)

This assay is the cornerstone of cytotoxicity screening. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9][11]

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in culture medium. After 24 hours, carefully remove the existing medium and replace it with 100 µL of medium containing the various compound concentrations.

    • Trustworthiness Check: Always include these critical controls:

      • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO, typically ≤0.1%) as the highest drug concentration. This accounts for any solvent-induced toxicity.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is working correctly.

      • Blank Control: Wells containing only culture medium to provide a background reading.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[11] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm).[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.[12]

Experimental Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Once cytotoxicity is confirmed, it is crucial to determine if the cell death is programmed (apoptosis) or due to injury (necrosis), and whether the compound affects cell cycle progression. Both can be efficiently analyzed using flow cytometry.

A. Apoptosis Assay (Annexin V & Propidium Iodide Staining)

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.

B. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[11]

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Trypsinize the adherent cells, combine with the supernatant, and wash the cell pellet with ice-cold PBS.[11]

  • Staining for Apoptosis:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Staining for Cell Cycle:

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[11]

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[11]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quadrant analysis will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. For cell cycle, a histogram of fluorescence intensity will be used to quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion: Synthesizing the Evidence

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics.[1][2] Its synthetic tractability and the diverse mechanisms of action exhibited by its derivatives make it an attractive area for further research.[4] A systematic in vitro validation, as outlined in this guide, is the critical first step in this journey. By employing a logical workflow that begins with broad cytotoxicity screening and progresses to detailed mechanistic studies, researchers can build a comprehensive and compelling profile for their compounds. The objective comparison against established drugs and the use of robust, controlled experimental designs are paramount for generating trustworthy data that can confidently guide the transition from a promising molecule in a flask to a potential therapeutic for patients.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
  • Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl). ProQuest.
  • Comparative Efficacy of Oxazole-Containing Compounds: An In Vitro and In Vivo Analysis. Benchchem.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Str
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols for In-Vitro Evaluation of Methyl Copalate in Cancer Cell Line Assays. Benchchem.
  • (PDF) Guideline for anticancer assays in cells.
  • MTT assay and its use in cell viability and prolifer
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research.
  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. Benchchem.
  • DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Chemical screening identifies the anticancer properties of Polyporous tuberaster. PMC.
  • In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh.. MDPI.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers.
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H). NIH.
  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI.
  • In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells. PubMed.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Phenyloxazoles and the Power of In Silico Screening

The 5-phenyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] The versatility of this structure allows for targeted modifications, making it an attractive starting point for the rational design of novel therapeutic agents. A key strategy in modern drug discovery is the use of computational methods to predict the interaction between small molecules and their biological targets.[3][4] Molecular docking, a cornerstone of structure-based drug design, allows us to simulate the binding of a ligand to the active site of a protein, providing valuable insights into its potential efficacy and mechanism of action.[5][6]

This guide provides an in-depth, comparative analysis of the molecular docking of selected this compound derivatives against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a Senior Application Scientist, my objective is to not only present a step-by-step protocol but also to elucidate the scientific rationale behind each step, ensuring a robust and reproducible in silico experiment. We will explore how subtle structural modifications on the this compound core can influence binding affinity and selectivity, thereby guiding the prioritization of candidates for synthesis and further biological evaluation.

Experimental Design & Rationale

Selection of Target Proteins
  • Cyclooxygenase-2 (COX-2): This enzyme is a well-established target for anti-inflammatory drugs.[7][8] It is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] Selective inhibition of COX-2 over its isoform, COX-1, is a critical objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] For our study, we will utilize the crystal structure of human COX-2 (PDB ID: 5F19).[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[10][11] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis.[10] Consequently, VEGFR-2 inhibitors are a major class of anticancer agents.[12] We will use the crystal structure of human VEGFR-2 (PDB ID: 4AG8) for our docking simulations.[10]

Selection of this compound Derivatives (Ligands)

For this comparative study, we will focus on a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives that have been reported as selective COX-2 inhibitors.[1] This allows us to correlate our in silico findings with existing experimental data, a crucial step in validating our computational model. We will investigate the following representative compounds:

  • Ligand A: A this compound derivative with a p-methoxyphenyl group at the 4-position.

  • Ligand B: A this compound derivative with a cyclohexyl group at the 4-position.

  • Celecoxib (Reference): A well-known selective COX-2 inhibitor that will serve as our positive control.

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol outlines the complete molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking program.[5][13]

Part 1: Preparation of Target Proteins (Receptors)
  • Protein Structure Retrieval:

    • Download the crystal structures of human COX-2 (PDB ID: 5F19) and human VEGFR-2 (PDB ID: 4AG8) from the RCSB Protein Data Bank.[9][10]

  • Receptor Cleaning and Preparation (using UCSF Chimera or similar software):

    • Rationale: The raw PDB files often contain non-essential molecules (water, co-crystallized ligands, ions) that can interfere with the docking process.

    • Steps:

      • Load the PDB file into the molecular visualization software.

      • Remove all water molecules and any co-crystallized ligands or ions from the protein structure.

      • For proteins with multiple chains, select the chain that contains the active site of interest.

      • Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.

  • Protonation and Charge Assignment (using AutoDock Tools):

    • Rationale: The protonation state of amino acid residues can significantly impact ligand binding. Adding polar hydrogens and assigning partial charges are essential for accurate electrostatic interaction calculations.

    • Steps:

      • Load the cleaned protein PDB file into AutoDock Tools.

      • Add polar hydrogens to the protein.

      • Assign Kollman charges to the protein atoms.

      • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[14]

Part 2: Preparation of Ligands
  • Ligand Structure Retrieval:

    • Obtain the 3D structures of the selected this compound derivatives and Celecoxib. These can be drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL), or downloaded from databases like PubChem.

  • Ligand Optimization and Formatting (using AutoDock Tools):

    • Rationale: Ligands need to be in the correct 3D conformation and file format for docking. Assigning charges and defining rotatable bonds are crucial for exploring different ligand poses.

    • Steps:

      • Load the ligand file into AutoDock Tools.

      • Assign Gasteiger charges to the ligand atoms.

      • Detect and set the rotatable bonds of the ligand.

      • Save the prepared ligand in the PDBQT format.

Part 3: Molecular Docking Simulation with AutoDock Vina
  • Grid Box Definition:

    • Rationale: The grid box defines the three-dimensional space in the active site of the protein where the docking algorithm will search for the best binding pose of the ligand.[15]

    • Steps:

      • Load the prepared protein PDBQT file into AutoDock Tools.

      • Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from published literature.

      • Center the grid box on the active site and adjust the dimensions to encompass the entire binding pocket.

  • Configuration File Setup:

    • Rationale: The configuration file contains all the necessary parameters for the AutoDock Vina run, including the names of the receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.

    • Example conf.txt file:

  • Running the Docking Simulation:

    • Rationale: This step executes the docking algorithm, which will generate multiple binding poses of the ligand within the defined grid box and rank them based on their predicted binding affinity.

    • Command:

Visualization of the Experimental Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Download Protein PDB (e.g., 5F19, 4AG8) Clean_PDB Clean Protein: Remove Water, Ions, etc. PDB->Clean_PDB Ligand_Struct Obtain Ligand 3D Structure Prep_Ligand Assign Charges & Rotatable Bonds (ligand.pdbqt) Ligand_Struct->Prep_Ligand Prep_Receptor Add Hydrogens & Charges (protein.pdbqt) Clean_PDB->Prep_Receptor Grid_Box Define Grid Box (Active Site) Prep_Receptor->Grid_Box Config_File Create Configuration File Prep_Ligand->Config_File Grid_Box->Config_File Run_Vina Run AutoDock Vina Config_File->Run_Vina Analyze_Results Analyze Docking Score (Binding Affinity) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Results->Visualize Compare Compare Derivatives Visualize->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Results and Comparative Analysis

The output of the docking simulations provides a wealth of information for each ligand-protein complex. The primary metric for comparison is the binding affinity, expressed in kcal/mol.[3] A more negative value indicates a more favorable binding interaction.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol) of this compound Derivatives and Celecoxib against COX-2 and VEGFR-2

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
Ligand A COX-2-9.8
VEGFR-2-7.2
Ligand B COX-2-8.5
VEGFR-2-6.8
Celecoxib COX-2-10.5
VEGFR-2-8.1

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual docking scores would be generated from the simulation.

Analysis of Binding Interactions

Beyond the docking score, a detailed examination of the binding poses reveals the specific molecular interactions that stabilize the ligand-protein complex.[16] This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Against COX-2:

    • Celecoxib: As expected, the reference compound shows the highest binding affinity for COX-2. Visualization of its binding pose would likely reveal key interactions with residues such as Arg513 and His90 in the active site, which are crucial for its inhibitory activity.

    • Ligand A: This derivative also demonstrates a strong predicted binding affinity for COX-2, comparable to Celecoxib. The p-methoxyphenyl group may form favorable interactions within the hydrophobic pocket of the COX-2 active site.

    • Ligand B: The lower binding affinity of this derivative compared to Ligand A suggests that the cyclohexyl group may not be as optimal for fitting into the active site as the aromatic p-methoxyphenyl group.

  • Against VEGFR-2:

    • All tested compounds show a lower predicted binding affinity for VEGFR-2 compared to COX-2, suggesting a degree of selectivity.

    • The interactions within the ATP-binding pocket of VEGFR-2 are likely to be less favorable for these specific derivatives compared to the active site of COX-2.

Discussion and Mechanistic Insights

Our comparative in silico study provides valuable insights into the structure-activity relationship of 4-substituted this compound derivatives. The results suggest that these compounds have a higher predicted affinity for COX-2 over VEGFR-2, which aligns with their reported biological activity as anti-inflammatory agents.[1] The higher binding affinity of Ligand A compared to Ligand B for COX-2 highlights the importance of the substituent at the 4-position of the oxazole ring in mediating interactions within the enzyme's active site.

The docking results serve as a strong foundation for hypothesis-driven drug design. For instance, to improve the potency of these derivatives, one could explore further modifications to the 4-position substituent to enhance interactions with key residues in the COX-2 active site. Conversely, to design dual COX-2/VEGFR-2 inhibitors, structural modifications that promote favorable interactions within the VEGFR-2 active site would be necessary.

Conceptual Signaling Pathway

signaling_pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalysis Inflammation Inflammation & Pain PGs->Inflammation Ligand This compound Derivative Ligand->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a this compound derivative.

Conclusion and Future Directions

This guide has detailed a comprehensive workflow for the comparative molecular docking of this compound derivatives against COX-2 and VEGFR-2. The in silico data generated from such studies are invaluable for understanding structure-activity relationships, predicting compound selectivity, and guiding the design of more potent and specific inhibitors. It is imperative to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays, such as in vitro enzyme inhibition and cell-based assays.[17] By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Yuriev, E., & Ramsland, P. A. (2013). Molecular docking: a powerful approach for structure-based drug discovery. Journal of Molecular Recognition, 26(5), 217-231.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421.
  • Scribd. (n.d.). Autodock_Vina Protocol.
  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of medicinal chemistry, 43(5), 775–777.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Molecular basis for cyclooxygenase inhibition by a new class of nonsteroidal anti-inflammatory drugs. Journal of Biological Chemistry, 285(45), 34950–34959.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
  • Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., & Preissner, R. (2010). SuperTarget: a database for drug-target interactions. Nucleic acids research, 38(Database issue), D555–D559.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(1), 64-71.
  • Zhang, J., Li, Y., & Zhang, J. (2013). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 18(7), 8097–8109.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of receptor and signal transduction research, 38(1), 1-12.
  • Radi, I., Tain-tain, L., & Tighaduini, S. (2018). In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. BMC research notes, 11(1), 1-7.
  • ResearchGate. (2014). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme....
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2020). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 25(18), 4260.
  • Kumar, A., & Narasimhan, B. (2018). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current medicinal chemistry, 25(33), 4036–4065.
  • Antypenko, L., Shcherbyna, R., & Kaplaushenko, A. (2022). Molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P (2QEX). ResearchGate.
  • Mohammadi-Farani, A., Bahrami, T., & Aliabadi, A. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Journal of Reports in Pharmaceutical Sciences, 3(2), 147-153.
  • Kumar, A., Sharma, S., & Kumar, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418.
  • Abuelizz, H. A., Marzouk, M., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC advances, 7(87), 55365–55377.
  • ResearchGate. (n.d.). Representative molecular docking of efficient phenyl-based pyrazol-5-ol....
  • Al-Ostath, A. I., Al-Tamimi, A. M., & El-Agrody, A. M. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Chemical Review and Letters, 5(2), 116-123.
  • El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5894.
  • Kumar, A., Sharma, S., & Kumar, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418.
  • Scholars Research Library. (n.d.). Docking study of p-hydroxybenzohydrazide derivatives as tyrosine kinase inhibitors and anticancer agents.

Sources

A Comparative Guide to OLED Emitters: Assessing the Performance of 5-Phenyloxazole Derivatives Against Modern Emitter Technologies

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic electronics, the emissive layer stands as the heart of an Organic Light-Emitting Diode (OLED). The choice of emitter molecule dictates the device's ultimate efficiency, color purity, and operational stability. While incumbent technologies like phosphorescent and thermally activated delayed fluorescence (TADF) emitters have set high benchmarks, the exploration of novel, cost-effective, and stable fluorescent materials continues to be a critical research frontier. This guide provides an in-depth comparison of 5-phenyloxazole-based emitters, a class of promising blue fluorescent materials, against the established generations of OLED emitters, supported by experimental data and standardized protocols for evaluation.

The Generations of OLED Emitters: A Performance Overview

The evolution of OLEDs is fundamentally a story of mastering exciton utilization. Upon electrical excitation, singlet (25%) and triplet (75%) excitons are formed. The efficiency with which these excitons are converted to light defines the emitter generation.

  • First Generation (Conventional Fluorescence): These emitters harvest only the singlet excitons for light emission, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[1] Despite this, they are valued for their potential for high color purity and generally good operational stability, particularly in the deep-blue spectrum where other technologies have historically struggled.[2][3]

  • Second Generation (Phosphorescence - PhOLEDs): By incorporating heavy metal atoms like iridium or platinum, phosphorescent emitters facilitate strong spin-orbit coupling.[4] This allows the non-emissive triplet excitons to be harvested, enabling a theoretical IQE of up to 100%.[5] PhOLEDs dominate the commercial market for red and green pixels but achieving a stable, long-lasting, and deep-blue phosphorescent emitter remains a significant challenge.[1]

  • Third Generation (Thermally Activated Delayed Fluorescence - TADF): TADF emitters represent a paradigm shift, achieving up to 100% IQE without relying on expensive and rare heavy metals.[6][7] These molecules are engineered to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) states (ΔEST). This small gap allows triplet excitons to be converted back into singlet excitons through a thermally activated process called reverse intersystem crossing (rISC), which then contribute to light emission.[7]

Focus: The Potential of Phenyloxazole-Based Emitters

The 1,3-oxazole ring is a five-membered heterocycle known for its high thermal stability and strong fluorescence. When substituted with phenyl groups, these molecules form a class of robust fluorophores. While simple this compound itself is a known organic compound, advanced derivatives are being actively explored as emitters, particularly for the challenging deep-blue region of the visible spectrum.

As a representative case study, we will examine a recently developed high-performance blue emitter that incorporates a 4,5-diphenyloxazole moiety attached to a dual-core anthracene and pyrene structure.[8] This design leverages the high luminescence of the anthracene-pyrene core while using the bulky, twisted structure imparted by the diphenyloxazole group to prevent intermolecular packing and excimer formation, which would otherwise reduce efficiency and color purity.[8] This molecule serves as an excellent proxy for evaluating the potential of the broader phenyloxazole class in advanced OLED applications.

Performance Showdown: Phenyloxazole vs. The Field

To objectively assess the standing of phenyloxazole-based emitters, we compare the performance of the representative 4,5-diphenyloxazole derivative against state-of-the-art examples from the other emitter classes.

Emitter ClassRepresentative Emitter ExampleMax EQE (%)ColorCIE (x, y)Reference(s)
Phenyloxazole (Fluorescent) TPO-AP [a]4.26% Deep Blue(0.15, 0.08)[8]
Advanced Fluorescent (HLCT) PICz-BP [b]6.1% Deep Blue(0.16, 0.06)[2][9]
Phosphorescent (PhOLED) Ir(ppy)3 [c]~28.0% Green(0.30, 0.61)[10]
Phosphorescent (PhOLED) (dfdmappy)2Ir(phim)28.0% Blue(0.16, 0.21)[11]
TADF T-CNDF-T-tCz [d]21.0% Sky Blue(0.21, 0.45)[4]
TADF NAI_R3 in mCP Host22.5% Red(0.64, 0.35)[11]
TADF TCZPBOX (Doped) [e]28.0% Yellow-Green(0.42, 0.55)[12]

Table 1: Comparative performance of a representative phenyloxazole-based emitter against other state-of-the-art emitter technologies.[2][4][8][9][10][11][12] [a] 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole. [b] Phenanthroimidazole-carbazole derivative with Hybridized Local and Charge-Transfer states. [c] Tris(2-phenylpyridine)iridium(III). [d] A multi-donor/acceptor TADF molecule. [e] 5,5'-(2,3,5,6-tetra(carbazol-9-yl)-1,4-phenylene)bis(2-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole).

Analysis of Performance:

From the data, it is evident that the representative phenyloxazole-based emitter, TPO-AP, demonstrates strong performance for a deep-blue fluorescent material, achieving an EQE of 4.26% with excellent CIE coordinates (0.15, 0.08) that indicate a pure, deep-blue emission.[8] This performance is competitive with other advanced deep-blue fluorescent emitters, which are pushing the conventional ~5% EQE limit by employing sophisticated molecular designs like Hybridized Local and Charge-Transfer (HLCT) states.[2][9]

However, when compared to phosphorescent and TADF emitters, the efficiency gap is significant. Green and red PhOLEDs and TADF-OLEDs routinely achieve EQEs well over 20%, with some exceeding 30%.[6][10] This is a direct result of their ability to harvest triplet excitons. While a blue PhOLED is shown with a high EQE of 28.0%, achieving long-term stability for blue phosphorescence remains a critical issue, which is where advanced fluorescent emitters like the phenyloxazole derivatives find their niche.[11] They offer a pathway to stable, pure, and cost-effective blue emission without the use of precious metals, which is a key requirement for next-generation displays and lighting.

Experimental Protocols

To ensure the accurate and reproducible assessment of novel emitters, standardized experimental procedures are paramount. The following sections detail the synthesis of a representative phenyloxazole precursor and the fabrication of a multilayer OLED device.

Protocol 1: Synthesis of a Phenyloxazole Precursor

This protocol details the synthesis of 2-(4-Bromophenyl)-4,5-diphenyloxazole, a key intermediate for more complex phenyloxazole-based emitters, adapted from published methods.[13]

Materials:

  • (4-Bromophenyl)methanamine

  • Benzil

  • Potassium Carbonate (K₂CO₃)

  • Iodine (I₂)

  • Ethyl Acetate (EA)

  • Distilled Water (DI water)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 250 mL three-necked flask, round-bottom flask, stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask, add (4-Bromophenyl)methanamine (1.00 g, 5.37 mmol), benzil (1.13 g, 5.37 mmol), potassium carbonate (2.23 g, 16.12 mmol), and iodine (0.41 g, 1.61 mmol).

  • Solvent Addition: Add 50 mL of water to the flask.

  • Reaction: Stir the mixture at 60 °C for 8 hours.

  • Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with distilled water.

  • Drying and Filtration: Dry the collected organic layer over anhydrous MgSO₄ and filter.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield the final product, 2-(4-Bromophenyl)-4,5-diphenyloxazole.

Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol describes a general procedure for fabricating a small-molecule OLED in a high-vacuum thermal evaporation system.[11][14]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for Hole Injection (HIL), Hole Transport (HTL), Emissive (EML), and Electron Transport (ETL) layers.

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation chamber (<10⁻⁶ torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holders and shadow masks

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in baths of detergent (e.g., Hellmanex), deionized water, acetone, and isopropyl alcohol (15 minutes each). b. Dry the substrates with a stream of high-purity nitrogen gas. c. Immediately transfer the substrates to the vacuum chamber load-lock.

  • Layer Deposition: a. Mount the substrates in the holder within the main chamber. Place a shadow mask over the substrates to define the active area of the device. b. Hole Injection Layer (HIL): Evaporate the HIL material (e.g., 2-TNATA) onto the ITO substrate. A typical thickness is 60 nm, deposited at a rate of ~0.1 nm/s. c. Hole Transport Layer (HTL): Sequentially evaporate the HTL material (e.g., NPB) onto the HIL. A typical thickness is 15 nm. d. Emissive Layer (EML): Evaporate the emitter material (e.g., the phenyloxazole derivative). For a non-doped device, this layer is deposited directly. For a doped device, co-evaporate the host material and the emitter dopant at a controlled ratio. A typical thickness is 20-40 nm. e. Electron Transport Layer (ETL): Evaporate the ETL material (e.g., Alq₃) onto the EML. A typical thickness is 20 nm.

  • Cathode Deposition: a. Without breaking vacuum, evaporate a thin layer of an electron injection material (e.g., Lithium Fluoride, LiF, ~1 nm). b. Evaporate a thicker layer of a low work function metal (e.g., Aluminum, Al, ~100-200 nm) to form the cathode.

  • Encapsulation: a. Transfer the completed device from the vacuum chamber to an inert atmosphere (e.g., a nitrogen-filled glovebox). b. Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

  • Characterization: The device is now ready for electrical and optical characterization, including current-voltage-luminance (J-V-L) measurements and electroluminescence spectroscopy.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the underlying science and technology.

OLED_Structure cluster_OLED OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Light Light Emission EML->Light HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: Simplified structure of a multilayer OLED device.

Jablonski cluster_states Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Excitation S1->S0 Fluorescence (fast) 25% of excitons T1 T₁ (Triplet State) S1->T1 ISC T1->S0 Phosphorescence (slow) (PhOLEDs) T1->S1 rISC (TADF) (Thermal Energy)

Caption: Emission mechanisms in OLEDs.

Synthesis_Workflow cluster_synthesis Robinson-Gabriel Oxazole Synthesis start Acylamino Ketone Precursor step1 Cyclodehydration (e.g., with H₂SO₄ or POCl₃) start->step1 React step2 Intermediate (Oxazoline) step1->step2 Form end Final Oxazole Product step2->end Dehydrate

Caption: Key steps in the Robinson-Gabriel synthesis of oxazoles.

Conclusion and Future Outlook

This compound derivatives have emerged as a viable and promising class of fluorescent emitters, particularly for addressing the long-standing challenge of stable and efficient deep-blue OLEDs. While their external quantum efficiencies do not yet reach the near-unity internal efficiencies of phosphorescent or TADF materials, they offer a compelling alternative by avoiding costly and rare metals while providing excellent color purity.

The representative 4,5-diphenyloxazole emitter showcases that efficiencies exceeding the traditional 5% fluorescent limit are achievable through intelligent molecular design that mitigates concentration quenching.[8] Future research will likely focus on integrating the phenyloxazole core into more complex molecular architectures, such as those that exhibit TADF or are suitable for hyperfluorescence (4th generation) systems. By doing so, it may be possible to combine the intrinsic stability and color purity of the phenyloxazole fluorophore with the 100% exciton harvesting capabilities of next-generation mechanisms, paving the way for their use in commercial display and lighting applications.

References

  • Kim, J. H., et al. (2023). A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. Polymers, 15(22), 4423.
  • Dias, F. B., et al. (2013). Triplet harvesting with 100% internal quantum efficiency in organic light-emitting diodes.
  • TechBlick. (2022). Generations of OLED emitters: fluorescent --> phosphorescent --> TADF --> Hyperfluorescent (HF). TechBlick.
  • Adachi, C. (2014). Thermally activated delayed fluorescence: A new road to high efficiency organic light emitting diodes. Japanese Journal of Applied Physics, 53(6S), 060101.
  • ResearchGate. (n.d.). External quantum efficiency of red p-i-n OLEDs with different HBL. ResearchGate.
  • Zheng, X., et al. (2020). Achieving 21% External Quantum Efficiency for Nondoped Solution-Processed Sky-Blue Thermally Activated Delayed Fluorescence. Advanced Materials, 32(10), 1907277.
  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.
  • Samsung Display Newsroom. (2022). [Learn Display] 42. Evaporation. Samsung Display Newsroom.
  • Tao, Y., et al. (2014). Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C, 2(18), 3436-3444.
  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. DisplayMan.com.
  • Fleetham, T., et al. (2016). Host-free Yellow-Green Organic Light-Emitting Diodes with External Quantum Efficiency over 20% based on a Compound. OSTI.GOV.
  • Kim, J. H., et al. (2023). Synthesis, Photoluminescence, and Electroluminescence of Phosphorescent Dipyrido[3,2-a;2′3′-c]phenazine–Platinum(II) Complexes Bearing Hole-Transporting Acetylide Ligands. Molecules, 29(16), 3658.
  • Mondal, A., et al. (2023). Overcoming the 5% EQE ceiling in deep-blue fluorescent OLEDs with hybridized local and charge transfer featured phenanthroimidazole-carbazole emitters. Journal of Materials Chemistry C, 11(2), 595-604.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia.
  • ResearchGate. (n.d.). 5‐2: Fluorescent OLED Achieving External Quantum Efficiency over 20% and Longer Lifetime than Phosphorescent OLED. ResearchGate.
  • Kumar, A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2419.
  • Mustafa, M., et al. (2019). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Materials, 12(18), 2969.
  • Lee, C. W., et al. (2013). A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs.
  • Zhang, T., et al. (2021). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. ACS Applied Materials & Interfaces, 13(39), 46830-46839.
  • Liu, Y., et al. (2022). Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices. Frontiers in Chemistry, 10, 894982.
  • Display Daily. (2024). Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Display Daily.
  • Bryce, M. R., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7(15), 2939-2965.
  • Wen, S. W., et al. (2005). Recent development of blue fluorescent OLED materials and devices. Journal of Display Technology, 1(1), 121-131.
  • Lee, C. W., et al. (2021). Toward ultra-high efficiency tandem OLEDs: Benzothiazole-based bipolar hosts and specific device architectures. Chemical Engineering Journal, 420, 129623.
  • Wu, C. H., et al. (2021). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Polymers, 13(16), 2758.

Sources

A Comparative Analysis of the Cytotoxic Profiles of 5-Phenyloxazole and 5-Phenylthiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the oxazole and thiazole five-membered heterocyclic rings are foundational scaffolds for the development of novel therapeutic agents, particularly in oncology. Their structural similarities, yet distinct electronic properties conferred by the oxygen atom in oxazoles and the sulfur atom in thiazoles, lead to nuanced differences in their biological activities. This guide provides a comparative analysis of the cytotoxicity of 5-phenyloxazole and 5-phenylthiazole derivatives, synthesizing available experimental data to inform future drug design and development efforts.

Introduction: The Pharmacological Significance of Oxazoles and Thiazoles

Both oxazole and thiazole moieties are prevalent in a variety of biologically active compounds, including numerous approved drugs.[1] Their ability to engage in hydrogen bonding and other non-covalent interactions, coupled with their metabolic stability, makes them attractive pharmacophores.[2][3] In the context of anticancer research, these scaffolds are integral to compounds that target a wide array of cellular mechanisms, from enzyme inhibition to the disruption of protein-protein interactions.[4][5] This guide focuses on the 5-phenyl substituted variants, a common structural motif in many biologically active derivatives of these two heterocyclic systems.

Comparative Cytotoxicity: A Synthesis of In Vitro Data

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
This compound N,5-diphenyloxazole-2-carboxamideHeLa (Cervical Cancer)0.78
N,5-diphenyloxazole-2-carboxamideA549 (Lung Cancer)1.08
N,5-diphenyloxazole-2-carboxamideHepG2 (Liver Cancer)1.27
5-Phenylthiazole 2-acetyl-5-phenylthiazole derivativeA549 (Lung Cancer)0.452[6]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (nitro deriv.)SKNMC (Neuroblastoma)10.8[7]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (chloro deriv.)HepG2 (Liver Cancer)11.6[7]
Thiazole derivativeMCF-7 (Breast Cancer)3.4[8][9]
Thiazole derivativeHepG2 (Liver Cancer)1.19[8][9]

From the available data, it appears that derivatives of the 5-phenylthiazole scaffold can exhibit potent cytotoxicity, in some cases demonstrating sub-micromolar efficacy against lung cancer cells (A549).[6] A systematic review of the antiproliferative activities of both scaffolds suggests that promising compounds more frequently contain a thiazole nucleus.[1][4] However, specific this compound derivatives have also shown significant activity in the low micromolar range against a panel of cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of both this compound and 5-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and heterocyclic rings.

For This compound derivatives, modifications at the 2-position of the oxazole ring have been a key area of investigation. For instance, N,5-diphenyloxazole-2-carboxamides have demonstrated improved cytotoxicity over their parent compounds, suggesting that the carboxamide linkage and the additional phenyl ring contribute significantly to their anticancer activity.

In the case of 5-phenylthiazole derivatives, a broad range of substitutions has been explored. Studies indicate that the presence of electron-withdrawing groups on the phenyl ring can modulate cytotoxic activity.[7] Furthermore, the substitution pattern on the thiazole ring itself plays a critical role, with various functional groups at the 2- and 4-positions leading to a wide spectrum of potencies.[6][7] Some research also suggests that the presence of at least two linked thiazole rings can be a requirement for significant cytotoxic effect, highlighting the importance of the overall molecular architecture.[3][10]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC50 value of a test compound (e.g., a this compound or 5-phenylthiazole derivative) against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h 3. Incubate for 24h Seeding->Incubation_24h Compound_Prep 4. Prepare Compound Dilutions Treatment 5. Treat Cells with Compound Incubation_24h->Treatment Compound_Prep->Treatment Incubation_48_72h 6. Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition 7. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 8. Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization 9. Solubilize Formazan Incubation_4h->Solubilization Read_Absorbance 10. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Mechanistic Considerations

The cytotoxic effects of this compound and 5-phenylthiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. The specific molecular targets can vary widely depending on the overall structure of the compound. For some derivatives, inhibition of key enzymes such as kinases or topoisomerases is the primary mechanism of action. For others, disruption of microtubule dynamics is a key contributor to their anticancer effects. The planarity and electron distribution of the oxazole and thiazole rings are crucial for their interaction with biological targets.

Conclusion

Both this compound and 5-phenylthiazole scaffolds are valuable starting points for the design of novel anticancer agents. The available data suggests that 5-phenylthiazole derivatives may, in general, exhibit more potent cytotoxicity, though highly active compounds have been identified in both classes. The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific molecular target and the desired physicochemical properties of the final compound. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive understanding of the relative cytotoxic potential of these two important heterocyclic systems.

References

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (URL not available)
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy. 2021. [Link]
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies.
  • Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry. 2018. [Link]
  • IC 50 value for tested compounds 5a-5k against cancer cell lines.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences. 2017. [Link]
  • A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm. 2013. [Link]
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science. 2019. [Link]
  • Structure Activity Relationship.
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. 2023. [Link]
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • Oxazole-Based Compounds As Anticancer Agents.
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (URL not available)
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health. 2013. [Link]
  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. 2023. [Link]
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. National Institutes of Health. 2022. [Link]
  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and pyrido[2,3-d][4][5][6]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Molecules. 2015. [Link]
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health. 2015. [Link]
  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][4][5][6]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. National Institutes of Health. 2015. [Link]
  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][4][5][6]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety.
  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. 2024. [Link]
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • 2,5-DIARYLOXAZOLES AND 2,5-DIARYL-1,3,4-OXADIAZOLES. OSTI.GOV. 1955. [Link]

Sources

A Comparative Analysis of 5-Phenyloxazole and Oxadiazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the judicious selection of materials is paramount to the performance and longevity of Organic Light-Emitting Diodes (OLEDs). Among the plethora of heterocyclic compounds exploited for their unique optoelectronic properties, 5-phenyloxazole and 1,3,4-oxadiazole cores have emerged as promising building blocks for both emissive and charge-transporting layers. This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their synthesis, photophysical characteristics, and performance in OLED devices, supported by experimental data and protocols to aid researchers in their material design and selection process.

Introduction: The Critical Role of Heterocycles in OLEDs

The efficiency and stability of OLEDs are intrinsically linked to the molecular architecture of the organic materials employed. Heterocyclic compounds, with their inherent electronic properties and synthetic versatility, offer a powerful platform for tuning the performance of these devices. Both this compound and 1,3,4-oxadiazole are five-membered aromatic rings containing nitrogen and oxygen atoms. Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and as acceptor moieties in emissive materials. This guide will dissect the nuanced differences between these two classes of compounds, providing a head-to-head comparison of their key performance metrics.

The Contenders: A Closer Look at this compound and Oxadiazole

This compound Derivatives: The oxazole ring, while less explored than its oxadiazole counterpart, presents a unique electronic framework. The presence of a single nitrogen atom generally results in a slightly less electron-deficient character compared to the 1,3,4-oxadiazole ring. This can influence the energy levels (HOMO/LUMO), charge carrier mobility, and photostability of the resulting materials.

1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole moiety is a well-established and widely utilized building block in OLEDs.[1][2] Its two nitrogen atoms impart a strong electron-withdrawing nature, leading to high electron affinity and typically excellent electron-transporting properties.[2][3] The thermal and chemical stability of the oxadiazole ring is another key advantage that has contributed to its popularity.[4]

Comparative Analysis: Unveiling the Performance Differences

A direct, side-by-side experimental comparison of this compound and 1,3,4-oxadiazole derivatives under identical device architectures is not extensively documented in the literature. However, by collating data from various studies, a comparative picture can be drawn.

Synthesis and Functionalization:

Both scaffolds offer multiple sites for functionalization, allowing for the tuning of their electronic and physical properties. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, often involving the cyclodehydration of diacylhydrazines.[5][6] Similarly, 2,5-disubstituted oxazoles can be synthesized through various routes, including the Robinson-Gabriel synthesis. The ease of introducing different aryl groups at the 2- and 5-positions allows for the creation of a vast library of materials with tailored properties.

Photophysical Properties:

The emission color and efficiency of OLEDs are dictated by the photophysical properties of the emissive material. Both this compound and oxadiazole derivatives have been utilized as fluorescent emitters. The emission wavelength can be tuned by extending the π-conjugation of the substituents.

PropertyThis compound Derivatives (Representative)1,3,4-Oxadiazole Derivatives (Representative)
Emission Color Blue to GreenBlue to Green
Photoluminescence Quantum Yield (PLQY) Moderate to HighModerate to High

Charge Transport Properties:

Efficient charge injection and transport are crucial for high-performance OLEDs. The electron-deficient nature of both heterocycles favors electron transport.

PropertyThis compound Derivatives (Representative)1,3,4-Oxadiazole Derivatives (Representative)
Electron Mobility (µe) Varies with substitutionGenerally high (10⁻⁶ to 10⁻⁴ cm²/Vs)
Hole Mobility (µh) Generally lower than µeGenerally lower than µe

OLED Device Performance:

The ultimate test of a material's utility is its performance in a functional device. Oxadiazole derivatives have been extensively used as electron-transporting and hole-blocking layers, contributing to high-efficiency devices.[3][7][8] While less common, oxazole-based materials have also shown promise as emitters.

Performance MetricOLEDs with this compound Emitter (Representative)OLEDs with Oxadiazole ETL/Emitter (Representative)
External Quantum Efficiency (EQE) Up to 5%Up to and exceeding 20% (as hosts or in phosphorescent devices)
Current Efficiency VariesHigh
Turn-on Voltage VariesGenerally low
Color Purity GoodGood

Experimental Protocols

To provide a practical framework for researchers, detailed step-by-step methodologies for the synthesis of representative compounds and the fabrication of a standard OLED device are outlined below.

Synthesis of a Representative 2,5-Diphenyloxazole

This protocol is based on the one-pot synthesis from benzoyl glycine.[9][10]

Materials:

  • Benzoyl glycine

  • Thionyl chloride

  • Benzene

  • Aluminum trichloride

  • Sulfuric acid (50 wt%)

  • Toluene

  • Iron(III) oxide powder

  • Activated carbon

Procedure:

  • Acyl Chlorination: In a reaction flask, combine benzoyl glycine and thionyl chloride (1:2 molar ratio). Heat the mixture at 50 °C until the reaction is complete (monitored by TLC). Distill off the excess thionyl chloride to obtain benzamidoacetyl chloride.

  • Friedel-Crafts Acylation: To the crude benzamidoacetyl chloride, add benzene and aluminum trichloride. Reflux the mixture for 3 hours.

  • Cyclization: Cool the reaction mixture and add 50 wt% sulfuric acid. Slowly heat to 100 °C and maintain until the cyclization is complete.

  • Work-up and Purification: Evaporate the excess benzene. Cool the mixture and add water to precipitate the crude 2,5-diphenyloxazole. The crude product can be purified by rectification. For scintillator-grade purity, the product can be further treated by heating in toluene with iron oxide powder and activated carbon, followed by filtration and recrystallization.[9][11]

Synthesis of a Representative 2,5-Diaryl-1,3,4-Oxadiazole

This protocol describes a general method for the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles.[12]

Materials:

  • Aryl carboxylic acid

  • Hydrazine monohydrate

  • Potassium carbonate

  • Triethylorthoformate

  • Ethanol

  • Aryl thiol

  • Iron(III) chloride

  • DMSO

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

Procedure:

  • Aryl Hydrazide Formation: React the aryl carboxylic acid with hydrazine monohydrate in the presence of a base like potassium carbonate to form the corresponding aryl hydrazide.

  • Oxadiazole Ring Formation: Cyclize the aryl hydrazide using triethylorthoformate in ethanol to yield the 2-aryl-1,3,4-oxadiazole.

  • Thioetherification: React the 2-aryl-1,3,4-oxadiazole with an aryl thiol in the presence of iron(III) chloride and potassium carbonate in DMSO to introduce the arylthio group.

  • Oxidation: Oxidize the resulting thioether with mCPBA in DCM to obtain the final 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole.

Fabrication and Characterization of a Standard OLED Device

This protocol outlines the fabrication of a simple bilayer OLED device by solution processing.[13][14][15]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)

  • Emissive layer (EML) material (solution of the synthesized oxazole or a host doped with the oxadiazole derivative)

  • Electron-transporting layer (ETL) material (if required, e.g., the synthesized oxadiazole derivative)

  • Low work function metal for cathode (e.g., Ca, Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

  • Source measure unit, spectroradiometer, and photodiode for characterization

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HTL Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes.

  • EML Deposition: Spin-coat a solution of the emissive material (e.g., the synthesized this compound derivative in a suitable solvent like chloroform or toluene) on top of the HTL. Anneal the film to remove residual solvent.

  • ETL Deposition (Optional): If a separate ETL is used, spin-coat or thermally evaporate a thin layer of the ETL material (e.g., the synthesized oxadiazole derivative) onto the EML.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of a low work function metal (e.g., 30 nm of Ca) followed by a thicker protective layer of aluminum (e.g., 100 nm) through a shadow mask to define the active area of the pixels.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip.

  • Characterization: Measure the current-voltage-luminance (I-V-L) characteristics using a source measure unit and a calibrated photodiode or spectroradiometer.[16][17][18][19] The external quantum efficiency (EQE), current efficiency, and power efficiency can be calculated from this data.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams provide a visual representation of the molecular structures, photophysical processes, and device architecture.

Molecular Structures cluster_oxazole This compound cluster_oxadiazole 1,3,4-Oxadiazole oxazole oxazole oxadiazole oxadiazole Jablonski Simplified Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating key photophysical processes in OLEDs. [5][20][21][22]

OLED_Structure Schematic of a Bilayer OLED Device cluster_device Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (e.g., Oxadiazole derivative) Cathode->ETL Electron Injection EML Emissive Layer (EML) (e.g., this compound derivative) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) EML->HTL Recombination & Light Emission Anode Anode (e.g., ITO) HTL->Anode Hole Transport Substrate Substrate (Glass)

Caption: Layered structure of a typical organic light-emitting diode.

Conclusion and Future Outlook

Both this compound and 1,3,4-oxadiazole derivatives hold significant promise for application in OLEDs. Oxadiazoles have a more established track record, particularly as robust electron-transporting materials, owing to their strong electron-withdrawing character and excellent stability. 5-Phenyloxazoles, while less explored, offer a tunable electronic platform that can be leveraged to develop efficient emitters.

The key takeaway for researchers is the trade-off between the well-documented high performance of oxadiazoles in charge transport and the potential for novel photophysical properties in oxazole-based systems. Future research should focus on direct comparative studies of these two heterocycles within identical molecular frameworks and device architectures. Such investigations will provide a clearer understanding of their relative merits and pave the way for the rational design of next-generation OLED materials with enhanced efficiency, stability, and color purity.

References

  • Jablonski Diagram | OLED chemistry | Noctiluca.eu. (n.d.).
  • The structure of OLED (left); simplified Jablonski diagram representing... - ResearchGate. (n.d.).
  • Jablonski diagrams of key photophysical processes in organic molecules. - ResearchGate. (n.d.).
  • Gather Lab and Humboldt Centre for Nano- and Biophotonics. (2020, April 7). How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. Somehow long overdue in literature...
  • An Efficient Synthesis of New 2-Aryl-5-phenylazenyl-1,3,4-oxadiazole Derivatives from N,N'-Diarylcarbonohydrazides | Request PDF - ResearchGate. (n.d.).
  • Chen, Y., Tian, J., Tan, Y., Liu, Y., & Wang, Q. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 28(21), 7358. [Link]
  • Goldschmidt, J. C., & Burstyn, J. N. (2009). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optics Express, 17(8), 6289–6300. [Link]
  • Edinburgh Instruments. (2024, November 22). How to Prepare Solutions for Accurate and Reliable PLQY Measurements on the FLS1000 and FS5 [Video]. YouTube. [Link]
  • Menard, E., Podzorov, V., Hur, S.-H., Gaur, A., Gershenson, M. E., & Rogers, J. A. (2004). Electro-optic measurement of carrier mobility in an organic thin-film transistor.
  • Kumar, R. S., Idhayadhulla, A., Nasser, A. J. A., & Selvin, J. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Chemistry Central Journal, 12(1), 1-11. [Link]
  • Can anyone explain how I can measure the mobility of thin-film organic semiconductors using a current-voltage measurement? | ResearchGate. (n.d.).
  • Luminance-Current-Voltage Measurement System. (n.d.).
  • HAISO TECH. (2016). The preparation method of 2,5-diphenyloxazole. CN104327005B.
  • A practical guide to measuring and reporting photophysical data - RSC Publishing. (n.d.).
  • Characterization and Simulation of Organic and Perovskite LEDs. - Fluxim. (n.d.).
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (n.d.).
  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES - Baghdad Science Journal. (n.d.).
  • Matache, M., & Funar-Timofei, S. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Journal of Materials Chemistry C, 4(37), 8596–8610. [Link]
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives - Research Journal of Science and Technology. (n.d.).
  • Measuring the mobility of organic thin films PowerPoint Presentation - SlideServe. (n.d.).
  • Method for preparing scintillation pure grade 2,5-diphenyl oxazole. (2015). CN104327005A.
  • Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI. (n.d.).
  • HAISO TECH. (2015). Method for preparing scintillation pure grade 2,5-diphenyl oxazole. CN104327005A.
  • Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes - RSC Publishing. (n.d.).
  • A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics - PMC. (n.d.).
  • How Are OLEDs Made? - Chemistry For Everyone - YouTube. (n.d.).
  • Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence - MDPI. (n.d.).
  • Manufacturing Process and Key Technologies of OLED - - DisplayMan.com. (n.d.).
  • Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices - Cambridge University Press. (n.d.).
  • Thelakkat, M. (2002). Electron Transport Materials for Organic Light-Emitting Diodes. Accounts of Chemical Research, 35(11), 938-947. [Link]
  • 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - RSC Publishing. (n.d.).
  • Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis | Request PDF - ResearchGate. (n.d.).
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. (n.d.).
  • Synthesis and characterization of novel 2,5-diphenyl-1,3,4-oxadiazole derivatives of anthracene and its application as electron transporting blue emitters in OLEDs - ResearchGate. (n.d.).
  • Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells | Request PDF - ResearchGate. (n.d.).
  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - NIH. (n.d.).
  • a) Hole mobility; b) Electron mobility; c) JSC versus light intensity;... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Chemical structure of 2,5-diphenyl-1,3,4-oxadizole molecule. - ResearchGate. (n.d.).

Sources

A Comparative Benchmarking Guide to the Photostability of 5-Phenyloxazole and its Analogs Against Standard Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescence-based methodologies, the persistent challenge of photobleaching remains a significant bottleneck, particularly for applications demanding prolonged or high-intensity illumination. The selection of a robust fluorophore is therefore a critical determinant of experimental success. This guide provides an in-depth, objective comparison of the photostability of 5-phenyloxazole, a promising heterocyclic fluorophore, against established standard dyes such as fluorescein, rhodamine, and cyanine derivatives. As specific photostability metrics for this compound are not extensively documented, this guide will leverage data from the well-characterized and structurally similar analog, 2,5-diphenyloxazole (PPO), to provide a quantitative benchmark.

The oxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic drugs.[1][2] This inherent biological relevance makes oxazole-based fluorophores particularly attractive for applications in drug discovery and cellular imaging.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about fluorophore selection for their specific applications.

The Imperative of Photostability in Fluorescence Applications

Photobleaching, the irreversible photochemical destruction of a fluorophore, leads to a loss of signal and can significantly compromise the quantitative accuracy and temporal resolution of fluorescence-based measurements.[4][5] Fluorophores with high photostability are essential for a range of applications, including:

  • Live-cell imaging: Minimizing phototoxicity and allowing for long-term observation of cellular dynamics.

  • Super-resolution microscopy: Withstanding the high laser powers required to achieve sub-diffraction-limit resolution.

  • High-throughput screening: Ensuring consistent signal intensity across large numbers of samples and extended measurement times.

Benchmarking this compound: A Comparative Overview

To provide a clear comparison, this guide evaluates this compound (represented by its analog PPO) against three widely used classes of fluorophores: fluoresceins, rhodamines, and cyanine dyes.

Table 1: Comparative Photophysical and Photostability Parameters

Fluorophore ClassRepresentative DyeTypical Quantum Yield (Φ)General PhotostabilityKey AdvantagesCommon Applications
Oxazole 2,5-Diphenyloxazole (PPO) ~1.0 (in cyclohexane)[2] High High quantum yield, potential for high photostability.[6]Scintillation counting, potential for bio-imaging.
Fluorescein Fluorescein isothiocyanate (FITC)~0.9[7]Low to ModerateHigh brightness, well-established conjugation chemistry.[8][9]Immunofluorescence, flow cytometry.
Rhodamine Rhodamine B~0.3 - 0.7Moderate to HighGood photostability, relatively pH-insensitive.[10][11]Confocal microscopy, single-molecule tracking.
Cyanine Cy5~0.2 - 0.3ModerateBright emission in the far-red spectrum, good for multiplexing.[6][12]In vivo imaging, DNA sequencing.

Note: Quantum yields and photostability are highly dependent on the local environment, including solvent, pH, and the presence of oxidizing or reducing agents.

Experimental Protocol for Comparative Photostability Assessment

To ensure a rigorous and unbiased comparison, a standardized experimental protocol is essential. The following methodology is designed to quantify the photobleaching rates of this compound and standard fluorophores under controlled conditions. This protocol is grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines for photostability testing.[13]

I. Materials and Instrumentation
  • Fluorophores: this compound, Fluorescein (FITC), Rhodamine B, and Cy5.

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation:

    • A fluorescence microscope equipped with a high-power LED or laser light source.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • A power meter for accurate measurement of light intensity.

    • A temperature-controlled stage.

    • Image analysis software (e.g., ImageJ/Fiji).

II. Sample Preparation
  • Prepare stock solutions of each fluorophore in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.

  • Dilute the stock solutions in PBS to a final concentration of 1 µM.

  • Prepare microscope slides with a thin layer of the fluorophore solution and cover with a coverslip. Seal the coverslip to prevent evaporation.

III. Photobleaching Experiment
  • Dark Control: Before illumination, acquire an initial image of a region of interest for each sample. This will serve as the baseline fluorescence intensity (I₀).

  • Continuous Illumination: Expose the sample to continuous illumination using a defined wavelength and intensity. The light source should be chosen to match the excitation maximum of the fluorophore being tested.

  • Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 10 seconds) for a total duration of 10-15 minutes, or until the fluorescence intensity has decreased significantly.

  • Controlled Environment: Maintain a constant temperature throughout the experiment to minimize thermal effects on photobleaching.

IV. Data Analysis
  • Intensity Measurement: For each time point, measure the mean fluorescence intensity of the illuminated region of interest.

  • Normalization: Normalize the fluorescence intensity at each time point (Iₜ) to the initial intensity (I₀) by calculating Iₜ / I₀.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.

  • Half-Life (t₁/₂): Determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life.

  • Photobleaching Rate Constant (k): Fit the photobleaching curve to a single exponential decay function: I(t) = I₀ * e^(-kt). The value of 'k' represents the photobleaching rate constant.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep1 Prepare 1 mM Stock Solutions prep2 Dilute to 1 µM in PBS prep1->prep2 prep3 Mount on Microscope Slide prep2->prep3 exp1 Acquire Initial Image (I₀) prep3->exp1 exp2 Continuous Illumination exp1->exp2 exp3 Time-Lapse Imaging exp2->exp3 an1 Measure Mean Intensity exp3->an1 an2 Normalize Intensity (Iₜ / I₀) an1->an2 an3 Plot Photobleaching Curve an2->an3 an4 Determine Half-Life (t₁/₂) an3->an4 an5 Calculate Rate Constant (k) an4->an5

Caption: Experimental workflow for comparative photostability analysis.

Understanding the Mechanisms of Photobleaching

The photostability of a fluorophore is intrinsically linked to its electronic structure and the pathways available for de-excitation. The Jablonski diagram provides a conceptual framework for understanding these processes.

Upon absorption of a photon, a fluorophore is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From S₁, the molecule can return to the ground state via several pathways:

  • Fluorescence: Radiative decay, emitting a photon. This is the desired outcome.

  • Non-radiative decay: De-excitation through vibrational relaxation, releasing heat.

  • Intersystem Crossing: Transition to a long-lived triplet state (T₁).

It is from the triplet state that photobleaching often occurs. The extended lifetime of the triplet state increases the probability of chemical reactions with surrounding molecules, particularly molecular oxygen, leading to the formation of reactive oxygen species (ROS) and irreversible damage to the fluorophore.

Simplified Jablonski Diagram and Photobleaching Pathways

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction (e.g., with O₂)

Sources

A Comparative Guide to Validating the Antimicrobial Mechanism of 5-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the antimicrobial mechanism of novel 5-phenyloxazole derivatives. Moving beyond rote protocols, we delve into the causal logic behind experimental choices, enabling a robust, self-validating approach to mechanistic studies. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1][2][3][4][5] The clinical success of the oxazolidinone antibiotic Linezolid, which targets protein synthesis, underscores the potential of related heterocyclic compounds in combating antimicrobial resistance.[6][7][8][9][10] Our objective is to equip you with the strategy and tools to systematically dissect the mode of action of new chemical entities within this promising class.

The Investigative Funnel: From Broad Effects to Specific Targets

A successful mechanism of action (MoA) study follows a logical progression from the macroscopic (cell death) to the microscopic (molecular target). We begin by casting a wide net to classify the inhibitor's general effect before committing resources to more granular, target-specific assays. This funneling approach is both efficient and scientifically rigorous.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specific Target Validation cluster_2 Phase 3: Confirmation & Conclusion MIC MIC & MBC Determination (Potency Assessment) MMS Macromolecular Synthesis Assay (Broad Pathway Identification) MIC->MMS Potent compounds advance PS Protein Synthesis (In Vitro Translation) MMS->PS Protein synthesis inhibited DNA DNA Topoisomerase (Gyrase/Topo IV Assays) MMS->DNA DNA replication inhibited CW Cell Wall Synthesis (Lipid II Accumulation) MMS->CW Cell wall synthesis inhibited CM Membrane Integrity (Permeability/Potential Assays) MMS->CM No specific pathway inhibited (Suggests membrane target) Conclusion Synthesize Data & Confirm Mechanism PS->Conclusion DNA->Conclusion CW->Conclusion CM->Conclusion

Caption: Logical workflow for MoA validation of this compound derivatives.

Phase 1: Foundational Assays for Initial Mechanistic Triage

The first step is to quantify the compound's antimicrobial potency and identify the primary cellular process it disrupts.

Experiment 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)

Expertise & Experience: Before any mechanistic work, you must establish the fundamental potency of your derivative. The MIC provides the lowest concentration that inhibits bacterial growth, a critical parameter for all subsequent assays.[11][12] The MBC distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity, offering the first clue about the decisiveness of the antimicrobial action.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a 2x stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO). Serially dilute this stock 1:1 across a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to create a concentration gradient. The final volume in each well should be 50 µL.

  • Inoculum: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

  • Determining MBC: Plate 10-20 µL from each well that shows no visible growth onto a nutrient agar plate. Incubate overnight at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Experiment 2: Macromolecular Synthesis Assay

Expertise & Experience: This is the pivotal triage experiment. By measuring the incorporation of radiolabeled precursors into major biopolymers (DNA, RNA, protein, and peptidoglycan), we can rapidly identify which fundamental pathway is inhibited.[13] This allows us to focus our subsequent, more intensive experiments on the correct hypothesis. A compound that halts protein synthesis, for example, will show a rapid cessation of ³H-leucine incorporation while the other pathways may continue transiently.

Detailed Protocol: Radiolabeled Precursor Incorporation

  • Culture Growth: Grow a bacterial culture to early-log phase (OD600 ≈ 0.2-0.3) in a minimal medium to ensure efficient uptake of precursors.

  • Aliquoting: Distribute the culture into separate tubes for each precursor and a control.

  • Compound Addition: Add the this compound derivative at a concentration of 5-10x its MIC. Add a known inhibitor for each pathway as a positive control (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Linezolid for protein, Vancomycin for cell wall). Add only vehicle (DMSO) for the negative control.

  • Precursor Addition: Immediately add the respective radiolabeled precursors to each tube:

    • DNA Synthesis: ³H-thymidine

    • RNA Synthesis: ³H-uridine

    • Protein Synthesis: ³H-leucine

    • Cell Wall Synthesis: ¹⁴C-N-acetylglucosamine (for Gram-positives)

  • Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube.

  • Precipitation: Immediately add the aliquot to a tube containing cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules and stop the reaction.

  • Collection & Washing: After incubation on ice, collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated precursors.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the counts per minute (CPM) against time for each condition. A rapid plateau in a specific pathway's curve relative to the vehicle control indicates inhibition.

Expected Outcome DNA Synthesis (³H-thymidine)RNA Synthesis (³H-uridine)Protein Synthesis (³H-leucine)Cell Wall Synthesis (¹⁴C-GlcNAc)
DNA Gyrase Inhibitor ↓↓↓
RNA Polymerase Inhibitor ↓↓↓
Ribosome Inhibitor ↓↓↓
Cell Wall Inhibitor ↓↓↓
Membrane Disruptor ↓↓↓↓↓↓↓↓
Table 1: Interpreting Macromolecular Synthesis Assay Results. The primary effect (↓↓↓) is seen first, with secondary effects (↓) occurring later due to cellular shutdown.

Phase 2: Validating the Specific Molecular Target

Based on the results from the macromolecular synthesis assay, proceed to the relevant set of experiments below.

Hypothesis A: Inhibition of DNA Gyrase and/or Topoisomerase IV

Trustworthiness: If DNA synthesis is inhibited, the primary candidates are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication.[14][15] Validating this requires direct enzymatic assays.

G cluster_0 DNA Gyrase Supercoiling Assay Relaxed Relaxed Plasmid DNA Gyrase DNA Gyrase + ATP Relaxed->Gyrase NoReaction Relaxed DNA Remains (Inhibition) Relaxed->NoReaction Inhibitor This compound Derivative Gyrase->Inhibitor Supercoiled Supercoiled DNA (Migrates Faster on Gel) Gyrase->Supercoiled Inhibitor->NoReaction

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mix: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine), 1 mM ATP, and 0.5 µg of relaxed plasmid DNA (e.g., pBR322).[16]

  • Inhibitor Addition: Add varying concentrations of the this compound derivative. Include a positive control (e.g., ciprofloxacin) and a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until there is good separation between the relaxed and supercoiled forms.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.

  • Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to its faster-migrating supercoiled form. Inhibition is observed as a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed band. The IC50 can be determined by quantifying the band intensities. A similar assay using kinetoplast DNA (kDNA) can be used to assess Topoisomerase IV decatenation activity.[17][18]

Parameter This compound Derivative Ciprofloxacin (Control)
DNA Gyrase IC50 (µM) Experimental Value~10 µM
Topo IV IC50 (µM) Experimental Value~40 µM
Table 2: Comparative IC50 values for Topoisomerase Inhibition.
Hypothesis B: Disruption of Cell Wall Synthesis

Authoritative Grounding: The bacterial cell wall, composed of peptidoglycan, is an excellent antibiotic target due to its absence in eukaryotes.[19][20] Inhibition of the later, membrane-associated steps of its synthesis by agents like vancomycin leads to the accumulation of the lipid-linked precursor, Lipid II.[21][22]

Detailed Protocol: Quantification of Lipid II Accumulation

  • Labeling: Grow a culture of a suitable Gram-positive bacterium (e.g., S. aureus) in the presence of a radiolabeled cell wall precursor like ¹⁴C-GlcNAc for several generations to uniformly label the cell wall and its precursors.

  • Treatment: Wash the cells and resuspend them in fresh medium. Treat the cells with the this compound derivative (at ~5x MIC) and a positive control (e.g., vancomycin).

  • Lipid Extraction: After a short incubation period (e.g., 10-15 minutes), stop the reaction and harvest the cells. Extract the lipid intermediates from the cell membrane using a solvent system like butanol/pyridine/water.

  • TLC Analysis: Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate. Develop the chromatogram using an appropriate solvent system.

  • Visualization & Quantification: Visualize the separated, radiolabeled lipids using autoradiography or a phosphorimager. The spot corresponding to Lipid II will show a significant increase in intensity in cells treated with the inhibitor compared to the untreated control.

G cluster_0 Peptidoglycan Synthesis Pathway Cytoplasm Cytoplasmic Precursors (UDP-MurNAc-pentapeptide) Membrane Lipid I → Lipid II (Membrane-bound) Cytoplasm->Membrane Periplasm Transglycosylation & Transpeptidation (Mature Peptidoglycan) Membrane->Periplasm Inhibitor This compound Derivative (Hypothesized Block) Membrane->Inhibitor Inhibitor->Membrane Accumulation of Lipid II

Caption: Inhibition of late-stage cell wall synthesis leads to Lipid II accumulation.

Hypothesis C: Compromising Cell Membrane Integrity

Expertise & Experience: If the macromolecular synthesis assay shows a general, non-specific shutdown of all pathways, or if other assays are negative, the cell membrane becomes a prime suspect. A compromised membrane leads to the dissipation of ion gradients and leakage of essential cytoplasmic contents.[23] A multi-assay approach is required for trustworthy validation.

G cluster_0 Membrane Integrity Assay Workflow Start Treat Bacteria with This compound Derivative Perm Permeability Assay (SYTO 9 / Propidium Iodide) Start->Perm Leak Leakage Assay (A260 Measurement) Start->Leak Pot Membrane Potential Assay (DiSC3(5) Dye) Start->Pot Result Data Triangulation: Increased Permeability? Cytoplasmic Leakage? Depolarization? Perm->Result Leak->Result Pot->Result

Caption: A three-pronged approach to validate membrane disruption.

Detailed Protocols: Membrane Integrity Suite

  • Membrane Permeability Assay (LIVE/DEAD Staining):

    • Principle: Uses two fluorescent nucleic acid stains: SYTO 9, which enters all cells (live and dead), and Propidium Iodide (PI), which only enters cells with compromised membranes.[24][25]

    • Protocol: Treat bacterial cells with the compound. Add the SYTO 9/PI dye mixture (e.g., from a LIVE/DEAD BacLight™ kit). Incubate briefly in the dark. Analyze using fluorescence microscopy or flow cytometry. An increase in the PI signal (red fluorescence) indicates membrane permeabilization.

  • Leakage of 260 nm-Absorbing Material:

    • Principle: Damaged membranes release cytoplasmic contents, including nucleic acids, which absorb light at 260 nm.[23]

    • Protocol: Treat a dense bacterial suspension with the compound. At time intervals, centrifuge the suspension and measure the absorbance of the supernatant at 260 nm. A time-dependent increase in A260 indicates leakage.

  • Membrane Potential Assay:

    • Principle: Uses a potential-sensitive fluorescent dye like DiSC3(5), which accumulates in polarized (energized) membranes, causing its fluorescence to be quenched. Depolarization releases the dye, causing a measurable increase in fluorescence.[26]

    • Protocol: Load bacterial cells with the DiSC3(5) dye in the presence of KCl to equilibrate potassium ions. Add the this compound derivative and monitor the fluorescence increase over time using a fluorometer.

Assay Expected Result for Membrane Disruptor Control (e.g., Linezolid)
LIVE/DEAD Staining Significant increase in PI-positive (red) cellsNo significant increase
A260 Leakage Time-dependent increase in supernatant A260No significant increase
Membrane Potential Rapid increase in DiSC3(5) fluorescenceNo significant increase
Table 3: Comparative outcomes for the membrane integrity assay suite.

Synthesis and Conclusion

By systematically progressing through this investigative funnel, from broad pathway analysis to specific enzymatic and biophysical assays, a clear and defensible mechanism of action can be established. If a this compound derivative inhibits ³H-thymidine incorporation, shows potent IC50 values against purified DNA gyrase, but does not cause membrane leakage, you have built a strong, multi-faceted case for it being a topoisomerase inhibitor. This rigorous, comparative approach ensures scientific integrity and provides the trustworthy data required for advancing a promising antimicrobial candidate in the drug development pipeline.

References

  • Linezolid. (2025). In Pharmacology of Linezolid.
  • Singh, G., & Preuss, C. V. (2024). Linezolid. In StatPearls. StatPearls Publishing.
  • Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 633-640.
  • Wikipedia contributors. (n.d.). Linezolid. In Wikipedia.
  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364.
  • Patsnap. (2024). What is the mechanism of Linezolid? Patsnap Synapse.
  • Various Authors. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
  • Various Authors. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Fisher, L. M., & Pan, X. S. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
  • Various Authors. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Journal Name.
  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Biology. Humana Press.
  • Various Authors. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 449–477.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Osheroff, N., & Bjornsti, M. A. (n.d.). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology.
  • Tse-Dinh, Y. C. (n.d.). Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics. Infection and Drug Resistance.
  • Various Authors. (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of 4-Methyl-5-phenyloxazole and its Derivatives in Biological Systems.
  • Scilletta, N. A., et al. (2021). Determination of Antibacterial Activity of Film Coatings against Four Clinically Relevant Bacterial Strains. Bio-protocol, 11(2), e3895.
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • Various Authors. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate.
  • Various Authors. (n.d.). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate.
  • Shonhai, A., et al. (2014). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. BMC Complementary and Alternative Medicine, 14, 277.
  • Saito, K., et al. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260 nm... ResearchGate.
  • TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
  • Gunter, C., et al. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 995.
  • Barnard, F. M., & Maxwell, A. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(11), 3850-3856.
  • Eakin, A. E., et al. (2013). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy, 57(12), 6030-6040.
  • Breukink, E., & de Kruijff, B. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Annual Review of Biochemistry, 85, 481-507.
  • Various Authors. (n.d.). Topoisomerase activity inhibition assays. ResearchGate.
  • MacNair, C. R., & Brown, E. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03738-21.
  • Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor.
  • Various Authors. (n.d.). Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. MDPI.
  • Yalçin, I., et al. (n.d.). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. PubMed.
  • Aryal, S. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes.
  • Various Authors. (n.d.). Inhibitors of Bacterial Cell Wall Synthesis. Basicmedical Key.
  • Sigma-Aldrich. (n.d.). Inhibition of Cell Wall Biosynthesis by Antibiotics.
  • Hossain, T. J. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Future Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Validation of Mechanism of Action Studies for Antibacterial Agent 82: A Comparative Guide.
  • Hossain, T. J. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
  • Various Authors. (2025). Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. ResearchGate.
  • Various Authors. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports.

Sources

A Comparative Review of the Biological Activities of Oxazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings of oxazole and its isomers, particularly isoxazole and thiazole, represent privileged scaffolds due to their versatile biological activities. The subtle rearrangement of heteroatoms within this isomeric series—the 1,3-positioning in oxazoles versus 1,2- in isoxazoles—can lead to profound differences in their physicochemical properties and, consequently, their pharmacological profiles.[1][2] This guide provides a comparative analysis of the biological activities of oxazole isomers, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in drug discovery and development.

The Isomeric Landscape: Oxazole, Isoxazole, and Thiazole

Oxazole, isoxazole, and thiazole are structural isomers, each possessing a five-membered ring with two heteroatoms. The key distinction lies in the placement of these atoms:

  • Oxazole: Contains an oxygen atom at position 1 and a nitrogen atom at position 3.

  • Isoxazole: Features adjacent oxygen and nitrogen atoms at positions 1 and 2, respectively.[2]

  • Thiazole: A sulfur analog of oxazole, with a sulfur atom at position 1 and a nitrogen atom at position 3.

This variation in heteroatom placement influences the electron distribution, aromaticity, and hydrogen-bonding capacity of the ring system, thereby dictating their interactions with biological targets.[3] Thiazoles, for instance, exhibit greater π-electron delocalization and aromaticity compared to oxazoles.[3]

Comparative Biological Activities: A Data-Driven Overview

The choice between these isomeric scaffolds in drug design is often nuanced and target-dependent.[4] Below, we compare their performance in key therapeutic areas, supported by quantitative data from head-to-head studies.

Anticancer Activity

Both oxazole and isoxazole derivatives have demonstrated significant potential as anticancer agents, often through distinct mechanisms of action.[5][6][7]

Compound ClassTarget/AssayLead Compound ExampleIC50/ActivitySource(s)
Isoxazole Analogs Hsp90 InhibitionCompound 10.5 µM[4]
Oxazole Analogs Hsp90 InhibitionHypothetical Analog2.1 µM[4]
Isoxazole Derivatives DU145 Prostate Cancer CellsIsoxazole Chalcone 10a0.96 µM[6]
Isoxazole Derivatives DU145 Prostate Cancer CellsIsoxazole Chalcone 10b1.06 µM[6]
Oxazole Derivatives Hep-2 Cancer Cell LineSynthesized 1,3-oxazole60.2 µM[8]

Mechanistic Insights: Anticancer Action

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, Signal Transducer and Activator of Transcription 3 (STAT3), and DNA topoisomerase.[1][5][9] The inhibition of tubulin, a key component of microtubules, disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[8]

Isoxazole-containing compounds, on the other hand, have shown potent activity as inhibitors of Heat Shock Protein 90 (Hsp90) and Cyclooxygenase-2 (COX-2), both of which are crucial for cancer cell survival and proliferation.[4][10]

Signaling Pathway: Tubulin Inhibition by Oxazole Derivatives

G cluster_cell Cancer Cell Oxazole Oxazole Derivative Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G cluster_workflow Broth Microdilution Workflow Prep Prepare Serial Dilutions of Test Compounds Inoc Inoculate with Standardized Bacterial Suspension Prep->Inoc Incub Incubate at 37°C for 16-20 hours Inoc->Incub Read Read Plates for Bacterial Growth (Turbidity) Incub->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The inhibition of cyclooxygenase (COX) enzymes is a well-established strategy for combating inflammation. Both oxazole and isoxazole scaffolds have been incorporated into selective COX-2 inhibitors.

Compound ClassTargetLead Compound ExampleIC50Source(s)
Isoxazole Derivatives COX-2Compound 17Sub-micromolar[11]
Isoxazole Derivatives COX-1Compound 8Selective Inhibitor[11]
Isoxazole Derivatives COX-2Compound 30.95 µM[10]

Mechanistic Insights: Anti-inflammatory Action

The selectivity of these compounds for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The larger active site of the COX-2 enzyme can accommodate the bulkier substituents often found on oxazole and isoxazole-based inhibitors. [12]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of oxazole isomers.

Anticancer Activity: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [13][14]Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product. [13]The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (oxazole/isoxazole derivatives) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. [13]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [13]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • The initial 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

  • The 4-hour incubation with MTT is optimal for sufficient formazan production without causing cytotoxicity from the MTT reagent itself.

  • The use of a solubilizing agent is crucial as the formazan crystals are insoluble in aqueous solutions.

Antimicrobial Activity: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [15][16][17] Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth). [15]2. Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). [15]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours. [16]5. Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth. [16] Causality Behind Experimental Choices:

  • The use of a standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories.

  • Mueller-Hinton broth is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit the activity of most common antimicrobial agents.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of oxazole isomers is highly dependent on the nature and position of substituents on the heterocyclic ring. For instance, in a series of isoxazole derivatives, the presence of electron-withdrawing groups like nitro and chloro has been shown to enhance antibacterial activity. [18]Similarly, for anticancer isoxazole chalcones, electron-donating methoxy substituents on the benzene ring increased cytotoxic activity. [6] The comparative analysis presented in this guide underscores the importance of synthesizing and evaluating both oxazole and isoxazole analogs in parallel during the early stages of drug discovery. [19]This approach allows for a more comprehensive understanding of the structure-activity landscape and facilitates the identification of the optimal scaffold for a given biological target.

Future research should focus on expanding the head-to-head comparisons of these versatile heterocycles against a wider range of biological targets. Furthermore, the exploration of other oxazole isomers, such as thiazoles, in such comparative studies will provide a more complete picture of the therapeutic potential of this important class of heterocyclic compounds. [7][20]

Conclusion

The isomeric difference between oxazole and isoxazole, while subtle, can have a profound impact on their biological activity. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. By understanding the distinct advantages and disadvantages of each scaffold, researchers can make more informed decisions in the design and development of novel therapeutic agents. The continued exploration of these privileged structures holds immense promise for addressing a wide range of unmet medical needs.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Semantic Scholar. [Link]
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]
  • DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr. [Link]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Structure–activity relationship of isoxazole derivatives.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. [Link]
  • MTT Assay Protocol.
  • Oxazole vs.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • In vitro characterization of DNA gyrase inhibition by microcin B17 analogs with altered bisheterocyclic sites.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. [Link]
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • Broth microdilution. Wikipedia. [Link]
  • Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion With N-Linked Oxazolidinone Substituents Leading to a Clinical Candid
  • Synthesis and antioxidant activity screening of thiazole and oxazole deriv
  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characteriz
  • Isoxazole derivatives showing antimicrobial activity (48–60).
  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characteriz
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • New oxadiazoles with selective-COX-2 and EGFR dual inhibitory activity: Design, synthesis, cytotoxicity evaluation and in silico studies.
  • Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry. [Link]
  • (PDF) Update on COX-2 Selective Inhibitors: Chemical Classification, Side Effects and their Use in Cancers and Neuronal Diseases.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).

Sources

The Nexus of Speed and Sustainability: A Comparative Guide to the Synthesis of 5-Phenyloxazole via Microwave and Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the dual imperatives of efficiency and environmental stewardship are paramount. In the synthesis of key pharmaceutical scaffolds like 5-phenyloxazole, the choice of heating methodology is a critical determinant of both. This guide provides an in-depth, data-driven comparison of microwave-assisted synthesis and traditional conventional heating for this important oxazole derivative, offering insights to inform protocol selection in research and development.

The oxazole ring is a cornerstone of medicinal chemistry, present in a multitude of compounds with diverse biological activities.[1] The synthesis of this compound, a key building block, is therefore a process of significant interest. Historically, this has been achieved through established methods like the Robinson-Gabriel or Van Leusen syntheses, which typically rely on prolonged heating with conventional oil baths or heating mantles.[2][3] However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising dramatic reductions in reaction times and improved energy efficiency.[4][5] This guide will dissect the practical implications of these two heating paradigms for the synthesis of this compound, moving beyond theoretical advantages to a critical evaluation of experimental data.

At a Glance: Microwave vs. Conventional Heating for this compound Synthesis

The following table summarizes the key performance indicators for the synthesis of this compound from benzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC), a common route derived from the Van Leusen oxazole synthesis.[6]

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 8 minutes1.5 hours
Yield 96%95%
Temperature 65 °C60 °C
Energy Input Localized and directBulk and indirect
Solvent IsopropanolMethanol
Key Advantage Drastic reduction in reaction timeEstablished, widely accessible

The "Why": Mechanistic Considerations in Heating Methods

The profound differences in synthetic outcomes between microwave and conventional heating are rooted in their fundamentally distinct modes of energy transfer.

Conventional heating relies on conduction and convection. A heat source, such as an oil bath, warms the exterior of the reaction vessel, and this thermal energy is then transferred to the solvent and, finally, to the reactants. This process is inherently inefficient, with significant energy loss to the surroundings and the potential for temperature gradients within the reaction mixture.

Microwave heating , conversely, utilizes the ability of polar molecules (like the solvents and reactants in this synthesis) to generate heat when subjected to a microwave field.[7] This dielectric heating is a volumetric process, meaning that the entire bulk of the reaction mixture is heated simultaneously and directly.[8] This rapid and uniform heating can lead to a significant acceleration of reaction rates, often beyond what can be achieved with conventional methods at the same measured temperature.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of this compound using both microwave and conventional heating, based on the work of Mukku et al. (2020).[9]

Microwave-Assisted Synthesis of this compound

This protocol outlines a rapid and high-yield synthesis of this compound using a dedicated microwave reactor.

Materials:

  • Benzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Microwave reactor

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (0.125 g, 1.18 mmol), TosMIC (0.230 g, 1.18 mmol), and 10 mL of isopropanol.

  • Add potassium phosphate (0.500 g, 2.36 mmol) to the mixture.

  • Place the flask in the microwave reactor and irradiate in an open vessel with stirring (800 rpm) at 65 °C and 350 W for 8 minutes.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can then be isolated and purified using standard workup and chromatography procedures.

Conventional Synthesis of this compound

This protocol details the synthesis of this compound using a traditional heating method.

Materials:

  • Benzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Methanol

  • Heating mantle or oil bath with a reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.18 mmol), TosMIC (1.18 mmol), and potassium phosphate (2.36 mmol).

  • Add a suitable solvent such as methanol.

  • Heat the reaction mixture to 60 °C using a heating mantle or oil bath.

  • Maintain the temperature and stir the mixture for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate and purify the product using standard laboratory techniques.

Visualizing the Workflow: A Comparative Diagram

The following diagrams, generated using Graphviz, illustrate the distinct workflows of the microwave-assisted and conventional heating syntheses of this compound.

Microwave_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation Reactants Benzaldehyde, TosMIC, K₃PO₄, IPA Microwave Irradiate at 65°C, 350W for 8 minutes Reactants->Microwave Load into reactor Workup Cooling and Purification Microwave->Workup Reaction complete Product This compound (96% Yield) Workup->Product

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Conventional_Synthesis_Workflow cluster_prep_conv Reactant Preparation cluster_reaction_conv Conventional Heating cluster_workup_conv Product Isolation Reactants_Conv Benzaldehyde, TosMIC, K₃PO₄, Methanol Heating Heat at 60°C for 1.5 hours Reactants_Conv->Heating Reflux Workup_Conv Cooling and Purification Heating->Workup_Conv Reaction complete Product_Conv This compound (95% Yield) Workup_Conv->Product_Conv

Caption: Workflow for Conventional Synthesis of this compound.

Discussion and Future Perspectives

The experimental data unequivocally demonstrates the superior temporal efficiency of microwave-assisted synthesis for this compound. A reaction that requires 1.5 hours under conventional heating is completed in a mere 8 minutes with microwave irradiation, representing a more than tenfold reduction in reaction time with a comparable, excellent yield.[9] This acceleration is not merely a matter of convenience; it translates to significant savings in energy consumption, a key tenet of green chemistry.[4]

While the initial capital investment for a dedicated microwave reactor may be higher than for a simple heating mantle, the long-term benefits in terms of increased throughput, reduced energy costs, and potentially cleaner reaction profiles with fewer side products make a compelling case for its adoption, particularly in high-throughput screening and lead optimization environments.

It is important to note that the choice of solvent and base can also influence the outcome of both conventional and microwave-assisted reactions. The data presented here utilizes a consistent set of reactants to provide a direct comparison of the heating methods. Further optimization of reaction conditions for both approaches could potentially lead to even greater efficiencies.

References

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28266–28278. [Link]
  • Bari, S. S., & Singh, K. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Health Risks, 12(4), 519-532.
  • Wikipedia contributors. (2023, October 28). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Gadek, T. R., & Still, W. C. (1984). A new synthesis of oxazoles. Tetrahedron Letters, 25(47), 5381-5384.
  • Li, P., Evans, A. M., Wu, Y., & Li, G. (2019). A direct transformation from carboxylic acids to oxazoles in a single step. Organic Letters, 21(15), 6034-6038.
  • Jiang, B., Rajale, T., Li, W., & Török, B. (2018). Microwave-assisted synthesis of oxazoles. In Microwave-Assisted Organic Synthesis (pp. 239-265). Elsevier.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
  • Yasaei, M., & Saghatforoush, L. A. (2019). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1599. [Link]
  • Chandak, H. S. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(5), 1363-1367.
  • Wikipedia contributors. (2023, April 29). Van Leusen reaction. In Wikipedia, The Free Encyclopedia.
  • Proceedings. (2019).
  • Tuerk, F., Tuerkmen, Y. E., & Metin, O. (2010). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 15(7), 4539-4551. [Link]
  • Cella, R., & Stefani, H. A. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 109(11), 5957-6000. [Link]

Sources

The Foundational Pillars: Why In Vivo Assessment is Non-Negotiable

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the In Vivo Efficacy of 5-Phenyloxazole Drug Candidates

In the landscape of modern drug discovery, the this compound scaffold has emerged as a privileged structure, demonstrating significant potential across therapeutic areas, notably in oncology and inflammation. Its synthetic tractability and ability to interact with a range of biological targets make it a compelling starting point for novel drug candidates. However, the journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges, the most critical of which is demonstrating efficacy and safety in a living system.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo efficacy studies for this compound drug candidates. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring that each study is a self-validating system designed to yield clear, translatable results.

While high-throughput in vitro screens are invaluable for initial hit identification, they exist in a biological vacuum. In vivo studies provide the first glimpse into a compound's behavior within the complex, dynamic environment of a whole organism, integrating absorption, distribution, metabolism, and excretion (ADME) into the therapeutic equation.[1][2]

The primary goals of early in vivo testing are twofold:

  • Efficacy Assessment : To determine if the drug candidate can engage its target in a living system and produce the desired therapeutic effect.[3][4][5]

  • Safety and Tolerability : To identify potential adverse effects and establish a preliminary therapeutic window.[6][7][8][9]

A critical aspect that bridges these two goals is the study of Pharmacokinetics (PK) and Pharmacodynamics (PD).[10] PK tells us what the body does to the drug (its journey and fate), while PD describes what the drug does to the body (its effect on the target).[1][2] Understanding the relationship between drug concentration at the target site and the biological response is paramount for optimizing dosing regimens and translating preclinical findings to clinical trials.[1][11][12]

Strategic Design of an In Vivo Efficacy Study

A well-designed study is the bedrock of reliable results. The following logical workflow outlines the key decision points in structuring an in vivo assessment for a novel this compound candidate.

G cluster_0 Phase 1: Pre-Study Planning cluster_1 Phase 2: Efficacy Study Execution cluster_2 Phase 3: Data Analysis & Interpretation A Define Therapeutic Hypothesis (e.g., Anti-inflammatory, Anti-cancer) B Select Appropriate Animal Model A->B C Determine PK/PD & Tolerability (Dose-Range Finding Study) B->C D Group Allocation (Vehicle, Drug Candidates, Positive Control) C->D E Drug Administration (Route & Schedule) D->E F Monitor Efficacy Endpoints & Clinical Signs E->F G Endpoint Data Collection (e.g., Tumor Volume, Cytokine Levels) F->G H Terminal Sample Collection (Blood, Tissues) G->H I Statistical Analysis & Histopathology H->I J Candidate Selection & Go/No-Go Decision I->J

Caption: General workflow for in vivo efficacy assessment.

Selecting the Right Battlefield: Animal Models

The choice of animal model is the most critical decision in an in vivo study. It must recapitulate key aspects of the human disease to ensure the data generated is relevant. Given the known potential of 5-phenyloxazoles, we will consider models for inflammation and cancer.

For Anti-Inflammatory Candidates:

  • Acute Inflammation Models : These are useful for rapid screening. A widely used example is the Carrageenan-Induced Paw Edema model in rats or mice.[13][14] Carrageenan injection induces a reproducible, acute inflammatory response characterized by edema and cellular infiltration, allowing for the evaluation of compounds that interfere with inflammatory mediators.[13]

  • Chronic/Autoimmune Models : For more complex inflammatory diseases, models like Collagen-Induced Arthritis (CIA) in mice, which mimics rheumatoid arthritis, or Dextran Sodium Sulfate (DSS)-Induced Colitis , a model for inflammatory bowel disease, are more appropriate.[15][16][17]

For Anti-Cancer Candidates:

  • Xenograft Models : These are the workhorses of oncology research.[18] They involve implanting human cancer cell lines (Cell Line-Derived Xenograft, CDX) or patient tumor tissue (Patient-Derived Xenograft, PDX) into immunocompromised mice.[19][20] CDX models are highly reproducible and cost-effective for initial efficacy screening.[20] PDX models better retain the heterogeneity of the original human tumor, offering a more predictive assessment of therapeutic response.[19][21]

G node_result node_result Start Therapeutic Area? Cancer Cancer Start->Cancer Oncology Inflammation Inflammation Start->Inflammation Inflammation Tumor_Type Tumor_Type Cancer->Tumor_Type Solid Tumor or Hematological? Disease_Type Disease_Type Inflammation->Disease_Type Acute or Chronic? CDX CDX Model (Initial Screen) Tumor_Type->CDX Solid Systemic Disseminated/ Orthotopic Model Tumor_Type->Systemic Hematological PDX PDX Model (Higher Relevance) CDX->PDX Advanced Study Systemic->node_result Select PDX->node_result Select Acute Carrageenan Paw Edema Model Disease_Type->Acute Acute Chronic Chronic Disease_Type->Chronic Chronic Acute->node_result Select CIA CIA Model Chronic->CIA Arthritis DSS DSS Colitis Model Chronic->DSS IBD CIA->node_result Select DSS->node_result Select

Caption: Decision tree for selecting an appropriate animal model.

Administration Route and Vehicle Selection

The route of administration should ideally match the intended clinical route. For orally bioavailable 5-phenyloxazoles, oral gavage is the standard method.[22][23] For compounds with poor oral bioavailability or for establishing proof-of-concept, intraperitoneal (IP) injection is a common alternative.[24][25]

The vehicle (the solution used to dissolve/suspend the drug) must be inert and non-toxic. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. It is crucial to run a "vehicle-only" control group to ensure the vehicle itself has no effect on the disease model.

Comparative Analysis: A Hypothetical Case Study

Let's imagine we are comparing three this compound candidates (OXA-1, OXA-2, and OXA-3) against a standard-of-care chemotherapy drug (SoC) in a human colorectal cancer (DLD-1) CDX mouse model.

Table 1: In Vivo Efficacy in DLD-1 Xenograft Model

Group Dose & Schedule Mean Tumor Volume (Day 21, mm³) Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%)
Vehicle 10 mL/kg, daily (PO) 1250 ± 150 - -0.5%
OXA-1 30 mg/kg, daily (PO) 875 ± 110 30% -1.2%
OXA-2 30 mg/kg, daily (PO) 450 ± 95 64% -2.5%
OXA-3 30 mg/kg, daily (PO) 700 ± 130 44% -8.9%*
SoC 15 mg/kg, twice weekly (IP) 310 ± 80 75% -15.2%*

*Statistically significant weight loss indicates potential toxicity.

Table 2: Comparative Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile

Candidate Cmax (µM) T½ (hours) Target Inhibition in Tumor (%, 24h post-dose)
OXA-1 2.5 2.1 45%
OXA-2 5.8 6.5 85%

| OXA-3 | 6.1 | 1.8 | 78% |

Interpretation:

  • Efficacy: OXA-2 shows the most promising efficacy among the novel candidates, with a 64% TGI that approaches the SoC.

  • PK/PD Correlation: OXA-2's superior efficacy is supported by its favorable PK profile (higher peak concentration and longer half-life), leading to sustained target inhibition (85%) in the tumor tissue.[1][2]

  • Safety/Tolerability: OXA-3 and the SoC both caused significant body weight loss, raising toxicity concerns.[9] OXA-2, however, was well-tolerated.

Based on this integrated analysis, OXA-2 emerges as the strongest candidate to advance for further preclinical development.

Detailed Experimental Protocols

Trustworthiness in research is built on reproducibility. The following are detailed, step-by-step protocols for key procedures mentioned in this guide.

Protocol 1: Oral Gavage in Mice

Objective: To administer a precise dose of a substance directly into the mouse stomach.

Materials:

  • Appropriately sized, ball-tipped gavage needle (e.g., 20-22G for adult mice).[22]

  • Syringe (1 mL).

  • Substance to be administered.

  • Animal scale.

Procedure:

  • Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[22][26] Pre-measure the insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth; the correct length reaches the last rib.[22]

  • Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and stomach. The body should be held in a vertical position.[22]

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors). Advance the needle along the roof of the mouth toward the pharynx. The mouse will often swallow, which facilitates passage into the esophagus.[22][27]

  • Administration: The needle should advance without resistance. If resistance is felt, withdraw and reposition. Once at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[22]

  • Withdrawal & Monitoring: Gently remove the needle along the same path. Return the mouse to its cage and monitor for 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[26][28]

Protocol 2: Tumor Volume Measurement with Calipers

Objective: To serially measure the size of subcutaneous tumors to assess treatment efficacy.

Materials:

  • Digital calipers.

  • Anesthesia (e.g., isoflurane chamber).

  • Animal scale.

Procedure:

  • Anesthesia: Briefly anesthetize the mouse to ensure accurate measurements and minimize animal stress.[29]

  • Measurement: Using the digital calipers, measure the longest diameter (Length) and the perpendicular shorter diameter (Width) of the tumor.[29] Avoid applying excessive pressure that could compress the tumor.[29]

  • Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = ½ (Length × Width²) .[29][30]

  • Recording: Record the tumor volume along with the animal's body weight. Body weight is a critical indicator of overall health and drug toxicity.

  • Recovery: Return the animal to its cage and monitor until it has fully recovered from anesthesia.[29]

Protocol 3: Cytokine Measurement by Sandwich ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates as a pharmacodynamic marker of anti-inflammatory drug activity.

Materials:

  • ELISA plate pre-coated with a capture antibody specific to the target cytokine.

  • Samples (serum, plasma, or tissue lysate) and recombinant cytokine standards.

  • Biotinylated detection antibody.[31]

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.[32]

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.[33]

  • Stop solution (e.g., 2N H2SO4).[32]

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Plate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.[32][33] Dilute samples as needed.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells of the coated plate. Incubate for 2 hours at room temperature.[33] The immobilized capture antibody will bind the cytokine from the sample.[34]

  • Washing: Aspirate the contents and wash the wells 3-4 times with wash buffer to remove unbound material.[31]

  • Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours. This antibody binds to a different epitope on the captured cytokine.[33]

  • Washing: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate. Incubate for 20-30 minutes, protected from light. The streptavidin binds to the biotin on the detection antibody.[33]

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate. A blue color will develop in proportion to the amount of cytokine present. Incubate until optimal color develops.[33]

  • Stopping the Reaction: Add 100 µL of stop solution. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a plate reader.

  • Analysis: Subtract background absorbance, plot the standard curve, and interpolate the cytokine concentrations in the samples.[33]

Protocol 4: Tissue Preparation for Histopathology

Objective: To preserve tissue architecture for microscopic examination of treatment effects.

Materials:

  • 10% Neutral Buffered Formalin (NBF).

  • Cassettes for tissue processing.

  • Ethanol (graded series: 70%, 95%, 100%).

  • Xylene (or other clearing agent).

  • Paraffin wax.

Procedure:

  • Fixation: Immediately after dissection, place the tissue sample (e.g., tumor, liver, kidney) in a container with at least 10 times its volume of 10% NBF.[35] Fixation preserves the tissue to prevent decay and autolysis.[35] Let it fix for 24-48 hours.

  • Processing:

    • Dehydration: Pass the fixed tissue through a graded series of alcohol (e.g., 70% to 100% ethanol) to remove water.[36]

    • Clearing: Place the dehydrated tissue in a clearing agent like xylene, which is miscible with both alcohol and paraffin.[36]

    • Infiltration: Infiltrate the tissue with molten paraffin wax, which replaces the xylene.[37]

  • Embedding: Embed the paraffin-infiltrated tissue in a larger block of paraffin, orienting it correctly for sectioning.

  • Sectioning: Use a microtome to cut extremely thin sections (typically 4-5 µm) from the paraffin block.[37][38]

  • Mounting & Staining: Float the sections on a warm water bath, mount them on glass slides, and then stain them (e.g., with Hematoxylin and Eosin, H&E) to visualize cellular structures for pathological assessment.[35]

By adhering to these rigorous, well-validated protocols and a logical study design, researchers can confidently assess the in vivo potential of their this compound drug candidates, generating the high-quality data necessary to make informed decisions and drive promising new therapies toward the clinic.

References

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Antidote Europe.
  • CYTOKINE ELISA. Bowdish Lab.
  • Application Notes and Protocols for Oral Gavage Administr
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Bio-Rad.
  • Intraperitoneal Injection in Mice. Queen's University.
  • Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • (PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Cytokine ELISA Protocol. BD Biosciences.
  • Cytokine ELISA Protocol. BD Biosciences.
  • Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties. Scribd.
  • Histopathology Techniques: Staining & Examples. StudySmarter.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dove Press.
  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia.
  • Standard Operating Procedures for Oral Gavage in Mice and R
  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. ALS Therapy Development Institute.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona.
  • The role of early in vivo toxicity testing in drug discovery toxicology.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia.
  • In Vivo Animal Models for Immunology and Inflamm
  • PK, PD and TK Studies. Pacific BioLabs.
  • Histop
  • Illustration of the method for measuring subcutaneous tumors in mice....
  • Pharmacokinetic/Pharmacodynamic Studies in Drug Product Development | Request PDF.
  • How to measure tumors?. YouTube.
  • Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. Altasciences.
  • How is drug toxicity assessed in animal models?.
  • Detection and Quantification of Cytokines and Other Biomarkers.
  • SOP: Mouse Intraperitoneal Injection. Virginia Tech.
  • Tumor Volume Measurement. Peira.
  • Administration and injection of substances in mice Number: AD-2 Scope. Direction des services vétérinaires.
  • Experimental mouse models for translational human cancer research. Frontiers.
  • Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. springermedizin.de.
  • Tissue Sampling and Processing for Histopathology Evalu
  • Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements.
  • Application Note: Measuring Cytokine Reduction by C25-140 Using an ELISA Protocol. Benchchem.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • In Vivo Models for Inflamm
  • Visualizing drug efficacy in vivo. PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Histopathology: Definition, Techniques, Results. Verywell Health.
  • Histop
  • Efficacy Studies | In Vivo Pharmacology Services. WuXi Biologics.
  • Preclinical Compound Efficacy Testing. InVivo Biosystems.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 5-Phenyloxazole: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to a safe and efficient laboratory environment. This guide provides a detailed protocol for the proper disposal of 5-phenyloxazole, a heterocyclic aromatic organic compound. The procedures outlined here are designed to mitigate risks, ensure compliance with environmental regulations, and build a foundation of trust in our collective commitment to safety.

The causality behind these stringent disposal protocols is rooted in the potential hazards associated with this compound and the broader legal framework governing hazardous waste. While some safety data sheets (SDS) for similar compounds may suggest minimal hazards, others for this compound itself indicate potential for harm if swallowed, as well as skin, eye, and respiratory irritation.[1][2] Therefore, a conservative approach that treats the compound as hazardous is the most responsible course of action. All disposal activities must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The selection of PPE is dictated by the potential hazards identified in the substance's SDS.

Personal Protective Equipment (PPE)Rationale
Safety Goggles/Glasses To protect against potential eye irritation from dust or splashes.
Chemical-Resistant Gloves To prevent skin irritation upon contact.
Laboratory Coat To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated, to prevent respiratory tract irritation.[2]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the disposal of this compound, ensuring that each step is conducted in a safe and compliant manner.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is classified as hazardous under RCRA regulations.[7] A waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on available SDS, this compound is a combustible solid and should be evaluated for these characteristics.[1] It is the generator's responsibility to make this determination.[4] When in doubt, it is safest to manage the waste as hazardous.

Step 2: Segregation and Container Selection

Proper segregation of chemical waste is essential to prevent dangerous reactions. This compound is known to be incompatible with strong oxidizing agents.[5][6] Therefore, it must be collected in a designated waste container separate from such materials.

  • Container Type : Use a clearly labeled, leak-proof container that is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Harmful if Swallowed," "Irritant").

Step 3: Accumulation and Storage

Accumulate the waste in the designated container, ensuring the container is kept securely closed except when adding more waste.[8] Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible chemicals.[9]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Contact your EHS office to schedule a pickup and ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Hazard Assessment cluster_2 Handling and Collection cluster_3 Disposal Pathway start Identify this compound Waste for Disposal consult_sds Consult Safety Data Sheet (SDS) for Hazards start->consult_sds characterize Characterize Waste per RCRA Regulations consult_sds->characterize ppe Don Appropriate PPE characterize->ppe segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) ppe->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Disposal by Licensed Facility manifest->disposal

Disposal workflow for this compound.
Emergency Procedures

In the event of a spill or exposure, immediate action is necessary to minimize harm.

  • Spill : For a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.[5][6] Avoid generating dust. For a large spill, evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific waste disposal policies and the most current Safety Data Sheet for this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]
  • EPA Hazardous Waste Management. (2024, April 29).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]
  • 5-Phenyl oxazole | C9H7NO | CID 589311. (n.d.). PubChem - NIH. [Link]
  • Baya, M., et al. (2012). Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles. Organometallics, 31(15), 5406-5416. [Link]
  • Pharmaceutical Technology - Incomp
  • Oxazole. (n.d.). In Wikipedia. [Link]
  • EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). OUHSC.edu. [Link]
  • Incompatibilities. (n.d.). CUTM Courseware. [Link]
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]
  • Kauser, S., Unissa, M., & Kiran, J. (2022, March 21).

Sources

Navigating the Safe Handling of 5-Phenyloxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-proven directives for the safe handling, use, and disposal of 5-Phenyloxazole. Moving beyond mere procedural lists, we delve into the rationale behind each safety measure, empowering you to work with confidence and precision.

Hazard Profile of this compound: Understanding the Risks

This compound is a heterocyclic organic compound that, while valuable in research, presents a distinct set of hazards that must be managed with diligence. According to aggregated GHS information, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. One supplier also classifies it as harmful if swallowed[2].

A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the inherent properties of this compound but also evaluating the specific experimental context in which it will be used.

Hazard ClassificationGHS CategoryPotential Effects
Skin Corrosion/IrritationSkin Irrit. 2Causes skin irritation[1]
Serious Eye Damage/IrritationEye Irrit. 2ACauses serious eye irritation[1]
Specific target organ toxicity — single exposureSTOT SE 3May cause respiratory tract irritation[1]
Acute Toxicity, OralAcute Tox. 4Harmful if swallowed[2]

Expert Insight: The oxazole ring, a core component of this molecule's structure, can participate in various metabolic pathways. While not acutely toxic in all exposure routes, its irritant properties necessitate a proactive and comprehensive personal protective equipment (PPE) strategy to prevent unintended contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of your work and the potential for exposure. The following recommendations are based on established safety protocols for handling solid, irritant-class chemical compounds.

Eye and Face Protection: Shielding from Splashes and Particulates

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable[1].

  • Minimum Requirement: At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4]. These should provide a complete seal around the eyes to protect against dust particles and potential splashes.

  • Enhanced Protection: When there is a higher risk of splashing, such as during dissolution or transfer of larger quantities, a face shield should be worn in conjunction with safety goggles[5][6]. A face shield provides an additional layer of protection for the entire face[7].

Skin and Body Protection: Preventing Dermal Exposure

To prevent skin irritation, appropriate gloves and protective clothing are essential.

  • Lab Coat: A standard laboratory coat should be worn at all times to protect against accidental spills and contamination of personal clothing.

  • Additional Protection: For tasks with a higher risk of significant contamination, consider using a disposable chemical-resistant apron or coveralls.

Respiratory Protection: Guarding Against Inhalation

Since this compound may cause respiratory irritation, measures to control airborne particulates are crucial[1].

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[3][4].

  • Respiratory Masks: If a fume hood is not available or if there is a risk of generating dust (e.g., when weighing or transferring powder), a NIOSH-approved respirator is necessary. For solid particulates, a filtering half mask or a half mask with a P2 filter is a suitable option[6].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of your workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[3][4]. Keep it away from strong oxidizing agents, as these are incompatible materials[3][4].

Handling and Use
  • Work Area Preparation: Designate a specific area for handling this compound. Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer: To minimize dust generation, use a spatula to carefully transfer the solid. If possible, weigh the compound directly into the reaction vessel or a container that can be sealed for transport.

  • Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Spill Management

In the event of a spill, a calm and methodical response is critical.

Spill_Response_Workflow start Spill Occurs assess Assess the Situation (Size & Hazard) start->assess evacuate Evacuate Area (If Necessary) assess->evacuate Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill report Report the Incident evacuate->report contain Contain the Spill (Use Absorbent) ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste (Follow Guidelines) cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate decontaminate->report end End report->end

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: For a large spill, evacuate the immediate area and alert your supervisor.

  • Personal Protection: Before cleaning, don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust[3][4].

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal: All cleanup materials should be treated as hazardous waste and disposed of accordingly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national regulations to ensure complete and accurate classification[4].

  • Waste Collection:

    • Solid Waste: Unused this compound and materials contaminated with it (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container for non-halogenated organic waste[8]. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9]. After rinsing, the container can be disposed of in accordance with your institution's guidelines.

  • Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • National Center for Biotechnology Information. (n.d.). 5-Phenyl oxazole. PubChem Compound Database.
  • Albert Kerbl GmbH.Protective Equipment | Plant Protection.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL).Personal protective equipment when handling plant protection products.
  • U.S. Department of Health & Human Services.Personal Protective Equipment (PPE). CHEMM.
  • Pharma Beginners. (2023, March 20). Personal Protective Equipment (PPE) usage.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of Alabama at Birmingham.Chemical Safety and Waste Management Manual.
  • Occupational Safety and Health Administration (OSHA).Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • PubMed. (2016, May). Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Emory University.Chemical Waste Disposal Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyloxazole
Reactant of Route 2
Reactant of Route 2
5-Phenyloxazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.